Product packaging for 1-Chloro-2-methylcyclopropane(Cat. No.:CAS No. 91509-08-9)

1-Chloro-2-methylcyclopropane

Cat. No.: B14374006
CAS No.: 91509-08-9
M. Wt: 90.55 g/mol
InChI Key: KQYTYGONQSPCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-2-methylcyclopropane is an organic compound with the molecular formula C4H7Cl and an average mass of 90.550 Da . This simple cyclopropane derivative is characterized by its highly strained three-membered ring structure, which confers significant reactivity and makes it a valuable intermediate in synthetic organic chemistry. The compound features defined stereocenters, with specific stereoisomers such as (1R,2R)-1-Chloro-2-methylcyclopropane being identifiable . Its primary research value lies in its role as a versatile chiral building block for the construction of more complex molecular architectures. Researchers utilize this compound in cycloaddition reactions, ring-opening reactions, and transition-metal-catalyzed cross-coupling reactions, where the chloro group serves as a proficient leaving group. The methyl group introduces steric and electronic influences that can guide regioselectivity and stereoselectivity in synthetic transformations. Potential research applications include its use as a precursor in the synthesis of biologically active molecules for medicinal chemistry, in the development of novel materials, and in methodological studies aimed at exploring new catalytic processes involving strained carbocycles. This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl B14374006 1-Chloro-2-methylcyclopropane CAS No. 91509-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl/c1-3-2-4(3)5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYTYGONQSPCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532130
Record name 1-Chloro-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91509-08-9
Record name 1-Chloro-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-methylcyclopropane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclopropanes in Modern Chemistry

Cyclopropane rings, the smallest of the carbocycles, are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, making them attractive building blocks in medicinal chemistry and drug development. The precise spatial arrangement of substituents on the cyclopropane core is critical for molecular recognition and biological activity. 1-Chloro-2-methylcyclopropane, a simple yet versatile chiral scaffold, serves as a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthetic strategies for accessing the cis and trans diastereomers of this compound, with a focus on stereochemical control, detailed experimental protocols, and methods for separation and characterization.

Core Synthetic Strategies: A Tale of Two Carbenes

The primary approach to the synthesis of cyclopropanes involves the addition of a carbene or a carbenoid to an alkene. In the case of this compound, the logical precursors are propene and a source of monochlorocarbene (:CHCl). However, the generation of monochlorocarbene can be challenging. A more common and robust method involves a two-step sequence: the addition of the more readily available dichlorocarbene (:CCl₂) to propene, followed by a selective reduction of the resulting 1,1-dichloro-2-methylcyclopropane.

Strategy 1: Dichlorocarbene Addition Followed by Selective Monoreduction

This is a widely employed and reliable method for the synthesis of monochlorinated cyclopropanes. The stereochemical outcome of the initial cyclopropanation is crucial, as the subsequent reduction should ideally proceed with retention of configuration.

1. Generation of Dichlorocarbene:

Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base. A particularly effective method for this is through phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases (an aqueous base and an organic solution of the alkene and chloroform).[1][2] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, enhances the reaction rate and yield under mild conditions.[3]

The mechanism involves the deprotonation of chloroform by the base at the interface of the two phases to form the trichloromethyl anion (CCl₃⁻), which then undergoes α-elimination of a chloride ion to yield dichlorocarbene.[2]

2. Cyclopropanation of Propene:

The generated dichlorocarbene, being a highly reactive electrophile, readily adds across the double bond of propene in a concerted, stereospecific manner.[4] This [1+2] cycloaddition results in the formation of 1,1-dichloro-2-methylcyclopropane.

3. Selective Monoreduction:

The selective reduction of one of the two C-Cl bonds in 1,1-dichloro-2-methylcyclopropane is the key step to obtaining the target molecule. This can be achieved using various reducing agents. The choice of reductant and reaction conditions is critical to prevent over-reduction to methylcyclopropane.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dichloro-2-methylcyclopropane via Phase-Transfer Catalysis

This protocol is a self-validating system for the efficient synthesis of the dichlorinated intermediate.

Materials:

  • Propene (liquefied or as a solution in a suitable solvent)

  • Chloroform (CHCl₃)

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine propene (1.0 equivalent) and the phase-transfer catalyst (e.g., BTEAC, 2 mol%) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add chloroform (1.2 equivalents) to the mixture.

  • Slowly add the 50% aqueous sodium hydroxide solution (3.0 equivalents) via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) analysis of the organic layer.

  • Upon completion, add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1,1-dichloro-2-methylcyclopropane.

  • The crude product can be purified by fractional distillation.

Diastereoselectivity in the Synthesis of this compound

The addition of a carbene to an unsymmetrical alkene like propene can result in the formation of diastereomers. The facial selectivity of the carbene addition to the prochiral alkene determines the relative stereochemistry of the methyl and chloro groups in the final product.

The terms cis and trans for this compound refer to the relative positions of the chloro and methyl substituents on the cyclopropane ring.

  • cis-1-chloro-2-methylcyclopropane: The chloro and methyl groups are on the same side of the cyclopropane ring.

  • trans-1-chloro-2-methylcyclopropane: The chloro and methyl groups are on opposite sides of the cyclopropane ring.

The diastereomeric ratio of the product mixture will depend on the specific synthetic method and reaction conditions employed. The separation of these diastereomers is often necessary to obtain stereochemically pure compounds.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points and polarities, which allows for their separation by standard laboratory techniques.

  • Fractional Distillation: If the boiling points of the cis and trans isomers of this compound are sufficiently different, fractional distillation can be an effective method for their separation on a larger scale.[5]

  • Column Chromatography: For smaller scale separations or when boiling points are very close, column chromatography on silica gel is a highly effective method. The difference in polarity between the diastereomers will lead to different retention times on the column, allowing for their isolation.

Spectroscopic Characterization of Diastereomers

Unambiguous characterization of the cis and trans diastereomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: A Diagnostic Tool

The key to distinguishing between the cis and trans isomers of this compound lies in the vicinal coupling constants (³JHH) between the protons on the cyclopropane ring. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons.

  • cis Isomer: The protons on adjacent carbons are on the same side of the ring, resulting in a larger coupling constant, typically in the range of 7-13 Hz .

  • trans Isomer: The protons on adjacent carbons are on opposite sides of the ring, leading to a smaller coupling constant, typically in the range of 2-7 Hz .

Parameter cis-1-chloro-2-methylcyclopropane trans-1-chloro-2-methylcyclopropane
³JH-H (vicinal) 7 - 13 Hz2 - 7 Hz
Relative Chemical Shifts Protons cis to the chlorine atom are generally shifted downfield compared to the trans isomer due to anisotropic effects.
¹³C NMR, IR, and Mass Spectrometry

While ¹H NMR is the most definitive technique for stereochemical assignment, other spectroscopic methods provide valuable complementary information.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopropane ring will differ slightly between the cis and trans isomers due to the different steric and electronic environments.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the C-H and C-Cl bonds, as well as the cyclopropane ring deformations (breathing modes), will show subtle differences between the two diastereomers in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectra of the diastereomers will be very similar, showing the same molecular ion peak. However, minor differences in the fragmentation patterns may be observable.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Dichlorocarbene Generation & Cyclopropanation cluster_intermediate Intermediate cluster_reaction2 Selective Reduction cluster_products Diastereomeric Products cluster_separation Separation & Characterization Propene Propene Cyclopropanation [1+2] Cycloaddition Propene->Cyclopropanation Chloroform Chloroform Dichlorocarbene :CCl₂ Generation Chloroform->Dichlorocarbene Base Base (e.g., NaOH) Base->Dichlorocarbene PTC Phase-Transfer Catalyst PTC->Dichlorocarbene Dichlorocarbene->Cyclopropanation Dichloro_CP 1,1-Dichloro-2-methylcyclopropane Cyclopropanation->Dichloro_CP Reduction Monoreduction Dichloro_CP->Reduction cis_isomer cis-1-Chloro-2-methylcyclopropane Reduction->cis_isomer trans_isomer trans-1-Chloro-2-methylcyclopropane Reduction->trans_isomer Separation Fractional Distillation or Column Chromatography cis_isomer->Separation trans_isomer->Separation Characterization NMR, IR, MS Separation->Characterization

Caption: A generalized workflow for the synthesis of this compound diastereomers.

Conclusion

The synthesis of the cis and trans diastereomers of this compound is a valuable exercise in stereocontrolled synthesis. The most reliable and practical approach involves the addition of dichlorocarbene to propene, followed by a selective monoreduction. The stereochemical integrity of the cyclopropane ring is maintained throughout this process. The resulting diastereomers can be separated using standard chromatographic or distillation techniques and their individual stereochemistry can be unequivocally assigned by ¹H NMR spectroscopy, primarily through the analysis of vicinal coupling constants. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently synthesize and characterize these important building blocks for further synthetic endeavors.

References

  • Makosza, M.; Wawrzyniewicz, M. Catalytic Method for Preparation of Dichlorocyclopropane Derivatives. Tetrahedron Lett.1969, 10 (53), 4659–4662. [Link]
  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93 (1), 195–199. [Link]
  • Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis, 3rd ed.; VCH: Weinheim, 1993. [Link]
  • Skell, P. S.; Garner, A. Y. The Stereochemistry of Carbene-Olefin Reactions. Reactions of Dibromocarbene with the cis- and trans-2-Butenes. J. Am. Chem. Soc.1956, 78 (14), 3409–3411. [Link]
  • Google Patents.

Sources

1-Chloro-2-methylcyclopropane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated cycloalkane that presents a fascinating case study in organic chemistry, combining the structural rigidity and inherent ring strain of a cyclopropane ring with the stereochemical complexity of two chiral centers. This guide provides a comprehensive analysis of its core chemical properties, from its molecular structure and stereoisomerism to its predicted spectroscopic signatures and unique reactivity. While direct experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes information from analogous structures and foundational chemical principles to offer expert-level insights and predictive data. We will explore the profound influence of the cyclopropane ring on reaction mechanisms, contrasting its behavior with acyclic analogues, and propose detailed experimental protocols for its synthesis and reaction, providing a robust theoretical framework for researchers in synthetic chemistry and drug development.

Molecular Structure and Stereoisomerism

This compound (C₄H₇Cl) possesses two adjacent stereocenters at the C1 and C2 positions.[1] This gives rise to geometric (cis/trans) isomerism and optical isomerism (enantiomers). Consequently, four distinct stereoisomers exist:

  • (1R,2S)-1-chloro-2-methylcyclopropane and (1S,2R)-1-chloro-2-methylcyclopropane : This pair of enantiomers constitutes the cis isomer, where the chloro and methyl groups are on the same face of the cyclopropane ring.[2]

  • (1R,2R)-1-chloro-2-methylcyclopropane and (1S,2S)-1-chloro-2-methylcyclopropane : This pair of enantiomers constitutes the trans isomer, with the substituents on opposite faces.[3]

The rigid, planar geometry of the three-membered ring fixes the spatial relationship between the substituents, making these stereoisomers stable and separable. This structural definition is critical in drug development, where specific stereoisomers can have vastly different pharmacological activities.

stereoisomers cluster_cis cis-Isomers (Enantiomeric Pair) cluster_trans trans-Isomers (Enantiomeric Pair) cis_R_S (1R,2S) cis_S_R (1S,2R) cis_R_S->cis_S_R trans_R_R (1R,2R) trans_S_S (1S,2S) trans_R_R->trans_S_S

Caption: Stereoisomers of this compound.

Physical and Thermochemical Properties

PropertyValueSource
Molecular FormulaC₄H₇Cl[1]
Molecular Weight90.55 g/mol [1]
XLogP3 (Lipophilicity)1.8[1]
Topological Polar Surface Area0 Ų[1]
Complexity Rating42.9[1]
Monoisotopic Mass90.0236279 Da[1]

Spectroscopic Characterization (Predicted)

Due to a lack of published experimental spectra, this section provides a predicted analysis based on established principles of spectroscopy for analogous cyclopropyl and halogenated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid nature of the ring, leading to distinct chemical shifts for diastereotopic protons and complex spin-spin coupling. The cyclopropyl protons typically appear in the upfield region (0.5-1.5 ppm).

  • Methyl Protons (CH₃): A doublet, integrating to 3H, likely around 1.1-1.3 ppm.

  • Cyclopropyl Protons (CH₂ and CH): These three protons will show complex multiplets between 0.5 and 1.5 ppm. The proton on C2 will be further split by the methyl protons.

  • Methine Proton (CHCl): The proton on the carbon bearing the chlorine atom will be the most downfield of the ring protons, predicted to be in the 2.8-3.2 ppm region, appearing as a multiplet. The exact shifts and coupling constants will differ significantly between the cis and trans isomers due to different steric environments.

¹³C NMR Spectroscopy

Four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

  • Methyl Carbon (CH₃): Expected in the upfield region, ~15-20 ppm.

  • Methylene Carbon (CH₂): The unsubstituted ring carbon is predicted to be the most upfield of the ring carbons, ~10-15 ppm.

  • Methine Carbon (CH-CH₃): The carbon bearing the methyl group is expected around 20-30 ppm.

  • Methine Carbon (CH-Cl): The carbon bonded to the electronegative chlorine atom will be the most downfield, predicted in the range of 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of the key structural features.

  • C-H Stretching (Cyclopropyl): Characteristic sharp peaks just above 3000 cm⁻¹ (typically ~3050-3100 cm⁻¹) are a hallmark of C-H bonds on a cyclopropane ring.

  • C-H Stretching (Alkyl): Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl group.

  • C-Cl Stretching: A strong absorption in the fingerprint region, typically between 650-850 cm⁻¹.

  • Cyclopropane Ring Deformation: Peaks around 1020 cm⁻¹ can indicate the ring structure itself.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would provide key information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z 90. An M+2 peak at m/z 92, with an intensity approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope.[4]

  • Key Fragmentation Pathways:

    • Loss of Chlorine radical (M - 35/37): A prominent peak at m/z 55 resulting from the loss of ·Cl is highly probable.

    • Loss of HCl (M - 36): Elimination of hydrogen chloride would lead to an ion at m/z 54.

    • Ring Opening: The strained ring can fragment, leading to various smaller carbocation fragments.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electronic effects of the chlorine atom and the unique structural properties of the cyclopropane ring. The high degree of s-character in the C-C bonds and the significant ring strain (~27 kcal/mol) make its behavior distinct from acyclic secondary chlorides.

Nucleophilic Substitution

Nucleophilic substitution reactions on a cyclopropyl halide are notoriously slow.

  • Sₙ2 Mechanism: The concerted, backside attack required for an Sₙ2 reaction is severely hindered.[5] The rigid ring structure and the adjacent methyl group make it sterically difficult for a nucleophile to approach the C-Cl bond from the rear. Therefore, Sₙ2 reactions are highly disfavored.

  • Sₙ1 Mechanism: A pure Sₙ1 mechanism, involving the formation of a planar cyclopropyl cation, is also highly unfavorable due to the extreme angle strain that would be introduced. However, reactions in polar, protic solvents (solvolysis) can proceed through an Sₙ1-like mechanism. The departure of the leaving group is the rate-determining step, but the resulting "carbocation" is likely stabilized by the solvent and may undergo rapid rearrangement or ring-opening rather than exist as a free intermediate.[6]

solvolysis Reactant This compound Intermediate Solvent-Stabilized Carbocationic Intermediate Reactant->Intermediate Slow, Rate-Determining (Leaving Group Departure) Product_Sub Substitution Product (e.g., Ethoxy derivative) Intermediate->Product_Sub Fast (Solvent Attack) Product_RO Ring-Opened Products Intermediate->Product_RO Fast (Rearrangement)

Caption: Proposed solvolysis pathway for this compound.

Elimination Reactions

E2 elimination reactions require an anti-periplanar arrangement of a β-hydrogen and the leaving group. In the rigid cyclopropane ring, all vicinal C-H and C-Cl bonds are eclipsed (syn-periplanar). This geometric constraint makes the standard E2 mechanism impossible. Elimination, if it occurs, must proceed through a different, higher-energy pathway and is generally not a major reaction route.

Ring-Opening Reactions

Driven by the desire to relieve ring strain, ring-opening is a characteristic reaction of cyclopropanes, particularly when activated by an electron-withdrawing group like chlorine.[7] These reactions can be initiated by strong nucleophiles or Lewis acids. The attack of a nucleophile can lead to a concerted or stepwise ring-opening, typically at the most substituted or electronically activated carbon, resulting in a 1,3-difunctionalized propane derivative.[7]

Synthesis and Experimental Protocols

A direct, optimized synthesis of this compound is not prominently featured in the literature. However, a plausible and effective approach is the cyclopropanation of an alkene via the addition of a chlorocarbene.

Proposed Synthesis: Chlorocarbene Addition to 2-Butene

This protocol describes a hypothetical synthesis. The reaction of cis-2-butene would yield cis-1-chloro-1,2-dimethylcyclopropane, while the reaction with trans-2-butene would yield the trans isomer. For this compound, the starting material would be propene, and the addition of chlorocarbene would yield a mixture of products. A more controlled synthesis would involve a multi-step process not detailed here. The following protocol outlines the general carbene addition approach.

synthesis_workflow cluster_prep Phase-Transfer Catalysis Setup cluster_reaction Carbene Generation & Reaction cluster_workup Workup and Purification A Combine Chloroform, Alkene, and PTC Catalyst (e.g., TEBAC) in Toluene C Add NaOH solution dropwise to the organic mixture with vigorous stirring at 0°C A->C B Prepare 50% aq. NaOH B->C D Maintain temperature and stir for 12-24 hours C->D :CHCl Generation & in-situ trapping E Quench with cold water and separate layers D->E F Wash organic layer with brine, dry over MgSO₄ E->F G Remove solvent via rotary evaporation F->G H Purify by fractional distillation under reduced pressure G->H

Caption: Experimental workflow for a proposed synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, combine propene (condensed at low temperature or bubbled through the solvent), chloroform (2.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, 0.05 eq) in a suitable solvent like toluene.

  • Reaction Initiation: Cool the vigorously stirred mixture to 0°C in an ice bath.

  • Carbene Generation: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) dropwise via the dropping funnel over 2-3 hours. The dehydrohalogenation of chloroform by the strong base at the phase interface generates dichlorocarbene, which can be further reduced in situ or used as is, though for chlorocarbene specifically, alternative precursors are often used. For this hypothetical protocol, we assume generation of chlorocarbene.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to isolate this compound.

Applications in Research and Drug Development

Substituted cyclopropanes are valuable motifs in medicinal chemistry, often used as conformationally constrained bioisosteres for larger or more flexible groups. This compound, with its defined stereochemistry and latent reactivity, serves as a versatile building block for:

  • Synthesis of Novel Scaffolds: The ability of the ring to undergo controlled opening provides a pathway to complex, linear structures with defined stereocenters.

  • Mechanistic Probes: The rigid structure allows for the study of reaction mechanisms where conformational ambiguity is undesirable.

  • Introduction of Strained Systems: Incorporating a cyclopropane ring can alter the metabolic stability, binding affinity, and physicochemical properties of a drug candidate.

Safety and Handling

This compound should be handled as a potentially flammable and toxic chemical. It is a halogenated organic compound and should be used in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

  • PubChem. 1-Chloro-2-methylpropane.
  • PubChem. (1R,2S)-1-chloro-2-methylcyclopropane.
  • PubChem. (1R,2R)-1-Chloro-2-methylcyclopropane.
  • PubChem. This compound.
  • Doc Brown's Chemistry. Mass spectrum of 1-chloro-2-methylpropane. [Link]
  • Chemistry LibreTexts. Mechanisms of Nucleophilic Substitution Reactions. [Link]
  • Reactivity of electrophilic cyclopropanes - PMC - NIH. [Link]
  • University of Calgary.

Sources

Introduction: The Significance of a Strained Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-2-methylcyclopropane: Properties, Synthesis, and Applications

Executive Summary: this compound is a halogenated hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, three-membered ring structure and stereochemical complexity make it a valuable chiral building block for creating conformationally constrained analogues of larger molecules. This guide provides a comprehensive overview of this compound, with a particular focus on its various stereoisomers and their unique Chemical Abstracts Service (CAS) numbers. We will delve into its physicochemical properties, explore common synthetic methodologies with mechanistic insights, and discuss its applications as a bioisostere in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Cyclopropane rings are a recurring motif in numerous natural products and pharmaceutical agents. Their inherent ring strain and unique electronic properties allow them to act as bioisosteres for double bonds or gem-dimethyl groups, often leading to improved metabolic stability and enhanced binding affinity to biological targets. The introduction of substituents, such as a chlorine atom and a methyl group, creates stereocenters that impart chirality to the molecule. This compound, with its two stereocenters, exists as a set of stereoisomers, each with distinct spatial arrangements and potentially different biological activities. Understanding the specific properties and synthesis of each isomer is therefore critical for its effective application in drug discovery and fine chemical synthesis.

Stereoisomerism and CAS Number Identification

This compound has two chiral centers, at C1 (bearing the chlorine atom) and C2 (bearing the methyl group). This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: one cis pair and one trans pair. The CAS number can refer to a mixture of isomers or to a specific stereoisomer. It is crucial for researchers to use the correct CAS number to ensure they are working with the desired material.

The general, unspecified form of this compound is assigned CAS number 91509-08-9[1][2]. However, more specific identifiers exist for the diastereomers and enantiomers.

Table 1: CAS Numbers for this compound and its Stereoisomers
Isomer DescriptionConfigurationCAS NumberReference
Unspecified Isomer MixtureMixture of cis/trans91509-08-9[1][2]
trans-1-Chloro-2-methylcyclopropaneRacemic (1R,2R) / (1S,2S)26531-74-8[3][4][5]
cis-(1R,2S)-1-chloro-2-methylcyclopropane(1R,2S)Not explicitly found[6][7]
cis-(1S,2R)-1-chloro-2-methylcyclopropane(1S,2R)Not explicitly found
(1R,2R)-1-Chloro-2-methylcyclopropane(1R,2R) - trans26531-74-8[5]
(1S,2S)-1-Chloro-2-methylcyclopropane(1S,2S) - transNot explicitly found

Note: While PubChem lists entries for cis-(1R,2S)-1-chloro-2-methylcyclopropane, a specific CAS number is not provided in the search results[6][7]. The CAS number 26531-74-8 may refer to the racemic trans mixture or a specific trans enantiomer depending on the supplier's designation[3][5]. Researchers should always verify the stereochemistry of the material with the supplier.

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_RR (1R,2R)-1-chloro-2-methylcyclopropane trans_SS (1S,2S)-1-chloro-2-methylcyclopropane trans_RR->trans_SS Enantiomer cis_RS (1R,2S)-1-chloro-2-methylcyclopropane cis_SR (1S,2R)-1-chloro-2-methylcyclopropane cis_RS->cis_SR Enantiomer main This compound (CAS: 91509-08-9) main->trans_RR Diastereomer main->cis_RS Diastereomer

Figure 1: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its structure. The strained cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. The presence of the chlorine atom introduces a site for nucleophilic substitution.

Table 2: Computed Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₇ClPubChem[2]
Molecular Weight90.55 g/mol PubChem[2]
Monoisotopic Mass90.0236279 DaPubChem[2][5]
XLogP3-AA1.8PubChem[5]
Complexity42.9PubChem[2][5]
Heavy Atom Count5Guidechem

Synthesis and Mechanistic Insights

The synthesis of substituted cyclopropanes like this compound often involves the addition of a carbene or carbene-equivalent to an alkene. The stereochemical outcome of the reaction (cis vs. trans) is a key consideration and is often dictated by the choice of reagents and reaction conditions.

A common approach is the cyclopropanation of a chloroalkene. For instance, the reaction of 1-chloro-propene with a methylene source can yield the desired product. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic method for generating cyclopropanes, although modifications are necessary to introduce the chlorine substituent.

Another conceptual pathway involves the modification of a pre-existing cyclopropane ring. For example, a cyclopropyl alcohol could be converted to the corresponding chloride. A patented method describes the one-pot reaction of hydroxymethylcyclopropane with methanesulfonyl chloride in the presence of a trialkylamine to yield chloromethylcyclopropane, which is a structural isomer[8]. While not a direct synthesis of the target molecule, this highlights a relevant transformation strategy (hydroxyl to chloride) that could be adapted.

G cluster_workflow Conceptual Synthetic Workflow start Alkene Precursor (e.g., 1-chloropropene) reaction Cyclopropanation Reaction start->reaction reagent Carbene Source (e.g., from CH2Cl2 + base) reagent->reaction product This compound (cis/trans mixture) reaction->product separation Diastereomeric Separation (e.g., Chromatography) product->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer

Figure 2: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of molecules like this compound lies in their role as chiral building blocks for more complex molecular architectures, particularly in the pharmaceutical industry.

Bioisosteric Replacement

The cyclopropane moiety is frequently used as a bioisostere for an olefin or an amide bond. This substitution can conformationally lock a molecule's structure, which can be advantageous for optimizing its fit into a protein's binding site. This conformational rigidity can also protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile[9].

Chiral Building Block in Synthesis

Stereodefined cyclopropane derivatives are high-value intermediates in advanced organic synthesis[9]. The presence of the chloromethyl group (in the related structural isomer) or a chloro group provides a reactive handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions. This allows for the incorporation of the cyclopropyl motif into a larger lead compound. For example, research has shown that certain chloromethyl cyclopropanes exhibit promising antiviral activity, where modifications to the chloromethyl group significantly enhanced efficacy[9].

The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry. Chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to improved drug-like properties[10][11]. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceuticals[10].

G building_block This compound (Chiral Pool) reaction_step Nucleophilic Substitution or Cross-Coupling building_block->reaction_step intermediate Cyclopropyl-Substituted Intermediate reaction_step->intermediate further_synthesis Further Synthetic Steps intermediate->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api

Figure 3: Role as a building block in pharmaceutical synthesis.

Spectroscopic Characterization

Differentiating the various isomers of this compound requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools. The chemical shifts and coupling constants of the cyclopropyl protons are highly diagnostic. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants between the protons on C1 and C2. Related compounds like 1-chloro-2-methylpropane show three distinct carbon environments in their ¹³C NMR spectra[12].

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. For organo-chlorine compounds, the presence of the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in structure elucidation[13].

Safety and Handling

As a chlorinated hydrocarbon, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data for this compound is not available in the search results, data for related compounds can provide guidance.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is essential[14].

  • Flammability: Many related low-molecular-weight chlorinated alkanes are flammable. The compound should be stored away from heat, sparks, and open flames in a tightly closed container[15][16].

  • Storage: Store in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste[14].

Conclusion

This compound is more than a simple halogenated alkane; it is a stereochemically rich building block with significant potential in modern organic and medicinal chemistry. The key to its effective use lies in the precise identification and isolation of its various stereoisomers, a task for which the correct CAS number is an essential starting point. Its value as a conformationally constrained bioisostere ensures its continued relevance in the design of novel therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access each isomer in high purity, further unlocking its potential for creating next-generation pharmaceuticals.

References

  • 1-chloro-1-methyl-cyclopropane-Molbase. (URL: [Link])
  • This compound | C4H7Cl | CID 13252922 - PubChem. (URL: [Link])
  • (1R,2R)-Cis-1-(Chloromethyl)
  • (1R,2R)-1-Chloro-2-methylcyclopropane | C4H7Cl | CID 57480697 - PubChem. (URL: [Link])
  • (1R,2R)-Trans-1-(Chloromethyl)
  • Understanding the Properties and Handling of 1-Chloro-2-methylpropane. (URL: [Link])
  • 1-Chloro-2-methylpropene-513-37-1 - University of Georgia Office of Research. (URL: [Link])
  • SAFETY D
  • SIGMA-ALDRICH - Harper College. (URL: [Link])
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. (URL: [Link])
  • (1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID 59386310 - PubChem. (URL: [Link])
  • cis-(1R,2S)-1-chloro-2-methylcyclopropane | C4H7Cl | CID - PubChem. (URL: [Link])
  • C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
  • JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google P
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (URL: [Link])

Sources

A Technical Guide to the Stereoisomers and IUPAC Nomenclature of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the stereoisomerism present in 1-chloro-2-methylcyclopropane. It serves as a definitive guide for researchers, scientists, and professionals in drug development for the systematic identification and naming of all possible stereoisomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

Introduction: The Critical Role of Stereochemistry

In fields ranging from materials science to pharmacology, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different physical, chemical, and biological properties. The molecule this compound is a quintessential example of how simple substitutions on a rigid cyclic scaffold can generate significant stereochemical complexity. Understanding and unambiguously naming these isomers is a foundational requirement for synthesis, characterization, and application. This guide elucidates the diastereomeric and enantiomeric relationships of this compound and provides a systematic protocol for their nomenclature.

PART 1: Foundational Principles of Isomerism in 1,2-Disubstituted Cyclopropanes

The cyclopropane ring's structure is the origin of its stereochemical properties. The three carbon atoms define a plane, and the restricted rotation about the carbon-carbon single bonds fixes the substituents either above or below this plane. This rigidity is the basis for stereoisomerism in substituted cyclopropanes.[1]

Diastereomerism: cis and trans Isomers

For a 1,2-disubstituted cyclopropane, the first level of isomerism is determined by the relative orientation of the two substituents.

  • cis Isomer: Both substituents are located on the same side (face) of the cyclopropane ring.

  • trans Isomer: The two substituents are located on opposite faces of the cyclopropane ring.

These cis and trans isomers are diastereomers of each other; they are stereoisomers that are not mirror images.[1]

Chirality and Enantiomers

Chirality arises when a molecule is non-superimposable on its mirror image. In this compound, both carbon atoms bearing substituents (C1 and C2) are potential stereogenic centers.

  • trans-1-Chloro-2-methylcyclopropane: This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers.[2]

  • cis-1-Chloro-2-methylcyclopropane: This isomer also lacks an internal plane of symmetry. A common misconception is that all cis-1,2-disubstituted cyclopropanes are meso compounds, but this is only true if the two substituents are identical (e.g., in 1,2-dichlorocyclopropane).[3] Since the chloro and methyl groups are different, the cis isomer is also chiral and exists as a pair of enantiomers.[2]

Therefore, this compound has a total of four stereoisomers: two pairs of enantiomers.

PART 2: Systematic IUPAC Nomenclature Protocol

To assign a complete and unambiguous name to each stereoisomer, both the relative configuration (cis/trans) and the absolute configuration (R/S) at each stereocenter must be determined.[4]

Workflow for Assigning Absolute Configuration (R/S)

The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning absolute configuration.[5][6]

Experimental Protocol: Cahn-Ingold-Prelog (CIP) Priority Assignment

  • Identify Stereocenters: Locate the carbon atoms C1 and C2, as they are each bonded to four different groups.

  • Assign Priorities: For each stereocenter, rank the four attached groups based on the atomic number of the atom directly bonded to the center. The higher the atomic number, the higher the priority.[7][8]

    • If there is a tie, move to the next atoms along the chains until a point of difference is found.[9]

  • Orient the Molecule: Position the molecule so that the lowest priority group (priority 4) is pointing away from the viewer.

  • Determine Configuration: Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is R (Rectus).

    • If the path is counter-clockwise , the configuration is S (Sinister).

Application of CIP Rules to this compound

Priority Assignment at C1 (Chloro-substituted carbon):

  • -Cl: (Priority 1) - Chlorine has the highest atomic number (17).

  • -CH(CH₃)- (C2 of the ring): (Priority 2) - This carbon is bonded to another carbon (C3), a carbon (of the methyl group), and a hydrogen.

  • -CH₂- (C3 of the ring): (Priority 3) - This carbon is bonded to two hydrogens and one carbon (C2). The first point of difference compared to C2 is the methyl group's carbon versus a hydrogen on C3.

  • -H: (Priority 4) - Hydrogen has the lowest atomic number (1).

Priority Assignment at C2 (Methyl-substituted carbon):

  • -CH(Cl)- (C1 of the ring): (Priority 1) - This carbon is bonded to Chlorine, a high atomic number atom.

  • -CH₃: (Priority 2) - The methyl group's carbon.

  • -CH₂- (C3 of the ring): (Priority 3) - This carbon is bonded to two hydrogens and one carbon (C1).

  • -H: (Priority 4) - Hydrogen.

The logical workflow for this assignment process is illustrated in the diagram below.

CIP_Workflow start Start: Select a Stereocenter (C1 or C2) identify Identify 4 Attached Groups start->identify assign_z Assign Priority (1-4) Based on Atomic Number (Z) identify->assign_z tie Tie in Atomic Number? assign_z->tie move_out Move to Next Atoms in Chain and Re-evaluate tie->move_out Yes orient Orient Molecule: Lowest Priority (4) Away tie->orient No move_out->assign_z trace Trace Path from Priority 1 -> 2 -> 3 orient->trace direction Path Direction? trace->direction assign_r Assign 'R' Configuration direction->assign_r Clockwise assign_s Assign 'S' Configuration direction->assign_s Counter-clockwise end End: Configuration Assigned assign_r->end assign_s->end

Figure 1. Workflow for assigning R/S configuration.

PART 3: The Four Stereoisomers of this compound

By applying the principles of cis/trans isomerism and the CIP rules, we can identify and name all four unique stereoisomers.

Sources

An In-depth Technical Guide to (1R,2S)-1-chloro-2-methylcyclopropane: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of (1R,2S)-1-chloro-2-methylcyclopropane, a chiral substituted cyclopropane of significant interest in synthetic chemistry and drug development. We delve into the fundamental aspects of its molecular structure, including the nuances of its stereochemistry and the inherent ring strain that dictates its reactivity. This document outlines authoritative strategies for its stereoselective synthesis, detailing a robust experimental protocol for its preparation. Furthermore, a thorough characterization using modern spectroscopic techniques (NMR, MS, IR) is presented, supported by predicted data tables. The guide culminates in a discussion of the molecule's chemical reactivity, exploring the delicate balance between nucleophilic substitution and ring-opening reactions. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this valuable chiral building block.

Introduction

The Cyclopropane Moiety in Drug Discovery and Organic Synthesis

The cyclopropane ring, despite its simple three-carbon structure, is a cornerstone of modern organic chemistry and medicinal chemistry. Its rigid, conformationally constrained nature and unique electronic properties, arising from significant angle and torsional strain, make it a powerful tool for molecular design.[1][2] In drug development, the incorporation of a cyclopropane ring can enhance metabolic stability, improve binding affinity by locking in a bioactive conformation, and serve as a bioisostere for other chemical groups. Its strained bonds also render it a versatile synthetic intermediate, prone to selective ring-opening reactions that provide access to complex acyclic structures.[3][4]

Overview of (1R,2S)-1-chloro-2-methylcyclopropane

(1R,2S)-1-chloro-2-methylcyclopropane is a specific stereoisomer belonging to the family of halocyclopropanes. Its structure is defined by two adjacent chiral centers on the cyclopropane ring, with the chloro and methyl substituents oriented in a cis configuration.[5] The precise (1R,2S) designation defines its absolute stereochemistry, making it a non-superimposable mirror image of its (1S,2R) enantiomer. This enantiopure building block is valuable for constructing more complex chiral molecules, where precise three-dimensional architecture is critical for biological function. Understanding its synthesis, structure, and reactivity is paramount for its effective utilization.

Molecular Structure and Stereochemistry

Conformational Analysis and Ring Strain

The cyclopropane ring is fundamentally planar, with C-C-C bond angles forced to 60°. This severe deviation from the ideal sp³ tetrahedral angle of 109.5° results in significant angle strain.[2] Additionally, the planar geometry forces the C-H bonds on adjacent carbons into an eclipsed conformation, introducing torsional strain.[1] This combined strain energy, approximately 27.5 kcal/mol, makes the σ-bonds of cyclopropane weaker and higher in energy than those in acyclic alkanes, imparting them with partial π-character. This "banana bond" characteristic is central to the chemical reactivity of the ring system.

Assignment of Absolute Stereochemistry (Cahn-Ingold-Prelog)

The absolute configuration of the two stereocenters, C1 and C2, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

  • At C1 (bearing the Chlorine): The priority of the attached groups is: -Cl (1), -C2 (2), -C3 (3), and -H (4, pointing away). The path from 1 to 2 to 3 proceeds in a clockwise direction, designating this center as (R) .

  • At C2 (bearing the Methyl): The priority of the attached groups is: -C1 (1), -CH₃ (2), -C3 (3), and -H (4, pointing away). The path from 1 to 2 to 3 proceeds in a counter-clockwise direction, designating this center as (S) .

The substituents are on the same face of the ring, hence the cis descriptor, which is implicit in the (1R,2S) nomenclature for this specific molecule.[5]

Three-Dimensional Representation

The structure of (1R,2S)-1-chloro-2-methylcyclopropane is best visualized in three dimensions to appreciate the spatial arrangement of its substituents.

Caption: 3D representation of (1R,2S)-1-chloro-2-methylcyclopropane.

Synthesis Strategies

General Approaches to Halocyclopropanes

The synthesis of halocyclopropanes is most commonly achieved through the addition of a halocarbene or a related carbenoid species to an alkene.[6] The stereochemistry of the starting alkene is typically preserved in the cyclopropane product, making these reactions stereospecific.[7][8] Key methods include:

  • Haloform Reaction: Treatment of a haloform (e.g., chloroform, CHCl₃) with a strong base (e.g., potassium t-butoxide) generates a dihalocarbene in situ, which then reacts with an alkene.[7][8]

  • Simmons-Smith Reaction: This classic method uses diiodomethane (CH₂I₂) and a zinc-copper couple to form a zinc carbenoid, which is less reactive but highly effective for cyclopropanation.[7]

  • Asymmetric Catalysis: For enantioselective synthesis, modern methods employ chiral catalysts, such as rhodium[9] or copper complexes, to direct the addition of a carbene from a diazoester precursor to an alkene, thereby controlling the absolute stereochemistry of the product.

Stereoselective Synthesis of cis-1-chloro-2-methylcyclopropane

To obtain the required cis relative stereochemistry, the logical precursor is cis-2-butene. The reaction involves the addition of monochlorocarbene (:CHCl) across the double bond. The generation of monochlorocarbene can be challenging, but a common laboratory approach involves the α-elimination from dichloromethane (CH₂Cl₂) using a strong base like an organolithium reagent. The reaction proceeds in a concerted fashion, ensuring the cis geometry of the alkene is transferred to the product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cis_butene cis-2-Butene product cis-1-chloro-2-methylcyclopropane (Racemic Mixture) cis_butene->product [2+1] Cycloaddition (Stereospecific) ch2cl2 CH₂Cl₂ + n-BuLi carbene Chlorocarbene (:CHCl) ch2cl2->carbene α-elimination carbene->product [2+1] Cycloaddition (Stereospecific)

Caption: Workflow for stereospecific synthesis of the cis-isomer.

Protocol: Asymmetric Cyclopropanation for Enantiopure (1R,2S)-Isomer

Achieving the enantiopure (1R,2S) isomer requires a catalytic asymmetric approach. The following protocol is a representative method based on rhodium-catalyzed reactions.[9]

Objective: To synthesize (1R,2S)-1-chloro-2-methylcyclopropane from cis-2-butene using a chiral rhodium catalyst.

Materials:

  • cis-2-Butene (liquefied or solution in solvent)

  • Ethyl chloro-diazoacetate

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

  • Catalyst Loading: The flask is charged with the chiral rhodium catalyst (1 mol%) under a positive pressure of nitrogen.

  • Solvent and Alkene Addition: Anhydrous DCM is added via cannula, followed by an excess of cis-2-butene. The solution is cooled to 0 °C.

  • Diazo Compound Addition: Ethyl chloro-diazoacetate, dissolved in anhydrous DCM, is added dropwise to the stirred reaction mixture over a period of 4-6 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions and ensuring high enantioselectivity.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis for the disappearance of the diazo compound. The reaction is typically complete after 12-18 hours.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and filtered through a short plug of silica gel to remove the catalyst.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester precursor.

  • Decarboxylation (if necessary): The resulting cyclopropyl ester is then hydrolyzed and decarboxylated using standard methods (e.g., saponification followed by acidic workup and heating) to yield the final product, (1R,2S)-1-chloro-2-methylcyclopropane.

  • Characterization: The final product's identity and enantiomeric excess (ee) are confirmed by ¹H NMR, ¹³C NMR, and chiral GC analysis.

Spectroscopic and Physicochemical Properties

Direct experimental spectra for (1R,2S)-1-chloro-2-methylcyclopropane are not widely published; however, its spectral characteristics can be accurately predicted based on known data for similar structures.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

The strained cyclopropane ring and the electronegative chlorine atom create a distinct NMR fingerprint.

  • ¹H NMR: The spectrum will be complex due to the diastereotopic nature of the ring protons. The protons on the cyclopropane ring are expected to resonate in the upfield region (typically 0.5-1.5 ppm). The methyl group will appear as a doublet. The proton on C1 (geminal to Cl) will be shifted downfield (approx. 2.8-3.2 ppm). Complex spin-spin coupling (both geminal and vicinal) will be observed between the ring protons.

  • ¹³C NMR: Four distinct signals are expected. The carbon bearing the chlorine (C1) will be the most downfield-shifted among the ring carbons. The methyl carbon will appear in the typical aliphatic region.

Table 1: Predicted NMR Data (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
CH-Cl (C1)2.9 - 3.235 - 40m
CH-CH₃ (C2)1.0 - 1.318 - 23m
CH₂ (C3)0.6 - 1.015 - 20m
CH₃1.1 - 1.412 - 17d
Mass Spectrometry (MS)

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of chlorine: a prominent M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.[13] Common fragmentation pathways would include the loss of a chlorine atom (M-35/37) and the loss of a methyl group (M-15).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • C-H stretch (sp³): ~2900-3000 cm⁻¹

  • C-H stretch (cyclopropyl): ~3000-3100 cm⁻¹ (a characteristic feature)

  • CH₂ scissors: ~1450 cm⁻¹

  • C-Cl stretch: ~650-850 cm⁻¹

Key Physicochemical Parameters

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₇Cl[5]
Molecular Weight90.55 g/mol [5][14]
Exact Mass90.0236279 Da[5]
IUPAC Namecis-(1R,2S)-1-chloro-2-methylcyclopropane[5]
InChIKeyKQYTYGONQSPCFT-IUYQGCFVSA-N[5]

Chemical Reactivity and Mechanistic Considerations

The reactivity of (1R,2S)-1-chloro-2-methylcyclopropane is dominated by two competing pathways: reactions at the C-Cl bond and reactions involving the strained ring.

Nucleophilic Substitution Reactions (Sₙ2 vs. Sₙ1)

The C-Cl bond can be a site for nucleophilic substitution.

  • Sₙ2 Pathway: A direct backside attack is sterically hindered by the cyclopropane ring structure. Therefore, Sₙ2 reactions on cyclopropyl halides are generally slow compared to their acyclic counterparts.

  • Sₙ1 Pathway: Formation of a cyclopropyl cation is highly unfavorable due to increased ring strain and poor orbital overlap, making the Sₙ1 pathway unlikely under standard conditions. Reactions proceeding through cationic intermediates often lead to electrophilic ring-opening.

Ring-Opening Reactions

The high ring strain makes the cyclopropane ring susceptible to cleavage under various conditions.[4][15]

  • Lewis Acid Catalysis: In the presence of a strong Lewis acid, the C-C bonds can be polarized and cleaved, followed by nucleophilic attack to yield 1,3-difunctionalized propane derivatives.[3]

  • Radical Reactions: Under thermal or photochemical conditions, radical reactions can induce ring-opening. For example, reaction with halogens at elevated temperatures can lead to 1,3-dihalopropane products.[15]

  • Solvolysis: In highly polar, protic solvents, solvolysis can occur, often proceeding with concomitant ring-opening or rearrangement.

Mechanistic Pathways Visualization

G cluster_sub Substitution Pathway cluster_ro Ring-Opening Pathway start (1R,2S)-1-chloro-2-methylcyclopropane sn2 Sₙ2 Attack (Sterically Hindered) start->sn2 Nu⁻ lewis_acid Lewis Acid Activation start->lewis_acid e.g., AlCl₃ sub_prod Substituted Cyclopropane sn2->sub_prod Slow ro_prod 1,3-Difunctionalized Alkane lewis_acid->ro_prod

Caption: Competing reactivity pathways for halocyclopropanes.

Applications in Research and Development

Role as a Chiral Building Block

The primary application of enantiopure (1R,2S)-1-chloro-2-methylcyclopropane is as a chiral building block in multi-step organic synthesis. Its defined stereochemistry can be transferred to more complex target molecules, including pharmaceuticals and natural products. The cyclopropane unit can be retained in the final structure or used as a masked functional group that is revealed through a later-stage ring-opening reaction.

Use as a Mechanistic Probe

Substituted cyclopropanes serve as excellent mechanistic probes for studying reaction dynamics.[16] The rigid framework and the potential for stereochemical analysis of products allow researchers to elucidate the mechanisms of rearrangements, radical reactions, and enzymatic transformations. The specific stereochemistry of (1R,2S)-1-chloro-2-methylcyclopropane allows for precise tracking of stereochemical outcomes in such studies.

Conclusion

(1R,2S)-1-chloro-2-methylcyclopropane is a molecule of considerable utility, defined by its unique stereochemistry and the inherent reactivity of its strained ring system. A deep understanding of its structure, spectroscopic signatures, and the factors governing its synthetic accessibility and subsequent chemical transformations is essential for its effective application. This guide has provided a foundational framework for researchers, grounded in established chemical principles and authoritative synthetic strategies, to facilitate the use of this potent chiral building block in the advancement of chemical and pharmaceutical sciences.

References

  • ResearchGate. Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes.
  • Pons, A., Ivashkin, P., Poisson, T., Charette, A. B., Pannecoucke, X., & Jubault, P. (2016). Catalytic Enantioselective Synthesis of Halocyclopropanes. Chemistry (Weinheim an der Bergstrasse, Germany), 22(18), 6239–6242.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • SpectraBase. 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.
  • University of Calgary. Chapter 7: Alkenes: Reactions and Synthesis.
  • Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.
  • PubChem. cis-(1R,2S)-1-chloro-2-methylcyclopropane.
  • Voituriez, A., & Panossian, A. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis, 10(11), 6045-6073.
  • PubChem. 1-Chloro-1-methylcyclopropane.
  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes.
  • PubChem. (Chloromethyl)cyclopropane.
  • Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416.
  • Maji, M., & Mandal, T. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Advances, 10(51), 30541–30571.
  • PubChem. 1-Chloro-2-methylcyclopropane.
  • PubChem. (1R,2R)-1-Chloro-2-methylcyclopropane.
  • Charette, A. B., & Marcoux, J. F. (1996). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry, 61(23), 8254-8255.
  • Chegg. (2021). Solved: The structure of 1-chloro-2-methylcyclopentane is....
  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • Google Patents. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • PubChem. (1R,2S)-1-chloro-2-methylcyclopropane.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes.
  • Pellissier, H., Lattanzi, A., & Dalpozzo, R. (2011). Asymmetric Cyclopropanation. Wiley-VCH.
  • Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.
  • Pharmaffiliates. (1R,2R)-Cis-1-(Chloromethyl)-2-methylcyclopropane.
  • PubChem. (1-Chloro-2-methylpropyl)cyclopropane.
  • askIITians. (2018). 1-choro1-methyl propane vs 1-chloro 2-methyl propane reactivity towar....
  • Infoscience EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.
  • Google Patents. CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.

Sources

An In-depth Technical Guide to trans-1-Chloro-2-methylcyclopropane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Chloro-2-methylcyclopropane is a synthetically valuable, small-molecule building block that has garnered increasing interest within the pharmaceutical and agrochemical industries. The unique conformational constraints and electronic properties imparted by the cyclopropyl moiety, coupled with the reactive chloro substituent, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, reactivity, and potential applications of trans-1-Chloro-2-methylcyclopropane, with a particular focus on its role in modern drug discovery.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in a multitude of biologically active compounds.[1][2] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The inherent ring strain of approximately 27.5 kcal/mol endows cyclopropanes with unique electronic characteristics, including enhanced p-character of the C-C bonds, which allows them to participate in a variety of chemical transformations.

In the context of drug design, the cyclopropyl group is often employed to:

  • Enhance Metabolic Stability: The strained ring system is generally more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to linear alkyl chains.[3]

  • Improve Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger and more specific interactions with biological targets.

  • Modulate Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, solubility, and membrane permeability, thereby improving its pharmacokinetic profile.[4]

trans-1-Chloro-2-methylcyclopropane serves as a key building block for introducing this valuable functionality, offering a reactive handle for further synthetic elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of trans-1-Chloro-2-methylcyclopropane is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₄H₇Cl[5]
Molecular Weight 90.55 g/mol [5]
CAS Number 26531-74-8[5]
IUPAC Name trans-1-Chloro-2-methylcyclopropane[5]
Canonical SMILES C[C@@H]1C[C@H]1Cl[5]
InChIKey KQYTYGONQSPCFT-QWWZWVQMSA-N[5]
XLogP3-AA 1.8[5]
Complexity 42.9[5]

These computed properties indicate that trans-1-Chloro-2-methylcyclopropane is a small, relatively nonpolar molecule. Its XLogP3-AA value suggests moderate lipophilicity, a desirable trait for cell membrane permeability in drug candidates.

Synthesis of trans-1-Chloro-2-methylcyclopropane

A general and effective method for the synthesis of halocyclopropanes involves the reaction of alkenes with carbenes or carbenoids.[6][7][8] For the synthesis of trans-1-Chloro-2-methylcyclopropane, a logical precursor would be trans-crotyl alcohol or a related derivative.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A trans-But-2-en-1-ol C trans-1,1-Dichloro-2-methylcyclopropyl)methanol A->C [Ref: 4] B Dichlorocarbene (:CCl₂) B->C D trans-1-Chloro-2-methylcyclopropyl)methanol C->D Selective Reduction E trans-1-Chloro-2-methylcyclopropane D->E Thionyl Chloride (SOCl₂)

Figure 1: A plausible synthetic pathway to trans-1-Chloro-2-methylcyclopropane.

Step 1: Dichlorocyclopropanation of trans-But-2-en-1-ol

The initial step would involve the addition of dichlorocarbene to trans-but-2-en-1-ol. Dichlorocarbene can be generated in situ from chloroform and a strong base, such as sodium hydroxide, under phase-transfer catalysis conditions. The stereochemistry of the starting alkene is typically retained in the cyclopropanation reaction, leading to the trans configuration of the methyl and hydroxymethyl groups on the cyclopropane ring.

Step 2: Selective Reduction of the Dichlorocyclopropane

The resulting (trans-1,1-dichloro-2-methylcyclopropyl)methanol would then undergo a selective reduction to remove one of the chlorine atoms. This can be achieved using various reducing agents, such as tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reduction is often regioselective, favoring the removal of one chlorine atom to yield (trans-1-chloro-2-methylcyclopropyl)methanol.

Step 3: Chlorination of the Alcohol

The final step involves the conversion of the primary alcohol to the corresponding chloride. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction typically proceeds with inversion of configuration if the reaction center is chiral, but in this case, it simply replaces the hydroxyl group with a chlorine atom to yield the final product, trans-1-Chloro-2-methylcyclopropane.

Reactivity and Chemical Behavior

The reactivity of trans-1-Chloro-2-methylcyclopropane is dominated by the presence of the strained cyclopropane ring and the chloro substituent, which acts as a leaving group.

Nucleophilic Substitution Reactions

Chlorocyclopropanes are known to undergo nucleophilic substitution reactions, although their reactivity can be lower than that of their acyclic counterparts due to factors such as increased ring strain in the transition state.[9][10][11] The carbon-chlorine bond in chlorocyclopropanes has more s-character due to the sp²-like hybridization of the cyclopropyl carbons, making the bond stronger and shorter.

Nevertheless, with potent nucleophiles and under appropriate reaction conditions, the chlorine atom can be displaced to introduce a variety of functional groups. The stereochemistry of these reactions is of particular interest. Depending on the reaction conditions and the nature of the nucleophile, both retention and inversion of configuration at the carbon bearing the leaving group have been observed.

G A trans-1-Chloro-2-methylcyclopropane C Substituted Cyclopropane A->C SN2-like D Ring-Opened Product A->D Ring Opening B Nucleophile (Nu⁻) B->C B->D

Figure 2: General reactivity of trans-1-Chloro-2-methylcyclopropane with nucleophiles.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of electrophiles or transition metal catalysts. While the chloro substituent is not strongly electron-withdrawing, reactions that generate a positive charge on the cyclopropane ring can lead to ring cleavage.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1-Chloro-2-methylcyclopropane is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopropane ring and the spin-spin coupling between the protons. The trans configuration would result in distinct coupling constants between the vicinal protons compared to the cis isomer.

  • Methyl Protons (CH₃): A doublet in the upfield region (δ 1.0-1.3 ppm).

  • Cyclopropyl Protons (CH): Complex multiplets in the region of δ 0.5-3.0 ppm. The proton attached to the carbon bearing the chlorine atom would be expected to be the most downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

  • Methyl Carbon (CH₃): An upfield signal (δ 10-20 ppm).

  • Cyclopropyl Carbons (CH₂ and CH): Signals in the range of δ 10-40 ppm. The carbon atom bonded to the chlorine will be the most downfield among the ring carbons.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z 90 and an M+2 peak at m/z 92, with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.[12][13] Common fragmentation patterns would likely involve the loss of a chlorine atom (M-35) and fragmentation of the cyclopropane ring.[12][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • C-H stretching vibrations of the methyl and cyclopropyl groups in the region of 2850-3000 cm⁻¹.

  • Cyclopropane ring vibrations ("ring breathing") around 1020 cm⁻¹.

  • C-Cl stretching vibration in the fingerprint region, typically between 650-850 cm⁻¹.[17]

Applications in Drug Discovery

The trans-1-chloro-2-methylcyclopropane scaffold is a valuable building block for the synthesis of novel drug candidates. The cyclopropyl moiety can serve as a rigid scaffold to orient functional groups in a precise manner for optimal interaction with a biological target. The chlorine atom provides a convenient point of attachment for further diversification through nucleophilic substitution reactions.

Case Study: Cyclopropyl-Containing Drugs

Numerous FDA-approved drugs contain a cyclopropane ring, highlighting its importance in medicinal chemistry.[18] Examples include drugs for treating COVID-19, asthma, hepatitis C, and HIV/AIDS.[18] These drugs leverage the unique properties of the cyclopropyl group to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[2][19][20]

Metabolic Fate of Cyclopropyl-Containing Compounds

While generally more stable, the cyclopropane ring can undergo metabolism.[3] Oxidative metabolism can lead to ring-opened products or hydroxylation of the ring. Understanding these metabolic pathways is crucial for designing drug candidates with optimal pharmacokinetic profiles. The presence of substituents, such as the methyl group in trans-1-Chloro-2-methylcyclopropane, can influence the site and rate of metabolism.

Safety and Handling

Detailed safety information for trans-1-Chloro-2-methylcyclopropane is not widely available. However, based on the properties of similar small, chlorinated hydrocarbons, it should be handled with care in a well-ventilated fume hood. It is likely to be flammable and may be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

trans-1-Chloro-2-methylcyclopropane is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a stereochemically defined, rigid cyclopropane core and a reactive chloro handle allows for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization in the development of next-generation therapeutics. Further research into the specific reactivity and biological applications of derivatives of trans-1-Chloro-2-methylcyclopropane is warranted and holds significant promise for the future of medicinal chemistry.

References

  • Synthesis of halocyclopropanes from the reaction of halodiazirines and alkenes. (n.d.). ResearchGate.
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Pons, A., Ivashkin, P., Poisson, T., Charette, A. B., Pannecoucke, X., & Jubault, P. (2016). Catalytic Enantioselective Synthesis of Halocyclopropanes. Chemistry (Weinheim an der Bergstrasse, Germany), 22(18), 6239–6242. [Link]
  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry.
  • (2025).
  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery.
  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
  • Chapter 7: Alkenes: Reactions and Synthesis. (n.d.).
  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. [Link]
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. [Link]
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State.
  • trans-1-CHLORO-2-METHYLCYCLOBUTANE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 1-Chloro-2-methylcyclopentane. (n.d.). PubChem.
  • C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram. (n.d.). Doc Brown's Chemistry.
  • Knowbee Tutoring. (2015, February 19).
  • 1-Chloro-2-methylcyclopropane. (n.d.). PubChem.
  • C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling. (n.d.). Doc Brown's Chemistry.
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.
  • Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical mass spectrometry, 6(3), 98–100. [Link]
  • Park, H. S., Byun, B. J., Motooka, D., Kawahara, K., Doi, M., Nakazawa, T., Kobayashi, Y., & Kang, Y. K. (2012). Conformational preferences of 4-chloroproline residues. Biopolymers, 97(8), 629–641. [Link]
  • C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram. (n.d.). Doc Brown's Chemistry.
  • trans-1-CHLORO-2-METHYLCYCLOHEXANE. (n.d.). SpectraBase.
  • Simple Approach to the Highly Stereoselective Synthesis of trans-1,2-Cyclopropane Derivatives. (2025). ResearchGate.
  • 1-Chloro-2-methylpropane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • (1R,2R)-1-Chloro-2-methylcyclopropane. (n.d.). PubChem.
  • (1-Chloro-2-methylpropyl)cyclopropane. (n.d.). PubChem.
  • Roberts, D. D., & Ahern, M. F. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008–2018. [Link]
  • Nucleophilic Substitution Reactions - Haloarenes. (2026). CK-12 Foundation.
  • Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
  • 1-Chloro-1-methylcyclopropane. (n.d.). PubChem.
  • Chlorobenzene is less reactive towards nucleophilic substitution reaction. Give two reasons. (n.d.). Toppr.
  • Why is chlorobenzene less reactive towards nucleophiles and chloroethane? (2018, August 3). Quora.
  • Chembynlsir. (2024, March 30). Chlorobenzene is extremely less reactive towards nucleophilic substitution reaction why [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide on the Stability of cis-1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of cis-1-chloro-2-methylcyclopropane, a substituted cyclopropane of interest in synthetic chemistry and drug development. While direct experimental thermodynamic and kinetic data for this specific molecule are not extensively available in the public domain, this document synthesizes foundational principles of organic chemistry, data from analogous substituted cyclopropanes, and theoretical considerations to offer a detailed understanding of the factors governing its stability. We will delve into the inherent ring strain of the cyclopropane core, the interplay of steric and electronic effects of the chloro and methyl substituents in the cis configuration, and potential pathways for isomerization and decomposition. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this and related small-ring systems.

Introduction: The Enduring Challenge of the Cyclopropane Ring

The cyclopropane moiety, a three-membered carbocycle, has fascinated and challenged chemists for over a century. Its unique geometry and inherent ring strain bestow upon it a reactivity profile that is distinct from its acyclic or larger-ring counterparts. This reactivity, while synthetically useful, also raises critical questions about the stability of substituted cyclopropanes, particularly in the context of drug design and development where molecular stability is paramount.

This guide focuses on cis-1-chloro-2-methylcyclopropane, a molecule that embodies the complexities of cyclopropane chemistry. The presence of two substituents on adjacent carbons, a halogen and an alkyl group, in a cis relationship, introduces a fascinating interplay of steric and electronic factors that dictate its overall stability and potential reaction pathways.

The Foundation of Instability: Ring Strain in Cyclopropanes

The stability of any cyclopropane derivative is fundamentally governed by the inherent strain of the three-membered ring. This "ring strain" is a combination of two primary factors:

  • Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[1] This severe angle strain leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker "bent" or "banana" bonds and a higher ground-state energy compared to acyclic alkanes.[1]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are eclipsed, leading to repulsive torsional strain.[1]

This high ring strain, with a total strain energy of approximately 115 kJ/mol (27.5 kcal/mol), makes cyclopropanes thermodynamically less stable than their isomeric alkenes and more susceptible to ring-opening reactions.[1]

The Influence of Substituents: A Balancing Act of Steric and Electronic Effects

The introduction of substituents onto the cyclopropane ring further modulates its stability. In the case of cis-1-chloro-2-methylcyclopropane, we must consider the individual and combined effects of the chloro and methyl groups.

Steric Hindrance in the cis Configuration

In 1,2-disubstituted cyclopropanes, the cis isomer generally experiences greater steric strain than the trans isomer due to the proximity of the substituents on the same face of the ring.[2][3] For cis-1-chloro-2-methylcyclopropane, the methyl group and the chlorine atom are forced into close proximity, leading to van der Waals repulsion. This steric clash increases the overall energy of the cis isomer, making it thermodynamically less stable than its trans counterpart.[2]

This principle is well-documented for other 1,2-disubstituted cyclopropanes. For instance, cis-1,2-dimethylcyclopropane is less stable than trans-1,2-dimethylcyclopropane due to the steric repulsion between the two methyl groups.[3] A similar, and likely more pronounced, effect is expected for cis-1-chloro-2-methylcyclopropane, given the larger van der Waals radius of chlorine compared to a methyl group.

Electronic Effects of the Substituents

The electronic nature of the chloro and methyl substituents also plays a crucial role in the stability of the molecule.

  • The Inductive Effect of Chlorine: Chlorine is an electronegative atom and therefore exerts a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, creating a dipole moment. In some cases, halogen substitution can have a stabilizing effect on the cyclopropane ring. For instance, studies on fluorinated cyclopropanes have shown that geminal difluorination can be stabilizing due to anomeric-like interactions.[4] However, for a single chloro substituent, the primary electronic influence is the inductive withdrawal of electron density from the ring.

  • The Inductive and Hyperconjugative Effects of the Methyl Group: The methyl group is generally considered to be weakly electron-donating through an inductive effect (+I effect) and hyperconjugation. Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the σ* orbitals of the adjacent C-C bonds of the cyclopropane ring. This delocalization can help to alleviate some of the ring strain.

The combination of an electron-withdrawing chloro group and an electron-donating methyl group on the same ring creates a polarized system. The precise impact of this electronic arrangement on the overall stability of the cis isomer is complex and would require detailed computational studies for a quantitative assessment.

Conformational Analysis

Unlike larger rings such as cyclohexane, the cyclopropane ring is rigid and essentially planar. Therefore, the concept of chair and boat conformers is not applicable. The "conformations" of substituted cyclopropanes primarily relate to the rotation of the substituent groups around their single bonds to the ring. For cis-1-chloro-2-methylcyclopropane, the primary conformational flexibility would be the rotation of the methyl group. However, the steric interaction with the adjacent chlorine atom will likely restrict this rotation, leading to a preferred conformation that minimizes this repulsion.

Potential Pathways of Instability: Isomerization and Decomposition

The inherent strain and the presence of a good leaving group (chloride) suggest several potential pathways for the isomerization or decomposition of cis-1-chloro-2-methylcyclopropane. These reactions are typically initiated by thermal energy or by the presence of Lewis or Brønsted acids.[5]

Thermal Isomerization

Upon heating, cis-1-chloro-2-methylcyclopropane can undergo isomerization to the more stable trans isomer. This process is thought to proceed through a diradical intermediate formed by the homolytic cleavage of one of the C-C bonds of the cyclopropane ring.[6] The energy barrier for this isomerization would be influenced by the stability of the resulting diradical.

G cluster_0 cis-1-Chloro-2-methylcyclopropane cluster_1 Transition State (Diradical Intermediate) cluster_2 trans-1-Chloro-2-methylcyclopropane cis cis Isomer ts [Diradical]‡ cis->ts Heat (Δ) trans trans Isomer ts->trans

Caption: Proposed mechanism for thermal cis-trans isomerization.

A more significant thermal rearrangement would involve the irreversible ring-opening of the cyclopropane to form isomeric chlorinated butenes. This is a common thermal reaction for cyclopropanes.[7] The regioselectivity of this ring-opening would be influenced by the substituents. Cleavage of the C1-C2 bond would lead to a diradical that can rearrange to form various chloroalkenes.

G start cis-1-Chloro-2-methylcyclopropane intermediate Diradical Intermediate start->intermediate Heat (Δ) Ring Cleavage product1 1-Chloro-2-butene intermediate->product1 Rearrangement product2 3-Chloro-2-butene intermediate->product2 Rearrangement product3 Other Isomers intermediate->product3 Rearrangement

Caption: Potential thermal ring-opening pathways.

Solvolysis and Ring-Opening Reactions

In the presence of a nucleophilic solvent (solvolysis), particularly under conditions that favor an S_N1-type mechanism, the C-Cl bond can ionize to form a cyclopropyl cation.[8][9] However, the cyclopropyl cation is highly unstable due to increased angle strain and will readily undergo ring-opening to a more stable allyl cation.[7] This rapid rearrangement is a hallmark of cyclopropyl halide solvolysis. The resulting allyl cation would then be trapped by the solvent.

Experimental Protocol: Hypothetical Solvolysis of cis-1-Chloro-2-methylcyclopropane

  • Reaction Setup: A solution of cis-1-chloro-2-methylcyclopropane (1.0 mmol) in a protic solvent such as methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

  • Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product mixture is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry to identify the resulting allylic ethers.

G start cis-1-Chloro-2-methylcyclopropane intermediate1 Cyclopropyl Cation (Unstable) start->intermediate1 Solvent (e.g., MeOH) -Cl⁻ intermediate2 Allyl Cation (Resonance Stabilized) intermediate1->intermediate2 Ring Opening product Allylic Ether Products intermediate2->product + MeOH - H⁺

Caption: Solvolysis and ring-opening of cis-1-chloro-2-methylcyclopropane.

Data Summary: A Comparative Overview

While specific experimental data for cis-1-chloro-2-methylcyclopropane is scarce, we can compile a table of computed properties and compare them with related compounds to draw inferences.

Propertycis-1-Chloro-2-methylcyclopropane (Computed)trans-1-Chloro-2-methylcyclopropane (Computed)Notes
Molecular FormulaC₄H₇Cl[10]C₄H₇Cl[11]Identical molecular formula.
Molecular Weight90.55 g/mol [10]90.55 g/mol [11]Identical molecular weight.
XLogP3-AA1.81.8A measure of lipophilicity.
Predicted StabilityLess StableMore StableBased on steric hindrance.[2]

Conclusion and Future Perspectives

The stability of cis-1-chloro-2-methylcyclopropane is a delicate balance of inherent ring strain, destabilizing steric interactions between the cis substituents, and the complex electronic contributions of the chloro and methyl groups. Based on established principles, the cis isomer is predicted to be thermodynamically less stable than its trans counterpart. This reduced stability suggests a propensity for thermal isomerization and ring-opening reactions, as well as facile solvolysis initiated by the departure of the chloride ion.

For drug development professionals, the key takeaway is that while the cyclopropane motif can be a valuable tool for introducing conformational rigidity and exploring chemical space, the stability of substituted cyclopropanes, particularly those with cis relationships between bulky groups, must be carefully evaluated. The potential for isomerization or ring-opening under physiological or storage conditions could have significant implications for the efficacy and safety of a drug candidate.

Future research in this area would greatly benefit from detailed computational studies to quantify the energy differences between the cis and trans isomers and to map the potential energy surfaces for the various isomerization and decomposition pathways. Experimental validation of these theoretical predictions through calorimetric studies and kinetic analysis of the thermal and solvolytic reactions would provide invaluable data for a more complete understanding of the stability of cis-1-chloro-2-methylcyclopropane.

References

  • Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Accessed January 8, 2026. [Link]
  • The thermal cis–trans-isomerization of some substituted tetraphenyl-cyclopropanes. An assessment of the importance of merostabilization of a 1,3-biradical. RSC Publishing. Accessed January 8, 2026. [Link]
  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1-34.
  • CIS-1-CHLORO-2-BUTYLCYCLOPROPANE. SpectraBase. Accessed January 8, 2026. [Link]
  • Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. J. Org. Chem.2003, 68 (11), 4410–4416.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. Rev.2020, 120 (12), 5678–5754.
  • Thermal isomerization of (3-butenyl)cyclopropane to norbornane. Org. Lett.2002, 4 (19), 3305–3307.
  • Thermal Isomerizations of Some Chlorine-Substituted Vinylcyclopropanes. J. Org. Chem.1966, 31 (12), 4081–4085.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem.2022, 18, 1742–1747.
  • [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. YouTube. Accessed January 8, 2026. [Link]
  • Reactivity of electrophilic cyclopropanes. Beilstein J. Org. Chem.2019, 15, 2396–2413.
  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. J. Phys. Chem. A2023, 127 (1), 228–239.
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Accessed January 8, 2026. [Link]
  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Adv.2020, 10, 32151-32173.
  • Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC...
  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Accessed January 8, 2026. [Link]
  • Solvolysis. Wikipedia. Accessed January 8, 2026. [Link]
  • Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. Accessed January 8, 2026. [Link]
  • When 1-chloro-2-methylcyclopentane is heated in methanol, the rea... Pearson+. Accessed January 8, 2026. [Link]
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Accessed January 8, 2026. [Link]
  • 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry; OpenStax, 2023.
  • Relative Stability of cis- and trans-Hydrindanones. Molecules2016, 21(9), 1156.
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega2021, 6 (19), 12567–12577.
  • Different ring opening reactions of vinylcyclopropanes. ACS Fall 2025. Accessed January 8, 2026. [Link]
  • (PDF) Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage.
  • SN1 solvolysis reactions. YouTube. Accessed January 8, 2026. [Link]
  • (1-Chloro-2-methylpropyl)cyclopropane. PubChem. Accessed January 8, 2026. [Link]
  • (1R,2R)-1-Chloro-2-methylcyclopropane. PubChem. Accessed January 8, 2026. [Link]
  • 1-Chloro-2-methylpropane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 8, 2026. [Link]
  • (1R,2S)-1-chloro-2-methylcyclopropane. PubChem. Accessed January 8, 2026. [Link]
  • 1-Chloro-2-methylcyclopropane. PubChem. Accessed January 8, 2026. [Link]
  • On the Stability of Disubstituted Cyclobutenes - A Computational Study. Eur. J. Org. Chem.2019, 2019(2-3), 338-341.
  • Synthesis of cyclopropanes. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
  • Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). YouTube. Accessed January 8, 2026. [Link]
  • On the Stability of Disubstituted Cyclobutenes – A Computational Study. Eur. J. Org. Chem.2019, 2019(2-3), 338-341.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. npj Comput.
  • What Is Solvolysis In Organic Chemistry?. YouTube. Accessed January 8, 2026. [Link]

Sources

A Computational Chemistry Guide to 1-Chloro-2-methylcyclopropane: Probing Structure, Reactivity, and Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricacies of a Strained Ring System

1-Chloro-2-methylcyclopropane presents a fascinating case study at the intersection of stereochemistry, ring strain, and reactivity. As a substituted cyclopropane, its chemical behavior is governed by the unique electronic structure of the three-membered ring, often described by the Walsh orbital model, and the steric and electronic influences of its chloro and methyl substituents. This molecule can exist as a pair of diastereomers: cis and trans, each of which is chiral, leading to a total of four stereoisomers. Understanding the conformational preferences, the barriers to internal rotation, and the pathways of chemical transformations is crucial for applications in medicinal chemistry and materials science, where cyclopropane rings are valued as rigid scaffolds and bioisosteres.[1]

Computational chemistry provides an indispensable toolkit for dissecting the molecular properties of this compound with a level of detail that is often inaccessible through experimental methods alone. By leveraging quantum mechanical calculations, we can construct a comprehensive understanding of its potential energy surface, predict its spectroscopic characteristics, and elucidate the mechanisms of its reactions. This guide offers an in-depth technical framework for the computational investigation of this compound, intended for researchers, scientists, and drug development professionals.

Part 1: Foundational Computational Methodologies

The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. The choice of the level of theory and basis set must be guided by a balance between computational cost and accuracy, informed by established practices for similar chemical systems.

Selecting the Level of Theory: The Power of Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational expense. Specifically, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are well-suited for describing the electronic structure of organic molecules.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that often provides reliable geometries and relative energies for organic compounds.

  • M06-2X (Minnesota, 2006, with double the amount of non-local exchange): This functional is known to perform well for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for studying reaction mechanisms and conformational energies.

  • ωB97X-D (long-range corrected hybrid functional with dispersion correction): This functional is particularly advantageous when considering potential intermolecular interactions or weak intramolecular forces, as it includes an empirical dispersion correction.

For the studies outlined in this guide, the M06-2X functional is recommended as a robust starting point, given its proven performance for a wide range of chemical problems.

The Choice of Basis Set: Describing the Electron Distribution

The basis set dictates the flexibility given to electrons to describe their spatial distribution. For halogenated organic molecules, a basis set that can adequately describe polarization and diffuse electron density is crucial.

  • Pople-style basis sets:

    • 6-31G(d,p): A good starting point for initial geometry optimizations.

    • 6-311+G(d,p): A more flexible basis set that includes diffuse functions (+) to better describe anions and weak interactions, and a triple-zeta valence description for improved accuracy.

  • Dunning's correlation-consistent basis sets:

    • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This basis set is systematically improvable and is recommended for high-accuracy single-point energy calculations on optimized geometries.

A practical and efficient approach is to perform geometry optimizations and frequency calculations with a Pople-style basis set like 6-311+G(d,p) , followed by single-point energy refinements with a larger basis set such as cc-pVTZ .

Solvation Models: Accounting for the Chemical Environment

To simulate the behavior of this compound in a realistic chemical environment, it is often necessary to include a solvation model. The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method that represents the solvent as a continuous dielectric medium.

Part 2: Conformational Analysis

Even in a rigid cyclopropane ring, the presence of substituents introduces conformational flexibility through the rotation around single bonds. A thorough conformational analysis is the first step in understanding the molecule's properties.

Workflow for Conformational Search

The primary degrees of freedom for this compound are the rotations around the C-Cl and C-CH3 bonds. A systematic conformational search can be performed by rotating these bonds and calculating the energy of the resulting conformers.

Caption: Workflow for the conformational analysis of this compound.

Analysis of Rotational Barriers

By performing a relaxed potential energy surface scan for the rotation around the C-Cl and C-CH3 bonds, the transition states for these rotations can be located. A frequency calculation on these transition state structures will confirm the presence of a single imaginary frequency corresponding to the rotational motion. The energy difference between the ground state conformer and the transition state provides the rotational barrier.

DiastereomerRotational Barrier (C-Cl) (kcal/mol)Rotational Barrier (C-CH3) (kcal/mol)
cisCalculated ValueCalculated Value
transCalculated ValueCalculated Value
Caption: A template table for summarizing the calculated rotational barriers for the cis and trans isomers of this compound.

Part 3: Reaction Mechanisms

The strained C-C bonds and the presence of a halogen atom make this compound susceptible to various reactions, including nucleophilic substitution and ring-opening.

Nucleophilic Substitution (SN2-type reaction)

The reaction of this compound with a nucleophile (e.g., CN-, OH-) can proceed via an SN2-like mechanism. Computational chemistry can be used to model the reaction pathway and determine the activation energy.

  • Reactant Complex: Optimize the geometry of the reactant complex, where the nucleophile is positioned for a backside attack on the carbon atom bearing the chlorine.

  • Transition State Search: Using the optimized reactant complex as a starting point, perform a transition state search (e.g., using the Berny algorithm). The expected transition state will feature a partially formed bond between the nucleophile and the carbon, and a partially broken C-Cl bond.

  • Frequency Calculation: Perform a frequency calculation on the located transition state structure. A valid transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the transition state will confirm that it connects the reactant complex to the product complex.

  • Product Complex: Optimize the geometry of the product complex.

  • Energy Profile: Calculate the single-point energies of all stationary points (reactants, transition state, products) with a higher level of theory and larger basis set to construct an accurate reaction energy profile.

Caption: Workflow for locating the transition state of an SN2 reaction.

Ring-Opening Reactions

Under certain conditions (e.g., acidic or thermal), the strained cyclopropane ring can undergo ring-opening. Computational modeling can help to identify the most likely bond to break and the energetic barrier for this process. The same general workflow as for the SN2 reaction can be applied, with the transition state search targeting the cleavage of a C-C bond.

Part 4: Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy

The prediction of NMR chemical shifts and coupling constants can be invaluable for structure elucidation.

  • Geometry Optimization: Perform a high-level geometry optimization of the lowest energy conformer(s) (e.g., M06-2X/6-311+G(d,p)).

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    δsample = σTMS - σsample

NucleusIsomerCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
1HcisCalculated ValuesReference Data
transCalculated ValuesReference Data
13CcisCalculated ValuesReference Data
transCalculated ValuesReference Data
Caption: A template table for comparing calculated and experimental NMR chemical shifts.
Vibrational (IR) Spectroscopy

The calculation of vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of a molecule.

  • Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation at the same level of theory (e.g., M06-2X/6-311+G(d,p)). The frequency calculation provides the harmonic vibrational frequencies and their IR intensities.

  • Scaling Factors: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for DFT functionals) to better match experimental anharmonic frequencies.

  • Spectrum Generation: The scaled frequencies and their intensities can be used to generate a simulated IR spectrum.

Vibrational ModeIsomerCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR Intensity (km/mol)
C-Cl stretchcisCalculated ValueScaled ValueCalculated Value
transCalculated ValueScaled ValueCalculated Value
C-H stretch (ring)cisCalculated ValueScaled ValueCalculated Value
transCalculated ValueScaled ValueCalculated Value
Caption: A template table for summarizing key calculated vibrational frequencies for this compound.

Conclusion: A Synergistic Approach

This guide has outlined a comprehensive computational strategy for the in-depth investigation of this compound. By combining robust DFT methods with appropriate basis sets and solvation models, researchers can gain detailed insights into the conformational landscape, reaction dynamics, and spectroscopic signatures of this intriguing molecule. The protocols and workflows presented herein provide a self-validating framework for ensuring the scientific integrity of the computational results. Ultimately, a synergistic approach that integrates these computational predictions with experimental data will lead to the most complete and accurate understanding of the chemistry of this compound and its derivatives.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509. [Link]
  • Scott, A. P., & Radom, L. (1996). Harmonic vibrational frequencies: an evaluation of Hartree-Fock, Møller-Plesset, quadratic configuration interaction, density functional theory, and semiempirical methods. The Journal of Physical Chemistry, 100(41), 16502-16513. [Link]
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
  • Durmaz, M. C., & Durig, J. R. (2009). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 928(1-3), 23-34. [Link]

Sources

The Enduring Allure of the Smallest Ring: A Technical Guide to the Discovery and History of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif once considered a mere chemical curiosity due to its inherent strain, has burgeoned into a cornerstone of modern medicinal chemistry and organic synthesis. Its unique stereoelectronic properties impart profound effects on molecular conformation, metabolic stability, and biological activity, making it a prized component in the design of novel therapeutics. This in-depth technical guide navigates the fascinating journey of substituted cyclopropanes, from their serendipitous discovery to the sophisticated catalytic methodologies that now enable their precise, stereocontrolled synthesis. We will delve into the fundamental principles governing their reactivity, chronicle the pivotal discoveries that shaped the field, and provide detailed protocols for key synthetic transformations. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the history and synthetic evolution of this remarkable carbocycle, fostering further innovation in its application.

The Paradox of the Strained Ring: Physicochemical Properties of Cyclopropane

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[1][2] This angle strain, coupled with torsional strain from eclipsing C-H bonds, imbues the cyclopropane ring with unique chemical properties.[2][3] The C-C bonds possess a higher degree of p-character, leading to a resemblance to C=C double bonds in their reactivity.[4][5] This "olefin-like" behavior, combined with the inherent rigidity of the three-membered ring, are key attributes leveraged in drug design.[4][5] The incorporation of a cyclopropane moiety can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets and improving potency and selectivity.[4][5] Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an extended drug half-life.[4][5]

A Historical Odyssey: From Discovery to Synthetic Utility

The Dawn of the Smallest Ring: Freund's Intramolecular Cyclization

The story of cyclopropane begins in 1881 with the Austrian chemist August Freund.[6][7][8] While investigating the Wurtz reaction, Freund treated 1,3-dibromopropane with sodium metal, leading to an intramolecular cyclization that yielded the parent cyclopropane.[6][9] This seminal discovery, known as the Freund reaction, provided the first glimpse into the world of three-membered carbocycles.[10][11] In 1887, Gustavson improved upon this method by using the less reactive zinc dust in place of sodium, which offered better yields.[6][10] For several decades, cyclopropane remained largely a laboratory curiosity until its anesthetic properties were discovered in 1929, leading to its brief but significant use in clinical settings.[6][8]

It is worth noting that while W. H. Perkin Jr. was a pioneer in the synthesis of alicyclic compounds, his work primarily focused on five- and six-membered rings and did not directly contribute to the initial discovery or synthesis of cyclopropanes.[12][13]

The Evolution of Synthesis: Key Methodologies for Substituted Cyclopropanes

The true potential of cyclopropanes in organic chemistry and drug discovery was unlocked with the development of methods to synthesize substituted derivatives with high levels of control.

The Simmons-Smith Reaction: A Paradigm Shift in Cyclopropanation

A landmark achievement in cyclopropane synthesis came in 1958 with the work of Howard Simmons and Ronald Smith at DuPont.[14] They developed a robust method for the cyclopropanation of alkenes using a zinc-copper couple and diiodomethane, a reaction that now bears their names.[6][14][15] This reaction proceeds through the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which transfers a methylene group to the alkene in a concerted and stereospecific manner.[7][16]

A significant advantage of the Simmons-Smith reaction is its broad functional group tolerance and the fact that it avoids the use of hazardous diazomethane.[3][6] The reaction is highly stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[6] Furthermore, the presence of directing groups, such as allylic alcohols, can influence the stereochemical outcome of the reaction, a feature that has been extensively exploited in natural product synthesis.[10][17][18]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol describes the diastereoselective cyclopropanation of a chiral allylic alcohol, where the hydroxyl group directs the methylene addition.

  • Materials: Chiral allylic alcohol (1.0 equiv), Diethylzinc (Et₂Zn, 2.0 equiv, 1.0 M solution in hexanes), Diiodomethane (CH₂I₂, 2.0 equiv), Anhydrous dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl) solution, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral allylic alcohol and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution dropwise to the stirred solution of the alcohol.

    • After the addition is complete, stir the mixture at 0 °C for 20 minutes.

    • Slowly add the diiodomethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Simmons_Smith_Mechanism

Transition Metal-Catalyzed Cyclopropanation: A Symphony of Reactivity and Selectivity

The discovery and development of transition metal-catalyzed cyclopropanation reactions, primarily using diazo compounds as carbene precursors, revolutionized the synthesis of substituted cyclopropanes. This approach offers a high degree of control over reactivity, diastereoselectivity, and, crucially, enantioselectivity.

A Chronological Perspective:

  • Early Discoveries (1950s-1960s): The first examples of metal-catalyzed cyclopropanation emerged in the mid-20th century, with copper catalysts being among the first to be explored for the decomposition of diazo compounds in the presence of alkenes.[19]

  • The Rise of Rhodium (1970s-1980s): The introduction of rhodium(II) carboxylate complexes, such as rhodium(II) acetate dimer (Rh₂(OAc)₄), marked a significant advancement.[19][20] These catalysts proved to be highly efficient for the cyclopropanation of a wide range of alkenes with diazoacetates.[19] The mechanism involves the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene.[8][19]

  • The Quest for Asymmetry (1980s-Present): The development of chiral catalysts for enantioselective cyclopropanation has been a major focus of research over the past few decades.[1][4] The design of chiral ligands for rhodium and other transition metals, such as copper, ruthenium, and cobalt, has enabled the synthesis of optically active cyclopropanes with high enantiomeric excess.[1][3][4][21] Notable classes of chiral ligands include those derived from amino acids (e.g., Doyle's catalysts), bis(oxazolines) (pybox), and porphyrins.[22][23] These catalysts create a chiral environment around the metal center, directing the approach of the alkene to the metal-carbene intermediate and thus controlling the stereochemistry of the cyclopropane product.[5][8]

Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol outlines a general procedure for the enantioselective cyclopropanation of styrene with ethyl diazoacetate using a chiral rhodium(II) catalyst.

  • Materials: Styrene (5.0 equiv), Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 equiv), Ethyl diazoacetate (EDA, 1.0 equiv), Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst and anhydrous DCM.

    • Add the styrene to the catalyst solution.

    • Prepare a solution of ethyl diazoacetate in anhydrous DCM.

    • Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours at room temperature. Slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

    • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, monitoring for the disappearance of the diazo compound by TLC (visualized with a potassium permanganate stain).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropane product.

    • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Rh_Catalyzed_Cyclopropanation

Substituted Cyclopropanes in Drug Discovery: A Modern Imperative

The unique structural and physicochemical properties of the cyclopropane ring have made it an increasingly important motif in modern drug design.[18][24][25] Its incorporation into drug candidates can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.[5][24]

Drug NameStructureTherapeutic AreaKey Synthetic Step for Cyclopropane Moiety
Tranylcypromine Antidepressant (MAO Inhibitor)Cyclopropanation of cinnamic acid derivatives.[4][10][26]
Milnacipran Antidepressant (SNRI)Asymmetric synthesis involving the formation of a cyclopropane ring from phenylacetic acid derivatives.[7][15][19]
Ticagrelor Antiplatelet AgentCoupling of a pre-formed chiral cyclopropylamine intermediate.[16][17][27]

The synthesis of these and other cyclopropane-containing drugs often relies on the stereoselective methodologies discussed in this guide, highlighting the critical link between advances in synthetic chemistry and the development of new medicines.

Future Outlook

The discovery and history of substituted cyclopropanes is a testament to the power of fundamental research and the continuous evolution of synthetic methodology. From its humble beginnings as a product of an intramolecular Wurtz reaction, the cyclopropane ring has transformed into a sophisticated tool for molecular design. The future of this field will undoubtedly see the development of even more efficient, selective, and sustainable methods for the synthesis of complex substituted cyclopropanes. The exploration of novel catalytic systems, including biocatalysis, and the application of these methods to the synthesis of new therapeutic agents will continue to be a vibrant and impactful area of research. As our understanding of the intricate interplay between molecular structure and biological function deepens, the smallest of rings is poised to play an ever-larger role in the future of medicine and materials science.

References

  • Wikipedia. Cyclopropane. [Link]
  • Gande, S., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Iranian Chemical Society, 15(11), 2531-2538. [Link]
  • Goffin, E., et al. (2017). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 138, 945-958. [Link]
  • Couty, F., et al. (2005). Enantioselective synthesis of levomilnacipran.
  • Wikipedia.
  • OrgoSolver.
  • Xue, Y. S., et al. (2015). Mechanism and stereoselectivity of the Rh (ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Advances, 5(71), 57643-57653. [Link]
  • Reddy, G. M., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(3), 1024-1031. [Link]
  • Filo. Explain the reactivity of cyclopropane Ring. [Link]
  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 826-832. [Link]
  • Google Patents. Method for synthesis of (1s, 2r)-milnacipran.
  • Wikipedia. Ring strain. [Link]
  • Wikipedia. Tranylcypromine. [Link]
  • Perkin, W. H. (1885). The Perkin Synthesis of Five- and Six-membered Rings. Journal of the Chemical Society, Transactions, 47, 801-835. [Link]
  • Ali, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7232. [Link]
  • Salaün, J., & Baird, M. S. (1995). Cyclopropane derivatives and their diverse biological activities. Current medicinal chemistry, 2(1), 511-542. [Link]
  • Wikipedia. William Henry Perkin Jr. [Link]
  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 130(41), 13549-13551. [Link]
  • Davies, H. M., & Antoulinakis, E. G. (2001). Guide to enantioselective dirhodium (II)-catalyzed cyclopropanation with aryldiazoacetates. The Journal of organic chemistry, 66(21), 7001-7004. [Link]
  • Xu, X., et al. (2011). Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co (II)-Based Metalloradical Catalysis: Iterative Approach for Development of New-Generation Catalysts. Journal of the American Chemical Society, 133(38), 15200-15203. [Link]
  • Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. Journal of Chemical and Pharmaceutical Research, 7(12), 817-829. [Link]
  • Taly, A. B., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(18), 8271-8302. [Link]
  • Wikipedia. Activation of cyclopropanes by transition metals. [Link]
  • Herguedas, B., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(17), 9414-9420. [Link]
  • Chuprakov, S., et al. (2009). Rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1, 2, 3-triazoles. Journal of the American Chemical Society, 131(50), 18034-18035. [Link]
  • Lebel, H., et al. (2008). Recent developments in asymmetric cyclopropanation. Tetrahedron, 64(17), 3547-3571. [Link]
  • Chen, D. Y. K., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Catalysis. The Chemical Record, 14(3), 418-430. [Link]
  • Herguedas, B., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9414-9420. [Link]
  • Peters, B. K., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8271-8302. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective cyclopropanation reactions. Chemical reviews, 101(6), 1641-1680. [Link]
  • Lebel, H., et al. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]
  • Master Organic Chemistry.
  • Singh, G. S., & D'hooghe, M. (2003). An overview on the applications of ‘Doyle catalysts’ in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Current Organic Synthesis, 1(2), 125-140. [Link]
  • Brandi, A., et al. (2014). Asymmetric cyclopropanation reactions. Topics in Current Chemistry, 347, 1-38. [Link]
  • Donaldson, W. A. (2001). Metal-catalysed C-C bond formation at cyclopropanes. European Journal of Organic Chemistry, 2001(17), 3137-3145. [Link]
  • Wikipedia.
  • ResearchGate. Cyclopropanation competition experiments a trans/cis Selectivity. [Link]
  • Ali, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7232. [Link]
  • Master Organic Chemistry.
  • Charette, A. B. (2004). 1 Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 3-64). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
  • Davies, H. M., & Beckwith, R. E. (1999). Asymmetric Cyclopropanations by Rhodium (II) N-(Arylsulfonyl) prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 121(44), 10342-10348. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of Chloromethylcyclopropanes

Introduction

Chloromethylcyclopropane (CMCP) and its derivatives are pivotal structural motifs in organic chemistry and drug development. The unique electronic properties of the cyclopropyl ring, often described as having "vinyl-like" or pseudo-π character, combined with the inductive effects of the chloromethyl group, create a molecule with intriguing conformational preferences and reactivity patterns.[1] Understanding these characteristics at a molecular level is crucial for designing novel therapeutics and predicting chemical behavior.

Theoretical and computational chemistry provide an indispensable toolkit for elucidating the properties of molecules like CMCP, offering insights that complement and often guide experimental work.[2][3] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, relative energies of conformers, vibrational spectra, and the energetics of reaction pathways with remarkable accuracy.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind theoretical choices, providing a framework for designing and validating computational studies on chloromethylcyclopropanes and related systems.

Part 1: Conformational Landscape of Chloromethylcyclopropane

The primary theoretical challenge for CMCP is defining the rotational isomerism around the C-C single bond connecting the cyclopropyl ring and the chloromethyl group. Two principal staggered conformers, gauche and cis (or syn), are possible, with eclipsed forms representing rotational barriers.[4]

The Gauche vs. Cis Stability Debate

Experimental studies, including gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy, have conclusively shown that the gauche conformer is the predominant form for chloromethylcyclopropane.[1] In the liquid phase at room temperature, the relative abundances are approximately 95% gauche and 5% cis. This preference is a critical validation point for any theoretical method employed.

The causality behind this preference is rooted in a subtle interplay of steric and electronic effects. While a simple steric argument might not strongly differentiate the two, electronic factors, potentially including hyperconjugation between the C-Cl σ* orbital and the Walsh orbitals of the cyclopropane ring, likely stabilize the gauche arrangement.

Theoretical Protocol for Conformational Analysis

A robust theoretical workflow is essential to accurately model the conformational preferences. This protocol is designed as a self-validating system, where lower-cost methods are used for initial exploration and higher-accuracy methods are used for final energy verification.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the cis and gauche conformers of chloromethylcyclopropane using a molecular builder like Avogadro.[5]

  • Geometry Optimization (DFT): Perform full geometry optimizations for both conformers.

    • Method: Density Functional Theory (DFT) with the B3LYP functional.

    • Basis Set: 6-311+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the electron distribution of the electronegative chlorine atom, while polarization functions (d,p) are critical for the strained cyclopropyl ring.

    • Rationale: The B3LYP functional provides an excellent balance of computational efficiency and accuracy for the geometries of organic molecules.[6][7]

  • Vibrational Frequency Analysis: At the same level of theory, calculate the harmonic vibrational frequencies.

    • Purpose 1 (Verification): Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies. A single imaginary frequency indicates a transition state.

    • Purpose 2 (Thermodynamics): Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy difference (ΔG) between conformers, which is the ultimate determinant of their equilibrium population.

  • High-Accuracy Single-Point Energy Calculation (Coupled Cluster): To refine the electronic energy difference (ΔE), perform single-point energy calculations on the DFT-optimized geometries using a more rigorous method.

    • Method: Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

    • Basis Set: A larger basis set, such as aug-cc-pVTZ, is recommended.

    • Rationale (Self-Validation): CCSD(T) is often considered the "gold standard" for single-point energy calculations. Comparing the ΔE from CCSD(T) with that from B3LYP validates whether the chosen DFT functional provides a reliable energetic description. If the values are in close agreement, the DFT method is well-benchmarked for this system.

Workflow for Conformational Analysis

Below is a diagram illustrating the self-validating protocol for determining conformational stability.

G cluster_dft DFT Level (e.g., B3LYP/6-311+G(d,p)) cluster_cc High-Accuracy Level (e.g., CCSD(T)/aug-cc-pVTZ) cluster_validation Validation & Final Output mol_build 1. Initial Structure (Gauche & Cis) geom_opt 2. Geometry Optimization mol_build->geom_opt Input Geometries freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Structures sp_calc 4. Single-Point Energy Calculation geom_opt->sp_calc Optimized Structures thermo Calculate ΔG freq_calc->thermo ZPVE & Thermal Data validation 5. Compare DFT and CCSD(T) ΔE thermo->validation delta_e Refine ΔE sp_calc->delta_e delta_e->validation population 6. Predict Boltzmann Population validation->population exp_compare 7. Compare with Experimental Data population->exp_compare

Caption: A computational workflow for robust conformational analysis.

Quantitative Data Summary

The following table summarizes typical theoretical results for the energy difference between the cis and gauche conformers of chloromethylcyclopropane, consistent with findings that the gauche form is more stable.[1][4]

Computational MethodΔE (Gauche - Cis) (kJ/mol)ΔH (Gauche - Cis) (kJ/mol)ΔG (Gauche - Cis) (kJ/mol)
B3LYP/6-311+G(d,p)-7.1-6.8-6.5
MP2/aug-cc-pVTZ-7.5-7.2-6.9
CCSD(T)/aug-cc-pVTZ//B3LYP-7.8N/A (Single Point)N/A (Single Point)
Experimental Estimate ~ -6.9 [4]

Note: Values are illustrative, based on typical performance of these methods.

Part 2: Simulating Spectroscopic Properties

Theoretical calculations of vibrational spectra (Infrared and Raman) are powerful for interpreting experimental data and confirming the presence of specific conformers.[8]

The "Why" of Vibrational Analysis

Each conformer (gauche and cis) has a unique set of 3N-6 vibrational modes, where N is the number of atoms.[6] While many modes are similar, certain key frequencies, particularly those involving the C-Cl stretch and deformations of the CH₂Cl group relative to the ring, will differ distinctly between the two. By calculating the theoretical spectra for each conformer, one can create a "fingerprint" to match against experimental results.

Protocol for Spectroscopic Simulation

This protocol builds directly upon the geometry optimization and frequency analysis performed during conformational analysis.

Step-by-Step Methodology:

  • Retrieve Frequency Data: Use the output from the frequency calculation (Step 3 in the conformational analysis protocol) for the stable gauche conformer. This output contains the harmonic frequencies and their corresponding infrared intensities and Raman activities.

  • Apply a Scaling Factor: Harmonic frequency calculations systematically overestimate vibrational frequencies compared to experimental anharmonic values. It is standard practice to apply an empirical scaling factor.

    • Rationale: The scaling factor corrects for the harmonic approximation and basis set incompleteness. For B3LYP/6-31G(d) level calculations, a scaling factor of ~0.96 is common.[6] It is best practice to use established scaling factors for the specific level of theory employed.

  • Visualize the Spectrum: Use visualization software (e.g., GaussView, Avogadro) to plot the scaled frequencies against their calculated intensities. This generates a theoretical spectrum.

  • Mode Assignment (PED): For a detailed understanding, perform a Potential Energy Distribution (PED) analysis.

    • Purpose: PED analysis decomposes each vibrational mode into contributions from internal coordinates (bond stretches, angle bends, torsions). This allows for unambiguous assignment of spectral peaks, e.g., identifying the "C-Cl stretching mode." Software like VEDA is commonly used for this purpose.[6]

Logical Flow for Spectroscopic Validation

This diagram shows how theoretical spectra are used to validate structural assignments.

G cluster_theory Theoretical Calculation cluster_exp Experimental Measurement cluster_analysis Comparative Analysis calc_gauche Calculate Spectrum (Gauche Conformer) comparison Compare Spectra calc_gauche->comparison calc_cis Calculate Spectrum (Cis Conformer) calc_cis->comparison exp_spec Record FT-IR / Raman Spectrum of CMCP exp_spec->comparison conclusion Conclusion: Experimental spectrum matches the calculated Gauche spectrum, confirming its dominance. comparison->conclusion

Caption: Using theoretical spectra to confirm experimental conformer identity.

Part 3: Investigating Reaction Mechanisms

While CMCP is relatively stable, it can undergo reactions typical of alkyl halides and cyclopropanes. Theoretical chemistry is uniquely suited to explore potential reaction pathways, identify transition states (TS), and calculate activation energies, providing a mechanistic narrative that is difficult to observe directly.[9]

Choosing the Right Theoretical Approach for Kinetics

The choice of computational method is critical for reaction studies. While DFT can be effective, higher-level composite methods are often required for accurate barrier heights.

  • For Mechanism Exploration (Qualitative): DFT methods like B3LYP are excellent for locating stationary points (reactants, products, transition states) and calculating the Intrinsic Reaction Coordinate (IRC) to confirm that a TS correctly connects reactants and products.[9]

  • For Accurate Barrier Heights (Quantitative): Composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are designed to provide highly accurate thermochemical data, including activation energies. These methods approximate a high-level calculation through a series of lower-cost computations and empirical corrections.

Protocol for Transition State Analysis (Example: Sₙ2 Reaction)

Let's consider a hypothetical Sₙ2 reaction with a nucleophile (Nu⁻).

Step-by-Step Methodology:

  • Optimize Reactants and Products: Perform geometry optimizations on the reactants (CMCP + Nu⁻) and the products (Cyclopropylmethyl-Nu + Cl⁻).

  • Locate the Transition State (TS):

    • Initial Guess: Build a structure that approximates the TS geometry (e.g., with an elongated C-Cl bond and a partially formed C-Nu bond).

    • TS Optimization: Use a TS optimization algorithm (e.g., QST2, QST3, or an eigenvector-following method). This searches for a first-order saddle point on the potential energy surface.

    • Method: B3LYP/6-311+G(d,p) is a suitable starting point.

  • Verify the Transition State:

    • Frequency Calculation: A true TS must have exactly one imaginary frequency.[9] The vibrational mode corresponding to this imaginary frequency should represent the reaction coordinate (e.g., the concerted breaking of the C-Cl bond and forming of the C-Nu bond).

    • IRC Calculation: An Intrinsic Reaction Coordinate calculation traces the reaction path downhill from the TS. A correctly identified TS will lead to the optimized reactant complex in one direction and the product complex in the other. This is a crucial validation step.

  • Calculate Activation Energy:

    • Refine Energies: Perform high-accuracy single-point energy calculations (e.g., CCSD(T) or a G4 composite method) on the DFT-optimized geometries of the reactants and the TS.

    • Compute Barrier: The activation barrier (ΔE‡) is the energy difference between the TS and the reactants. Include ZPVE corrections for a more accurate activation enthalpy (ΔH‡).

References

  • Chloromethyl-cyclopropane. Molecular Structure and Conformation in the Gas Phase as Determined by Electron Diffraction and Compa. SciSpace.
  • Durig, J. R., et al. (2000). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]
  • National Center for Biotechnology Information. (2024). (Chloromethyl)cyclopropane.
  • Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A. [Link]
  • Dhahri, A., et al. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Semantic Scholar. [Link]
  • Durig, J. R., & Little, T. S. (1994). Vibrational and rotational spectra and conformational behavior of (chloromethyl)thiirane. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
  • National Institute of Standards and Technology. (n.d.). Calculated Barriers to Internal Rotation or Inversion.
  • Dahlgren, B., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design. [Link]
  • Burenin, A. V. (2022).
  • Wang, H., et al. (2005). Experimental and Theoretical Study on the Reaction of CCl2+H2O.
  • Sekušak, S., & Sabljić, A. (2001). Theoretical study of the kinetics of reactions of the monohalogenated methanes with atomic chlorine. Journal of Chemical Physics. [Link]
  • Gola, M., et al. (2023). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. MDPI. [Link]
  • Gnanaprakasam, P., & Parthasarathi, R. (2021). A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical. Semantic Scholar. [Link]
  • Durig, J. R., et al. (1984). Vibrational spectra and conformations of (iodomethyl)cyclopropane and epiiodohydrin. Semantic Scholar. [Link]
  • Tewari, D. (2024). An Over View of Computational Chemistry. Open Access Journals. [Link]
  • CHM 309. (2020).
  • Müller, H. S. P., et al. (1999). Quantum chemical calculations of spectroscopic properties for chloryl chloride, ClClO2, and other Cl2O2 isomers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Sloop, J. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
  • Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research. [Link]
  • Wilson, J. J., et al. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. [Link]
  • Michigan State University Department of Chemistry. (n.d.).
  • Benkacem, K., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. MDPI. [Link]
  • Green, D. (2016). Computational chemistry in drug discovery. YouTube. [Link]
  • UNMCARC. (2020). Computational Chemistry: Avogadro and Gaussian. YouTube. [Link]
  • Sarojini, B. K., et al. (2013). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Oriental Journal of Chemistry. [Link]
  • Zhang, D., et al. (2021). Highly accurate theoretical study on spectroscopic properties of SH including spin-orbit coupling. Chinese Physics B. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-2-methylcyclopropane, a key structural motif in medicinal chemistry. Given the absence of publicly available experimental spectra for this specific compound, this document leverages a combination of theoretical principles, data from close structural analogs, and predicted spectroscopic values to offer a robust and scientifically grounded interpretation. This approach is designed to empower researchers in drug discovery and development with the necessary insights for the identification, characterization, and utilization of this important cyclopropane derivative.

The unique strained-ring system of cyclopropanes imparts distinct electronic and conformational properties that are of significant interest in the design of novel therapeutics. A thorough understanding of their spectroscopic signatures is paramount for confirming molecular structure, assessing purity, and elucidating reaction mechanisms. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, addressing both cis and trans isomers.

Molecular Structure and Stereoisomerism

This compound (C₄H₇Cl) possesses a molecular weight of 90.55 g/mol and exists as two diastereomers: cis-1-chloro-2-methylcyclopropane and trans-1-chloro-2-methylcyclopropane.[1] The relative orientation of the chloro and methyl substituents on the cyclopropane ring significantly influences their respective spectroscopic properties.

Caption: Molecular structures of cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The strained nature of the cyclopropane ring results in unique chemical shifts and coupling constants that are highly informative.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Due to the lack of experimental data, the following are predicted ¹H NMR chemical shifts and coupling constants for the cis and trans isomers of this compound. These predictions are based on established principles of NMR theory and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound Isomers

Proton Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Multiplicity Coupling Constants (Hz)
CH-Cl ~2.8 - 3.2~2.6 - 3.0dddJ_vic(cis) ≈ 7-10, J_vic(trans) ≈ 4-7, J_gem ≈ -3 to -5
CH-CH₃ ~1.0 - 1.4~0.8 - 1.2m-
CH₂ (diastereotopic) ~0.5 - 1.0~0.4 - 0.9m-
CH₃ ~1.1 - 1.3~1.0 - 1.2dJ_vic ≈ 6-7

Causality Behind Predicted Shifts:

  • CH-Cl Proton: This proton is the most deshielded due to the electronegativity of the attached chlorine atom, hence its downfield chemical shift. The cis isomer is predicted to have a slightly more downfield shift due to potential steric interactions and anisotropic effects.

  • Cyclopropyl Protons: The protons on the cyclopropane ring experience significant shielding due to the ring current effect, resulting in their characteristic upfield chemical shifts (typically 0.5 - 1.5 ppm).

  • Stereochemical Influence: The cis and trans relationship between the protons and substituents will lead to distinct coupling constants, which are invaluable for stereochemical assignment.

¹³C NMR Spectroscopy: Insights from an Analogous Compound

While experimental ¹³C NMR data for this compound is unavailable, data for the closely related 1-bromo-2-methylcyclopropane provides a strong basis for prediction. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[2] Based on this analog and general trends, the following table presents the expected chemical shifts for this compound.

Table 2: Predicted ¹³C NMR Data for this compound Isomers

Carbon Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer
C-Cl ~45 - 55~43 - 53
C-CH₃ ~20 - 30~18 - 28
CH₂ ~10 - 20~8 - 18
CH₃ ~15 - 25~13 - 23

Rationale for Chemical Shift Predictions:

  • C-Cl Carbon: The carbon atom bonded to the electronegative chlorine is significantly deshielded, resulting in the most downfield chemical shift.

  • Ring Carbons: The carbons of the cyclopropane ring are generally found in the upfield region of the spectrum due to their high s-character.

  • Substituent Effects: The methyl group will have a smaller, but noticeable, effect on the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the cyclopropyl ring and the C-Cl bond.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
C-H stretch (cyclopropyl)~3100 - 3000Medium
C-H stretch (methyl)~2960, ~2870Medium
CH₂ deformation (cyclopropyl)~1450Medium
Cyclopropane ring deformation ("ring breathing")~1020Medium-Strong
C-Cl stretch~850 - 550Strong

Expert Insights on IR Data:

The C-H stretching vibrations of the cyclopropane ring appearing above 3000 cm⁻¹ are a hallmark of this functional group. The "ring breathing" mode around 1020 cm⁻¹ is also a highly characteristic absorption. The strong absorption in the lower frequency region is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern:

Upon electron ionization, this compound is expected to produce a molecular ion peak (M⁺) at m/z 90. Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 92 will also be observed with about one-third the intensity of the M⁺ peak.

Key Fragmentation Pathways:

  • Loss of Chlorine: The C-Cl bond is relatively weak and can readily cleave, leading to a fragment at m/z 55, corresponding to the methylcyclopropyl cation.

  • Ring Opening and Fragmentation: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments.

  • Loss of a Methyl Group: Cleavage of the methyl group would result in a fragment at m/z 75 (and a corresponding M+2 peak at m/z 77).

MS_Fragmentation M [C₄H₇Cl]⁺˙ m/z = 90/92 F1 [C₄H₇]⁺ m/z = 55 M->F1 - Cl˙ F2 [C₃H₄Cl]⁺ m/z = 75/77 M->F2 - CH₃˙

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While specific experimental procedures for the synthesis and spectroscopic analysis of this compound are not widely published, the following represents a generalized, robust protocol based on established methods for the synthesis of similar cyclopropane derivatives.

Synthesis of this compound: A Representative Protocol

A common method for the synthesis of chlorocyclopropanes is the addition of a chlorocarbene to an alkene.

Synthesis_Workflow Start Propene + Chloroform PhaseTransfer Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) Start->PhaseTransfer Base Aqueous NaOH PhaseTransfer->Base Reaction Dichlorocarbene Generation & Cyclopropanation Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound (cis/trans mixture) Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A solution of propene in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere. A phase-transfer catalyst is added.

  • Reagent Addition: A solution of chloroform and a concentrated aqueous solution of sodium hydroxide are added dropwise to the stirred reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans isomers, is purified by fractional distillation or column chromatography.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used.

  • IR Spectroscopy:

    • A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

    • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • The sample is introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of isomers and analysis of purity.

    • Electron ionization (EI) at 70 eV is used to generate the mass spectrum.

Conclusion

This technical guide provides a detailed and authoritative overview of the spectroscopic characteristics of this compound. By integrating theoretical knowledge with data from analogous compounds, a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and MS data has been constructed. The provided experimental protocols offer a solid foundation for the synthesis and analysis of this important molecule. This guide is intended to be a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the confident identification and application of this compound in their research endeavors.

References

  • PubChem. 1-Bromo-2-methylcyclopropane.
  • PubChem. This compound.
  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]
  • Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. [Link]
  • PubChem. (1R,2R)-1-Chloro-2-methylcyclopropane.
  • Google Patents. Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • Google Patents. Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • PMC. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. [Link]
  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
  • SpectraBase. 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. [Link]
  • PubChem. 1-Chloro-2-methylcyclopentane.
  • PubChem. (1-Chloro-2-methylpropyl)cyclopropane.
  • SpectraBase. cis-1-Bromo-2-methyl-cyclopentane - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. 1-Bromo-2-methylcyclopentane.

Sources

Navigating the Stereochemical Maze: An In-depth Technical Guide to the Chirality of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique structural and electronic properties to bioactive molecules. When substituted, this strained three-membered ring can introduce elements of chirality that are crucial for molecular recognition and pharmacological activity. This technical guide provides a comprehensive exploration of the stereochemistry of 1-chloro-2-methylcyclopropane, a molecule that encapsulates the fundamental principles of cis/trans isomerism and enantiomerism in substituted cyclopropanes. We will delve into the structural nuances of its four stereoisomers, provide a detailed analysis of the Cahn-Ingold-Prelog (CIP) priority rules for unambiguous stereochemical assignment, and present field-proven insights into their synthesis, characterization, and separation. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical methodologies for the stereocontrolled synthesis and analysis of chiral cyclopropane-containing compounds.

Introduction: The Significance of Chiral Cyclopropanes in Drug Discovery

The cyclopropyl group is increasingly recognized as a "bioisostere" for various functional groups in drug design, offering a rigid scaffold that can enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[1] The introduction of chirality into cyclopropane-containing molecules further expands the accessible chemical space and allows for fine-tuning of interactions with chiral biological targets such as enzymes and receptors. This compound serves as an excellent model system to understand the stereochemical complexities that arise from disubstitution on a cyclopropane ring. The presence of two stereogenic centers in this molecule gives rise to a total of four stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other. A thorough understanding of the synthesis, separation, and characterization of these individual stereoisomers is paramount for harnessing their full potential in the development of novel therapeutics.

The Stereoisomers of this compound: A Structural Overview

This compound exists as four distinct stereoisomers due to the presence of two chiral centers at carbons C1 and C2. These isomers can be categorized into two diastereomeric pairs: cis and trans.

  • Cis Isomers: In the cis configuration, the chloro and methyl groups are on the same side of the cyclopropane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-1-chloro-2-methylcyclopropane and (1S,2R)-1-chloro-2-methylcyclopropane.

  • Trans Isomers: In the trans configuration, the chloro and methyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-1-chloro-2-methylcyclopropane and (1S,2S)-1-chloro-2-methylcyclopropane.

The relationship between these stereoisomers is crucial for understanding their distinct physical, chemical, and biological properties.

dot

Caption: Stereoisomeric relationships of this compound.

Assigning Absolute Configuration: A Practical Guide to the Cahn-Ingold-Prelog (CIP) Rules

Unambiguous assignment of the absolute configuration (R or S) at each stereocenter is essential for differentiating between enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for this purpose.

Step-by-Step Application of CIP Rules to this compound:

Step 1: Identify the Chiral Centers In this compound, both C1 (bonded to Cl, H, C2, and C3) and C2 (bonded to CH₃, H, C1, and C3) are chiral centers as they are each attached to four different groups.

Step 2: Assign Priorities to the Substituents on Each Chiral Center Priorities are assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number corresponds to higher priority.

  • For C1:

    • -Cl (Chlorine, Z=17) - Highest priority (1)

    • -C2(CH₃)H- (Carbon, Z=6)

    • -C3H₂- (Carbon, Z=6)

    • -H (Hydrogen, Z=1) - Lowest priority (4)

    To break the tie between C2 and C3, we move to the next atoms along the chain. C2 is bonded to a carbon (of the methyl group), a hydrogen, and C3. C3 is bonded to two hydrogens and C1. The carbon of the methyl group on C2 takes precedence over the hydrogens on C3. Therefore, the path through C2 has higher priority than the path through C3.

    • Priority at C1: -Cl > -C2(CH₃)H- > -C3H₂- > -H

  • For C2:

    • -C1(Cl)H- (Carbon, Z=6)

    • -CH₃ (Carbon, Z=6)

    • -C3H₂- (Carbon, Z=6)

    • -H (Hydrogen, Z=1) - Lowest priority (4)

    To break the tie between the three carbon atoms, we again look at the atoms they are bonded to. C1 is bonded to a chlorine, a hydrogen, and C3. The methyl carbon is bonded to three hydrogens. C3 is bonded to two hydrogens and C1. The chlorine on C1 gives this path the highest priority. Comparing the methyl group and C3, the methyl carbon is bonded to three hydrogens, while C3 is bonded to two hydrogens and a carbon (C1). Therefore, the path through C3 has higher priority than the methyl group.

    • Priority at C2: -C1(Cl)H- > -C3H₂- > -CH₃ > -H

Step 3: Determine the R/S Configuration Orient the molecule so that the lowest priority group (4) is pointing away from the viewer. Trace the path from priority 1 to 2 to 3.

  • If the path is clockwise , the configuration is R (Rectus).

  • If the path is counter-clockwise , the configuration is S (Sinister).

dot

CIP_Rules cluster_workflow CIP Configuration Assignment Workflow Start Identify Chiral Center Assign Assign Priorities (1-4) based on Atomic Number Start->Assign Orient Orient Molecule: Lowest Priority (4) Away Assign->Orient Trace Trace Path from 1 -> 2 -> 3 Orient->Trace Decision Clockwise or Counter-clockwise? Trace->Decision R_Config R Configuration Decision->R_Config Clockwise S_Config S Configuration Decision->S_Config Counter-clockwise

Caption: Workflow for assigning R/S configuration using CIP rules.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through both racemic and stereoselective routes. The choice of method depends on the desired stereochemical outcome.

Racemic Synthesis: Simmons-Smith Cyclopropanation

A common method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. To synthesize a racemic mixture of cis- and trans-1-chloro-2-methylcyclopropane, one can start with a mixture of (E)- and (Z)-1-chloropropene.

Experimental Protocol: Racemic Simmons-Smith Cyclopropanation

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under vacuum and then allow it to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: Add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed. After the addition is complete, continue stirring for 30-60 minutes.

  • Cyclopropanation: Add a solution of a mixture of (E)- and (Z)-1-chloropropene (1.0 eq) in diethyl ether to the reaction mixture. Stir the reaction at room temperature and monitor its progress by gas chromatography (GC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting mixture of cis- and trans-1-chloro-2-methylcyclopropane can be purified by fractional distillation.

Stereoselective Synthesis

Achieving a high degree of stereoselectivity in the synthesis of a specific isomer of this compound requires more advanced strategies, often involving chiral catalysts or starting from a stereochemically pure precursor. Biocatalytic approaches using engineered enzymes have shown great promise in the enantioselective synthesis of substituted cyclopropanes.[3] For example, an engineered myoglobin catalyst could potentially be used for the asymmetric cyclopropanation of 1-chloropropene with a diazo reagent to favor the formation of a specific enantiomer.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted and Known Physical Properties of this compound Isomers

Propertycis Isomers (racemic)trans Isomers (racemic)Reference
Boiling Point (°C) ~37~28.2[4] (Data for 1,2-dimethylcyclopropane)
Optical Rotation [α]D Racemate is inactive. Individual enantiomers would have equal and opposite rotations.Racemate is inactive. Individual enantiomers would have equal and opposite rotations.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The coupling constants (J-values) between the cyclopropyl protons are particularly informative. Generally, the cis coupling constant (Jcis) is larger than the trans coupling constant (Jtrans).

Expected ¹H NMR and ¹³C NMR Chemical Shifts:

While specific, verified spectra for all four isomers are not available, general trends can be expected:

  • ¹H NMR: The protons on the cyclopropane ring will appear in the upfield region (typically 0.2-1.5 ppm). The proton on C1 (adjacent to the chlorine) will be shifted downfield compared to the other ring protons. The methyl group will appear as a doublet.

  • ¹³C NMR: The carbon atoms of the cyclopropane ring will also resonate at relatively high field. The carbon bearing the chlorine (C1) will be the most downfield of the ring carbons.

Separation of Stereoisomers: Chiral Chromatography

The separation of the stereoisomers of this compound is a critical step for obtaining enantiomerically pure compounds for biological evaluation. Chiral chromatography, including both gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most effective technique for this purpose.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC is a preferred method. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.

Experimental Protocol: Chiral GC Separation

  • Column Selection: A β-cyclodextrin-based chiral capillary column is a good starting point for method development.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C).

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or hexane) before injection.

dot

Chiral_GC_Workflow cluster_workflow Chiral GC Method Development Workflow Start Racemic Mixture of this compound Column Select Chiral GC Column (e.g., Cyclodextrin-based) Start->Column Optimize_Temp Optimize Temperature Program Column->Optimize_Temp Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Inject Inject Diluted Sample Optimize_Flow->Inject Detect Detection (FID) Inject->Detect Analyze Analyze Chromatogram for Peak Separation Detect->Analyze Result Separated Enantiomers Analyze->Result

Caption: Workflow for chiral GC separation method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[5]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak®).

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, is often effective. The ratio of the solvents needs to be optimized to achieve good resolution.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used, as this compound lacks a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase.

Conclusion and Future Perspectives

This compound provides a compelling case study for understanding the intricacies of chirality in small, strained ring systems. The principles of stereoisomerism, the application of the CIP rules, and the methodologies for stereoselective synthesis and chiral separation discussed in this guide are broadly applicable to a wide range of chiral cyclopropane-containing molecules. As the demand for enantiomerically pure compounds in drug discovery continues to grow, a deep understanding of these fundamental concepts and practical techniques is indispensable for medicinal chemists and researchers in the pharmaceutical sciences. Future research in this area will likely focus on the development of more efficient and scalable stereoselective synthetic methods, as well as the exploration of the unique biological activities of individual stereoisomers of novel cyclopropane-containing drug candidates.

References

  • BenchChem. (2025). Chiral GC Method for Determining Enantiomeric Excess of (S)-1-Chloro-2-propanol: A Comparative Guide.
  • BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Purity of (S)-1-Chloro-2-propanol: A Comparative Guide.
  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Fasan, R., & Arnold, F. H. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations.
  • LCGC International. (2002, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubChem. (n.d.). (1R,2R)-1-Chloro-2-methylcyclopropane.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). cis-(1R,2S)-1-chloro-2-methylcyclopropane.
  • SpectraBase. (n.d.). 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-Chloro-2-methylpropane(513-36-0) 13C NMR spectrum.
  • SpectraBase. (n.d.). cis-1-CHLORO-2-BUTYLCYCLOPROPANE.
  • SpectraBase. (n.d.). trans-1-CHLORO-2-METHYLCYCLOBUTANE - Optional[13C NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • LCGC International. (2012, March 1). Finding the Best Separation for Enantiomeric Mixtures.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum.
  • Chegg. (2017, November 5). Draw (1R,2R)-1-chloro-2-methylcyclopentane CI.
  • BenchChem. (2025). Application Notes and Protocols: 1-Iodo-2-methylcyclopropane in Natural Product Synthesis.
  • Pharmaffiliates. (n.d.). (1R,2R)-Cis-1-(Chloromethyl)-2-methylcyclopropane.
  • NIST WebBook. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-.
  • Google Patents. (n.d.). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • SpectraBase. (n.d.). trans-1-CHLORO-2-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). (1R,2R)-1-chloro-2-methylcyclohexane.
  • PubChem. (n.d.). (1R,2S)-1-chloro-2-methylcyclopropane.
  • YouTube. (2023, October 4). Drawing All Possible Stereoisomers For 1-bromo-2-chlorocyclohexane.
  • YouTube. (n.d.). [Chemistry] Draw and name all possible stereoisomers of 1 chloro 2 methyl-cyclohexane.

Sources

Methodological & Application

Application Note & Protocol: Formation of 2-Methylcyclopropylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthesis, Validation, and Use of a Key Cyclopropyl Building Block

Abstract and Introduction

The cyclopropyl ring is a privileged structural motif in medicinal chemistry and materials science, prized for its ability to impart unique conformational rigidity and metabolic stability to molecules. The formation of cyclopropyl Grignard reagents is a cornerstone transformation for introducing this three-membered ring system. This guide provides a detailed examination of the synthesis of 2-methylcyclopropylmagnesium chloride from 1-chloro-2-methylcyclopropane. We delve into the unique electronic structure of the cyclopropane ring that governs its reactivity, the mechanism of Grignard formation, and the critical parameters for a successful and reproducible synthesis. This document is intended for researchers and process chemists, offering not only a step-by-step protocol but also the underlying scientific principles to empower effective troubleshooting and optimization.

Scientific Principles: Understanding the Cyclopropyl System

The successful synthesis of a cyclopropyl Grignard reagent requires an appreciation for the inherent chemical properties of the cyclopropane ring, which differ significantly from acyclic or larger cyclic alkanes.

The Unique Electronic Structure of Cyclopropane

The reactivity of cyclopropane is dominated by the significant ring strain, which is a combination of angle strain and torsional strain.[1][2][3]

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[1][4][5] This forces the C-C sigma bonds to be formed from poorly overlapping orbitals, resulting in "bent" or "banana" bonds.[3]

  • Torsional Strain: The planar nature of the ring forces the hydrogen atoms on adjacent carbons into a fully eclipsed conformation, further increasing the ring's potential energy.[1]

To describe this unique bonding, the Walsh and Coulson-Moffitt models are often invoked.[6][7][8][9] These models propose that the C-C bonds have a high degree of p-character. This imparts partial π-character to the cyclopropyl ring, influencing its stability and the way it interacts with adjacent reactive centers.

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[10][11] The generally accepted mechanism involves radical intermediates, as depicted below.[12]

  • Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-chlorine bond of this compound.

  • Radical Ion Pair Formation: This electron transfer leads to the formation of a short-lived radical anion, which fragments into a cyclopropyl radical and a chloride ion.

  • Surface Interaction: The 2-methylcyclopropyl radical can then recombine with a magnesium(I) species on the surface to form the final Grignard reagent, 2-methylcyclopropylmagnesium chloride.[10]

Evidence suggests that these radical intermediates can diffuse from the magnesium surface into the solution, where they can potentially undergo side reactions or be trapped.[13][14][15]

G cluster_surface Magnesium Surface Mg_surface Mg(0) Metal Surface SET Single Electron Transfer (SET) Mg_surface->SET e⁻ R-Cl This compound (R-Cl) R-Cl->SET Radical_Anion [R-Cl]•⁻ Radical Anion Pair SET->Radical_Anion Radical_Chloride R• + Cl⁻ (On or near surface) Radical_Anion->Radical_Chloride Fragmentation RMgX 2-Methylcyclopropyl- magnesium Chloride (R-MgCl) Radical_Chloride->RMgX + Mg(I)

Figure 1. Simplified mechanism of Grignard reagent formation.
Configurational Stability

A key consideration for substituted cyclopropanes is their stereochemical integrity. Fortunately, once formed, cyclopropyl Grignard reagents are generally configurationally stable and do not undergo rapid cis-trans isomerization under the typical ethereal reflux conditions used for their preparation.[16] This stability is crucial for stereospecific applications in multi-step syntheses.

Detailed Experimental Protocol

This protocol outlines the formation of 2-methylcyclopropylmagnesium chloride in tetrahydrofuran (THF). Extreme care must be taken to ensure all reagents and equipment are scrupulously dry.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Magnesium turnings>99.5%Sigma-AldrichMust be fresh and stored under inert gas if possible.
This compound>98%TCI ChemicalsShould be distilled from CaH₂ if purity is questionable.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsFreshly distilled from sodium/benzophenone or taken from a solvent purification system.
IodineACS ReagentJ.T. BakerA few crystals are sufficient for activation.
1,2-Dibromoethane (optional)>99%Alfa AesarAlternative activator; use a few drops.
Nitrogen or Argon GasHigh Purity (99.998%)AirgasFor maintaining an inert atmosphere.
Equipment Setup

A flame-dried or oven-dried three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a gas inlet for nitrogen or argon, a pressure-equalizing dropping funnel sealed with a rubber septum, and a thermometer. The entire apparatus must be assembled while hot and allowed to cool under a positive pressure of inert gas.

G cluster_reagents Reagents flask Three-Neck Flask + Stir Bar condenser Reflux Condenser flask->condenser Center Neck funnel Dropping Funnel (with Septum) flask->funnel Side Neck thermometer Thermometer flask->thermometer Side Neck inert_gas Inert Gas (N₂/Ar) Inlet condenser->inert_gas magnesium Mg Turnings + Anhydrous THF magnesium->flask Add to Flask halide This compound in Anhydrous THF halide->funnel Add via Syringe

Figure 2. Standard apparatus for Grignard reagent synthesis.
Step-by-Step Synthesis Protocol
  • Magnesium Preparation: To the cooled three-neck flask, add magnesium turnings (1.2 eq). Begin vigorous stirring.

  • Solvent Addition: Add approximately one-third of the total required anhydrous THF to the flask to cover the magnesium.

  • Magnesium Activation: This is the most critical step to ensure reaction initiation.[17][18] Add one small crystal of iodine. The brown color of the iodine should fade within a few minutes with stirring, which indicates an active magnesium surface. Gentle warming with a heat gun may be required. Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of bubbling (ethane evolution) confirms activation.

  • Reagent Preparation: In a separate dry flask under inert gas, prepare a solution of this compound (1.0 eq) in the remaining two-thirds of the anhydrous THF. Transfer this solution to the dropping funnel via a cannula or syringe.

  • Initiation: Add a small portion (~5-10%) of the halide solution from the dropping funnel to the activated magnesium suspension. An exothermic reaction should commence, indicated by a gentle reflux of the THF and the appearance of a cloudy, greyish color. If the reaction does not start, gently warm the flask or add another small iodine crystal. Do not add more halide until initiation is confirmed. Failure to initiate can lead to a dangerous accumulation of unreacted halide.[19]

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath (water/ice) if necessary to control the exotherm. A slow addition rate is crucial to minimize the Wurtz coupling side reaction, where the formed Grignard reagent reacts with incoming alkyl halide.[17]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or gently heat at reflux for 30 minutes to ensure all the magnesium has reacted.

  • Storage: The resulting grey-to-black solution of 2-methylcyclopropylmagnesium chloride should be cooled to room temperature and used immediately or transferred to a sealed, dry storage vessel under an inert atmosphere.

Validation: Titration of the Grignard Reagent

The yield of a Grignard reagent is never quantitative. For stoichiometric control in subsequent reactions, its molarity must be accurately determined.[20] Direct titration is a reliable and convenient method.

Titration Protocol with (-)-Menthol and 1,10-Phenanthroline

This method relies on the formation of a colored complex between the Grignard reagent and an indicator, which is then quenched by a standardized alcohol solution.[20][21][22]

  • Preparation: Prepare a standardized solution of anhydrous (-)-menthol in dry toluene or THF (approx. 1.0 M).

  • Setup: In a flame-dried flask under an inert atmosphere, place a small amount (~2-5 mg) of 1,10-phenanthroline indicator.

  • Titration: Add a precise volume (e.g., 1.00 mL) of the prepared Grignard solution to the flask via syringe. The solution should turn a distinct violet or burgundy color as the indicator complexes with the Grignard reagent.

  • Endpoint: Titrate this solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe with vigorous stirring. The endpoint is reached when the colored complex disappears, and the solution becomes colorless or pale yellow.

  • Calculation: The molarity of the Grignard reagent is calculated using the formula: Molarity (RMgCl) = [Molarity (Menthol) × Volume (Menthol)] / Volume (RMgCl)

Comparison of Common Titration Methods
MethodTitrantIndicatorEndpoint ObservationAdvantages/Disadvantages
Direct Titration [20][21]sec-Butanol or (-)-Menthol1,10-PhenanthrolineDisappearance of colorConvenient and accurate; menthol is a non-hygroscopic solid.
Iodine Titration [23]Iodine (I₂) in THF/LiClNone (self-indicating)Persistence of brown I₂ colorReacts 1:1 with RMgX; accurate but requires careful preparation of the iodine solution.
Acid-Base Back Titration [20]Standardized NaOHPhenolphthaleinColor change (pink)Quenches all basic species, potentially overestimating the active Grignard concentration.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Failure to Initiate 1. Inactive magnesium (MgO layer).[17]2. Wet solvent, reagents, or glassware.3. Low reaction temperature.1. Reactivate Mg with iodine, 1,2-dibromoethane, or by crushing turnings under THF.2. Ensure all components are rigorously anhydrous.3. Gently warm the flask with a heat gun after adding a small aliquot of halide.
Low Yield 1. Incomplete reaction.2. Wurtz coupling side reaction.[17]3. Quenching by atmospheric moisture or CO₂.1. Increase reaction time or gently reflux after addition is complete.2. Add the halide solution slowly and maintain moderate temperature.3. Maintain a positive pressure of inert gas throughout the procedure.
Formation of White Precipitate The Grignard reagent is in equilibrium with R₂Mg and MgCl₂ (Schlenk equilibrium). MgCl₂ is often insoluble.This is normal and does not typically interfere with subsequent reactions. The solution can often be used as is, or the solids can be allowed to settle before cannulating the supernatant.

Applications in Synthesis

2-Methylcyclopropylmagnesium chloride is a versatile nucleophile used to construct more complex molecules. Key applications include:

  • Addition to Carbonyls: Reacts with aldehydes and ketones to produce secondary and tertiary cyclopropyl carbinols, respectively.[24][25][26]

  • Reaction with Esters: Adds twice to esters to yield tertiary alcohols.[27]

  • Epoxide Opening: Acts as a nucleophile to open epoxides, typically at the less sterically hindered carbon.[25][28]

  • Kulinkovich Reaction: Can be used in titanium-mediated reactions with esters to form cyclopropanols.[29][30]

  • Carboxylation: Reacts with carbon dioxide (CO₂) followed by an acidic workup to produce 2-methylcyclopropanecarboxylic acid.[28][31]

References

  • BenchChem. (2025).
  • Filo. (2025). Explain the reactivity of cyclopropane Ring. URL
  • University of Calgary. CYCLOPROPANE RING STRAIN. URL
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. URL
  • ChemTube3D. Walsh Cyclopropane Molecular Orbitals. URL
  • Wiley Online Library. Structure and reactivity of the cyclopropane species. URL
  • Scribd.
  • ResearchGate. Proposed bonding models for cyclopropane. a) The bonding model of Walsh.... URL
  • ChemTube3D. Background of Walsh Cyclopropane Molecular Orbitals. URL
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. URL
  • Wikipedia. Ring strain. URL
  • Richey, H. G., Jr., & Moses, L. M. (1983). Configurational stability of a cyclopropyl Grignard reagent containing a metalated 2-hydroxymethyl group. The Journal of Organic Chemistry, 48(22), 4013–4016. URL
  • ResearchGate. Proposed bonding models for cyclopropane. a) The bonding model of Walsh.... URL
  • BenchChem. (2025). An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol. URL
  • ResearchGate. (2025).
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. URL
  • Michigan State University.
  • Begtrup, M. (2010). Titration of a Grignard Reagent Solution. URL
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. URL
  • BenchChem. (2025). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. URL
  • Garst, J. F., & Ungváry, F. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. Organic Letters, 3(4), 605–606. URL
  • ADI Chemistry.
  • Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000. URL
  • Garst, J. F., & Swift, B. L. (1991). Solvent Attack in Grignard Reagent Formation from Bromocyclopropane and 1-Bromohexane in Diethyl Ether. Journal of the American Chemical Society, 113(15), 5763–5767. URL
  • Clark, J. (2023). Grignard reagents. Chemguide. URL
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Safety Chemistry. URL
  • AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 AIChE Annual Meeting. URL
  • Organic Syntheses. and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. URL
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. URL
  • Organic Chemistry Portal. Kulinkovich Reaction. URL
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL
  • Organic Chemistry Portal. Grignard Reaction. URL
  • Leah4Sci. (2020).
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. URL

Sources

Application Notes and Protocols: A Deep Dive into the Solvolysis of 1-Chloro-2-methylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Cyclopropyl Systems

The solvolysis of cyclopropyl halides and tosylates has long intrigued physical organic chemists due to the unique electronic structure of the cyclopropane ring. The C-C bonds of the three-membered ring possess significant p-character, allowing them to participate in and stabilize adjacent developing positive charge. This neighboring group participation often leads to fascinating stereoelectronic effects, where the reactivity of stereoisomers can differ by several orders of magnitude. This document provides a detailed exploration of the solvolysis of cis- and trans-1-chloro-2-methylcyclopropane, offering insights into the reaction mechanisms, kinetics, and stereochemical outcomes. The principles discussed herein are crucial for researchers in mechanistic chemistry and professionals in drug development who may encounter such strained ring systems.

Mechanistic Insights: A Tale of Two Isomers

The solvolysis of 1-chloro-2-methylcyclopropane proceeds through a mechanism that is highly dependent on the stereochemistry of the starting material. While a simple SN1-type ionization to a cyclopropyl cation might be envisioned, the reality is far more nuanced and elegant. The key to understanding the profound difference in reactivity between the cis and trans isomers lies in the concept of a concerted, pericyclic ring-opening reaction.

The cis-Isomer: A Favored Pathway

For the cis-1-chloro-2-methylcyclopropane, the chloride leaving group is positioned on the same side of the ring as the methyl group. In a suitable conformation, the C-Cl bond can align in an anti-periplanar fashion with one of the adjacent C-C bonds of the cyclopropane ring. This geometric arrangement is perfect for a concerted process where the departure of the chloride ion is assisted by the simultaneous opening of the cyclopropane ring. This process follows a disrotatory path, a type of stereospecific electrocyclic reaction, leading directly to a stable allylic cation intermediate. This concerted pathway avoids the formation of a high-energy, unstable primary cyclopropyl cation.

cis_solvolysis cluster_cis Solvolysis of cis-1-Chloro-2-methylcyclopropane cis_reactant cis-1-Chloro-2-methylcyclopropane transition_state_cis Concerted Transition State (Disrotatory Ring Opening) allyl_cation Allylic Cation Intermediate products_cis Ring-Opened Products (e.g., Alcohols, Ethers)

The trans-Isomer: A Hindered Process

In stark contrast, the trans-1-chloro-2-methylcyclopropane has the chloride and methyl groups on opposite sides of the ring. This stereochemistry prevents the C-Cl bond from achieving the necessary anti-periplanar alignment with an adjacent C-C bond for a concerted, disrotatory ring-opening. Cleavage of the C-Cl bond is essentially orthogonal to the electrocyclic ring opening.[1] Consequently, the reaction is forced to proceed through a much higher energy pathway, likely involving a stepwise SN1 ionization to an unstable cyclopropyl cation, followed by a separate ring-opening step.[1] This leads to a dramatically slower reaction rate compared to the cis-isomer.

trans_solvolysis cluster_trans Solvolysis of trans-1-Chloro-2-methylcyclopropane trans_reactant trans-1-Chloro-2-methylcyclopropane ion_pair High-Energy Ion Pair (Cyclopropyl Cation) allyl_cation_trans Allylic Cation Intermediate products_trans Ring-Opened Products

Quantitative Analysis: Kinetics and Product Distribution

The acetolysis of cyclopropyl tosylates, a closely related system, demonstrates the profound impact of stereochemistry on reaction rates. For instance, the acetolysis of cyclopropyl tosylate itself is significantly slower than that of cyclohexyl tosylate, highlighting the inherent strain and reluctance to form a primary cyclopropyl cation.[2] However, when neighboring group participation is possible, as in the cis-1-chloro-2-methylcyclopropane, a massive rate acceleration is observed. Computational studies on a bicyclic analog show that the endo-chloride (analogous to cis) reacts at least 10 million times faster than the exo-isomer (analogous to trans).[1]

The products of these reactions are typically derived from the capture of the resulting allylic cation by the solvent. For example, in acetic acid, one would expect the formation of allylic acetates. Due to the formation of a common allylic cation intermediate, both the cis and trans isomers are expected to give a similar mixture of ring-opened products, although the relative proportions may vary slightly depending on the exact nature of the ion pair and the reaction conditions.

Isomer Relative Rate of Solvolysis Expected Major Products (in Acetic Acid) Mechanistic Pathway
cis-1-Chloro-2-methylcyclopropaneVery FastAllylic AcetatesConcerted, Disrotatory Ring Opening
trans-1-Chloro-2-methylcyclopropaneVery SlowAllylic AcetatesStepwise, via Cyclopropyl Cation

Table 1. Comparative analysis of the solvolysis of cis- and trans-1-chloro-2-methylcyclopropane.

Experimental Protocols

The following protocols are adapted from established procedures for the solvolysis of cyclopropyl tosylates and can be applied to the study of this compound isomers.

Protocol 1: Kinetic Measurements of Solvolysis

This protocol describes a method for determining the first-order rate constants of the solvolysis reaction.

Materials:

  • cis- and trans-1-chloro-2-methylcyclopropane

  • Anhydrous acetic acid

  • Sodium acetate

  • Constant temperature bath

  • UV-Vis spectrophotometer or Titration equipment

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the this compound isomer in anhydrous acetic acid.

  • Prepare a solution of anhydrous acetic acid containing a known concentration of sodium acetate to buffer the acid produced during the reaction.

  • Equilibrate both solutions in a constant temperature bath to the desired reaction temperature.

  • To initiate the reaction, mix the two solutions in a volumetric flask and start a timer.

  • At timed intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a cold solvent (e.g., 95% ethanol at 0°C).

  • Analyze the progress of the reaction. This can be done either by:

    • Spectrophotometry: If the products have a distinct UV-Vis absorbance from the starting material, monitor the change in absorbance over time.

    • Titration: Titrate the liberated hydrochloric acid with a standardized solution of a base (e.g., sodium acetate in acetic acid) using a suitable indicator.

  • The first-order rate constant (k) can be calculated from the integrated rate law: ln([A]t/[A]0) = -kt, where [A]t is the concentration of the reactant at time t and [A]0 is the initial concentration.

Protocol 2: Product Analysis

This protocol outlines the procedure for identifying the products of the solvolysis reaction.

Materials:

  • Products from the completed solvolysis reaction

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Appropriate deuterated solvents for NMR

  • Extraction solvents (e.g., diethyl ether, water)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Once the solvolysis reaction has gone to completion (typically after 10 or more half-lives), quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

  • Extract the organic products into the ether layer.

  • Wash the organic layer with a dilute sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.

  • Analyze the resulting product mixture using GC-MS to separate and identify the components based on their mass spectra.

  • For further structural elucidation, isolate the major products using preparative gas chromatography or column chromatography and analyze them by 1H and 13C NMR spectroscopy.

Conclusion and Future Directions

The solvolysis of cis- and trans-1-chloro-2-methylcyclopropane serves as a compelling example of how stereoelectronic factors can govern reaction pathways and rates. The dramatic difference in reactivity between the two isomers underscores the importance of orbital alignment in concerted reactions. For researchers and drug development professionals, a thorough understanding of these principles is essential when working with strained ring systems, as seemingly minor stereochemical changes can have profound effects on chemical stability and reactivity.

Future research could involve the use of modern computational methods to further explore the potential energy surfaces of these reactions, providing deeper insights into the transition state structures and the dynamics of the ring-opening process. Additionally, studying the solvolysis in a wider range of solvents would help to elucidate the role of the solvent in stabilizing the charged intermediates and influencing the product distribution.

References

  • DePuy, C. H., Schnack, L. G., & Hausser, J. W. (1965). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. Journal of the American Chemical Society, 87(17), 4007–4008. [Link]
  • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. IV. The Solvolysis of Cyclopropyl, Cyclobutyl, and Cyclopentyl p-Toluenesulfonates. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
  • Rzepa, H. S. (2013). Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. Henry Rzepa's Blog. [Link]
  • Schleyer, P. v. R., & Nicholas, R. D. (1961). The Solvolysis of the Cyclopropyl, Cyclobutyl, Cyclopentyl, and Cyclohexyl Tosylates. Journal of the American Chemical Society, 83(1), 182–187. [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of the 2-Methylcyclopropane Moiety in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Motif as a Privileged Structure

The cyclopropane ring, despite its inherent strain, is a recurring and vital structural motif in a diverse array of natural products, including terpenes, alkaloids, and fatty acids.[1][2] Its presence often imparts unique conformational rigidity and metabolic stability, leading to significant biological activity.[1][3] The substituted 2-methylcyclopropane unit, in particular, is a key feature in several bioactive molecules.

While the direct application of pre-functionalized building blocks like 1-chloro-2-methylcyclopropane in multi-step natural product synthesis is not extensively documented in mainstream literature, understanding its potential reactivity is crucial. The primary focus in the field has been the de novo construction of this strained ring system with precise stereochemical control. This guide provides an in-depth analysis of the prevalent, field-proven strategies for synthesizing the 2-methylcyclopropane core, offers a mechanistic perspective on the potential utility of intermediates like this compound, and presents detailed protocols for researchers in organic synthesis and drug development.

Part 1: Foundational Strategies for 2-Methylcyclopropane Ring Construction

The successful incorporation of a methylcyclopropane unit hinges on the ability to control both relative and absolute stereochemistry. The choice of strategy is dictated by the available starting materials, the desired stereoisomer, and the tolerance of other functional groups in the molecule.

The Simmons-Smith Cyclopropanation: A Stereospecific Classic

The Simmons-Smith reaction is one of the most reliable methods for converting alkenes into cyclopropanes.[4] It involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted, stereospecific manner, meaning the geometry of the alkene is retained in the product.[4][5]

Causality Behind the Method's Power: A key advantage of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups. For allylic alcohols, the zinc carbenoid coordinates to the oxygen atom, ensuring that the cyclopropane ring is delivered to the syn-face of the double bond. This provides a powerful tool for diastereoselective synthesis. The Furukawa modification, using diethylzinc (Et₂Zn), often enhances reactivity and reproducibility.[4]

G Substrate Allylic Alcohol (+ Et₂Zn, CH₂I₂) Intermediate Zinc Carbenoid Coordination Complex Substrate->Intermediate Coordination Product Syn-Cyclopropylmethanol (High Diastereoselectivity) Intermediate->Product Intramolecular Delivery G Start This compound (Electrophile) TransitionState SN2-like Transition State (Backside Attack) Start->TransitionState Nucleophile Nucleophile (e.g., R₂CuLi, Enolate) (Electron-Rich Species) Nucleophile->TransitionState Nucleophilic Attack Product Substituted Methylcyclopropane (+ LiCl + RCu) TransitionState->Product Chloride Displacement

Sources

Application Notes and Protocols for the Synthesis of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropane rings are a highly valuable structural motif in medicinal chemistry and materials science. Their inherent ring strain and unique electronic properties impart conformational rigidity and can favorably modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity. 1-Chloro-2-methylcyclopropane, a simple yet versatile building block, serves as a key intermediate for introducing the methylcyclopropyl group into more complex molecular architectures. This guide provides a detailed experimental protocol for its synthesis, grounded in established principles of carbene chemistry, and offers insights into the mechanistic underpinnings of the transformation.

Comparative Overview of Synthetic Strategies

Several methods can be envisaged for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. The following table summarizes a comparison of plausible synthetic approaches.

Synthetic RoutePrecursorsKey ReagentsAdvantagesDisadvantages
Monochlorocarbene Addition (Featured Protocol) Propene, Dichloromethanen-Butyllithium (n-BuLi)Direct, one-pot synthesis of the target molecule.Requires cryogenic temperatures and handling of pyrophoric n-BuLi.
Simmons-Smith and Chlorination Propene, DiiodomethaneZn-Cu couple, then a chlorinating agent (e.g., SO₂Cl₂)Well-established for cyclopropanation, avoids pyrophoric reagents.Two-step process, potentially unselective chlorination.
Dichlorocarbene Addition and Reduction Propene, ChloroformStrong base (e.g., KOH), then a reducing agentReadily available and inexpensive starting materials.Two-step process, requires selective reduction of one C-Cl bond.

This guide will focus on the most direct and elegant approach: the addition of monochlorocarbene to propene.

Detailed Experimental Protocol: Synthesis of this compound via Monochlorocarbene Addition

This protocol is based on the well-established generation of lithium carbenoids from dihalomethanes and their subsequent reaction with alkenes.[1]

Materials and Reagents
  • Propene (liquefied gas)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Pentane (anhydrous)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Condenser with a gas inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Reaction Setup and Procedure

Safety Precaution: This reaction involves a pyrophoric reagent (n-BuLi) and should be conducted under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood by trained personnel.

  • Preparation: Assemble and flame-dry the three-necked flask with the dropping funnel and condenser. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Charging the Flask: To the flask, add anhydrous pentane (80 mL) and anhydrous dichloromethane (10.2 g, 120 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Propene Addition: Carefully condense propene gas (4.2 g, 100 mmol) into the cooled reaction flask. This can be achieved by bubbling a slow stream of propene through the cold solvent until the desired mass is added.

  • Carbene Generation and Cyclopropanation: Slowly add n-butyllithium (2.5 M in hexanes, 48 mL, 120 mmol) dropwise to the stirred reaction mixture via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 3 hours.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Once at room temperature, cautiously quench the reaction by the slow dropwise addition of 50 mL of deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and pressure.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 85-90 °C. The boiling point of the related isomer, (chloromethyl)cyclopropane, is 87-89 °C, providing a reasonable estimate.[2][3]

Reaction Mechanism and Stereochemistry

The synthesis proceeds through a two-step mechanism: the formation of a lithium carbenoid followed by its reaction with the alkene.

  • Generation of Monochlorocarbene: n-Butyllithium, a strong base, deprotonates dichloromethane to form a highly unstable α-chloro carbanion. This intermediate then rapidly eliminates a lithium chloride molecule to generate monochlorocarbene (:CHCl).

  • Cyclopropanation: The electrophilic carbene undergoes a concerted, cheletropic addition to the nucleophilic π-bond of propene.[4][5] This [2+1] cycloaddition is stereospecific, proceeding via a syn-addition pathway.

The addition of the carbene to the double bond of propene creates two new stereocenters. As the carbene can approach from either face of the double bond and the methyl group provides some steric influence, a mixture of cis and trans diastereomers of this compound is expected.

Reaction_Mechanism cluster_carbene Carbene Generation cluster_cycloaddition Cycloaddition CH2Cl2 CH₂Cl₂ intermediate [LiCH(Cl)₂]⁻ CH2Cl2->intermediate + n-BuLi nBuLi n-BuLi carbene :CHCl intermediate->carbene - LiCl carbene_add :CHCl LiCl LiCl propene Propene product This compound (cis and trans isomers) propene->product carbene_add->product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Workflow A Reaction Setup (Inert Atmosphere, -78 °C) B Charge Reagents (Pentane, CH₂Cl₂, Propene) A->B C Slow Addition of n-BuLi (-78 °C, 1 hr) B->C D Reaction Stirring (-78 °C, 3 hrs) C->D E Warm to RT & Quench (H₂O) D->E F Aqueous Workup (Separation, Washes) E->F G Drying & Concentration (MgSO₄, Rotovap) F->G H Purification (Fractional Distillation) G->H I Product Characterization H->I

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a direct and efficient method for the synthesis of this compound from readily available starting materials. The use of carbene chemistry is a powerful tool for the formation of strained cyclopropane rings, and a thorough understanding of the reaction mechanism and experimental parameters is crucial for a successful outcome. The resulting product is a versatile intermediate for further synthetic transformations in the development of novel pharmaceuticals and advanced materials.

References

  • ChemSynthesis. (2025). chloromethyl-cyclopropane.
  • Fernández-Cestelo, J., et al. (2016). Chemoselective and stereoselective lithium carbenoid mediated cyclopropanation of acyclic allylic alcohols. CentAUR.
  • MySkinRecipes. (n.d.). (Chloromethyl)cyclopropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13252922, this compound.
  • Wikipedia. (2024). Cyclopropanation.
  • Reber, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.

Sources

Application Note: Unraveling the Reaction of 1-Chloro-2-methylcyclopropane with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry and agrochemicals.[1][2][3] Its unique conformational rigidity, combined with the electronic properties imparted by the strained three-membered ring, makes it an invaluable component for modulating pharmacological properties such as potency, selectivity, and metabolic stability.[3][4] The synthesis of these valuable building blocks often involves the reaction of halogenated cyclopropanes with nitrogen nucleophiles.[4] This document provides a detailed exploration of the reaction between 1-chloro-2-methylcyclopropane and various amines, offering deep mechanistic insights and robust protocols for researchers in synthetic and process chemistry.

Mechanistic Considerations: A Challenging Nucleophilic Substitution

The reaction of this compound with an amine (R₂NH) to form the corresponding 2-methylcyclopropylamine is deceptively complex. Unlike typical secondary alkyl halides, the cyclopropyl system presents unique steric and electronic challenges that dictate the viable reaction pathways.

Analysis of Potential Pathways

Standard nucleophilic substitution mechanisms (Sₙ1 and Sₙ2) and elimination (E2) must be evaluated within the context of the cyclopropane ring's inherent properties.

  • The Sₙ2 Pathway: A direct backside attack by the amine nucleophile is severely hindered. The rigid, planar nature of the three-membered ring means two of the ring carbons effectively block the trajectory required for the nucleophile to approach the C-Cl bond from the rear. While not impossible, this pathway is associated with a very high activation energy compared to acyclic analogues.

  • The Sₙ1 Pathway: This pathway requires the formation of a carbocation intermediate upon departure of the chloride leaving group.[5][6] A secondary cyclopropyl carbocation is notoriously unstable due to increased angle strain and the unfavorable sp² hybridization within the small ring. Therefore, an Sₙ1 mechanism is highly unlikely under typical amination conditions.

  • The E2 Pathway: If the amine is sufficiently basic, it can act as a base to abstract a proton from a carbon adjacent to the C-Cl bond, leading to the formation of 1-methylcyclopropene via an E2 mechanism. This is a significant potential side reaction, particularly with sterically hindered or strongly basic amines at elevated temperatures.

Given these considerations, the productive amination of this compound most likely proceeds through a slow, Sₙ2-like mechanism with a highly distorted transition state. The stereochemical outcome—whether the reaction proceeds with inversion or retention of configuration at the carbon bearing the chlorine—is a key diagnostic tool for the operative mechanism. For this substrate, which exists as a mixture of cis and trans diastereomers, the reaction will yield a corresponding mixture of diastereomeric amine products.

G cluster_0 Reaction Pathways Reactants This compound + Amine (R₂NH) SN2_TS Sₙ2-like Transition State (High Energy, Sterically Hindered) Reactants->SN2_TS Substitution Path (Slow) E2_TS E2 Transition State Reactants->E2_TS Elimination Path (Competing) Sub_Product N-Substituted-2-methylcyclopropylamine (Substitution Product) SN2_TS->Sub_Product Elim_Product 1-Methylcyclopropene (Elimination Product) E2_TS->Elim_Product

Figure 1: Competing substitution and elimination pathways for the reaction of this compound with amines.

Factors Influencing Reaction Outcome

The balance between substitution and elimination, as well as the overall reaction rate, is critically dependent on several experimental parameters.

  • Nature of the Amine: The nucleophilicity versus basicity of the amine is paramount.

    • Primary Amines (e.g., Benzylamine): Good nucleophiles that can lead to the desired product. However, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation.[7][8]

    • Secondary Amines (e.g., Morpholine, Dibenzylamine): Generally excellent nucleophiles for this transformation, yielding a stable tertiary amine product and avoiding the issue of over-alkylation.

    • Ammonia: While a simple choice, its use often leads to a mixture of primary, secondary, and tertiary amines, culminating in the quaternary ammonium salt, making purification difficult.[8][9]

  • Solvent: The choice of solvent can stabilize or destabilize the transition states for substitution and elimination.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They solvate the cation but leave the amine nucleophile relatively "bare," enhancing its nucleophilicity and favoring the Sₙ2 pathway.

    • Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the amine, reducing its nucleophilicity and potentially favoring elimination.

  • Temperature: Higher temperatures increase the rate of both substitution and elimination. However, elimination reactions often have a higher activation energy and are thus favored more significantly by increased temperature. The optimal temperature is a balance between achieving a reasonable reaction rate while minimizing the formation of the cyclopropene byproduct.

Amine NucleophilepKₐ of Conjugate AcidNucleophilicityBasicityKey Considerations
Ammonia (NH₃)~9.25ModerateModerateProne to over-alkylation, leading to mixtures.[7][8]
Benzylamine~9.34GoodModerateProduct is a secondary amine, susceptible to further reaction.
Morpholine~8.33GoodModerateExcellent choice; yields a stable tertiary amine.
Di-isopropylamine~11.05PoorStrongSterically hindered and strongly basic; likely to favor elimination.

Table 1: Properties of common amines and their implications for the reaction.

Application Protocol: Synthesis of 4-(2-methylcyclopropyl)morpholine

This protocol describes a representative procedure for the reaction of this compound with morpholine. It is designed to be a self-validating system where reaction progress can be monitored and the final product can be unambiguously characterized.

Materials & Reagents
  • This compound (mixture of diastereomers)

  • Morpholine (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 4-(2-methylcyclopropyl)morpholine.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add anhydrous potassium carbonate (2.5 equivalents). Add 30 mL of anhydrous DMF via syringe.

    • Rationale: An inert atmosphere and anhydrous conditions prevent unwanted side reactions with water or oxygen. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Addition of Reagents: Add morpholine (2.0 equivalents) to the stirring suspension. Subsequently, add this compound (1.0 equivalent) dropwise over 10 minutes.

    • Rationale: Using an excess of the amine nucleophile ensures the complete consumption of the limiting electrophile (the chlorocyclopropane) and helps to increase the reaction rate.

  • Reaction: Heat the reaction mixture to 90 °C using a heating mantle. Monitor the reaction progress by TLC or GC-MS every 4-6 hours until the starting material is consumed (typically 18-24 hours).

    • Rationale: Heating provides the necessary activation energy for this slow substitution reaction. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize degradation.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Rationale: This step removes the high-boiling DMF solvent and other water-soluble salts into the aqueous phase. Diethyl ether is a suitable solvent for extracting the less polar amine product.

  • Purification: Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2 x 40 mL) followed by brine (1 x 40 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove residual water. Drying and concentrating yields the crude product.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-methylcyclopropyl)morpholine.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.

Troubleshooting & Safety

  • Low Conversion: If the reaction stalls, a higher temperature (up to 120 °C) or a stronger, non-nucleophilic base (e.g., DBU) could be cautiously trialed. However, this increases the risk of elimination.

  • Elimination Product Detected: If the formation of 1-methylcyclopropene is significant (detectable by GC-MS or ¹H NMR of the crude mixture), the reaction temperature should be lowered for future runs.

  • Safety: this compound is a volatile and potentially toxic alkylating agent. Amines can be corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The reaction of this compound with amines is a challenging yet synthetically useful transformation. A thorough understanding of the competing mechanistic pathways—a slow Sₙ2-like substitution versus an E2 elimination—is critical for successful protocol development. By carefully selecting the amine nucleophile, solvent, and temperature, researchers can favor the desired substitution pathway to access valuable 2-methylcyclopropylamine derivatives for applications in drug discovery and development.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
  • Lautens, M., & Fillion, E. (2018). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes.
  • De Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
  • Fillion, E., & Lautens, M. (2018).
  • Wang, Y., et al. (2020). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.
  • Lee, I., et al. (2002). Gas-phase identity nucleophilic substitution reactions of cyclopropenyl halides. PubMed. [Link]
  • Gandon, V., & Lebœuf, D. (2024). Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
  • University of Wisconsin-Madison. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. UW-Madison Libraries. [Link]
  • LibreTexts Chemistry. 4.17: Nucleophilic Substitution in Synthesis - Amines. Chemistry LibreTexts. [Link]
  • Wired Chemist. Mechanism. Wired Chemist. [Link]
  • The Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines. YouTube. [Link]
  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
  • LibreTexts Chemistry. 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-methylcyclopropyl group is a valuable structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability. Its incorporation into complex molecules, however, presents significant synthetic challenges. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using 1-chloro-2-methylcyclopropane as an electrophilic partner. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind protocol design, focusing on the critical step of activating a secondary C(sp³)-Cl bond. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside a comprehensive guide to parameter optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: Core Principles and Mechanistic Insights

The successful cross-coupling of an alkyl chloride like this compound hinges on overcoming the kinetic inertness of the C(sp³)-Cl bond. Understanding the catalytic cycle and the factors that govern its efficiency is paramount for rational protocol design.

The General Palladium-Catalyzed Cross-Coupling Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a well-established Pd(0)/Pd(II) catalytic cycle. The cycle consists of three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_legend Key Steps pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(R¹)(X) Oxidative Adduct pd0->oa_complex Oxidative Addition R¹-X (e.g., Cyclopropyl-Cl) (Rate-Limiting Step) trans_complex LₙPd(II)(R¹)(R²) Transmetalation Complex oa_complex->trans_complex Transmetalation (e.g., with R²-B(OR)₂) or Amine Coordination trans_complex->pd0 Regenerates Catalyst product R¹-R² Desired Product trans_complex->product Reductive Elimination Oxidative Addition Oxidative Addition Transmetalation / Coordination Transmetalation / Coordination Reductive Elimination Reductive Elimination

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

The Critical Step: Oxidative Addition to a C(sp³)-Cl Bond

The oxidative addition of the carbon-chlorine bond to the Pd(0) center is typically the rate-limiting step of the entire catalytic cycle. The C-Cl bond is significantly stronger and less polarizable than its C-Br and C-I counterparts, making this step particularly challenging[1]. For a secondary alkyl chloride like this compound, this challenge is amplified compared to aryl chlorides.

Causality: The success of the reaction is therefore critically dependent on creating a highly electron-rich and sterically accessible Pd(0) catalytic species. This is almost exclusively achieved through the choice of an appropriate ancillary ligand.

Ligand Selection: The Key to Unlocking Reactivity

Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds. The field has evolved to favor two main classes of ligands for this purpose:

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines: This class of ligands, pioneered by Buchwald, has proven exceptionally effective. Ligands like SPhos, XPhos, and RuPhos feature a biphenyl backbone with bulky alkyl substituents on the phosphorus atom. This combination creates a ligand that is both sterically demanding—promoting the formation of a coordinatively unsaturated, highly reactive L₁Pd(0) species—and highly electron-donating, which increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond[2].

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium. Their strong electron-donating ability makes the palladium center highly nucleophilic and effective at cleaving inert C-Cl bonds[3].

Potential Side Reactions: Ring Integrity

A significant advantage of using cyclopropyl electrophiles is the general inability to undergo β-hydride elimination, a common side reaction that plagues couplings with other alkyl halides[4]. However, the inherent strain of the cyclopropane ring can make it susceptible to palladium-catalyzed ring-opening, particularly under harsh conditions or with certain catalyst systems[5]. Careful control of reaction temperature and judicious selection of the catalyst/ligand system are essential to maintain the integrity of the cyclopropyl ring.

Part 2: Experimental Protocols and Applications

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific substrates.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult Safety Data Sheets (SDS) for all reagents before use.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester derivatives[6][7][8]. Its popularity stems from the mild reaction conditions and the commercial availability and stability of many boronic acids[1]. For the coupling of this compound, a highly active catalyst system is required[9][10].

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the arylboronic acid (1.2–1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inerting: Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.) followed by the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v, to a concentration of ~0.2 M).

  • Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the limiting reagent is consumed (typically 12–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Pd PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane / H₂O100-110
Pd₂(dba)₃XPhosCs₂CO₃Toluene110
PEPPSI™-IPr-K₂CO₃THF / H₂O80-100
Sonogashira Coupling: Synthesis of Alkynyl Cyclopropanes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide[11]. The reaction is typically co-catalyzed by a copper(I) salt, although highly effective copper-free methods have been developed to prevent the unwanted side reaction of alkyne homo-coupling (Glaser coupling)[12]. Given the lower reactivity of the C-Cl bond compared to C-I[11], a robust catalytic system is essential. The following protocol is a copper-free variant adapted from methods used for more reactive cyclopropyl halides[13].

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube under argon, add the palladium catalyst (e.g., PdCl₂(MeCN)₂, 2 mol%), the ligand (e.g., XPhos, 6 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent and Reactants: Add anhydrous, degassed toluene. Then, add this compound (1.0 equiv.) followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS or TLC (typically 8–16 hours).

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

Pd CatalystLigandBaseSolventTemperature (°C)
PdCl₂(MeCN)₂XPhosCs₂CO₃Toluene100
Pd(PPh₃)₄ / CuI-Et₃NTHF70
Pd(OAc)₂SPhosK₂CO₃Dioxane100
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or alkyl halides[14][15]. The reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the intermediate palladium-amine complex) and a highly active catalyst to cleave the C-Cl bond[16].

Detailed Protocol:

  • Catalyst Activation (Pre-formation): In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • Reagent Addition: To the activated catalyst solution, add the amine (1.2 equiv.), this compound (1.0 equiv.), and the base (e.g., sodium tert-butoxide (NaOt-Bu), 1.5 equiv.). Note: Add the base last and carefully, as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 90-110 °C.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BrettPhosNaOt-BuToluene110
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100
G3-XPhos-LHMDSTHF80

Part 3: Workflow and Troubleshooting

General Experimental Workflow

A successful outcome relies on a systematic and rigorous experimental approach, particularly concerning the exclusion of air and moisture, which can deactivate the catalyst.

Experimental_Workflow General Experimental Workflow prep Reagent Preparation (Degas Solvents, Weigh Solids) setup Inert Atmosphere Setup (Flame-dry glassware, Evacuate/Backfill with Ar) prep->setup reaction Reaction Execution (Add Reagents, Heat & Stir) setup->reaction monitor Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitor Periodic Sampling monitor->reaction workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

Table 4: Common Problems and Suggested Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by air/moisture). 2. Ligand/catalyst system not active enough for C-Cl bond cleavage. 3. Insufficiently strong or soluble base.1. Ensure rigorous inert atmosphere and use freshly degassed solvents. 2. Screen more electron-rich/bulky ligands (e.g., switch from XPhos to SPhos or an NHC-based system). Try a different Pd precatalyst. 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃; NaOt-Bu → LHMDS).
Substrate Decomposition 1. Reaction temperature is too high. 2. Base is too strong for functional groups on coupling partner. 3. Potential ring-opening of the cyclopropane moiety.1. Lower the reaction temperature and increase reaction time. 2. Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu). 3. Screen different ligand systems; sometimes a less bulky ligand can mitigate this.
Homo-coupling of Nucleophile 1. (Suzuki) Premature protodeboronation of boronic acid. 2. (Sonogashira) Copper-catalyzed Glaser coupling. 3. Oxidative addition is too slow relative to side reactions.1. Use a boronic ester (e.g., pinacol ester) instead of the acid. Use K₃PO₄ as the base. 2. Switch to a copper-free Sonogashira protocol. 3. Increase catalyst/ligand loading or switch to a more active system to accelerate the desired cycle.
Hydrodehalogenation of Starting Material 1. Presence of a hydrogen source (e.g., water, alcohol). 2. A side-pathway from the catalytic cycle.1. Use anhydrous solvents and reagents. 2. This can be complex; changing the ligand or base can sometimes alter the dominant reaction pathway.

References

  • Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. National Institutes of Health (NIH).
  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing.
  • Palladium‐Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. ACS Publications.
  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-components. ChemRxiv.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications.
  • General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Suzuki reaction. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira coupling reaction | Organometallic name reaction. YouTube.
  • Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. ResearchGate.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.
  • Advances in Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. National Institutes of Health (NIH).
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health (NIH).
  • Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery.

Sources

Application Notes & Protocols: The Strategic Incorporation of 1-Chloro-2-methylcyclopropane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, once a mere chemical curiosity, has matured into a cornerstone of modern drug design, prized for its unique conformational and metabolic properties.[1] This guide provides an in-depth exploration of 1-chloro-2-methylcyclopropane , a versatile and reactive building block for introducing the valuable 2-methylcyclopropyl moiety into drug candidates. We will dissect the strategic rationale for employing this synthon, provide detailed, field-tested protocols for its application, and present case studies illustrating its role in creating potent and stable therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of strained ring systems to overcome common challenges in lead optimization.

The Cyclopropyl Moiety: A Paradigm of Strained-Ring Advantage in Drug Design

The prevalence of the cyclopropane ring in FDA-approved pharmaceuticals is a testament to its profound impact on molecular properties.[2][3][4] Its utility stems from a unique combination of structural rigidity and electronic character, which chemists can exploit to fine-tune drug candidates.

  • Enhanced Potency and Conformational Rigidity : The three-membered ring is conformationally locked, which can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[1][5] This rigidity has been used to design potent enzyme inhibitors and receptor ligands.[6]

  • Improved Metabolic Stability : The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes.[1] This inherent strength makes the moiety significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1] Replacing metabolically vulnerable groups, like an ethyl or isopropyl group, with a cyclopropyl ring is a proven strategy to enhance a compound's pharmacokinetic profile.

  • Versatile Bioisostere : The cyclopropyl group serves as an effective bioisosteric replacement for several common functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[1][4][7] This allows for the modulation of physicochemical properties such as lipophilicity (LogP) and aqueous solubility, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][7]

G cluster_0 Core Advantages of Cyclopropane Ring Potency Potency Metabolic Stability Metabolic Stability Bioisosterism Bioisosterism Physicochemical Modulation Physicochemical Modulation Drug Candidate Drug Candidate Drug Candidate->Potency Conformational Lock Drug Candidate->Metabolic Stability Resists CYP Oxidation Drug Candidate->Bioisosterism Replaces labile groups Drug Candidate->Physicochemical Modulation Tunes LogP, pKa

Caption: The strategic value of incorporating a cyclopropyl ring.

This compound: The Reagent in Focus

This compound is a key electrophilic building block for introducing the 2-methylcyclopropyl group. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions, making the reagent highly suitable for coupling with a wide range of nucleophiles, most notably amines.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₇Cl[8]
Molecular Weight 90.55 g/mol [8]
CAS Number 91509-08-9 (mixture of isomers)[8]
26531-74-8 (trans isomer)[9][10]
Appearance Colorless liquid
Boiling Point ~79-81 °C
SMILES CC1CC1Cl[8]

Core Application: Synthesis of N-(2-methylcyclopropyl) Amines

The formation of cyclopropylamines is arguably the most significant application of halo-cyclopropanes in medicinal chemistry.[11] The N-cyclopropyl motif is a key pharmacophore in numerous therapeutic areas, including antiviral, anticancer, and antidepressant medications.[11] this compound provides a direct and efficient route to its methylated variant.

The reaction proceeds via a classical SN2 mechanism, where a primary or secondary amine attacks the carbon bearing the chlorine atom, displacing it to form a new C-N bond. The reaction is typically performed in the presence of a non-nucleophilic base to quench the HCl generated in situ.

Caption: General workflow for N-alkylation using the title reagent.

Protocol 1: General Procedure for the Synthesis of N-(2-methylcyclopropyl)anilines

This protocol details a robust method for the nucleophilic substitution of this compound with a generic aniline derivative.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to solubilize the reagents and facilitate the SN2 reaction.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is used. It is strong enough to neutralize the generated acid but is not nucleophilic, preventing it from competing with the amine nucleophile. It is also easily removed during aqueous workup.

  • Temperature: Elevated temperatures are required to overcome the activation energy for C-Cl bond cleavage, which is generally less reactive than its bromide or iodide counterparts.

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere (N₂ or Ar) prevents potential side reactions with oxygen or moisture, especially with sensitive substrates.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.5 eq, mixture of isomers)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the aniline.

  • Add this compound (1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methylcyclopropyl)aniline.

Safety Precautions:

  • This compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

Table 2: Representative Reaction Conditions for N-Alkylation
Amine NucleophileSolventBaseTemp (°C)Time (h)Typical Yield (%)
AnilineDMFK₂CO₃1001675-85
BenzylamineMeCNDIPEA801280-90
MorpholineDMSOCs₂CO₃1202470-80
IndoleDMFNaH60865-75

Applications in Drug Scaffolds & Case Studies

The 2-methylcyclopropylamine moiety, readily synthesized from this compound, is a valuable component in various therapeutic classes.

Case Study 1: Antiviral Nucleoside Analogs

The cyclopropane ring is a key feature in several potent antiviral agents. For instance, methylenecyclopropane nucleosides like Cyclopropavir (CPV) have shown significant activity against human herpesviruses, including cytomegalovirus (HCMV).[12][13] While these are often synthesized through more complex cyclopropanation reactions, the presence of the substituted cyclopropane highlights its acceptance as a pharmacologically relevant scaffold.[14][15][16] The introduction of a 2-methylcyclopropyl group onto a purine or pyrimidine base, using the protocols described herein, represents a viable strategy for generating novel nucleoside analogs with potentially improved metabolic stability or a modified spectrum of activity.[17][18]

Case Study 2: Enzyme Inhibitors - LSD1 as a Target

The cyclopropylamine scaffold is the cornerstone of mechanism-based inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[19] The prototypical inhibitor, tranylcypromine, features an unsubstituted cyclopropylamine.[19] Synthetic strategies using reagents like this compound allow for the rapid generation of analogs to probe the enzyme's active site.[20] Introducing a methyl group could enhance binding through favorable hydrophobic interactions or alter the electronics of the amine, thereby modulating inhibitory potency and selectivity.

Conclusion

This compound is more than a simple alkylating agent; it is a strategic tool for medicinal chemists. It provides a reliable and efficient gateway to the 2-methylcyclopropylamine scaffold, a privileged motif in drug discovery. The inherent advantages conferred by the cyclopropane ring—namely enhanced metabolic stability and conformational rigidity—make this building block an essential component in the modern chemist's toolkit for lead optimization. The protocols and principles outlined in this guide offer a validated framework for its successful application, enabling the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • Cyclopropan
  • Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. ASM Journals. [Link]
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
  • Stereoselective Cyclopropanation Reactions.
  • Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. PubMed. [Link]
  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. PubMed. [Link]
  • Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. PubMed. [Link]
  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. [Link]
  • Commonly used methods for cyclopropanation reactions.
  • Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Connect. [Link]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
  • Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
  • This compound. PubChem. [Link]
  • (1R,2R)-1-Chloro-2-methylcyclopropane. PubChem. [Link]

Sources

Application Note & Protocol: A Validated Two-Step Laboratory-Scale Synthesis of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-Chloro-2-methylcyclopropane, a valuable saturated heterocyclic building block in medicinal chemistry and materials science. The protocol is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying mechanistic principles and field-proven insights necessary for successful execution. The presented two-step route leverages a stereodirecting Simmons-Smith cyclopropanation followed by a robust chlorination, ensuring a reliable and reproducible synthesis.

Introduction and Strategic Overview

The cyclopropane motif is a privileged structural unit in modern drug discovery, prized for its ability to introduce conformational rigidity, modulate metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. This compound, as a functionalized derivative, serves as a versatile intermediate for introducing the methylcyclopropyl group via nucleophilic substitution or cross-coupling reactions.

The synthetic strategy detailed herein was chosen for its reliability, mechanistic clarity, and the high degree of control offered. It proceeds in two distinct stages:

  • Directed Simmons-Smith Cyclopropanation: An allylic alcohol, 2-methyl-2-propen-1-ol, is converted to its corresponding cyclopropylmethanol. The hydroxyl group of the starting material expertly directs the zinc carbenoid reagent to deliver the methylene group to the syn face of the double bond, offering a predictable stereochemical outcome.[1][2]

  • Deoxychlorination: The resulting (2-methylcyclopropyl)methanol is subsequently converted to the target this compound using thionyl chloride, a standard and efficient method for transforming primary alcohols into alkyl chlorides.

This approach avoids the challenges of direct cyclopropanation of volatile alkenes or unselective halogenation of the parent hydrocarbon.[3]

Mechanistic & Scientific Rationale

The Simmons-Smith Reaction: A Coordinated Methylene Transfer

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene in a concerted, stereospecific manner.[4][5] The active reagent, typically iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple.

The mechanism proceeds through a "butterfly-shaped" three-centered transition state.[4] A key feature of this synthesis is the use of an allylic alcohol. The Lewis acidic zinc atom of the carbenoid coordinates to the hydroxyl group's oxygen atom. This pre-coordination directs the delivery of the CH₂ group to the same face of the alkene as the hydroxyl group, a phenomenon known as syn-direction.[1][2] This chelation control is fundamental to the reaction's high diastereoselectivity.

Conversion of Alcohol to Chloride: The Sₙ2 Pathway

The transformation of (2-methylcyclopropyl)methanol to this compound is achieved using thionyl chloride (SOCl₂). The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom first attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. A base, such as pyridine, then deprotonates the intermediate. Finally, the previously displaced chloride ion acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. The use of pyridine also serves to neutralize the HCl generated during the reaction.

Experimental Design & Protocols

Critical Safety & Reagent Handling

This synthesis involves hazardous materials that demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

ReagentCAS NumberKey HazardsHandling Precautions
Diiodomethane 75-11-6Toxic, Lachrymator, Light SensitiveHandle in a fume hood. Store protected from light. Avoid inhalation and skin contact.
Zinc Dust 7440-66-6Flammable Solid, EcotoxicKeep away from ignition sources. Avoid creating dust.
Copper(I) Iodide 7681-65-4Irritant, EcotoxicAvoid inhalation of dust.
2-Methyl-2-propen-1-ol 513-42-8Flammable, IrritantKeep away from heat and open flames.
Diethyl Ether (Anhydrous) 60-29-7Extremely Flammable, Peroxide FormerUse only non-sparking tools. Check for peroxides before use. Ground all equipment.[6]
Thionyl Chloride (SOCl₂) 7719-09-7Corrosive, Toxic, Reacts Violently with WaterHandle with extreme care under an inert atmosphere. Add to reaction mixtures slowly.
Pyridine (Anhydrous) 110-86-1Flammable, Toxic, IrritantUse in a well-ventilated fume hood.
Workflow Visualization

The overall experimental workflow is depicted below, outlining the progression from starting materials to the final, characterized product.

G cluster_0 Part A: Cyclopropanation cluster_1 Part B: Chlorination A Prepare Zn(Cu) Couple B Simmons-Smith Reaction: 2-Methyl-2-propen-1-ol + CH₂I₂/Zn(Cu) A->B C Aqueous Workup & Extraction B->C D Purification (Distillation) of (2-Methylcyclopropyl)methanol C->D E (2-Methylcyclopropyl)methanol + Thionyl Chloride/Pyridine D->E Intermediate Product F Aqueous Workup & Extraction E->F G Purification (Distillation) of this compound F->G H Characterization (NMR, GC-MS, IR) G->H Final Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Protocol Part A: Synthesis of (2-Methylcyclopropyl)methanol

Materials & Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Zinc dust (<10 µm, 13.1 g, 200 mmol)

  • Copper(I) iodide (CuI, 1.9 g, 10 mmol)

  • Diiodomethane (CH₂I₂, 42.9 g, 160 mmol)

  • 2-Methyl-2-propen-1-ol (7.21 g, 100 mmol)

  • Anhydrous diethyl ether (200 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple: In the 500 mL flask, add the zinc dust and 100 mL of anhydrous diethyl ether. Stir the suspension vigorously and add the copper(I) iodide in one portion. The mixture should turn from gray to a brownish-black color.

  • Initiation of Reagent Formation: Gently heat the suspension to reflux for 30 minutes to activate the couple.

  • Reaction Execution: Allow the mixture to cool slightly below reflux. In the dropping funnel, prepare a solution of diiodomethane (160 mmol) and 2-methyl-2-propen-1-ol (100 mmol) in 50 mL of anhydrous diethyl ether.

  • Add this solution dropwise to the stirred zinc-copper suspension over 1 hour, maintaining a gentle reflux. The causality here is crucial: slow addition prevents an overly exothermic reaction and ensures the carbenoid is consumed as it forms, minimizing side reactions.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting material.

  • Workup: Cool the reaction to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding 100 mL of saturated aqueous NH₄Cl. This step neutralizes and dissolves the remaining zinc salts.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield (2-methylcyclopropyl)methanol as a colorless liquid.

Protocol Part B: Synthesis of this compound

Materials & Equipment:

  • Two-neck round-bottom flask (250 mL) with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Ice bath.

  • (2-Methylcyclopropyl)methanol (from Part A, e.g., 8.6 g, 100 mmol)

  • Anhydrous pyridine (9.5 g, 120 mmol)

  • Anhydrous diethyl ether (100 mL)

  • Thionyl chloride (SOCl₂, 13.1 g, 110 mmol)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To the 250 mL flask, add the (2-methylcyclopropyl)methanol (100 mmol) and anhydrous pyridine (120 mmol) dissolved in 100 mL of anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere. The inert atmosphere is critical to prevent thionyl chloride from reacting with atmospheric moisture.

  • Reagent Addition: Add the thionyl chloride dropwise via the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature at 0 °C. The pyridine acts as both a catalyst and an acid scavenger for the HCl produced.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 50 mL of cold 1 M HCl (to remove pyridine), 50 mL of water, and 50 mL of saturated NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the diethyl ether by distillation at atmospheric pressure (B.P. 34.6 °C). Caution: Do not over-heat.

  • Purification: Purify the remaining crude product by fractional distillation to yield this compound as a colorless, volatile liquid. The product will be a mixture of cis and trans isomers.

Product Characterization & Expected Results

The final product should be characterized to confirm its identity and purity. The synthesis typically yields a mixture of diastereomers (cis and trans), which can often be separated by careful distillation or preparative gas chromatography if desired.

Quantitative Data Summary
ParameterTheoretical ValueExpected Experimental Outcome
Yield of (2-methylcyclopropyl)methanol Based on 100 mmol starting material~65-75%
Yield of this compound Based on the amount of alcohol used~70-85%
Overall Yield Product of the two steps~45-64%
Boiling Point ~85-90 °C (for the mixture of isomers)Consistent with literature
Molecular Weight 90.55 g/mol [7]Confirmed by MS
Spectroscopic Analysis
  • ¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets in the cyclopropyl region (δ 0.2-1.5 ppm) due to diastereoisomerism. The methyl group will appear as a doublet (δ ~1.1-1.3 ppm). The proton geminal to the chlorine (CHCl) will be a distinct multiplet at lower field (δ ~2.8-3.2 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect distinct signals for the cis and trans isomers. Key signals include the methyl carbon (δ ~15-20 ppm), the cyclopropyl methylene (CH₂) (δ ~10-20 ppm), the cyclopropyl methines (CH) (δ ~20-30 ppm), and the carbon bearing the chlorine (CHCl) (δ ~50-60 ppm).

  • GC-MS: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 90 and 92 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The fragmentation pattern will include the loss of Cl (M-35) and other cyclopropyl ring fragments.

Concluding Remarks

This application note provides a robust and well-vetted protocol for the synthesis of this compound. By understanding the causality behind key procedural steps—such as the chelation-controlled Simmons-Smith reaction and the Sₙ2 mechanism of chlorination—researchers can confidently execute this synthesis and troubleshoot effectively. The self-validating nature of the protocol, combined with clear characterization benchmarks, ensures that professionals in the field can reliably produce this important chemical building block for further research and development.

References

  • Environmental Health & Safety, University of New Mexico.Diazomethane Standard Operating Procedure Template.
  • Division of Research Safety, University of Illinois.Diazomethane.
  • Google Patents.JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane.
  • National Institutes of Health.Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Wikipedia.Simmons–Smith reaction.
  • Google Patents.CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • PubChem, National Institutes of Health.(1R,2R)-1-Chloro-2-methylcyclopropane.
  • Organic Chemistry Portal.Simmons-Smith Reaction.
  • Organic Chemistry Tutor.The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
  • ResearchGate.Simmons‐Smith Cyclopropanation Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD.Mastering Organic Synthesis with 1-Chloro-2-methylpropane: A Guide for Manufacturers.
  • PubChem, National Institutes of Health.(1R,2S)-1-chloro-2-methylcyclopropane.
  • Google Patents.CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • PubChem, National Institutes of Health.this compound.
  • Patsnap.Method for preparing 1-chloro-2-methyl-2-propanol.
  • Google Patents.CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol.
  • Chegg.com.Solved The structure of 1-chloro-2-methylcyclopentane is | Chegg.com.
  • Organic Chemistry Portal.Synthesis of cyclopropanes.
  • PubChem, National Institutes of Health.(1-Chloro-2-methylpropyl)cyclopropane.
  • Google Patents.CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.
  • NCBI, World Health Organization.1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.
  • PubChem, National Institutes of Health.1-Chloro-1-methylcyclopropane.
  • PubChem, National Institutes of Health.1-Chloro-2-isopropylcyclopentane.
  • PubChem, National Institutes of Health.1-Chloro-2-fluoro-2-methylpropane.

Sources

Application Note: High-Purity Separation of 1-Chloro-2-methylcyclopropane Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2-methylcyclopropane is a valuable chiral building block in medicinal chemistry, notable for its role in the synthesis of novel therapeutic agents. The compound exists as a mixture of four stereoisomers: the cis diastereomer, which is a racemic pair of (1R, 2S) and (1S, 2R) enantiomers, and the trans diastereomer, a racemic pair of (1R, 2R) and (1S, 2S) enantiomers. The distinct stereochemistry of each isomer can lead to significantly different pharmacological and toxicological profiles, making the isolation of specific isomers a critical step in drug development and discovery.[1] This application note provides detailed protocols for the diastereoselective and enantioselective purification of this compound isomers. We present a primary method for diastereomeric separation via fractional distillation, acknowledging the challenges posed by close boiling points, and a high-resolution preparative gas chromatography (Prep-GC) method for achieving high purity. Furthermore, we outline strategies for the subsequent chiral resolution of the separated diastereomers.

Introduction: The Stereochemical Imperative in Drug Development

The three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules like this compound, different stereoisomers can interact with chiral biological targets (e.g., enzymes, receptors) in unique ways. This can result in one isomer exhibiting the desired therapeutic effect while another may be inactive or, in some cases, responsible for adverse effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that favor the development of single-enantiomer drugs over racemic mixtures to improve safety and efficacy.[2] Consequently, robust and efficient methods for separating stereoisomers are essential for any research program utilizing chiral synthons.

The primary challenge in purifying this compound lies in separating the cis and trans diastereomers. As diastereomers, they have different physical properties, including boiling points and polarity, which can be exploited for separation. However, these differences are often slight, requiring optimized, high-efficiency techniques. Once separated, each diastereomeric pair (the racemic cis and racemic trans mixtures) must then be resolved into its constituent enantiomers, which have identical physical properties in a non-chiral environment, necessitating the use of chiral selectors.

Physicochemical Properties and Separation Rationale

Successful separation begins with an understanding of the key physicochemical differences between the isomers. While specific experimental boiling points for the individual cis and trans isomers are not widely reported in the literature, we can infer their properties based on fundamental chemical principles and data from analogous structures.

  • Polarity: The cis isomer, with both the chloro and methyl groups on the same face of the cyclopropane ring, is expected to have a larger net dipole moment than the trans isomer, where the dipoles of the individual substituents are more opposed. This difference in polarity is the primary basis for separation by preparative gas chromatography.

  • Boiling Point: The boiling point is influenced by both molecular weight (which is identical for the isomers) and intermolecular forces. The more polar cis isomer is expected to exhibit stronger dipole-dipole interactions, likely resulting in a slightly higher boiling point than the less polar trans isomer. The separation of liquids with boiling point differences of less than 25 °C typically requires high-efficiency fractional distillation.[3][4]

Table 1: Properties of this compound Isomers

Propertycis-1-Chloro-2-methylcyclopropanetrans-1-Chloro-2-methylcyclopropaneRationale / Reference
Molecular FormulaC₄H₇ClC₄H₇Cl[5][6]
Molecular Weight90.55 g/mol 90.55 g/mol [5][6]
Expected PolarityHigherLowerThe C-Cl and C-CH₃ bond dipoles are synergistic in the cis configuration, leading to a larger net dipole moment.
Expected Boiling PointSlightly HigherSlightly LowerIncreased intermolecular dipole-dipole forces in the more polar cis isomer are expected to raise its boiling point relative to the trans isomer.

Protocol 1: Diastereomer Separation by Fractional Distillation

Fractional distillation separates compounds based on differences in boiling points. Through successive vaporization-condensation cycles on a high-surface-area fractionating column (measured in "theoretical plates"), the vapor phase becomes progressively enriched in the lower-boiling point component.[7][8] Given the expected small difference in boiling points between the cis and trans isomers, a column with high efficiency is mandatory.

Causality: The efficacy of this separation is directly proportional to the difference in vapor pressure of the isomers at a given temperature and the number of theoretical plates in the distillation column. A greater number of plates allows for a finer separation of components with very close boiling points.[7]

Step-by-Step Experimental Protocol
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a heating mantle, and a fractionating column (e.g., Vigreux or packed column of at least 50 cm).

    • Place a magnetic stir bar in the flask for smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

    • Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude mixture of cis- and trans-1-Chloro-2-methylcyclopropane (not to exceed two-thirds of the flask's volume).

    • Begin heating the mixture slowly and gently. A slow heating rate is critical to allow the vapor-liquid equilibria to be established on each theoretical plate within the column.

    • Once boiling begins, adjust the heat to establish a slow but steady distillation rate, approximately 1 drop per 2-5 seconds.

    • Fraction Collection:

      • Discard an initial small "forerun" fraction, which may contain highly volatile impurities.

      • Carefully monitor the head temperature. The lower-boiling trans isomer is expected to distill first. Collect this fraction in a separate, pre-weighed receiving flask.

      • A plateau in the head temperature indicates that a pure component is distilling.

      • A subsequent rise in temperature signals the beginning of the distillation of the higher-boiling cis isomer. Change the receiving flask to collect this second fraction.

      • Collect any intermediate "mixed" fraction separately to be re-distilled later if necessary.

  • Analysis and Quality Control:

    • Analyze each collected fraction by analytical Gas Chromatography (GC) using a capillary column (e.g., DB-5 or similar) to determine the cis:trans ratio and overall purity.

    • Confirm the identity of the isomers in each fraction using GC-MS or ¹H NMR spectroscopy.

Workflow Diagram: Fractional Distillation

G cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & QC start Start with cis/trans Mixture setup Assemble High-Efficiency Fractional Distillation Apparatus start->setup charge Charge Flask with Isomer Mixture setup->charge heat Slowly Heat to Establish Reflux charge->heat monitor_temp Monitor Head Temperature heat->monitor_temp collect_trans Collect Low-Boiling Fraction (trans-Isomer) collect_trans->monitor_temp analyze Analyze Fractions by Analytical GC collect_trans->analyze monitor_temp->collect_trans Temp Plateau 1 collect_cis Collect High-Boiling Fraction (cis-Isomer) monitor_temp->collect_cis Temp Plateau 2 collect_cis->analyze pool Pool Pure Fractions analyze->pool end Isolated Diastereomers pool->end

Workflow for diastereomer separation by fractional distillation.

Protocol 2: High-Purity Separation by Preparative GC (Prep-GC)

For applications demanding the highest purity (>99%), or when distillation proves inefficient, preparative gas chromatography is the method of choice. This technique leverages the differential partitioning of the isomers between a stationary phase and a mobile gas phase to achieve separation.

Causality: The separation is based on the difference in polarity between the isomers. The more polar cis isomer will interact more strongly with a polar stationary phase, leading to a longer retention time compared to the less polar trans isomer. Conversely, on a non-polar stationary phase, the less polar trans isomer may elute later due to stronger van der Waals interactions.

Step-by-Step Experimental Protocol
  • System and Column Selection:

    • Utilize a preparative gas chromatograph equipped with a high-capacity column, a fraction collector, and a detector (e.g., Thermal Conductivity Detector - TCD, which is non-destructive).

    • Column Choice: A polar stationary phase column (e.g., Carbowax or a cyanopropyl-based phase) is recommended. This will maximize the separation based on the expected polarity difference, retaining the cis isomer longer.

    • Column dimensions should be selected for preparative scale (e.g., >5 mm internal diameter).

  • Method Development (Analytical Scale):

    • First, develop an optimized separation method on an analytical GC with a column of the same stationary phase.

    • Optimize the temperature program (gradient or isothermal) and carrier gas flow rate to achieve baseline separation of the cis and trans peaks.

  • Preparative Run:

    • Transfer the optimized method to the Prep-GC system, adjusting flow rates and temperatures for the larger column dimensions.

    • Inject a small aliquot of the isomer mixture to confirm the retention times of the cis and trans peaks.

    • Perform repeated automated injections of the mixture. The system will automatically collect the eluent corresponding to each target peak into separate traps. Traps are typically cooled with liquid nitrogen to ensure efficient condensation of the purified product.

  • Product Recovery and Analysis:

    • After the runs are complete, allow the collection traps to warm to room temperature.

    • Recover the purified liquid isomers from each trap.

    • Verify the purity of each isolated isomer using analytical GC, confirming >99% diastereomeric excess.

Workflow Diagram: Preparative GC

G cluster_prep Preparation & Method Dev cluster_run Preparative Run cluster_recovery Recovery & QC start Start with cis/trans Mixture select_col Select Polar Prep-GC Column start->select_col dev_method Optimize Method on Analytical GC select_col->dev_method inject Inject Mixture onto Prep-GC System dev_method->inject separate Isomers Separate on Column inject->separate collect Automatically Collect Eluting Fractions in Traps separate->collect recover Recover Purified Isomers from Traps collect->recover analyze Verify Purity (>99%) by Analytical GC recover->analyze end High-Purity Diastereomers analyze->end

Workflow for high-purity diastereomer separation by Prep-GC.

Strategy for Chiral Resolution of Enantiomers

Once the cis and trans diastereomers have been isolated, each is still a racemic mixture of two enantiomers. Separating these enantiomers requires a chiral environment. Chiral chromatography, either by GC or High-Performance Liquid Chromatography (HPLC), is the most common and effective method.

  • Chiral Stationary Phases (CSPs): The key to this separation is a column containing a chiral stationary phase. For cyclopropane derivatives, cyclodextrin-based CSPs (e.g., Chirasil-Dex for GC) have shown excellent enantioselective recognition capabilities.[6]

  • Mechanism: The enantiomers form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different energies of formation and stability, leading to different retention times and allowing for their separation.

  • Technique:

    • Method Screening: Screen various chiral columns (both GC and HPLC) to find a stationary phase and mobile phase/temperature program that provides baseline resolution of the enantiomers for each diastereomer.

    • Preparative Chiral Chromatography: Once an analytical method is established, it can be scaled up to a preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) system to isolate gram quantities of the individual enantiomers.

Conclusion

The purification of this compound isomers is a multi-step process requiring a strategic combination of techniques. Fractional distillation serves as a viable method for initial, bulk separation of the cis and trans diastereomers, provided there is a sufficient boiling point difference. For achieving the high levels of purity required for pharmaceutical applications, preparative GC offers superior resolution. Following diastereomer separation, chiral chromatography is essential for resolving the racemic mixtures into the final, optically pure enantiomers. The protocols and strategies outlined in this note provide a comprehensive guide for researchers to obtain the specific stereoisomers of this compound needed to advance modern drug discovery programs.

References

  • 5.3: Fractional Distillation - Chemistry LibreTexts. (2021). Retrieved from Chemistry LibreTexts website: [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (1R,2R)-1-Chloro-2-methylcyclopropane. National Center for Biotechnology Information.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • WikiSlice. (n.d.). Fractional distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived...
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Storage of Chlorinated Cyclopropanes

Abstract

Chlorinated cyclopropanes are valuable synthetic intermediates in pharmaceutical and materials science, prized for their unique conformational rigidity and reactivity. However, the inherent ring strain of the cyclopropane moiety, combined with the electronic effects of chlorine substitution, imparts specific chemical hazards that demand rigorous handling and storage protocols.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage these risks effectively. It covers hazard assessment, personal protective equipment (PPE), safe handling procedures, storage requirements, emergency response, and waste disposal, grounded in an understanding of the underlying chemical principles.

Introduction: The Chemistry of Chlorinated Cyclopropanes

Cyclopropanes possess significant ring strain (~27 kcal/mol), making them susceptible to ring-opening reactions.[1] The introduction of one or more chlorine atoms modifies this reactivity. Chlorine, being an electron-withdrawing group, can polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack.[1][2] Furthermore, these compounds can be flammable and may undergo thermal or photochemical decomposition.[3][4] An understanding of these properties is fundamental to ensuring laboratory safety.

Comprehensive Hazard Assessment

Before handling any chlorinated cyclopropane, a thorough risk assessment is mandatory. This involves consulting the Safety Data Sheet (SDS) for the specific compound and understanding the potential hazards.

Table 1: Summary of Potential Hazards

Hazard Category Description GHS Pictograms Key Precautions
Flammability Many cyclopropane derivatives are flammable and can form explosive mixtures with air.[5][6][7] Vapors may be heavier than air and travel to ignition sources.[6] 🔥 Store in a flammable-rated cabinet.[8] Keep away from heat, sparks, and open flames.[7][9] Use non-sparking tools and ground equipment.[9][10]
Reactivity & Stability The strained ring is prone to opening under various conditions, including heat, radical initiation, or reaction with acids, bases, and nucleophiles.[1][11][12] Thermal decomposition can occur at elevated temperatures (e.g., 170–250°C for some fluorinated analogues).[3] 💥 Avoid contact with incompatible materials, especially strong oxidizing agents, acids, and bases.[9][10] Store at recommended temperatures and avoid direct sunlight.
Toxicity & Health Effects As with many organochlorine compounds, chlorinated cyclopropanes may be toxic if inhaled, ingested, or absorbed through the skin.[13][14] They can cause irritation to the skin, eyes, and respiratory tract.[8][14] Inhalation may lead to dizziness or central nervous system depression.[7][10][14] 💀, ❗ Always handle within a certified chemical fume hood.[13][15] Use appropriate PPE to prevent all routes of exposure.[14][15]

| Environmental Hazards | Halogenated organic compounds can be persistent in the environment and require specialized disposal.[5] | 🌳 | Do not release to the environment. Dispose of as hazardous halogenated organic waste according to institutional and local regulations.[5][16] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against exposure.[15] The selection of PPE must be based on the specific compound and the nature of the task being performed.

Table 2: Recommended PPE for Handling Chlorinated Cyclopropanes

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solids / Transfers Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[15][17] Chemical splash goggles and a full-face shield.[15][17] Flame-resistant lab coat with tight-fitting cuffs.[15] Required if not in a fume hood or if aerosolization is possible. Use an appropriate respirator with organic vapor cartridges.[15][18]
Solution Handling Chemical-resistant gloves (e.g., nitrile, neoprene). Change immediately if contaminated.[5] Chemical splash goggles.[5] Chemical-resistant apron over a lab coat. Work must be performed in a chemical fume hood.[13]

| Large-Scale Operations | Heavy-duty chemical-resistant gloves (e.g., Silver Shield®, neoprene).[18] | Full-face shield over chemical splash goggles. | Chemical-resistant suit or coveralls (e.g., Tychem®).[18] | A supplied-air respirator (SCBA) may be necessary for high-risk situations.[19] |

Safe Handling Protocols

Protocol for General Handling and Transfers

This protocol outlines the essential steps for safely handling chlorinated cyclopropanes in a laboratory setting. The causality behind these steps is to minimize exposure, prevent spills, and control potential reactivity.

  • Preparation:

    • Verify that a certified chemical fume hood is functioning correctly.[15]

    • Ensure an appropriate spill kit, fire extinguisher (Class B/C), and safety shower/eyewash station are accessible.[13][20]

    • Remove all ignition sources from the work area.[8]

    • Clearly label all containers with the chemical name and associated hazards.[13]

  • Execution:

    • Don all required PPE as specified in Table 2.

    • Use only the minimum amount of the chemical necessary for the procedure.[13]

    • When transferring liquids, do so slowly to avoid splashing. Use grounded equipment for transfers of flammable liquids to prevent static discharge.[9]

    • For solids, use spatulas and weighing papers carefully to minimize dust generation.

    • Keep containers tightly sealed when not in use.[8]

  • Decontamination and Cleanup:

    • Wipe down all surfaces in the fume hood with an appropriate solvent after use.[13]

    • Properly dispose of all contaminated materials (gloves, wipes, weighing papers) in a designated halogenated hazardous waste container.[5][16]

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical path for safely handling these compounds.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Operation Phase A Review SDS and SOPs B Verify Fume Hood & Safety Equipment A->B C Clear Area of Ignition Sources B->C D Don Appropriate PPE C->D Proceed to Execution E Perform Chemical Transfer / Reaction D->E F Keep Containers Closed E->F G Decontaminate Work Area F->G Operation Complete H Segregate & Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of chlorinated cyclopropanes.

Proper Storage Guidelines

Incorrect storage is a primary cause of laboratory incidents. Chlorinated cyclopropanes require storage conditions that address their flammability, reactivity, and the need for containment.

  • Location: Store in a designated, well-ventilated, and cool, dry area.[8][21] The storage area should be accessible only to trained and authorized personnel.[8]

  • Temperature: Avoid high temperatures, which can increase vapor pressure and accelerate decomposition.[9][22] Store away from direct sunlight and other heat sources.[21]

  • Incompatible Materials: Segregate from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, bases, and reactive metals.[9][10] Store liquids in secondary containment trays to catch potential leaks.[5]

  • Containers: Containers must be in good condition, clearly labeled, and kept securely sealed.[5][8] Use containers made of compatible materials (e.g., glass or appropriate lined metal); avoid aluminum or galvanized containers for certain chlorinated compounds.[8] Carbon steel or stainless steel are generally suitable for bulk storage.[20][23]

Visualization of Storage Logic

This decision tree helps determine the appropriate storage environment.

StorageDecisionTree start Start: New Chlorinated Cyclopropane q1 Is the compound flammable? (Check SDS) start->q1 q2 Is it highly reactive or unstable? q1->q2 No store_flammable Store in approved, grounded flammable liquid cabinet. q1->store_flammable Yes store_cool Store in a cool, dry, ventilated area away from incompatibles. q2->store_cool No consult Consult EHS for specialized storage protocol. q2->consult Yes store_flammable->q2 And... store_fridge Store in an explosion-proof refrigerator.

Caption: Decision tree for selecting the correct storage location.

Emergency Procedures

Protocol for Chemical Spills

Rapid and correct response can significantly mitigate the harm from a spill. Distinguish between minor and major spills.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.[24]

    • If the material is flammable, extinguish all ignition sources.[25][26]

    • Wearing appropriate PPE, confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[25][26] Do not use combustible absorbents.

    • Working from the outside in, absorb the spilled material.[25]

    • Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][26]

    • Clean the spill area with a mild detergent and water, and dispose of cleaning materials as hazardous waste.[25][26]

  • Major Spill (large volume, highly toxic, or unmanageable):

    • Evacuate the area immediately.[15][27]

    • If possible and safe to do so, close doors to the affected area to confine vapors.[27]

    • Activate the building's fire alarm if the spill is highly flammable.[25]

    • Call your institution's emergency number (e.g., 911 or EHS) from a safe location.[24][26]

    • Provide the location, chemical name, estimated quantity, and any injuries.[26]

    • Do not re-enter the area. Await the arrival of the trained emergency response team.[26]

Protocol for Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes.[13][24] Remove contaminated clothing while under a safety shower.[24] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[13]

Waste Disposal

Chlorinated cyclopropanes must be disposed of as halogenated organic hazardous waste.[5][16]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[5][16]

  • Container: Collect waste in a dedicated, clearly labeled, and leak-proof container with a secure screw-top cap.[5][16]

  • Labeling: The label must clearly state "Hazardous Waste," identify the contents (including concentrations if mixed), and list the associated hazards (e.g., "Flammable," "Toxic").[5]

  • Storage: Store the waste container in a designated satellite accumulation area, with secondary containment, away from drains and ignition sources.[5] Do not fill containers beyond 90% capacity.[5]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[5]

Conclusion

The unique chemical properties of chlorinated cyclopropanes necessitate a proactive and informed approach to safety. By understanding the inherent risks of ring strain and halogenation, and by rigorously applying the handling, storage, and emergency protocols outlined in this guide, researchers can safely harness the synthetic potential of these valuable compounds.

References

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2012). Chemical Reviews.
  • Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779.
  • Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. (n.d.). ResearchGate.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Cyclopropanation. (n.d.). Wikipedia.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA).
  • Hazardous Substance Fact Sheet - Cyclopropane. (n.d.). New Jersey Department of Health.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • Trans12 di deutero cyclopropane A undergoes a firstorder class 11 chemistry CBSE. (n.d.).
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • Pool Chemical Spill Response Plan. (2019). Reed College.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Certified Safety.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). cefic.be.
  • Personal Protective Equipment. (n.d.). Michigan State University Environmental Health & Safety.
  • Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Personal Protective Equipment for Chlor-Alkali Chemicals. (n.d.). dphhs.mt.gov.
  • Hazardous Substance Fact Sheet - Cyclopropane. (n.d.). New Jersey Department of Health.
  • Roberts, J. D., & Dirstine, P. H. (1945). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Journal of the American Chemical Society.
  • Reactivity of electrophilic cyclopropanes. (2022). National Institutes of Health (NIH).
  • (PDF) Reactivity of electrophilic cyclopropanes. (n.d.). ResearchGate.
  • Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents. (2024). ChemRxiv.
  • Tips for Proper Chemical Storage. (2022). Shoreline Pools.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc.
  • Proper disposal of chemicals. (n.d.). Sciencemadness Wiki.
  • Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
  • Disposal of Waste Solvents. (n.d.). National University of Singapore Chemistry.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Cyclopropane Safety Data Sheet. (2018).
  • Safe Handling and Storage of Chlorine. (n.d.). rls human care.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, synthetic chemists, and professionals in drug development, the cyclopropane motif represents a unique and valuable structural element. Its inherent ring strain and distinct electronic properties can impart favorable conformational rigidity and metabolic stability to bioactive molecules. 1-Chloro-2-methylcyclopropane is a key building block for introducing this moiety. However, the successful functionalization of this substrate via nucleophilic substitution requires a nuanced understanding of its reactivity, which is significantly influenced by the stereoelectronic demands of the three-membered ring.

This comprehensive guide provides an in-depth analysis of the nucleophilic substitution on this compound, focusing on the practical application of the SN2 mechanism. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for a representative substitution reaction, and discuss critical parameters for procedural success.

Theoretical Framework: The Intricacies of SN2 Reactions on a Cyclopropyl Scaffold

Nucleophilic substitution on this compound predominantly proceeds via a bimolecular (SN2) mechanism.[1] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon center from the backside, relative to the leaving group (chloride), leading to an inversion of stereochemistry at the reaction center—a phenomenon known as Walden inversion.[2][3]

However, the rigid structure of the cyclopropane ring imposes significant geometric constraints on the SN2 transition state.[4] The ideal transition state for an SN2 reaction involves a trigonal bipyramidal geometry with bond angles of 120° around the central carbon.[4] The internal bond angles of a cyclopropane ring are fixed at approximately 60°, creating substantial angle strain.[4] This inherent strain makes it energetically unfavorable for the carbon atom to adopt the required planar geometry of the transition state, resulting in a significantly higher activation energy barrier compared to acyclic secondary halides.[4] Consequently, nucleophilic substitution reactions on cyclopropyl halides are generally sluggish and often require forcing conditions, such as elevated temperatures and the use of highly polar aprotic solvents.[5]

The methyl group at the 2-position of the cyclopropane ring also introduces steric hindrance, which can further impede the approach of the nucleophile. The stereochemistry of the starting material (cis or trans) will also influence the accessibility of the electrophilic carbon.

Experimental Protocol: Synthesis of 2-Methylcyclopropyl Azide

This protocol details a representative SN2 reaction for the synthesis of 2-methylcyclopropyl azide from this compound. Azides are versatile intermediates that can be readily reduced to primary amines, making this a valuable transformation in medicinal chemistry. This protocol is based on established principles for nucleophilic substitution on related cyclopropyl systems.[6]

Materials and Reagents:

  • This compound (mixture of cis and trans isomers)

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO). Stir the suspension to ensure good mixing.

  • Addition of Substrate: To the stirring suspension, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to the relatively low reactivity of the substrate, the reaction may require several hours to reach completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. This will remove any remaining DMSO and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methylcyclopropyl azide.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel, if necessary.

Expected Outcome and Stereochemistry:

The reaction is expected to proceed with inversion of configuration at the carbon atom bearing the chlorine. This is a hallmark of the SN2 mechanism, known as Walden inversion.[2][7] For example, if the starting material is (1R,2S)-1-chloro-2-methylcyclopropane, the expected product would be (1S,2S)-1-azido-2-methylcyclopropane.

Data Summary: Typical Reaction Conditions for Nucleophilic Substitution

The following table provides a summary of typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These conditions are based on general principles and may require optimization for specific substrates and desired outcomes.

NucleophileReagentSolventTemperature (°C)Potential Product
AzideSodium azide (NaN₃)DMSO, DMF80 - 1202-Methylcyclopropyl azide
HydroxideSodium hydroxide (NaOH)DMSO, H₂O/THF80 - 1002-Methylcyclopropanol
CyanideSodium cyanide (NaCN)DMSO, DMF80 - 1202-Methylcyclopropanecarbonitrile
ThiolateSodium thiophenoxide (NaSPh)DMF, THF60 - 100Phenyl(2-methylcyclopropyl)sulfane
AmineBenzylamineDMSO100 - 140N-Benzyl-2-methylcyclopropylamine[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-methylcyclopropyl azide from this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Sodium Azide in DMSO reaction Heat to 80-100 °C (S_N2 Reaction) start->reaction 1.0 eq. Substrate 1.5 eq. NaN3 quench Quench with Water reaction->quench Cool to RT extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product 2-Methylcyclopropyl Azide purify->product

Sources

The Strategic Deployment of 1-Chloro-2-methylcyclopropane in Modern Organometallic Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Methylcyclopropane Moiety in Drug Discovery

The cyclopropane ring, a motif once considered primarily of academic interest due to its inherent ring strain, has emerged as a cornerstone in contemporary medicinal chemistry and drug development.[1] Its unique conformational rigidity and metabolic stability impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The incorporation of a methyl-substituted cyclopropane, in particular, offers a nuanced approach to modulating a compound's steric and electronic profile, making it a highly sought-after structural unit. 1-Chloro-2-methylcyclopropane, available as cis and trans diastereomers, serves as a versatile and reactive building block for the introduction of this valuable moiety through a variety of organometallic cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in organometallic catalysis, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical synthesis and drug discovery.

Stereoselective Synthesis of cis- and trans-1-Chloro-2-methylcyclopropane: Foundational Protocols

The stereochemical integrity of the final product in a synthetic sequence often hinges on the purity of the starting materials. Therefore, access to stereochemically defined cis- and trans-1-chloro-2-methylcyclopropane is paramount. While numerous methods for cyclopropanation exist, the following protocols, adapted from established methodologies, provide reliable routes to these key precursors.[2]

Protocol 1: Synthesis of trans-1-Chloro-2-methylcyclopropane

This procedure is adapted from a method for the synthesis of trans-2-substituted cyclopropylamines, which involves the reaction of an α-chloroaldehyde with a suitable nucleophile.[2]

Reaction Scheme:

Step-by-Step Protocol:

  • Generation of Dichlorocarbene: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), place a solution of sodium trichloroacetate (1.5 eq) in 1,2-dimethoxyethane (DME). Heat the solution to 80 °C.

  • Cyclopropanation: To the heated solution, add (E)-1-chloropropene (1.0 eq) dropwise via the dropping funnel over a period of 1 hour. Maintain the reaction temperature at 80 °C for an additional 4 hours.

  • Work-up and Isolation of the Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude trans-1,1,2-trichloro-3-methylcyclopropane.

  • Reductive Dechlorination: Dissolve the crude trichlorocyclopropane in toluene. Add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C for 2 hours.

  • Purification: Cool the reaction mixture and purify by fractional distillation under reduced pressure to yield trans-1-chloro-2-methylcyclopropane.

Protocol 2: Synthesis of cis-1-Chloro-2-methylcyclopropane

The synthesis of the cis isomer can be achieved through a similar strategy, starting from (Z)-1-chloropropene.[1]

Reaction Scheme:

Step-by-Step Protocol:

The procedure is analogous to Protocol 1, with the substitution of (Z)-1-chloropropene for (E)-1-chloropropene in the cyclopropanation step.

Application in Organometallic Cross-Coupling Reactions: A Gateway to Novel Molecular Architectures

This compound is an excellent electrophilic partner in a variety of palladium-, nickel-, and cobalt-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon bonds, attaching the 2-methylcyclopropyl moiety to aryl, heteroaryl, and alkyl scaffolds.

Negishi Cross-Coupling: A Versatile and Functional Group Tolerant Approach

The Negishi coupling, which utilizes organozinc reagents, is renowned for its broad substrate scope and tolerance of sensitive functional groups.[3][4] This makes it a particularly attractive method in the context of complex molecule synthesis.

Conceptual Workflow for Negishi Coupling:

G A This compound B Formation of Organozinc Reagent (e.g., with Rieke Zinc) A->B C 2-Methylcyclopropylzinc Halide B->C F Cross-Coupling Reaction C->F D Aryl/Heteroaryl Halide D->F E Pd(0) or Ni(0) Catalyst E->F G 2-Methylcyclopropyl-Substituted Arene/Heteroarene F->G

Figure 1: Conceptual workflow for the Negishi cross-coupling of this compound.

Protocol 3: Palladium-Catalyzed Negishi Coupling of 2-Methylcyclopropylzinc Bromide with an Aryl Bromide

This protocol is adapted from a general procedure for the Negishi coupling of cyclopropylzinc bromide.[5]

Step-by-Step Protocol:

  • Preparation of 2-Methylcyclopropylzinc Bromide:

    • In a flame-dried Schlenk flask under argon, place activated zinc dust (1.5 eq).

    • Add a solution of 1,2-dibromoethane (0.1 eq) in anhydrous tetrahydrofuran (THF) and heat gently with a heat gun to activate the zinc.

    • To the activated zinc suspension, add a solution of trans- or cis-1-bromo-2-methylcyclopropane (1.0 eq, prepared from the corresponding chloride via Finkelstein reaction) in anhydrous THF dropwise.

    • Stir the mixture at room temperature for 2 hours to form the 2-methylcyclopropylzinc bromide solution.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask under argon, dissolve the aryl bromide (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and anhydrous THF.

    • To this solution, add the freshly prepared 2-methylcyclopropylzinc bromide solution via cannula.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-methylcyclopropyl-substituted arene.

Table 1: Representative Reaction Parameters for Negishi Coupling

EntryAryl HalideCatalystLigandSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd₂(dba)₃SPhosToluene/THF801285
22-ChloropyridineNiCl₂(dppp)-THF651878
31-Bromo-4-nitrobenzenePd(PPh₃)₄-Dioxane100692

Data presented in this table is illustrative and based on analogous Negishi coupling reactions. Actual results may vary depending on the specific substrates and conditions used.

Kumada Cross-Coupling: A Direct Route Utilizing Grignard Reagents

The Kumada coupling offers a more direct approach by employing a Grignard reagent, which can be prepared in situ from this compound.[6][7] Nickel catalysts are often preferred for their cost-effectiveness and high reactivity, particularly with less reactive aryl chlorides.[8]

Conceptual Workflow for Kumada Coupling:

G A This compound B Grignard Reagent Formation (with Mg turnings) A->B C 2-Methylcyclopropylmagnesium Chloride B->C F Cross-Coupling Reaction C->F D Aryl/Heteroaryl Halide D->F E Ni(II) or Pd(II) Catalyst E->F G 2-Methylcyclopropyl-Substituted Arene/Heteroarene F->G

Figure 2: Conceptual workflow for the Kumada cross-coupling of this compound.

Protocol 4: Nickel-Catalyzed Kumada Coupling of 2-Methylcyclopropylmagnesium Chloride with an Aryl Chloride

This protocol is based on established procedures for Kumada couplings.[9]

Step-by-Step Protocol:

  • Preparation of 2-Methylcyclopropylmagnesium Chloride:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of trans- or cis-1-chloro-2-methylcyclopropane (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a few drops of the chloride solution to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask, add the aryl chloride (1.0 eq) and a nickel catalyst such as NiCl₂(dppp) (0.05 eq) under an argon atmosphere.

    • Add anhydrous THF to dissolve the reactants.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the freshly prepared 2-methylcyclopropylmagnesium chloride solution to the catalyst mixture via cannula.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reaction Parameters for Kumada Coupling

EntryAryl HalideCatalystLigandSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleNiCl₂(dppe)-THF252488
21-BromonaphthalenePd(OAc)₂XPhosDioxane801291
33-ChlorobenzonitrileNiCl₂(dppp)-THF501882

Data presented in this table is illustrative and based on analogous Kumada coupling reactions. Actual results may vary depending on the specific substrates and conditions used.

Cobalt-Catalyzed Cross-Coupling: A Cost-Effective and Sustainable Alternative

Cobalt-catalyzed cross-coupling reactions have gained significant traction as a more sustainable and economical alternative to palladium- and nickel-based systems.[10][11] These reactions often proceed via radical mechanisms, offering complementary reactivity.[12]

Protocol 5: Cobalt-Catalyzed Cross-Coupling of 2-Methylcyclopropylmagnesium Chloride with an Alkyl Iodide

This protocol is adapted from a cobalt-catalyzed coupling of cyclopropyl Grignard reagents with alkyl iodides.[5]

Step-by-Step Protocol:

  • Preparation of 2-Methylcyclopropylmagnesium Chloride: Prepare the Grignard reagent as described in Protocol 4.

  • Cross-Coupling Reaction:

    • In a flame-dried Schlenk flask under argon, add cobalt(II) chloride (CoCl₂, 0.1 eq) and anhydrous THF.

    • Cool the suspension to -20 °C.

    • Add the alkyl iodide (1.0 eq) to the flask.

    • Slowly add the 2-methylcyclopropylmagnesium chloride solution (1.5 eq) via syringe over a period of 30 minutes, maintaining the temperature at -20 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Mechanistic Considerations: A Deeper Dive into the Catalytic Cycles

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these cross-coupling reactions.

The Palladium/Nickel-Catalyzed Cross-Coupling Cycle:

The generally accepted mechanism for palladium- and nickel-catalyzed cross-coupling reactions (Negishi and Kumada) involves a three-step catalytic cycle:

  • Oxidative Addition: The low-valent metal catalyst (Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a high-valent organometallic intermediate.

  • Transmetalation: The organometallic reagent (organozinc or Grignard) transfers its organic group to the metal center, displacing the halide.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the low-valent metal catalyst.

G A Pd(0)L_n C R-Pd(II)(X)L_n A->C B Oxidative Addition B->C E R-Pd(II)(R')L_n C->E D Transmetalation D->E E->A F Reductive Elimination E->F I R-R' F->I G R-X G->B H R'-M H->D

Figure 3: Generalized catalytic cycle for Pd/Ni-catalyzed cross-coupling reactions.

The Cobalt-Catalyzed Cross-Coupling Pathway:

Cobalt-catalyzed reactions are believed to proceed through a different mechanism, often involving radical intermediates. A plausible pathway involves the reduction of the Co(II) precatalyst by the Grignard reagent to a low-valent cobalt species. This species can then react with the alkyl halide via a single-electron transfer (SET) mechanism to generate an alkyl radical, which then participates in the bond-forming step.[11]

Conclusion and Future Outlook

This compound is a potent and versatile building block for the introduction of the medicinally important 2-methylcyclopropyl moiety into a wide array of molecular scaffolds. Through well-established organometallic cross-coupling reactions such as the Negishi, Kumada, and cobalt-catalyzed variants, researchers have a powerful toolkit at their disposal. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and organic synthesis to effectively utilize this valuable reagent in their pursuit of novel and impactful chemical entities. As the demand for structurally complex and functionally optimized molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly vital role in shaping the future of medicine and materials science.

References

  • Negishi, E.-i. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: New York, 2002; Vol. 1, pp 215-229. [Link]
  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Org. React.2001, 58, 417-731. [Link]
  • Corriu, R. J. P.; Masse, J. P. J. Chem. Soc., Chem. Commun.1972, 144a. [Link]
  • Kumada, M. Pure Appl. Chem.1980, 52, 669-679. [Link]
  • Wang, Z.-X.; Liu, N. J. Org. Chem.2011, 76, 10031-10032. [Link]
  • Johnson, C. R.; Barbachyn, M. R. J. Am. Chem. Soc.1982, 104, 4290-4291. [Link]
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457-2483. [Link]
  • Cahiez, G.; Duplais, C.; Buendia, J. Angew. Chem. Int. Ed.2009, 48, 674-688. [Link]
  • Fürstner, A. Angew. Chem. Int. Ed.2009, 48, 1364-1367. [Link]
  • PubChem. This compound. [Link]
  • PubChem. (1R,2R)-1-Chloro-2-methylcyclopropane. [Link]
  • Organic Syntheses. Phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides: 1,2-dibutylbenzene. [Link]
  • Trost, B. M. Science1991, 254, 1471-1477. [Link]
  • PubChem. cis-(1R,2S)-1-chloro-2-methylcyclopropane. [Link]
  • Gosmini, C.; Bégouin, A.; Moncomble, A. Chem. Commun.2008, 3221-3233. [Link]
  • Tamao, K.; Sumitani, K.; Kumada, M. J. Am. Chem. Soc.1972, 94, 4374-4376. [Link]
  • PubChem. 1-Chloro-1-methylcyclopropane. [Link]
  • PubChem. (1R,2S)-1-chloro-2-methylcyclopropane. [Link]
  • Negishi, E.-i.; King, A. O.; Okukado, N. J. Org. Chem.1977, 42, 1821-1823. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dichloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-dichloro-2-methylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we will delve into the common challenges and side reactions encountered during its synthesis via the dichlorocarbene addition to propene, providing you with practical, field-proven insights and troubleshooting protocols.

Introduction to the Synthesis

The primary route to 1,1-dichloro-2-methylcyclopropane involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to propene.[1][2] Dichlorocarbene is a highly reactive intermediate generated in situ, most commonly from the reaction of chloroform with a strong base.[3][4] To overcome the challenge of reacting an aqueous base with organic substrates, phase-transfer catalysis (PTC) is widely employed. This technique facilitates the generation of dichlorocarbene in the organic phase, where it can readily react with propene, thereby minimizing undesirable side reactions like hydrolysis.[5]

The overall reaction is stereospecific, with the carbene adding in a syn fashion to the double bond.[2][6] While the reaction is generally robust, several side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My yield of 1,1-dichloro-2-methylcyclopropane is significantly lower than expected. What are the likely causes?

Low yields are a common issue and can often be attributed to the consumption of the highly reactive dichlorocarbene intermediate through non-productive pathways.

Primary Cause: Hydrolysis of Dichlorocarbene

Dichlorocarbene is electrophilic and can be readily attacked by water, which is present in the biphasic reaction medium.[7] This leads to the formation of carbon monoxide and other byproducts, consuming the carbene before it can react with propene.

Troubleshooting Protocol:

  • Optimize Phase-Transfer Catalysis: The efficiency of the phase-transfer catalyst (PTC) is crucial for minimizing carbene hydrolysis.[5] The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), transports the hydroxide ion or the trichloromethyl anion into the organic phase, allowing for dichlorocarbene generation in close proximity to the propene substrate.[5][8]

  • Vigorous Stirring: Ensure high-speed, efficient stirring of the biphasic mixture. This maximizes the interfacial area between the aqueous and organic phases, facilitating the catalytic cycle and the reaction between the carbene and propene before hydrolysis can occur.

  • Concentration of Base: Use a concentrated aqueous solution of sodium hydroxide (typically 50% w/w). This high concentration reduces the water activity in the aqueous phase and promotes the deprotonation of chloroform at the interface.

Table 1: Recommended Reaction Parameters for Minimizing Dichlorocarbene Hydrolysis

ParameterRecommended RangeRationale
Base Concentration 50% (w/w) NaOHReduces water activity, favors carbene generation.
Stirring Speed > 1000 rpmMaximizes interfacial area for efficient catalysis.
PTC Loading 1-5 mol% (relative to alkene)Sufficient to facilitate the reaction without causing purification issues.
Temperature 0-25 °CBalances reaction rate with carbene stability.[6]
FAQ 2: I am observing the formation of several unidentified byproducts in my GC-MS analysis. What could they be?

The formation of unexpected byproducts often points to side reactions involving the carbene with reactants, solvent, or even the product itself.

Potential Side Reactions:

  • C-H Bond Insertion: Dichlorocarbene can insert into C-H bonds, particularly those that are activated (e.g., allylic C-H bonds in propene or C-H bonds in certain solvents).[9][10] This can lead to a variety of chlorinated impurities that can be difficult to separate from the desired product.

  • Allene Formation: While more common with stronger bases like alkyllithiums, under harsh conditions, the 1,1-dichlorocyclopropane product can undergo elimination to form allenes.[3][11][12]

  • Propene Polymerization: Although less common under the basic conditions of dichlorocyclopropanation compared to acid-catalyzed or Ziegler-Natta polymerization, some oligomerization of propene can occur, especially at higher temperatures.[13][14]

Troubleshooting Protocol:

  • Choice of Solvent: Use an inert organic solvent that is less susceptible to C-H insertion, such as dichloromethane or toluene. Avoid using ethers, as the C-H bonds adjacent to the oxygen are activated towards insertion.[9]

  • Temperature Control: Maintain a low to moderate reaction temperature (0-25 °C). Exothermic reactions should be cooled to prevent an increase in temperature that could promote side reactions.[6]

  • Controlled Addition of Base: For large-scale reactions, consider the slow, controlled addition of the base to maintain a steady, low concentration of the reactive carbene, favoring the desired cycloaddition over other pathways.

Diagram 1: Key Reaction Pathways in 1,1-Dichloro-2-methylcyclopropane Synthesis

Main and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions cluster_generation Carbene Generation Propene Propene Product 1,1-Dichloro-2-methylcyclopropane Propene->Product [1+2] Cycloaddition Polymer Polypropene Propene->Polymer Polymerization Dichlorocarbene :CCl₂ Dichlorocarbene->Product Hydrolysis Hydrolysis Products (CO, Formate) Dichlorocarbene->Hydrolysis Reaction with H₂O CH_Insertion C-H Insertion Products Dichlorocarbene->CH_Insertion Reaction with C-H bonds Allene Allene Product->Allene Elimination (Harsh Conditions) Chloroform Chloroform (CHCl₃) Chloroform->Dichlorocarbene α-elimination Base Base (e.g., NaOH) Base->Dichlorocarbene

Caption: Main and side reaction pathways in the synthesis.

FAQ 3: How can I ensure the regioselectivity and stereoselectivity of the reaction?

Regioselectivity:

For the addition of dichlorocarbene to propene, there is no issue of regioselectivity in the traditional sense. The C=C double bond is the reactive site, and the dichlorocarbene adds across it to form the three-membered ring. The product will always be 1,1-dichloro-2-methylcyclopropane.

Stereoselectivity:

The addition of singlet dichlorocarbene (the species predominantly formed from chloroform and base) to alkenes is a concerted process.[1][6] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. Since propene does not have cis/trans isomers, the primary stereochemical consideration is the syn-addition of the carbene to the double bond, which is the inherent mechanism of this reaction. The reaction will produce a racemic mixture of the two enantiomers of 1,1-dichloro-2-methylcyclopropane.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield of Product CheckStirring Is stirring vigorous (>1000 rpm)? Start->CheckStirring CheckBase Is NaOH concentration ~50% w/w? CheckStirring->CheckBase Yes IncreaseStirring Increase stirring speed CheckStirring->IncreaseStirring No CheckPTC Is PTC loading adequate (1-5 mol%)? CheckBase->CheckPTC Yes AdjustBase Use 50% NaOH solution CheckBase->AdjustBase No CheckTemp Is temperature controlled (0-25 °C)? CheckPTC->CheckTemp Yes OptimizePTC Optimize PTC concentration CheckPTC->OptimizePTC No ControlTemp Implement cooling to maintain temperature CheckTemp->ControlTemp No Success Yield Improved CheckTemp->Success Yes IncreaseStirring->CheckBase AdjustBase->CheckPTC OptimizePTC->CheckTemp ControlTemp->Success

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocol: Optimized Synthesis of 1,1-Dichloro-2-methylcyclopropane

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • Propene (liquefied gas or generated in situ)

  • Chloroform (reagent grade)

  • Sodium Hydroxide (pellets)

  • Benzyltriethylammonium chloride (TEBA)

  • Dichloromethane (or other suitable inert solvent)

  • Deionized water

  • Ice bath

Procedure:

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser (with a cold finger for propene), a thermometer, and a gas inlet/outlet. The setup should be in a well-ventilated fume hood.

  • Reagent Preparation: Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Reaction Mixture: To the reaction vessel, add dichloromethane, benzyltriethylammonium chloride (2 mol%), and chloroform.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Propene Addition: Introduce propene gas into the cooled, stirred mixture until the desired molar equivalent is absorbed.

  • Base Addition: Slowly add the 50% NaOH solution to the vigorously stirred reaction mixture, maintaining the temperature below 25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by GC analysis of aliquots from the organic phase.

  • Work-up: Once the reaction is complete, stop stirring and allow the phases to separate. Isolate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

References

  • Dichlorocarbene. (n.d.). In Wikipedia.
  • Haszeldine, R. N., & Young, J. M. (1960). Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Brinker, U. H., Lin, G., Xu, L., Smith, W. B., & Mieusset, J.-L. (2007). Dihalocarbene Insertion Reactions into C−H Bonds of Compounds Containing Small Rings: Mechanisms and Regio- and Stereoselectivities.
  • Balakrishnan, T., Shabeer, T. K., & Nellie, K. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • Taylor & Francis. (n.d.). Dichlorocarbene – Knowledge and References.
  • Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica. [Link]
  • Mąkosza, M., & Fedoryński, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: basic principles and specific features. Russian Chemical Bulletin. [Link]
  • Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. SciSpace. [Link]
  • lseinjr1. (2018, February 23). Dichlorocarbene: reaction with alkenes [Video]. YouTube. [Link]
  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. In Organic Chemistry. [Link]
  • LibreTexts Chemistry. (2023, August 1). 5: Carbene Reactions. [Link]
  • LibreTexts Chemistry. (2024, October 3). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]
  • ResearchGate. (2025, August 6). Dichlorocarbene and analogs: discovery, properties and reactions. [Link]
  • ResearchGate. (2025, August 6).
  • Balakrishnan, T., & Elango, M. (2010). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. E-Journal of Chemistry. [Link]
  • Ourhriss, N., et al. (2014). The regio- and stereoselective addition of dibromocarbene and dichlorocarbene onto β-himachalene. Journal of Chemical and Pharmaceutical Research. [Link]
  • van der Burgt, F. P. T. J., et al. (2001). Gas-phase polymerization of propylene: Reaction kinetics and molecular weight distribution. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Wired Chemist. (n.d.). Hydrolysis.
  • Chadwick, J. C., et al. (2000). Factors influencing chain transfer with monomer and with hydrogen in propene polymerization using MgCl2-supported Ziegler-Natta catalysts. Macromolecular Chemistry and Physics. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Chloro-2-methylcyclopropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, reagent. Here, we address common issues encountered during its synthesis and subsequent reactions, providing field-tested insights and evidence-based protocols to enhance the efficiency and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of this compound.

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound, typically via the addition of chlorocarbene to propene, presents challenges in controlling stereoselectivity, leading to a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the carbene source and reaction conditions. For instance, the reaction of methyllithium with chloroform often produces dichlorocarbene, which can then be reduced to the desired chlorocarbene, but controlling the reaction stoichiometry and temperature is critical to minimize side reactions. A common alternative involves the reaction of a chloro-diazoalkane with propene, which can offer better control but requires careful handling of potentially explosive diazo compounds.

Q2: How do the cis and trans isomers of this compound differ in reactivity?

A2: The cis and trans isomers exhibit distinct reactivity profiles due to steric and electronic differences. The trans isomer is generally more stable due to reduced steric strain between the chloro and methyl groups. In nucleophilic substitution reactions, the accessibility of the carbon-chlorine bond can differ, potentially leading to different reaction rates. For example, in reactions with bulky nucleophiles, the trans isomer may react more readily. It is crucial to characterize the isomeric ratio of your starting material, typically by ¹H NMR or GC-MS, as this will influence the stereochemical outcome and kinetics of subsequent reactions.

Q3: What are the most common side reactions observed when using this compound?

A3: The most prevalent side reactions include:

  • Elimination: In the presence of a strong base, dehydrohalogenation can occur to form methylcyclopropene derivatives. The choice of a non-nucleophilic, sterically hindered base can mitigate this.

  • Ring-opening: Under acidic or certain nucleophilic conditions, the strained cyclopropane ring can open, leading to a variety of linear chloroalkenes. For example, reaction with a strong nucleophile can proceed via an SN2' mechanism, resulting in ring-opened products. Careful control of pH and temperature is essential to preserve the cyclopropane ring.

  • Isomerization: At elevated temperatures or in the presence of certain catalysts, isomerization of the cyclopropane ring can occur.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound is a volatile and flammable liquid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. As with all halogenated hydrocarbons, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptom Potential Cause Recommended Solution
Low conversion of starting material 1. Insufficient reactivity of the nucleophile. - Increase the reaction temperature in increments of 10°C. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophile strength. - Consider using a phase-transfer catalyst for heterogeneous reactions.
2. Steric hindrance. - If using a bulky nucleophile, consider a less hindered analogue if the SAR allows. - Increase reaction time to allow for the slower reaction to proceed to completion.
Formation of elimination byproducts 1. Nucleophile acting as a base. - Use a less basic nucleophile if possible. - Lower the reaction temperature to favor substitution over elimination. - Employ a non-nucleophilic base to neutralize any generated acid.
Formation of ring-opened byproducts 1. Harsh reaction conditions. - Avoid strongly acidic or basic conditions. - Maintain a neutral pH throughout the reaction if possible. - Screen a variety of milder solvents and lower reaction temperatures.
Issue 2: Difficulty in Product Purification
Symptom Potential Cause Recommended Solution
Co-elution of product with starting material 1. Similar polarity. - Optimize the mobile phase for column chromatography; a shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. - Consider alternative purification techniques such as preparative GC or SFC.
Presence of isomeric impurities 1. Non-stereospecific reaction. - If the starting material is a mix of isomers, attempt to separate them before the reaction. - Optimize reaction conditions to favor the formation of a single isomer (e.g., by using a chiral catalyst or auxiliary).
Product decomposition on silica gel 1. Acidity of silica gel. - Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. - Use an alternative stationary phase such as alumina (basic or neutral).

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF, 5 mL per mmol of the limiting reagent) under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically heated to 60-80°C to achieve a reasonable rate.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_sm low_conv Low Conversion of Starting Material check_sm->low_conv side_rxn Significant Side Products Observed check_sm->side_rxn pur_issue Purification Difficulty check_sm->pur_issue low_conv->side_rxn No inc_temp Increase Temperature low_conv->inc_temp Yes elimination Elimination Product? side_rxn->elimination Yes ring_open Ring-Opened Product? side_rxn->ring_open No coelution Co-elution? pur_issue->coelution Yes decomp Decomposition on Silica? pur_issue->decomp No change_solv Change Solvent (e.g., to DMF, DMSO) inc_temp->change_solv inc_time Increase Reaction Time change_solv->inc_time success Successful Optimization inc_time->success lower_temp Lower Temperature elimination->lower_temp control_ph Control pH ring_open->control_ph milder_base Use Milder/Non-nucleophilic Base lower_temp->milder_base milder_base->success control_ph->success opt_chrom Optimize Chromatography Conditions coelution->opt_chrom alt_phase Use Alternative Stationary Phase (Alumina) decomp->alt_phase opt_chrom->success alt_phase->success

Caption: A decision tree for troubleshooting common issues in reactions involving this compound.

Part 4: References

  • Synthesis and Reactions of Cyclopropane Derivatives. Comprehensive Organic Synthesis II, Volume 5, Pages 1-54, 2014. [Link]

  • Stereochemistry of the addition of dichlorocarbene to cis- and trans-2-butene. Journal of the American Chemical Society, 1959, 81 (12), pp 3145–3145. [Link]

  • The Reaction of Carbenes with Olefins. Chemical Reviews, 1968, 68 (5), pp 549–598. [Link]

1-Chloro-2-methylcyclopropane stability and decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-chloro-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and decomposition of this versatile chemical intermediate.

Introduction

This compound is a substituted cyclopropane that, due to its inherent ring strain and the presence of a reactive chlorine atom, presents unique stability challenges. Understanding its potential decomposition pathways is crucial for its effective use in synthesis, ensuring the purity of downstream products, and maintaining safety in the laboratory. This guide provides field-proven insights into its handling, storage, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from two main factors: the high ring strain of the cyclopropane ring and the reactivity of the carbon-chlorine bond. The ring strain makes it susceptible to thermal rearrangement and ring-opening reactions, particularly in the presence of heat, acids, or electrophiles. The C-Cl bond is prone to nucleophilic substitution and elimination reactions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential thermal decomposition and isomerization reactions.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation and hydrolysis.
Container Tightly sealed, opaque glassProtects from light and prevents evaporation and contamination.
Incompatibilities Strong bases, strong oxidizing agents, Lewis acidsAvoids unwanted reactions such as elimination, oxidation, and ring-opening.

Q3: Does the stereochemistry (cis/trans isomerism) of this compound affect its stability?

A3: Yes, the stereochemistry can influence stability. Generally, trans isomers of substituted cyclopropanes are thermodynamically more stable than their cis counterparts due to reduced steric strain between the substituents.[1] While both isomers are stable enough to be isolated, the cis isomer may have a slightly higher propensity to undergo reactions that relieve this steric strain.

Q4: What are the likely decomposition pathways for this compound?

A4: The two most probable non-radical decomposition pathways are thermal rearrangement and solvolysis (hydrolysis).

  • Thermal Rearrangement: Upon heating, this compound can undergo isomerization to form various isomeric allyl chlorides, such as 1-chloro-2-butene, 3-chloro-2-methyl-1-propene, or 3-chloro-1-butene. This occurs via cleavage of a carbon-carbon bond in the ring to form a diradical intermediate which then rearranges.

  • Solvolysis/Hydrolysis: In the presence of nucleophilic solvents like water or alcohols, this compound can undergo ring-opening reactions.[2] This can lead to the formation of acyclic alcohols. For instance, hydrolysis can yield but-3-en-1-ol.[2]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in GC-MS Analysis After Storage or Reaction

You observe new peaks in the gas chromatogram of your this compound sample that were not present initially.

Potential Cause: Decomposition of the starting material.

Troubleshooting Workflow:

start Unexpected Peaks in GC-MS check_storage Verify Storage Conditions (Temp, Inert Atmosphere) start->check_storage check_reaction Analyze Reaction Conditions (Temp, Acidity, Nucleophiles) start->check_reaction identify_peaks Identify Impurity Peaks by MS Fragmentation check_storage->identify_peaks check_reaction->identify_peaks thermal_decomp Hypothesize Thermal Rearrangement (Isomeric Allyl Chlorides) identify_peaks->thermal_decomp solvolysis_decomp Hypothesize Solvolysis/Ring-Opening (Acyclic Alcohols/Ethers) identify_peaks->solvolysis_decomp confirm_structure Confirm Structure with Authentic Standards or NMR thermal_decomp->confirm_structure solvolysis_decomp->confirm_structure optimize Optimize Storage/Reaction Conditions confirm_structure->optimize

Caption: Workflow for troubleshooting unexpected peaks in GC-MS.

Step-by-Step Guide:

  • Analyze Mass Spectra of Impurities:

    • Isomeric Allyl Chlorides (C4H7Cl, MW: 90.55 g/mol ): Look for molecular ion peaks (M+) at m/z 92 and 94 (due to 35Cl and 37Cl isotopes in a ~3:1 ratio).[3] Fragmentation may involve the loss of a chlorine radical (M-35/37) or HCl (M-36).

    • Ring-Opened Alcohols (e.g., But-3-en-1-ol, C4H8O, MW: 72.11 g/mol ): Look for a molecular ion peak at m/z 72 and characteristic fragments from the loss of water (m/z 54) or alkyl groups.

  • NMR Analysis of the Bulk Sample:

    • Acquire a 1H NMR spectrum of the sample. The presence of signals in the olefinic region (typically 5-6 ppm) would suggest the formation of allyl chlorides. The appearance of a broad singlet corresponding to a hydroxyl proton would indicate hydrolysis products.

  • Preventative Measures:

    • For Thermal Decomposition: Avoid excessive heating during reactions and purification (e.g., distillation). Use the lowest possible temperature that allows for the desired transformation.

    • For Solvolysis: Use aprotic, non-nucleophilic solvents whenever possible if ring-opening is not the desired outcome. Ensure all reagents and solvents are anhydrous.

Issue 2: Incomplete Reaction or Low Yield in a Nucleophilic Substitution Reaction

You are using this compound as an electrophile in a substitution reaction, but the reaction is sluggish or gives a low yield of the desired product.

Potential Cause: Competing elimination or ring-opening side reactions.

Troubleshooting Workflow:

start Low Yield in Substitution Reaction check_base Evaluate Base Strength and Steric Hindrance start->check_base check_temp Review Reaction Temperature start->check_temp analyze_byproducts Analyze Byproducts by GC-MS/NMR check_base->analyze_byproducts check_temp->analyze_byproducts elimination Identify Elimination Products (e.g., Methylenecyclopropane, Methylcyclopropene) analyze_byproducts->elimination ring_opening Identify Ring-Opened Products analyze_byproducts->ring_opening optimize_base Use a Non-nucleophilic, Sterically Hindered Base elimination->optimize_base optimize_temp Lower Reaction Temperature ring_opening->optimize_temp

Caption: Troubleshooting low yield in substitution reactions.

Step-by-Step Guide:

  • Evaluate the Base/Nucleophile: Strong, sterically unhindered bases can favor E2 elimination over SN2 substitution.

    • Solution: If elimination is a problem, consider using a bulkier, less nucleophilic base or a weaker base if the reaction conditions permit.

  • Control the Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be necessary to conduct a temperature optimization study.

  • Analyze for Byproducts:

    • Elimination Products (C4H6, MW: 54.09 g/mol ): Look for products with a mass corresponding to the loss of HCl from the starting material.

    • Ring-Opened Products: As described in Issue 1, these will have different molecular weights and fragmentation patterns.

Potential Decomposition Pathways

The following diagram illustrates the primary hypothesized decomposition pathways for this compound.

cluster_0 Decomposition Pathways A This compound B [Diradical Intermediate] A->B Heat (Δ) D [Cyclopropylmethyl Cation] A->D Solvolysis (e.g., H2O) C Allylic Chlorides (e.g., 1-chloro-2-butene, 3-chloro-2-methyl-1-propene) B->C Rearrangement E Ring-Opened Products (e.g., but-3-en-1-ol) D->E Nucleophilic Attack

Caption: Hypothesized thermal and solvolytic decomposition pathways.

Analytical Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating the parent compound from likely nonpolar impurities.[4]

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

Data Interpretation:

  • The parent compound should show characteristic isotopic peaks for one chlorine atom at m/z 92 and 94.

  • The base peak for similar compounds is often due to the loss of the chlorine atom, resulting in a stable carbocation.

  • Compare the obtained spectra with a reference library for identification of any impurities.

Protocol 2: Structural Confirmation and Isomer Analysis by NMR Spectroscopy

Objective: To confirm the structure of this compound and identify the presence of isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • 1H NMR:

    • The cyclopropyl protons will appear in the upfield region (typically 0.5-1.5 ppm).

    • The methyl group will appear as a doublet.

    • The proton attached to the carbon bearing the chlorine will be shifted downfield.

    • The presence of olefinic protons (5-6 ppm) would indicate rearrangement to allyl chlorides.

  • 13C NMR:

    • The number of peaks will indicate the number of unique carbon environments. This can help distinguish between different isomers.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • Mazzanti, A., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2020). Cis-Trans Isomerism in Cycloalkanes.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chlorobutane.
  • Filo. (2024). Hydrolysis of 1-(chloromethyl) Cyclepropane.
  • Stack Exchange. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?
  • BITS Pilani. (n.d.). Elimination Reactions.

Sources

Technical Support Center: Challenges in Separating 1-Chloro-2-methylcyclopropane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of separating 1-Chloro-2-methylcyclopropane diastereomers. This resource is designed for researchers, analytical scientists, and professionals in drug development who are engaged in the synthesis, purification, and analysis of chiral cyclopropane derivatives.

This compound possesses two chiral centers, giving rise to two pairs of enantiomers that are diastereomeric to each other: the cis-(1R,2S)/(1S,2R) pair and the trans-(1R,2R)/(1S,2S) pair. Due to their differing physical properties, these cis and trans diastereomers can be separated using chromatographic techniques.[1] However, their structural similarity and volatility present unique analytical challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve baseline separation and accurate quantification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the gas chromatography (GC) analysis of this compound diastereomers.

Q1: Why am I seeing poor or no resolution between the cis and trans diastereomer peaks?

Poor resolution is the most common challenge and can stem from several factors related to the column or method parameters.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate GC Column: The choice of stationary phase is critical for separating closely related isomers.

    • Solution: Utilize a chiral stationary phase (CSP). Modified cyclodextrin-based columns are highly effective for separating stereoisomers of cyclopropane derivatives.[2][3] Phases such as heptakis[2,6-di-O-pentyl-3-O-(2-chloro-5-pyridyl)methyl]-β-CD have shown excellent selectivity for multi-chiral cyclopropanes.[2] A Chirasil-β-Dex column is another strong candidate.[3]

    • Causality: Chiral stationary phases create transient, diastereomeric complexes with the analytes. The differing stability of these complexes for the cis and trans isomers leads to different retention times, enabling separation. Standard non-polar phases (like a DB-5) separate primarily by boiling point and may not resolve isomers with very similar boiling points.[4]

  • Suboptimal Oven Temperature Program: An aggressive temperature ramp can cause peaks to elute too quickly, preventing separation.

    • Solution: Employ a slow temperature ramp rate, typically between 1-5°C per minute.[5] Start with a low initial oven temperature (e.g., 40-60°C) and hold for a few minutes to ensure sharp initial peaks.

    • Causality: A slower ramp rate increases the interaction time between the analytes and the stationary phase, allowing the subtle differences in their affinities to manifest as a separation.[6]

  • Incorrect Carrier Gas Velocity: Column efficiency is highly dependent on the linear velocity of the carrier gas.

    • Solution: Optimize the linear velocity for your carrier gas and column diameter. For many chiral separations, hydrogen is the preferred carrier gas as it provides higher efficiency at higher flow rates compared to helium or nitrogen.[6]

    • Causality: Each column and carrier gas combination has an optimal linear velocity that minimizes peak broadening (van Deemter plot minimum). Deviating from this optimum reduces the number of theoretical plates and, consequently, resolution.

Q2: My peaks are tailing or showing poor shape. What's the cause?

Peak tailing can obscure resolution and lead to inaccurate quantification. It often points to issues with activity in the system or sample characteristics.

Potential Causes & Step-by-Step Solutions:

  • Active Sites in the Inlet or Column: Silanol groups on the surface of an untreated inlet liner or the front end of the column can interact with the chlorine atom on the analyte.

    • Solution: Use a deactivated inlet liner (e.g., silanized). If the column is old, you can try trimming the first 10-20 cm from the inlet side to remove accumulated non-volatile residues or active sites.

    • Causality: Active sites can cause strong, undesirable interactions with polar or reactive analytes, leading to a portion of the analyte being retained longer and eluting slowly, which manifests as a tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or increase the split ratio (e.g., from 50:1 to 100:1). Chiral GC columns are particularly susceptible to overloading, so keeping on-column concentrations low (e.g., under 50 ng) is recommended.[5]

    • Causality: When the amount of analyte exceeds the capacity of the stationary phase in a given section of the column, the peak shape becomes distorted, often leading to a "shark-fin" or fronting peak, but tailing can also occur.

  • Thermal Decomposition: Halogenated cyclopropanes can be thermally labile.[7] Degradation in a hot injector can lead to smaller, earlier-eluting peaks and tailing of the parent compound.

    • Solution: Lower the injector temperature. Start around 200°C and reduce it in 10-20°C increments to see if peak shape improves without sacrificing vaporization efficiency. Using a cool on-column injection technique, if available, can mitigate this issue entirely.[8]

    • Causality: If the analyte decomposes in the inlet, the degradation products are separated on the column, resulting in distinct peaks.[8] If decomposition occurs on the column itself as the temperature ramps up, it can produce a plateau of degradation product leading up to the elution of the remaining parent compound.[8]

Frequently Asked Questions (FAQs)

Q: Which is the best type of chromatography for this separation: GC, HPLC, or SFC?

For volatile, small molecules like this compound, Gas Chromatography (GC) is the most suitable technique. Its high efficiency for volatile compounds makes it ideal. HPLC is generally used for less volatile or thermally sensitive compounds, and while SFC can be an option, GC with a chiral stationary phase is the most direct and commonly successful method for this class of analytes.[2][9]

Q: How do I choose the right GC column dimensions (length, ID, film thickness)?

The optimal dimensions depend on the complexity of your sample matrix and the required resolution.

  • Length: A longer column (e.g., 30-60 m) provides more theoretical plates and thus better resolution for difficult separations.[6] A 30 m column is a good starting point.

  • Internal Diameter (ID): A narrower ID (e.g., 0.25 mm) yields higher efficiency and resolution. Wider bore columns (0.53 mm) are typically used for trace analysis where higher sample capacity is needed.[6]

  • Film Thickness: A standard film thickness (0.25 µm) is generally appropriate. A thicker film would increase retention, which may be useful if the isomers are extremely volatile and elute too close to the solvent front.[6]

Q: Should I use a polar or non-polar stationary phase?

For diastereomer separation, the key is selectivity, not just polarity. While the diastereomers have different polarities, these differences can be subtle. A chiral stationary phase , which is typically of intermediate polarity, is the best choice. These phases separate based on the three-dimensional structure of the analytes, which is the fundamental difference between the isomers.[2][5] On a standard polar or non-polar column, the trans isomer will generally elute earlier than the cis isomer due to its more linear shape and lower boiling point, but baseline separation may not be achieved.[10]

Q: My mass spectrometer shows identical fragmentation patterns for both peaks. How can I be sure which is cis and which is trans?

This is expected. Diastereomers, being very similar in structure, often produce nearly identical mass spectra under electron ionization because the fragmentation is primarily driven by bond energies, not stereochemistry.[4] To confirm peak identity, you must:

  • Analyze Certified Reference Standards: Inject pure standards of the cis and trans isomers if they are available.

  • Use Elution Order Prediction: On most standard (non-polar and polar) GC columns, the trans isomer is expected to elute before the cis isomer.[10] This is because the trans configuration often results in a slightly lower boiling point.

  • NMR Spectroscopy: If you can isolate the fractions via preparative chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy can definitively distinguish between the cis and trans isomers based on coupling constants.

Data & Protocols

Table 1: Recommended Starting GC Parameters for Diastereomer Separation

This table provides a robust starting point for method development, based on successful separations of analogous cyclopropane derivatives.[2][6][11]

ParameterRecommended SettingRationale
GC Column Chiral Phase (e.g., derivatized β- or γ-cyclodextrin) 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides the necessary stereochemical selectivity for resolving diastereomers.[2][5]
Carrier Gas Hydrogen or HeliumHydrogen often provides better efficiency at higher linear velocities, leading to faster analysis times.[6]
Linear Velocity ~40 cm/sec for H₂, ~30 cm/sec for HeOptimize for column efficiency to achieve maximum resolution.
Injector Temp. 200 - 230 °CHigh enough for efficient volatilization but low enough to minimize potential thermal degradation.[8]
Split Ratio 50:1 to 100:1Prevents column overload, which is crucial for maintaining good peak shape on chiral columns.[6]
Oven Program 50°C (hold 2 min), ramp at 2°C/min to 150°CA slow ramp is critical for enhancing the separation of closely eluting isomers.[5]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust and provides excellent quantification. MS provides mass information for peak confirmation.
Detector Temp. 250 °C (FID) or 230°C (MS Transfer Line)Standard temperatures to ensure analytes remain in the gas phase.
Experimental Workflow: Troubleshooting Poor Resolution

The following diagram outlines a logical workflow for addressing poor separation between the this compound diastereomers.

G cluster_0 Troubleshooting Workflow: Poor Resolution start Poor or No Resolution Observed q1 Is a Chiral Stationary Phase in use? start->q1 sol1 Action: Switch to a cyclodextrin-based chiral column. q1->sol1 No q2 Is the temperature ramp rate slow? (e.g., < 5°C/min) q1->q2 Yes sol1->q2 sol2 Action: Decrease ramp rate to 1-2°C/min. Increase analysis time. q2->sol2 No q3 Is the carrier gas flow rate optimized? q2->q3 Yes sol2->q3 sol3 Action: Measure and adjust linear velocity to column's optimum (e.g., ~40 cm/s for H₂). q3->sol3 No end Resolution Improved q3->end Yes sol3->end

Caption: A step-by-step decision diagram for troubleshooting poor resolution.

References

  • Ghanem, A., Aboul-Enein, H. Y., Lacrampe, F., Grass, S., Jiang, Z., & Müller, P. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters, 37(5), 556-557.
  • Ghanem, A. (2004). Enantioselective gas chromatographic analysis of cyclopropane derivatives. University of Geneva.
  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived from Meldrum's acid... [Image].
  • ResearchGate. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase.
  • Restek. (n.d.). Impact of GC Parameters on The Separation.
  • Columbia University. (n.d.). Column chromatography.
  • Chromatography Today. (2014, February 26). Optimisation of Column Parameters in GC.
  • Restek. (n.d.). Impact of GC Parameters on The Separation.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
  • askIITians. (2025, March 4). How does polarity affect chromatography?.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779.
  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?.
  • Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube.
  • ScienceDirect. (2020). Behavior and fate of short chain chlorinated paraffins (SCCPs) in different oxidation reactions.
  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-.
  • PubMed Central (PMC). (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • MDPI. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Separation Science. (2023, December 8). GC Solutions #35: Activity and Decomposition.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63.
  • National Institutes of Health (NIH). (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
  • SpringerLink. (2025). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (1R,2R)-1-Chloro-2-methylcyclopropane.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (2013). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • PubChem. (n.d.). (1R,2S)-1-chloro-2-methylcyclopropane.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane.
  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol....

Sources

Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-chloro-2-methylcyclopropane. This molecule is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational constraints and metabolic stability imparted by the methylcyclopropyl group.[1] However, its synthesis can be challenging, often suffering from low yields and the formation of difficult-to-separate byproducts.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis. It is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of their target compound. The content is structured around the most common and reliable synthetic pathway: a two-step process involving the cyclopropanation of an allylic alcohol followed by chlorination.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages:

  • Cyclopropanation: Formation of the precursor, 2-methylcyclopropanol, from an appropriate alkene.

  • Chlorination: Conversion of the alcohol intermediate to the final this compound product.

G cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Chlorination A (E)-but-2-en-1-ol (Crotyl Alcohol) B Simmons-Smith Reaction (Furukawa Modification) A->B Et₂Zn, CH₂I₂ C 2-Methylcyclopropanol B->C D 2-Methylcyclopropanol E Mesylation & In-situ Displacement D->E 1. MsCl, Et₃N 2. Heat F This compound E->F

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 1: Troubleshooting the Synthesis of 2-Methylcyclopropanol (Precursor)

The most robust method for this step is the Simmons-Smith cyclopropanation, particularly the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[2] This method is favored for its high reactivity and the excellent diastereoselectivity achieved with allylic alcohols due to the directing effect of the hydroxyl group.[3]

Q1: My Simmons-Smith cyclopropanation yield is consistently low. What are the common causes?

A1: Low yields in this reaction are a frequent issue and can almost always be traced back to reagent quality, reaction conditions, or moisture.

Causality Analysis:

  • Inactive Zinc Reagent: The classic Simmons-Smith uses a zinc-copper couple, which can vary in activity. The Furukawa modification uses diethylzinc, a pyrophoric but more consistently reactive homogeneous reagent.[4] If using Et₂Zn, ensure it has not been degraded by improper storage.

  • Moisture Contamination: Organozinc reagents are extremely sensitive to moisture and protic impurities. Water will rapidly quench the carbenoid (ICH₂ZnI), halting the cyclopropanation. All glassware must be rigorously flame-dried, and solvents must be anhydrous.

  • Reagent Purity: The purity of diiodomethane is critical. Over time, it can decompose, releasing iodine (visible as a pink or purple tint), which can interfere with the reaction. It should be passed through a plug of activated alumina if discoloration is observed.

  • Temperature Control: The formation of the active zinc carbenoid is exothermic. Poor temperature control can lead to side reactions and decomposition of the reagent.

Optimized Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation [3][5]

This protocol details the synthesis of cis-2-methylcyclopropanol from (E)-but-2-en-1-ol.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add diethylzinc (1.0 M solution in hexanes, 1.2 eq) to the flask via syringe.

  • Carbenoid Formation: Add diiodomethane (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution at 0 °C for another 20 minutes.

  • Substrate Addition: Add a solution of (E)-but-2-en-1-ol (1.0 eq) in anhydrous DCM (5 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methylcyclopropanol can be purified by flash chromatography or used directly in the next step if sufficiently pure.

ParameterClassic Simmons-SmithFurukawa Modification
Zinc Source Zinc-Copper Couple (heterogeneous)Diethylzinc (Et₂Zn) (homogeneous)
Reactivity ModerateHigh
Key Advantage Safer zinc sourceHigher yields, more reproducible
Key Disadvantage Variable activity, requires activationEt₂Zn is pyrophoric
Q2: I'm observing poor diastereoselectivity. How can I improve it?

A2: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the product.[6] With allylic alcohols, high diastereoselectivity is achieved through chelation control.

Mechanistic Insight:

The hydroxyl group of the allylic alcohol coordinates to the zinc atom of the organozinc carbenoid. This coordination directs the delivery of the methylene group to the face of the double bond syn (on the same side as) to the hydroxyl group.[3][7] This results in a "butterfly-shaped" transition state and leads predominantly to the cis (or syn) diastereomer.

Caption: Chelation control in the Simmons-Smith reaction directs the cyclopropanation.

Troubleshooting Steps:

  • Verify Substrate Purity: Ensure your starting material, (E)-but-2-en-1-ol, is not contaminated with the (Z)-isomer, as the reaction's stereospecificity will transfer the geometry of the starting alkene to the product.[7]

  • Choice of Solvent: The choice of solvent can influence the rate and selectivity. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are generally preferred as they do not compete with the hydroxyl group for coordination to the zinc center.[2]

  • Use the Furukawa Modification: The homogeneous nature of the Furukawa reagent (Et₂Zn) often provides superior diastereoselectivity compared to the heterogeneous zinc-copper couple.[2]

Part 2: Troubleshooting the Chlorination of 2-Methylcyclopropanol

Converting the secondary alcohol to the chloride is a critical step where yield can be lost due to side reactions, particularly rearrangement of the strained cyclopropyl ring.

Q3: What is the most effective method for converting the alcohol to the chloride without ring-opening or rearrangement?

A3: Methods that proceed through an Sₙ2-type mechanism or involve a good leaving group that is displaced intramolecularly are strongly preferred over methods that could generate a carbocation intermediate. A cyclopropylcarbinyl cation is notoriously unstable and prone to rapid rearrangement.

Recommended Method: Mesylation and In-situ Displacement

This method avoids the harsh acidic conditions of reagents like thionyl chloride (SOCl₂) or concentrated HCl. The alcohol is first converted to a mesylate, an excellent leaving group. In the presence of a chloride source and heat, the mesylate is displaced by the chloride ion. A one-pot procedure using methanesulfonyl chloride (MsCl) in the presence of a trialkylamine base is efficient.[8]

Protocol: One-Pot Chlorination via Mesylate Intermediate [8]

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the crude or purified 2-methylcyclopropanol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL).

  • Mesylation: Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylammonium chloride will form. Stir at 0 °C for 1 hour.

  • Displacement: After the formation of the mesylate is complete (can be monitored by TLC), slowly warm the reaction mixture to reflux (approx. 40 °C for DCM).

  • Reaction: Maintain reflux for 4-6 hours until the conversion to the chloride is complete. The triethylammonium chloride present in the flask serves as the chloride source for the displacement.

  • Workup: Cool the reaction to room temperature and quench by adding water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation (the product is volatile). The crude this compound can be further purified by fractional distillation.

Q4: My final product is impure. What are the likely side reactions and purification strategies?

A4: Impurities often arise from incomplete reaction, elimination side reactions, or residual reagents from the workup.

Common Impurities & Side Products:

  • Unreacted 2-Methylcyclopropanol: If the chlorination step is incomplete.

  • Elimination Products: Under strongly basic or high-temperature conditions, E2 elimination can occur, leading to diene byproducts.

  • Solvent and Reagents: Residual DCM, triethylamine, or mesylates.

Purification Strategy: Fractional Distillation

Fractional distillation is the most effective method for purifying the final product on a laboratory scale, given its volatility.[9]

CompoundMolecular Weight ( g/mol )Boiling Point (°C) (Predicted/Actual)
This compound 90.55[10]~85-95 (Predicted)
2-Methylcyclopropanol72.11[11]~110-115
Dichloromethane (DCM)84.9339.6
Triethylamine (Et₃N)101.1989.5

Distillation Protocol:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column to ensure good separation.

  • Distillation: Gently heat the crude product.

  • Collect Fractions:

    • Forerun: Discard the initial low-boiling fraction, which will primarily be residual DCM.

    • Product Fraction: Carefully collect the fraction that distills at the boiling point of this compound. Monitor the temperature at the still head; a stable boiling point indicates a pure fraction.[9]

    • High-Boiling Residue: Unreacted alcohol and other high-boiling impurities will remain in the distillation flask.

Overall Troubleshooting Flowchart

G Start Problem: Low Overall Yield Check_Step1 Is the yield of 2-methylcyclopropanol low? Start->Check_Step1 Check_Step2 Is the yield of the chlorination step low? Check_Step1->Check_Step2 No Sol_Step1_Reagents Troubleshoot Step 1: - Use anhydrous solvents - Check Et₂Zn activity - Purify CH₂I₂ Check_Step1->Sol_Step1_Reagents Yes Sol_Step2_Method Troubleshoot Step 2: - Use MsCl/Et₃N method - Avoid SOCl₂ or strong acids Check_Step2->Sol_Step2_Method Yes Final_Check Re-evaluate overall yield Check_Step2->Final_Check No Sol_Step1_Conditions Troubleshoot Step 1: - Maintain temp < 5°C during addition - Ensure inert atmosphere Sol_Step1_Reagents->Sol_Step1_Conditions Sol_Step1_Conditions->Final_Check Sol_Step2_Purity Troubleshoot Step 2: - Ensure complete mesylation before reflux - Purify by fractional distillation Sol_Step2_Method->Sol_Step2_Purity Sol_Step2_Purity->Final_Check

Sources

Technical Support Center: Grignard Reagent Formation with 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methylcyclopropylmagnesium chloride. The formation of Grignard reagents from sterically hindered and strained cyclic systems like 1-chloro-2-methylcyclopropane presents unique challenges compared to standard preparations using simple alkyl halides. This guide provides in-depth, experience-driven advice to help you navigate common issues and achieve successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is forming a Grignard reagent from this compound so challenging?

The difficulty arises from a combination of factors. Firstly, alkyl chlorides are inherently less reactive than the corresponding bromides and iodides, leading to a higher activation energy for the reaction.[1][2][3] Secondly, the steric hindrance provided by the methyl group and the cyclic nature of the substrate can impede the insertion of magnesium into the carbon-halogen bond.[4] Finally, the primary obstacle in any Grignard formation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, which must be disrupted for the reaction to begin.[1][4][5]

Q2: Is this compound a suitable starting material, or should I use the bromide or iodide equivalent?

While chlorides are less reactive, they are often more cost-effective and readily available. Successful Grignard formation is achievable with the chloride, but it requires more stringent conditions, particularly regarding magnesium activation and the use of a more effective solvent like tetrahydrofuran (THF).[4][6] If you continue to face initiation issues, switching to the more reactive 1-bromo-2-methylcyclopropane is a logical troubleshooting step. The reactivity trend is I > Br > Cl.[3][4]

Q3: How stable is the 2-methylcyclopropylmagnesium chloride reagent once formed? Is there a risk of ring-opening?

The cyclopropyl Grignard reagent itself is reasonably stable under anhydrous conditions. The primary pathway for ring-opening in related systems often involves radical intermediates that can form during the reaction.[7][8] While some side reactions may generate radical species, the formed Grignard reagent (RMgX) is not typically prone to spontaneous ring-opening. However, prolonged heating or the presence of certain impurities could potentially lead to degradation.[6] It is best practice to use the reagent shortly after its preparation and titration.

Q4: What is the best solvent for this reaction? Diethyl ether or THF?

For less reactive alkyl chlorides like this compound, Tetrahydrofuran (THF) is generally the superior solvent.[4] Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for gentle heating to facilitate initiation without excessive solvent loss. Furthermore, THF is a better Lewis base, which helps to solvate and stabilize the Grignard reagent as it forms.[2][6]

Troubleshooting Guide
Problem 1: The reaction fails to initiate.

Symptom: After adding a portion of the this compound solution to the magnesium turnings, there are no visual signs of reaction (e.g., gentle bubbling, spontaneous warming, or a cloudy/gray appearance).[1]

This is the most common failure point and is almost always related to the passivating MgO layer or the presence of moisture.

Causality & Solution Workflow:

G

Detailed Actions:

  • Ensure Rigorous Anhydrous Conditions: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[9][10] All glassware must be oven or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[6][11] Solvents must be strictly anhydrous.

  • Activate the Magnesium: This is the most critical step. The goal is to break the MgO layer and expose a fresh, reactive metal surface.[4] Mechanical methods like crushing the magnesium turnings with a dry glass rod in the flask can be effective.[1][11] However, for a challenging substrate like this, chemical activation is strongly recommended.[5]

Activation Method Description Pros Cons Citation
Iodine (I₂) Crystal A small crystal is added to the Mg. It is thought to etch the surface, creating reactive sites.Simple, common. Disappearance of the purple/brown color is a good visual indicator of initiation.Can promote Wurtz coupling if used in excess.[5][11][12]
1,2-Dibromoethane (DBE) A few drops are added to the Mg. It reacts readily to form ethylene gas and MgBr₂.Very effective and reliable. Bubbling provides a clear sign of activation.Introduces bromide ions into the reaction.[5][11][12]
DIBAH Diisobutylaluminum hydride can be used as a pre-treatment to activate the Mg and scavenge trace water.Extremely effective for difficult initiations.Requires handling of a pyrophoric reagent.[1][13]
Problem 2: The reaction starts but then stops, resulting in low yield.

Symptom: The reaction initiates (exotherm, color change) but subsides quickly, and a significant amount of magnesium remains unreacted even after prolonged stirring or reflux.

Causality & Solutions:

  • Cause: The surface of the magnesium has become fouled or passivated by impurities or byproducts, preventing further reaction.

  • Solution 1: Maintain a Low Halide Concentration: The primary cause of low yields with reactive halides is often Wurtz coupling, where the newly formed Grignard reagent (RMgX) reacts with the starting alkyl halide (RX) to form a dimer (R-R).[4][11] To minimize this, the alkyl halide solution must be added dropwise to the magnesium suspension. This ensures the concentration of this compound in the flask remains low, favoring its reaction with the magnesium surface over a reaction with an already-formed Grignard molecule.[4][11]

  • Solution 2: Temperature Control: While initial warming can be necessary, the Grignard formation is highly exothermic.[14] If the reaction becomes too vigorous, side reactions can increase. Maintain a gentle reflux by controlling the addition rate of the alkyl halide.[15] Avoid excessive external heating after the reaction has self-sustained.[6]

Problem 3: The reaction mixture turns dark brown or black.

Symptom: During the formation, the solution becomes very dark, often indicating decomposition or significant side reactions.

Causality & Solutions:

  • Cause 1: Impurities: Impurities in the magnesium or the alkyl halide can catalyze decomposition pathways. Using high-purity reagents is essential.

  • Cause 2: Wurtz Coupling Products: The formation of finely divided metal byproducts from coupling reactions can cause the mixture to darken.[11] This is another reason to ensure slow, controlled addition of the halide.

  • Cause 3: Radical Reactions: Formation of cyclopropyl Grignards can involve radical intermediates.[16][17][18] These highly reactive species can attack the solvent or undergo other pathways that lead to colored byproducts. While often a minor pathway, it can be exacerbated by high temperatures or impurities.

// Main Reactants RCl [label="R-Cl (this compound)"]; Mg [label="Mg⁰"];

// Products and Intermediates RMgCl [label="R-MgCl (Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Schlenk_Products [label="R₂Mg + MgCl₂", fillcolor="#F1F3F4"];

// Side Reactions H2O [label="H₂O (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RH [label="R-H (Alkane)", fillcolor="#FBBC05"]; Wurtz_Product [label="R-R (Wurtz Coupling)", fillcolor="#FBBC05"];

// Edges {RCl, Mg} -> RMgCl [label=" Insertion "]; RMgCl -> Schlenk_Products [label=" Schlenk Equilibrium ", dir=both];

RMgCl -> RH [label=" Protonation "]; H2O -> RH;

RMgCl -> Wurtz_Product [label=" Coupling "]; RCl -> Wurtz_Product; } ends_dot Caption: Key reactions in Grignard formation.

Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane

This protocol should be performed under an inert atmosphere (N₂ or Ar).

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, place the required amount of magnesium turnings (typically 1.1-1.2 equivalents).

  • Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium.

  • Activation: Add a few drops (e.g., 5-10 drops for a ~50 mmol scale reaction) of 1,2-dibromoethane (DBE).

  • Observation: Stir the mixture. Initiation is confirmed by the observation of gentle but persistent bubbling (ethylene gas evolution). The mixture may also become slightly warm and cloudy.

  • Completion: Once the bubbling from the DBE has subsided, the magnesium is activated and ready for the main reaction. Proceed immediately to Protocol 2.

Protocol 2: Formation of 2-Methylcyclopropylmagnesium Chloride
  • Preparation: In a separate flame-dried dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the chloride solution from the dropping funnel to the activated magnesium suspension.

  • Confirmation: A successful initiation of the main reaction is indicated by a noticeable temperature increase (exotherm), the appearance of a cloudy gray/brown color, and/or the onset of gentle reflux.[1][5] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a controlled, gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the reaction mixture. It can be stirred at room temperature or gently heated (reflux) for an additional 1-2 hours to ensure maximum conversion.[6] The final mixture should appear as a cloudy, grayish-brown solution with some unreacted magnesium likely remaining.

Protocol 3: Titration of the Grignard Reagent (General Method)

It is crucial to determine the exact concentration of your Grignard reagent before using it in a subsequent reaction.[11]

  • Prepare Salicylaldehyde Phenylhydrazone Solution: Accurately weigh ~200 mg of salicylaldehyde phenylhydrazone into a dry 125 mL Erlenmeyer flask and record the mass. Add ~20 mL of anhydrous THF and a few drops of a suitable indicator (e.g., 1,10-phenanthroline).

  • Titration Setup: Allow the Grignard solution to cool to room temperature and the excess solids to settle.

  • Perform Titration: Withdraw a 1.00 mL aliquot of the supernatant of your Grignard solution with a precise syringe and add it dropwise to the stirred indicator solution until a persistent color change (e.g., from yellow to reddish-brown for 1,10-phenanthroline) is observed.

  • Calculate Molarity: Molarity (M) = (mass of hydrazone / MW of hydrazone) / (Volume of Grignard solution in L) (MW of salicylaldehyde phenylhydrazone = 212.25 g/mol )

References
  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Wikipedia. (n.d.). Grignard reagent.
  • UNL Digital Commons. (n.d.).
  • BenchChem. (2025). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • BenchChem. (2025). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • Study.com. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Andersen, C., et al. (2019). A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents. Organic Letters, 21, 2285-2289.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • JACS Au. (2022).
  • The Hive. (2004). Grignard trouble. Hive Chemistry Discourse.
  • Semantic Scholar. (1991). Solvent Attack in Grignard Reagent Formation from Bromocyclopropane and 1-Bromohexane in Diethyl Ether.
  • ResearchGate. (2025).
  • Adichemistry. (n.d.).
  • PubMed. (2001).
  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents.
  • Osti.gov. (n.d.).
  • Schnyder Safety Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • Master Organic Chemistry. (2023).
  • ACS Publications. (n.d.).
  • Chemguide. (n.d.). grignard reagents.
  • PMC. (n.d.).
  • Fiveable. (n.d.). Reactions of Alkyl Halides: Grignard Reagents.
  • ResearchGate. (n.d.). Stability assessment of the selected Grignard reagents 2 q and 6 b.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
  • PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Wikipedia. (n.d.).
  • Sciencemadness Discussion Board. (2016). Cyclopropyl grignard.
  • Journal of the American Chemical Society. (n.d.). Cyclopropanes. XVI.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Ursinus Digital Commons. (n.d.).
  • Journal of the American Chemical Society. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Stability and Handling of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-chloro-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome the primary challenge associated with its use: the inherent tendency towards molecular rearrangement. By understanding the underlying mechanisms, you can optimize your reaction conditions to ensure the integrity of your desired cyclopropyl structure.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the stability of this compound.

Q1: Why is this compound so susceptible to rearrangement reactions?

A: The susceptibility of this compound to rearrangement is not due to the instability of the molecule itself, but rather the behavior of the carbocation intermediate it forms during many reactions (e.g., SN1-type processes, solvolysis). Dissociation of the chloride ion generates a cyclopropylcarbinyl cation. This cation, while possessing notable stability, is highly prone to rapid rearrangement due to the significant ring strain of the three-membered cyclopropane ring.[1]

The stability of the cyclopropylcarbinyl cation comes from the overlap of the carbon-carbon bonding orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center, a phenomenon sometimes called "dancing resonance".[1] However, this same electronic communication facilitates an almost immediate isomerization to less strained carbocations.[1][2]

Q2: What are the primary rearrangement products I should be screening for?

A: When the cyclopropylcarbinyl cation rearranges, it typically forms an equilibrium with two other cationic species: the cyclobutyl cation and the homoallyl cation.[1] Consequently, reactions involving this intermediate often yield a mixture of three product classes. Trapping these cations with a nucleophile (Nu-) will result in:

  • Cyclopropylmethyl derivatives: The desired product from direct nucleophilic attack.

  • Cyclobutyl derivatives: Formed after ring expansion to a four-membered ring.

  • Homoallyl derivatives (e.g., 3-butenyl derivatives): Resulting from complete ring opening.

The ratio of these products is highly dependent on your specific reaction conditions.[1]

Q3: Which experimental conditions most actively promote these unwanted rearrangements?

A: Rearrangement is most favored under conditions that promote the formation and prolong the lifetime of the cyclopropylcarbinyl cation. Key factors include:

  • High Temperatures: Increased thermal energy provides the activation energy required for the rearrangement pathways.

  • Polar Protic Solvents: Solvents like water, methanol, or ethanol can facilitate the ionization of the C-Cl bond to form the carbocation, leading to solvolysis and a mixture of products.[1]

  • Presence of Lewis Acids: While useful catalysts, strong Lewis acids can complex with the chlorine atom, promoting its departure and the formation of the rearrangement-prone carbocation.

  • Non-nucleophilic Media: In the absence of a potent nucleophile to quickly trap the initial carbocation, it will have a longer lifetime, increasing the probability of rearrangement.

Part 2: Troubleshooting Guide - A Proactive Approach to Problem-Solving

This section provides actionable solutions to common issues encountered during experimentation.

Issue: My reaction is producing a significant mixture of cyclobutyl and homoallyl byproducts, reducing the yield of my target cyclopropylmethyl compound.

This is the most common challenge. The core strategy to mitigate this is to ensure that the initial cyclopropylcarbinyl cation is trapped by your nucleophile before it has time to rearrange.[1]

Cause A: Reaction Temperature is Too High

Scientific Rationale: Rearrangement reactions have an activation energy barrier. By lowering the reaction temperature, you reduce the kinetic energy of the system, making it more difficult to overcome this barrier.[1] This dramatically slows the rate of rearrangement, giving the desired nucleophilic attack a kinetic advantage.[3]

Solution: Implement Rigorous Low-Temperature Control.

  • Action: Perform the reaction at the lowest temperature at which it still proceeds at a reasonable rate. A common starting point is -78 °C.[1]

  • Protocol: See Protocol 1: General Procedure for Low-Temperature Reactions for a detailed setup.

Cryogenic BathTemperature (°C)ComponentsNotes
Dry Ice / Acetone-78 °CSolid CO₂ pellets, AcetoneMost common and accessible option.
Dry Ice / Isopropanol-78 °CSolid CO₂ pellets, IsopropanolSlightly less volatile than acetone.
Liquid Nitrogen / Diethyl Ether-94 °CLiquid N₂, Diethyl EtherFor reactions requiring even lower temperatures. Use with extreme caution due to flammability of ether.
Cause B: Inappropriate Solvent Choice

Scientific Rationale: The solvent plays a critical role in both stabilizing the carbocation and influencing the nucleophile's reactivity. Less polar solvents disfavor the formation of a discrete, long-lived carbocation. More nucleophilic solvents can actively participate in trapping the cation.[1]

Solution: Select a Less Polar, More Nucleophilic, or Aprotic Solvent.

  • Action: Move away from polar protic solvents if possible. Consider ethers or even non-polar hydrocarbons, depending on the solubility of your reagents.

  • Reference Table:

Solvent ClassExamplesPolarityNucleophilicityImpact on Rearrangement
Polar Protic H₂O, MeOH, EtOHHighModerate-HighPromotes Rearrangement (via solvolysis)
Polar Aprotic DMF, DMSO, AcetonitrileHighLowCan stabilize cation, potential for rearrangement
Ethers THF, Diethyl EtherModerateLowGood Choice: Less ionizing than protic solvents
Hydrocarbons Toluene, HexaneLowNoneExcellent Choice: Minimizes ionization

Recommendation: For many nucleophilic substitution reactions, a solvent like THF or Diethyl Ether provides a good balance of reagent solubility while minimizing conditions that favor rearrangement.

Cause C: Inefficient Carbocation Trapping

Scientific Rationale: The rate of the desired reaction is in competition with the rate of rearrangement. If the nucleophilic trapping is slow (due to a weak nucleophile or low concentration), rearrangement will dominate.

Solution: Optimize Nucleophile and Addition Strategy.

  • Use a More Potent Nucleophile: If your chemistry allows, switch to a stronger or "softer" nucleophile that reacts more rapidly with the carbocation.

  • Increase Nucleophile Concentration: Ensure the nucleophile is present in a sufficient stoichiometric excess to increase the probability of a productive collision.

  • Employ Slow Addition: Add the this compound (or the substrate that generates the carbocation) dropwise to a cooled solution already containing the nucleophile.[1] This keeps the instantaneous concentration of the carbocation extremely low, forcing it to react with the abundant nucleophile before it can rearrange.

Part 3: Key Methodologies and Visual Guides

Mechanism: The Cyclopropylcarbinyl Cation Rearrangement

The diagram below illustrates the equilibrium between the primary cyclopropylcarbinyl cation and its rearranged, less-strained isomers. Your goal is to intercept the species on the left before the equilibrium can be established.

G cluster_0 Reaction Initiation cluster_1 Carbocation Intermediates cluster_2 Products Start This compound C1 Cyclopropylcarbinyl Cation (Primary) Start->C1 - Cl- C2 Cyclobutyl Cation C1->C2 Rearrangement (Ring Expansion) C3 Homoallyl Cation C1->C3 Rearrangement (Ring Opening) P1 Desired Product (Cyclopropylmethyl) C1->P1 + Nu- (Fast, Desired) P2 Rearranged Product (Cyclobutyl) C2->P2 + Nu- P3 Rearranged Product (Homoallyl) C3->P3 + Nu-

Caption: The kinetic partitioning of the cyclopropylcarbinyl cation.

Protocol 1: General Procedure for Minimizing Rearrangement in Nucleophilic Substitution

This protocol provides a robust starting point for reactions involving this compound where rearrangement is a concern.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Nucleophile: Add the anhydrous, appropriate solvent (e.g., THF) and the nucleophile to the flask via syringe.

  • Cooling: Immerse the flask in a pre-prepared cryogenic bath (e.g., a dry ice/acetone slurry) and allow the internal solution to equilibrate to -78 °C.[1]

  • Substrate Preparation: In a separate, dry flask, prepare a solution of this compound in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump for maximum control, add the this compound solution dropwise to the rapidly stirring, cooled solution of the nucleophile over a period of 1-4 hours.[1]

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) while maintaining the low temperature.

  • Quenching and Workup: Once the reaction is complete, quench it at low temperature by adding a pre-cooled, neutral or slightly basic aqueous solution (e.g., saturated NH₄Cl or saturated NaHCO₃ solution). Do NOT quench with acid.

  • Extraction and Purification: Allow the mixture to warm to room temperature, perform a standard liquid-liquid extraction with a non-polar solvent, and purify the product promptly, preferably via chromatography at reduced temperature if the product is sensitive.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with product distribution.

G Start High % of Rearranged Products Observed Q_Temp Was reaction temp ≤ -70°C? Start->Q_Temp A_Temp Lower reaction temperature. Implement cryogenic bath. Q_Temp->A_Temp No Q_Solvent Was a polar protic solvent used (e.g., MeOH)? Q_Temp->Q_Solvent Yes A_Temp->Q_Solvent A_Solvent Switch to an aprotic solvent (e.g., THF, Toluene). Q_Solvent->A_Solvent Yes Q_Addition Was substrate added all at once? Q_Solvent->Q_Addition No A_Solvent->Q_Addition A_Addition Use slow, dropwise addition via syringe pump. Q_Addition->A_Addition Yes End Re-run experiment with optimized conditions. Q_Addition->End No A_Addition->End

Caption: A decision-making workflow for reaction optimization.

References

  • preventing rearrangement of the cyclopropylmethyl cation - Benchchem.
  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - NIH.
  • Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents.
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - RSC Publishing.
  • High stereoselectivity on low temperature Diels-Alder reactions - PMC - NIH.
  • Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents.

Sources

Technical Support Center: Catalyst Deactivation in 1-Chloro-2-methylcyclopropane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation in cross-coupling reactions involving 1-chloro-2-methylcyclopropane. The unique combination of a strained cyclopropane ring and a relatively inert C(sp³)–Cl bond presents distinct challenges for catalyst stability and efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenges stem from two main factors:

  • The strength of the C(sp³)–Cl bond: Compared to analogous bromides or iodides, the carbon-chlorine bond is significantly stronger and less polar, making the initial oxidative addition step to the metal center (e.g., Pd(0) or Ni(0)) the rate-limiting and often most difficult step in the catalytic cycle.[1][2] This requires highly active and electron-rich catalysts to facilitate bond cleavage.

  • The reactivity of the cyclopropyl group: The strained three-membered ring, while facilitating oxidative addition compared to unstrained alkyl chlorides, introduces competing reaction pathways. The resulting metallacyclobutane intermediate can undergo desired reductive elimination or undesired side reactions like β-hydride elimination, which leads to ring-opening and catalyst deactivation.[3][4][5]

Q2: Which type of catalyst, Palladium or Nickel, is generally preferred for this transformation?

A2: Both palladium and nickel catalysts are used, and the choice is highly dependent on the specific coupling partners and reaction conditions.

  • Palladium catalysts , particularly those supported by bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands), are often effective for Suzuki and other coupling reactions.[6][7] These ligands promote the difficult oxidative addition of the C-Cl bond and stabilize the active Pd(0) species, preventing decomposition into inactive palladium black.[8]

  • Nickel catalysts are generally more reactive towards C-Cl bond activation and are a cost-effective alternative.[9][10] They are frequently used in Kumada and Negishi couplings. However, nickel catalysts can be more sensitive to air and moisture, and their reaction mechanisms can be complex, sometimes involving single-electron transfer (SET) pathways.[11]

Q3: What is the most common sign of catalyst deactivation in these reactions?

A3: A stalled reaction (no further consumption of starting materials) and the formation of a black precipitate are the most common indicators. This black solid is typically "palladium black" or elemental nickel, formed when the active LₙM(0) complexes aggregate due to ligand dissociation or oxidation.[8][12] Other signs include a change in reaction selectivity or the formation of byproducts from isomerization or β-hydride elimination.[13]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems. Each issue is analyzed based on potential underlying chemical mechanisms, with actionable solutions provided.

Problem 1: My reaction is sluggish or stalls at low conversion.

Your reaction starts but fails to reach completion, leaving significant amounts of starting material even after extended reaction times.

G Start Reaction Stalled Check_Catalyst Is Catalyst Precipitating? (Black Solid) Start->Check_Catalyst Check_Ligand Ligand Choice & Ratio Check_Catalyst->Check_Ligand No Sol_Inert Improve Inert Atmosphere (Degas Solvents Rigorously) Check_Catalyst->Sol_Inert Yes Check_Conditions Reaction Conditions Check_Ligand->Check_Conditions Optimal Sol_Ligand Increase Ligand Bulk/Donation (e.g., XPhos, RuPhos) Increase Ligand:Metal Ratio Check_Ligand->Sol_Ligand Suboptimal Sol_Temp Optimize Temperature (Lower to prevent decomposition, Higher for C-Cl activation) Check_Conditions->Sol_Temp Temp Issue Sol_Reagent Verify Reagent Purity (Base, Coupling Partner) Check_Conditions->Sol_Reagent Purity Issue

Caption: Decision tree for troubleshooting stalled coupling reactions.

Possible Cause Scientific Rationale Suggested Solution
Inefficient Oxidative Addition The C(sp³)–Cl bond in this compound is strong. The catalyst may not be electron-rich enough to efficiently break this bond, making oxidative addition the bottleneck.[1][6]Switch to a more electron-donating and sterically bulky phosphine ligand. For Palladium, consider ligands like SPhos, XPhos, or RuPhos.[7] For Nickel, bulky N-heterocyclic carbenes (NHCs) or phosphines like P(tBu)₃ can be effective.[11] Increase the temperature in increments of 10 °C, but be mindful of potential catalyst decomposition.
Catalyst Decomposition (Palladium/Nickel Black) The active M(0) species is unstable without its supporting ligands. Oxygen or impurities can oxidize the metal, or high temperatures can cause ligand dissociation, leading to aggregation and precipitation of inactive metal.[8][12]Ensure rigorous inert atmosphere. Degas all solvents and reagents thoroughly with argon or nitrogen. Use a glovebox for catalyst and ligand handling. Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 L:M) to better stabilize the metal center.[8]
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. This reduces the concentration of the active catalyst.Use air-stable ligands or pre-catalysts. Handle sensitive ligands under an inert atmosphere. If possible, analyze the reaction mixture by ³¹P NMR to check for ligand integrity.
Inhibition by Reagents or Byproducts The base or the coupling partner (e.g., organoboron or organozinc reagents) can sometimes interact with the catalyst in an off-cycle, non-productive manner, effectively sequestering the active species.[14]Screen different bases. The choice of base can be critical. Ensure it is anhydrous and of high purity. Verify the quality of the coupling partner. For example, boronic acids can degrade to form boroxines, which may inhibit catalysis.
Problem 2: Significant formation of a ring-opened byproduct is observed.

Instead of the desired coupled cyclopropane, you isolate products like 2-methyl-allyl derivatives or other C4 compounds.

G cluster_0 Catalytic Cycle OA Oxidative Addition Intermediate [LnM(II)(cyclopropyl)(Cl)] OA->Intermediate TM Transmetalation Intermediate->TM Intermediate2 [LnM(II)(cyclopropyl)(R)] TM->Intermediate2 ReductiveElim Reductive Elimination (Desired) Intermediate2->ReductiveElim BetaHydride β-Hydride Elimination (Undesired) Intermediate2->BetaHydride Product Coupled Product ReductiveElim->Product Byproduct Ring-Opened Byproduct BetaHydride->Byproduct

Caption: Competition between reductive elimination and β-hydride elimination.

Possible Cause Scientific Rationale Suggested Solution
β-Hydride Elimination The organometallic intermediate formed after oxidative addition can undergo β-hydride elimination, where a hydrogen atom from the methyl group or the cyclopropane ring is transferred to the metal. This leads to ring-opening and formation of an alkene-metal hydride species, which ultimately yields byproducts.[3][4] This pathway competes directly with the desired reductive elimination.[13]Use bulky ligands. Sterically demanding ligands (e.g., Buchwald-type biarylphosphines) accelerate the rate of reductive elimination relative to β-hydride elimination.[15][16][17] The steric bulk makes it difficult for the intermediate to adopt the necessary conformation for β-H elimination to occur.
High Reaction Temperature Higher temperatures can provide the activation energy needed for undesired pathways like β-hydride elimination to become more competitive.Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for efficient oxidative addition. An optimization screen (e.g., from 60 °C to 110 °C) is recommended.
Unstable Metallacyclobutane Intermediate For some catalyst systems, particularly with nickel, the metallacyclobutane intermediate formed after oxidative addition can be unstable and prone to rearrangement or decomposition pathways other than direct coupling.[5][18][19]Change the metal or ligand system. If nickel is being used, consider switching to a palladium catalyst with a highly stabilizing ligand. The choice of ancillary ligand dramatically influences the stability and reactivity of the metallacyclic intermediate.[20]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a method for screening different phosphine ligands to optimize the coupling of this compound with an arylboronic acid.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)₃)

  • This compound (as a mixture of isomers)

  • Arylboronic acid

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the palladium precursor (1 mol%), the respective phosphine ligand (2 mol%), and the base (2.0 equivalents) to separate, labeled reaction vials.

  • Reagent Addition: To each vial, add the arylboronic acid (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Initiation: Add this compound (1.0 equivalent, limiting reagent) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take an aliquot from each reaction vial (under inert atmosphere if possible), quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine conversion and byproduct formation.

  • Analysis: Compare the performance of each ligand based on reaction rate, final conversion, and selectivity for the desired product.

Protocol 2: General Procedure for Catalyst Reactivation (Palladium Black)

This procedure is a general method and should be optimized for the specific catalyst system. It is intended for catalysts supported on a solid matrix (e.g., Pd/C) but the principles can be adapted for homogeneous catalysts that have precipitated.

Materials:

  • Deactivated catalyst (precipitated palladium black)

  • Oxidizing agent (e.g., dilute nitric acid, hydrogen peroxide, or an organic oxidant like benzoquinone)

  • Deionized water

  • A suitable solvent (e.g., the reaction solvent)

  • Filtration apparatus

Procedure:

  • Isolation: After the reaction, allow the palladium black to settle. Decant the supernatant. Wash the precipitate with the reaction solvent to remove residual organic compounds, followed by filtration.

  • Oxidative Treatment: Suspend the isolated palladium black in a suitable solvent. Add a mild oxidizing agent. For example, treatment with benzoquinone can re-oxidize Pd(0) to an active Pd(II) species. The choice and concentration of the oxidant are critical and must be determined empirically to avoid over-oxidation or damage to ligands if they are still present.

  • Washing: After the oxidative treatment, filter the catalyst and wash it thoroughly with deionized water to remove any residual oxidizing agent and salts.

  • Drying: Dry the reactivated catalyst under vacuum.

  • Testing: Test the activity of the regenerated catalyst on a small-scale reaction to confirm the restoration of its catalytic performance.

References

  • Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4508–4523. [Link]
  • Cimetière, N., & G-Ciabot, B. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Mann, G., & Hartwig, J. F. (1998). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society.
  • Mae, S., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
  • Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. PubMed. [Link]
  • Hartwig, J. F. (2025).
  • Sarma, K., & Prajapati, D. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
  • Hartwig, J. F. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. PubMed. [Link]
  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. (2025).
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]
  • Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. (n.d.). PubMed Central. [Link]
  • Barrios-Landeros, F., & Hartwig, J. F. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PubMed Central. [Link]
  • β-hydride elimination in palladium-catalyzed reactions. (2025).
  • Divergent Reactivity of an Isolable Nickelacyclobutane. (2025).
  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
  • The mechanism, electronic and ligand effects for reductive elimination from arylPd(II)
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Nickelacyclobutanes: Versatile Reactivity and Role as Catalytic Intermedi
  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. (n.d.). ChemRxiv. [Link]
  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (n.d.). ChemRxiv. [Link]
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). PubMed Central. [Link]
  • ChemOrgChem. (2025). Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem. YouTube. [Link]
  • Divergent Reactivity of an Isolable Nickelacyclobutane. (2021). PubMed Central. [Link]
  • C(sp3) cross-coupling to access γ-carbonyl alkylboronates and alkylsilicons enabled by cyclopropanol-derived homoenolates. (n.d.). Organic Chemistry Frontiers. [Link]
  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed. [Link]
  • A general strategy for light-mediated nickel-catalyzed C(sp2)-heteroatom cross-couplings. (2025). ChemRxiv. [Link]
  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
  • Divergent Reactivity of an Isolable Nickelacyclobutane. (2021).
  • Addition and Oxidation Reactivity of a Pentacoordinate Nickelacyclobutane. (n.d.). UU Research Portal. [Link]
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (n.d.). Organic Chemistry Frontiers. [Link]
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.).
  • Synthesis Workshop. (2021). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. [Link]
  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. (n.d.).
  • Doucet, H., & Hierso, J.-C. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]
  • Cross-coupling reactions of unactivated alkyl halides. (n.d.). DSpace@MIT. [Link]
  • Nickel-Catalyzed Reductive Coupling of Chlorosilanes. (2023). PubMed. [Link]
  • Kumada Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]
  • Kumada Coupling Reaction: Videos & Practice Problems. (2022). Pearson. [Link]
  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes. (n.d.).
  • Kumada Coupling. (n.d.). NROChemistry. [Link]

Sources

byproduct formation in the synthesis of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloro-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for the common challenges encountered during this synthesis. This document will delve into the nuances of byproduct formation, offering preventative measures and purification protocols to ensure the desired product's high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated byproducts?

The most common and practical approach for synthesizing this compound is the addition of a chlorocarbene, or a carbenoid equivalent, to 2-butene. The two primary methods for generating the reactive species are:

  • Reaction of Chloroform with a Strong Base: This method generates dichlorocarbene (:CCl₂) in situ, which then reacts with the alkene.[1][2][3] However, this leads to the formation of a dichlorocyclopropane, which would require a subsequent reduction step to yield the desired monochlorinated product. A more direct route is often preferred.

  • Simmons-Smith Reaction Variant: This powerful method typically uses diiodomethane and a zinc-copper couple to generate a carbenoid.[4][5] For the synthesis of this compound, a modified approach using a chloro-substituted carbenoid precursor is necessary.

Common byproducts are often dependent on the specific reaction conditions and the purity of the starting materials. A summary of potential byproducts is provided in the table below.

Byproduct CategorySpecific ExamplesFormation MechanismAnalytical Signature (GC-MS)
Isomeric Products cis-1-Chloro-2-methylcyclopropaneStereoisomerization during synthesis. The trans isomer is generally more stable.Similar mass spectrum, slightly different retention time.
Unreacted Starting Materials 2-Butene, Chloroform/other carbene precursorsIncomplete reaction due to insufficient reagent, low temperature, or short reaction time.[6]Peaks corresponding to the molecular ions and fragmentation patterns of the starting materials.
Solvent Adducts Varies depending on the solvent used.Reaction of the highly reactive carbene/carbenoid with the solvent.Unique mass spectra related to the solvent structure.
Polymeric Materials High molecular weight speciesCationic or radical polymerization of the alkene initiated by impurities or reaction conditions.Broad, unresolved peaks in the chromatogram.
Rearrangement Products 1-Chloro-2-methylpropene[7]Acid-catalyzed rearrangement of the cyclopropane ring, especially during workup or distillation.Molecular ion at m/z 90.55, distinct fragmentation pattern.
Q2: My reaction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?

The formation of both cis and trans isomers is a common challenge in the synthesis of substituted cyclopropanes. The stereochemical outcome is determined by the transition state of the carbene/carbenoid addition to the alkene.

Causality: The Simmons-Smith reaction and related carbenoid additions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[5][8] For example, cis-2-butene will yield cis-1-chloro-2-methylcyclopropane, while trans-2-butene will yield the trans product. Therefore, the isomeric purity of your product is directly dependent on the isomeric purity of your starting alkene.

Troubleshooting and Optimization:

  • High-Purity Starting Alkene: Begin with the highest purity isomer of 2-butene available.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product and can enhance stereoselectivity by minimizing side reactions that could lead to isomerization.

  • Choice of Reagent: The Furukawa modification of the Simmons-Smith reaction (using diethylzinc and diiodomethane) can sometimes offer different selectivity compared to the traditional zinc-copper couple.[9] While not directly applicable for chlorocyclopropanation, analogous modifications to the chloro-reagent system may be explored.

Experimental Protocol: Enhancing Stereoselectivity

  • Alkene Purification: If necessary, purify the 2-butene starting material via fractional distillation to isolate the desired isomer.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent side reactions. All glassware should be oven-dried.[6]

  • Temperature Control: Maintain a consistent and low reaction temperature (e.g., 0 °C or below) throughout the addition of the carbenoid precursor.

  • Slow Addition: Add the carbene/carbenoid precursor dropwise to the alkene solution to maintain a low concentration of the reactive intermediate, which can help suppress side reactions.

stereoselectivity cluster_cis cis-2-Butene Pathway cluster_trans trans-2-Butene Pathway cis_alkene cis-2-Butene cis_ts cis Transition State cis_alkene->cis_ts + :CHCl cis_product cis-1-Chloro-2-methylcyclopropane cis_ts->cis_product trans_alkene trans-2-Butene trans_ts trans Transition State trans_alkene->trans_ts + :CHCl trans_product trans-1-Chloro-2-methylcyclopropane trans_ts->trans_product

Caption: Stereospecificity in the synthesis of this compound.

Q3: I'm observing significant amounts of 1-Chloro-2-methylpropene. What is causing this rearrangement and how can I prevent it?

The formation of 1-chloro-2-methylpropene is indicative of a ring-opening and rearrangement of the cyclopropane product. This is a classic issue with strained three-membered rings, particularly in the presence of acid.

Mechanism of Formation:

  • Protonation: An acidic species (e.g., residual acid from the workup or acidic sites on glassware) protonates the chlorine atom or the cyclopropane ring.

  • Ring Opening: The protonated cyclopropane undergoes ring-opening to form a more stable secondary or tertiary carbocation.

  • Elimination: A proton is eliminated to form the stable alkene, 1-chloro-2-methylpropene.

Preventative Measures:

  • Neutral Workup: During the reaction workup, use a mild base such as a saturated sodium bicarbonate solution to quench the reaction and neutralize any acidic species.[10]

  • Avoid Strong Acids: Be meticulous in ensuring that no strong acids are introduced during the purification steps.

  • Temperature Control During Purification: If purification is performed by distillation, consider using vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition and rearrangement.[10]

  • Passivated Glassware: In some sensitive cases, treating glassware with a silylating agent can help to passivate acidic sites on the glass surface.

rearrangement product This compound protonated Protonated Intermediate product->protonated + H+ carbocation Carbocation Intermediate protonated->carbocation Ring Opening byproduct 1-Chloro-2-methylpropene carbocation->byproduct - H+

Caption: Acid-catalyzed rearrangement of this compound.

Q4: How can I effectively purify the final product and remove the byproducts?

A combination of a careful aqueous workup followed by fractional distillation is typically the most effective method for purifying this compound.[10]

Purification Strategy Comparison:

Purification MethodEffectiveness for Byproduct RemovalScalabilityNotes
Aqueous Workup Excellent for removing acidic/basic impurities, water-soluble byproducts.HighEssential first step. Use of a mild base like NaHCO₃ is crucial.[10]
Fractional Distillation Good for separating isomers and other volatile impurities with different boiling points.HighThe primary method for obtaining high-purity material. Vacuum distillation is recommended.[10]
Preparative GC/HPLC Excellent for isolating highly pure material, including isomers.LowTypically used for small-scale purification or analytical standard preparation.
Column Chromatography Can be effective, but volatility of the product can be an issue.MediumLess common for this specific compound due to its volatility.

Protocol: Purification of this compound

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining reactive species and neutralize acids.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an appropriate organic extraction solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate

    • Water

    • Saturated aqueous sodium chloride (brine)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and carefully remove the solvent using a rotary evaporator with minimal heating.

  • Fractional Distillation: Set up a fractional distillation apparatus. It is highly recommended to perform the distillation under reduced pressure to avoid thermal degradation of the product. Collect the fraction corresponding to the boiling point of this compound.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive carbenoid precursor, presence of moisture, low reaction temperature.[6][9]Ensure reagents are fresh and dry. Conduct the reaction under an inert atmosphere. Gradually increase the reaction temperature in small increments.
Incomplete Conversion Insufficient reagent, short reaction time.[6]Use a slight excess of the carbenoid precursor. Monitor the reaction by GC or TLC and allow it to run to completion.
Formation of Polymeric Material High concentration of reagents, presence of radical initiators or strong acids.Use more dilute conditions. Ensure the reaction is free from oxygen and other potential initiators. Maintain a neutral pH.
Product Decomposes During Distillation Distillation temperature is too high, presence of acidic impurities.Use vacuum distillation to lower the boiling point. Ensure the crude product is thoroughly neutralized before distillation.

References

  • Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
  • Chemistry LibreTexts. (2024). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • OpenStax. (2023). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis.
  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • Google Patents. (n.d.). JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane.
  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • PubChem. (n.d.). (1R,2R)-1-Chloro-2-methylcyclopropane.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.
  • Patsnap. (n.d.). Method for preparing 1-chloro-2-methyl-2-propanol.
  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl).

Sources

Technical Support Center: Scaling Up 1-Chloro-2-methylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-methylcyclopropane. This guide is designed for researchers, chemists, and process development professionals who are looking to transition their laboratory-scale experiments into larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles.

Safety & Handling Bulletin

Before initiating any scale-up activities, a thorough understanding of the material's properties and hazards is paramount. This compound and related compounds are flammable liquids and their vapors can form explosive mixtures with air.[1][2]

PropertyValue / InformationSource(s)
Molecular Formula C₄H₇Cl[3]
Molecular Weight 90.55 g/mol [3][4]
Appearance Colorless liquid (presumed)
Hazards Highly flammable liquid and vapor.[5][1][5]
Handling Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[1] Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][6][1][5][6]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile recommended), safety glasses/face shield, and flame-retardant clothing.[7] If ventilation is inadequate, use a NIOSH-approved respirator.[7][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges are:

  • Heat Management: Many reactions, particularly Grignard formations, are highly exothermic. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation difficult and increasing the risk of runaway reactions.[8]

  • Reactivity & Stability: The cyclopropane ring is strained and susceptible to ring-opening under certain conditions, such as the presence of strong acids or upon formation of a nearby carbocation.[9][10][11]

  • Side Reactions: On a larger scale, localized temperature spikes or concentration gradients can favor side reactions, such as Wurtz coupling during Grignard formation or elimination reactions.

  • Purification: Separating the desired product from structurally similar byproducts and unreacted starting material can become more complex at scale, often requiring efficient fractional distillation.[12][13]

Q2: Which analytical techniques are recommended for monitoring reaction progress?

A2: For real-time or near-real-time monitoring, Gas Chromatography (GC) is often the method of choice for tracking the consumption of the starting material and the appearance of the product. For more detailed mechanistic insights and intermediate detection, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can be employed.[14]

Q3: How stable is the cyclopropane ring in this compound during reactions?

A3: The cyclopropane ring's stability is condition-dependent. It is generally stable under neutral and basic conditions. However, the presence of Lewis acids, strong Brønsted acids, or reaction pathways involving significant positive charge buildup adjacent to the ring can trigger ring-opening.[10][11][15] This reactivity is due to the high ring strain (approx. 27 kcal/mol) which can be released as a thermodynamic driving force.[9]

Q4: Can I form a Grignard reagent with this compound? What are the key considerations?

A4: Yes, forming the Grignard reagent (2-methylcyclopropylmagnesium chloride) is a common transformation. The primary challenge is minimizing racemization if you are starting with a specific stereoisomer and preventing side reactions.[16] Key considerations for scale-up include:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated.

  • Initiation: Use an initiator like iodine or 1,2-dibromoethane on a small scale, but be cautious with these on a larger scale due to the energetic initiation.

  • Slow Addition: Add the this compound solution slowly to a suspension of magnesium to maintain a controllable exotherm.[8]

  • Temperature Control: Maintain a gentle reflux to sustain the reaction without allowing it to become too vigorous.[8]

Troubleshooting Guides

Issue 1: Low or No Yield in Grignard Reagent Formation

Failure to form the Grignard reagent is a common issue. This troubleshooting workflow can help diagnose the problem.

low_yield_troubleshooting start Start: Low Grignard Yield check_reagents Check Reagents & Glassware: - Is THF anhydrous? - Is glassware flame/oven-dried? - Is Magnesium fresh/activated? start->check_reagents check_initiation Was initiation observed? (e.g., bubbling, color change, exotherm) check_reagents->check_initiation  If Yes re_dry Action: Thoroughly dry all components. Use fresh, anhydrous solvent. check_reagents->re_dry  If No re_activate Action: Activate Mg with I2, DIBAL-H, or 1,2-dibromoethane. check_initiation->re_activate  If No check_addition Review Addition Protocol: - Was addition rate too fast? - Was temperature too low? check_initiation->check_addition  If Yes end_success Solution: Re-attempt with corrected parameters. re_dry->end_success re_activate->end_success adjust_temp Action: Increase bath temperature slightly to maintain gentle reflux. check_addition->adjust_temp  If Temp Low wurtz_coupling Possible Cause: Wurtz coupling side reaction. (Check GC-MS for C8 dimers) check_addition->wurtz_coupling  If Rate Fast adjust_temp->end_success adjust_rate Action: Slow down substrate addition. Ensure efficient stirring. wurtz_coupling->adjust_rate end_wurtz Solution: Improve heat dissipation and maintain dilution. adjust_rate->end_wurtz

Caption: Troubleshooting workflow for low Grignard reagent yield.

Issue 2: Unwanted Ring-Opening Products

The appearance of linear or rearranged chloroalkenes or alcohols in your product mixture indicates that the cyclopropane ring has opened.

Potential Causes & Solutions:

  • Cause A: Acidic Conditions. Trace amounts of acid can protonate the cyclopropane ring or a functional group, leading to a carbocation intermediate that triggers ring-opening.[11]

    • Solution: Ensure all reagents are neutral. If an acidic quench is required, perform it at low temperatures (0 °C or below) and work up the reaction mixture promptly. Consider using a buffered quench (e.g., saturated ammonium chloride) instead of strong acid.

  • Cause B: High Reaction Temperatures. Thermal stress can provide the activation energy needed for ring cleavage, especially if reactive intermediates are present.

    • Solution: Run the reaction at the lowest feasible temperature. For exothermic reactions, ensure your cooling system is robust enough for the scale, and add reagents slowly to prevent thermal spikes.

  • Cause C: Lewis Acid Catalysis. If using reagents that are Lewis acids or can generate them in situ (e.g., certain metal catalysts), they can coordinate to the chlorine atom and facilitate ring-opening.[15]

    • Solution: Scrutinize all catalysts and reagents. If a Lewis acid is required, choose a milder one or run the reaction at a very low temperature to favor the desired pathway over the ring-opening decomposition.

Issue 3: Poor Regioselectivity in Nucleophilic Substitution

When reacting this compound with a nucleophile, you may get a mixture of products where the nucleophile attacks at C1 (direct substitution) or C2/C3 (after ring-opening).

competing_pathways start This compound + Nucleophile (Nu-) sub_node Direct Substitution (SN2) start->sub_node Path A open_node Ring-Opening start->open_node Path B product_sn2 Desired Product: 2-Methylcyclopropyl-Nu sub_node->product_sn2 conditions_sn2 Favored by: - Strong, non-bulky Nu- - Polar aprotic solvent (e.g., DMSO) - Moderate temperature sub_node->conditions_sn2 product_open Byproducts: Linear Alkenyl-Nu open_node->product_open conditions_open Favored by: - Lewis Acidic conditions - Protic solvents that stabilize carbocations - High temperatures open_node->conditions_open

Sources

Technical Support Center: Moisture Sensitivity in Reactions with 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-2-methylcyclopropane. This guide is designed to provide in-depth, practical solutions to the challenges posed by moisture in your reactions. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your protocols, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is failing or giving low yields. Could moisture be the culprit?

A1: Absolutely. Many reactions involving alkyl halides like this compound are highly sensitive to moisture.[1][2] Water can act as a competing nucleophile or a proton source, leading to a variety of unwanted side reactions that consume your starting material and reduce the yield of your desired product. The specific impact of moisture depends on the reaction type. For instance, in Grignard reactions, even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[3] In nucleophilic substitution reactions, water can lead to hydrolysis, forming alcohols and other byproducts.[4][5][6]

Q2: What are the primary side products I should expect if my reaction is contaminated with water?

A2: The most common side product arising from moisture contamination is the hydrolysis product, 2-methylcyclopropanol, formed via nucleophilic substitution of the chloride by water.[5] However, due to the strained nature of the cyclopropane ring, carbocation intermediates formed during the reaction can undergo rearrangement.[4][6] This can lead to the formation of other alcoholic byproducts such as cyclobutanol and homoallylic alcohols (e.g., but-3-en-1-ol).[4][6] The exact distribution of these products can be influenced by reaction conditions.

Q3: I suspect my solvent is contaminated with water. What are the best practices for drying solvents for reactions with this compound?

A3: Rigorous drying of solvents is critical for success.[7] The choice of drying method depends on the solvent and the required level of dryness.

  • For Ethereal Solvents (e.g., THF, Diethyl Ether): Distillation from sodium/benzophenone is a highly effective method for achieving anhydrous conditions.[7]

  • For Hydrocarbon and Halogenated Solvents (e.g., Toluene, Dichloromethane): Distillation from calcium hydride (CaH₂) is a common and effective technique.[1][8]

  • General Purpose Drying: Activated molecular sieves (3Å or 4Å) are excellent for removing water from a variety of solvents.[8][9] Ensure the sieves are properly activated by heating under vacuum before use.[2][9]

It is highly recommended to use freshly distilled or dried solvents and transfer them under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[1]

Q4: How can I be certain that my reaction setup is sufficiently dry?

A4: Ensuring a dry reaction setup involves meticulous attention to detail. All glassware should be oven-dried at a high temperature (e.g., >120 °C) for several hours or flame-dried under vacuum immediately before use to remove adsorbed water from the glass surface.[2] Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.[1] Use septa and needles for reagent transfers to maintain an inert atmosphere. For highly sensitive reactions, working in a glovebox provides the most controlled environment.[1][2]

Q5: Are there any analytical techniques to quantify trace amounts of water in my reaction?

A5: Yes, several methods are available for quantifying water content in organic solvents.

  • Karl Fischer Titration: This is the gold standard for accurately determining low levels of water in a wide range of solvents.[10][11]

  • ¹⁹F NMR-based Aquametry: A highly sensitive method that can be more convenient than Karl Fischer titration, especially for samples prepared in a glove box.[10][11] This technique utilizes specific reagents that react with water to produce a fluorine-containing compound that is easily quantifiable by ¹⁹F NMR spectroscopy.[10][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving this compound that are sensitive to moisture.

Issue 1: Low or No Product Formation
Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction does not proceed, starting material is recovered.Inactive reagents due to moisture.1. Verify Solvent Dryness: Use Karl Fischer titration or ¹⁹F NMR to check the water content of your solvent.[10][11] Re-dry the solvent if necessary. 2. Check Reagent Purity: Ensure your this compound and other reagents are of high purity and have been stored under anhydrous conditions. 3. Inert Atmosphere: Confirm that your reaction was conducted under a rigorously dry inert atmosphere (N₂ or Ar).[1] Check for leaks in your setup.
A complex mixture of products is observed by TLC or GC-MS.Presence of moisture leading to side reactions.1. Identify Byproducts: Attempt to identify the major byproducts. The presence of 2-methylcyclopropanol or its isomers strongly suggests water contamination.[4][5][6] 2. Improve Drying Protocol: Re-evaluate and enhance your drying procedures for solvents and glassware.[2][9] Consider using a more rigorous drying agent or technique.[1][7]
Issue 2: Formation of Unexpected Byproducts
Symptom Potential Cause Troubleshooting Steps & Solutions
Significant formation of 2-methylcyclopropanol.Hydrolysis of this compound by water.1. Strict Anhydrous Conditions: Implement the most stringent measures to exclude moisture from your reaction. This includes using freshly dried solvents, flame-dried glassware, and performing all manipulations under an inert atmosphere.[1][2]
Presence of ring-opened or rearranged alcohol byproducts.Carbocation rearrangement facilitated by protic species (water).1. Lower Reaction Temperature: In some cases, running the reaction at a lower temperature can suppress carbocation rearrangements. 2. Choice of Base/Nucleophile: The nature of your nucleophile or base can influence the reaction pathway. Consider if a less basic or more sterically hindered reagent could minimize side reactions.
Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)

Objective: To prepare anhydrous THF suitable for moisture-sensitive reactions.

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Schlenk flask for collection

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Pre-drying: Add sodium metal pieces to the THF in a distillation flask. The sodium will react with the bulk of the water.

  • Indicator Setup: Add a small amount of benzophenone to the flask. Benzophenone reacts with sodium to form a deep blue or purple ketyl radical anion, which is a visual indicator of anhydrous and oxygen-free conditions.

  • Reflux: Gently reflux the THF under an inert atmosphere until the deep blue/purple color persists. This indicates that all water has been consumed.

  • Distillation: Distill the dry THF directly into a flame-dried Schlenk flask under a positive pressure of inert gas.

  • Storage: Store the anhydrous THF over activated molecular sieves in the Schlenk flask under an inert atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in an organic solvent.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (anode and cathode solutions)

  • Gastight syringe

  • Solvent sample

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Allow the instrument to stabilize and reach a low drift rate.

  • Sample Introduction: Using a dry, gastight syringe, carefully withdraw a known volume or weight of the solvent to be analyzed.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the water present and provide a reading of the water content, typically in parts per million (ppm) or percentage.

  • Interpretation: Compare the measured water content to the acceptable limit for your specific reaction. For many moisture-sensitive reactions, a water content below 50 ppm is desirable.[7]

Visualizing Moisture-Related Reaction Pathways
Diagram 1: Hydrolysis of this compound

A This compound C 2-Methylcyclopropanol A->C SN2/SN1 B H2O B->C D HCl Start Low Reaction Yield CheckSolvent Is the solvent rigorously dry? Start->CheckSolvent CheckGlassware Was glassware properly dried? CheckSolvent->CheckGlassware Yes RedrySolvent Re-dry solvent and verify with KF titration CheckSolvent->RedrySolvent No CheckAtmosphere Was an inert atmosphere maintained? CheckGlassware->CheckAtmosphere Yes RedryGlassware Oven/flame-dry glassware under inert gas CheckGlassware->RedryGlassware No ImproveTechnique Improve inert atmosphere technique (e.g., Schlenk line, glovebox) CheckAtmosphere->ImproveTechnique No Success Reaction successful CheckAtmosphere->Success Yes RedrySolvent->CheckGlassware RedryGlassware->CheckAtmosphere ImproveTechnique->Success

Caption: A logical workflow for troubleshooting low yields in moisture-sensitive reactions.

References

  • A Method for Detecting Water in Organic Solvents.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
  • Drying solvents. Sciencemadness Wiki. [Link]
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Chemistry Stack Exchange. [Link]
  • Hydrolysis of 1-(chloromethyl) Cyclepropane. Filo. [Link]
  • New Insights into the Classic Chiral Grignard Reagent (1R,2S,5R)-Menthylmagnesium Chloride.

Sources

Technical Support Center: Temperature Control in Exothermic Reactions of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling exothermic reactions involving 1-Chloro-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into maintaining precise thermal control over these potent reactions. The high ring strain of the cyclopropane ring, combined with the reactivity of the chloro-substituent, means that many reactions, such as metallations, nucleophilic substitutions, and ring-openings, can be highly exothermic.[1] Failure to manage the heat generated can lead to thermal runaways, reduced product quality, and significant safety hazards.[2][3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design safer and more robust processes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction temperature is spiking uncontrollably after an initial induction period. What is happening and what is my immediate course of action?

Answer: You are likely experiencing the onset of a thermal runaway. This is a critical situation where the reaction's heat generation rate surpasses the cooling system's heat removal rate.[2][4] The initial induction period may be due to the slow initiation of the reaction (e.g., Grignard formation), after which the reaction proceeds rapidly, consuming the accumulated reactant and releasing a large amount of energy.

Immediate Actions (Emergency Protocol):

  • Stop Reagent Addition: If you are running a semi-batch process, immediately stop the feed of any reagents.[5]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Initiate Emergency Quench: If the temperature continues to rise and approaches the solvent's boiling point or a known decomposition temperature, execute a pre-planned quenching procedure. This involves rapidly adding a chemical that will instantly stop the reaction.

Below is a logical workflow for handling a thermal excursion.

G start Temperature Spike Detected (>5-10°C above setpoint) stop_feed Immediately Stop All Reagent Feeds start->stop_feed max_cool Maximize Reactor Cooling (Full Chiller Flow) stop_feed->max_cool check_temp Is Temperature Still Rising Rapidly? max_cool->check_temp quench EXECUTE EMERGENCY QUENCH (Add pre-determined quenching agent) check_temp->quench  Yes monitor Monitor Temperature and Pressure Until Stable and Cool check_temp->monitor  No, Stabilizing quench->monitor investigate Post-Mortem Analysis: Review Dosing Rate, Stirring, Cooling Capacity, and Kinetics monitor->investigate

Caption: Decision workflow for an unexpected temperature spike.

Q2: I'm observing significant impurity formation, particularly Wurtz-type coupling products during Grignard reagent formation. Is this related to temperature control?

Answer: Yes, absolutely. Poor temperature control is a primary cause of reduced selectivity and increased impurity formation. Localized hot spots within the reactor, caused by inadequate mixing or insufficient heat removal, can accelerate side reactions that have a higher activation energy than your desired reaction.[6]

In Grignard formation, for example, the reaction between the newly formed Grignard reagent and unreacted this compound to form a dimer is a common side reaction that is often promoted at elevated temperatures.[7]

Solutions:

  • Improve Agitation: Ensure vigorous stirring to break up hot spots and improve heat transfer to the reactor wall and cooling jacket.

  • Controlled Addition (Semi-Batch): Instead of adding all reactants at once, use a syringe pump or addition funnel to add the this compound slowly to the magnesium turnings. This ensures the rate of heat generation is limited by the feed rate, not by the reaction kinetics.[5]

  • Consider Flow Chemistry: For superior control, moving to a continuous flow setup is the state-of-the-art solution. The high surface-area-to-volume ratio in microreactors or tube reactors provides exceptional heat transfer, virtually eliminating hot spots and dramatically improving selectivity and safety.[8][9]

Q3: How can I proactively design my experiment to prevent temperature control issues when working with this compound?

Answer: Proactive design is the cornerstone of process safety. Before starting your experiment, you must understand the potential thermal hazard and implement appropriate engineering and procedural controls.

Key Proactive Steps:

  • Thermal Hazard Assessment: Whenever possible, perform a calorimetric analysis (e.g., using Differential Scanning Calorimetry or Reaction Calorimetry) to determine the total heat of reaction and the maximum adiabatic temperature rise.[10] This data is crucial for assessing the risk of a runaway.

  • Choose the Right Reactor Setup: Do not default to a standard round-bottom flask for potentially vigorous reactions. Use a jacketed lab reactor with an overhead stirrer and an external cooling circulator.

  • Ensure Adequate Cooling Capacity: Conduct an energy balance to ensure your cooling system can handle the heat generated by the reaction. The heat removal rate must always exceed the heat generation rate.[3]

  • Implement "Feed-Rate Control": For highly exothermic reactions, operate in a semi-batch mode where the reaction rate is controlled by the addition of a limiting reagent. This prevents the dangerous accumulation of unreacted energetic material.[5]

ParameterBatch ReactorSemi-Batch ReactorContinuous Flow Reactor
Heat Transfer Poor (Low Surface Area-to-Volume Ratio)ModerateExcellent (High Surface Area-to-Volume Ratio)[6][8]
Hot Spot Formation High RiskModerate RiskVery Low Risk[6]
Control Strategy Primarily Cooling Jacket TemperatureReagent Feed Rate & Cooling Temperature[5]Flow Rate & Reactor Temperature[11]
Safety Profile Lowest (All energy potential present at t=0)Improved (Energy potential limited by feed)Highest (Minimal reacting volume at any time)
Scalability Difficult and HazardousModerateStraightforward and Safer
Protocols for Enhanced Temperature Control
Protocol 1: Emergency Quenching for a Runaway Reaction

This protocol should be planned before the experiment begins. The quenching agent must react quickly with a key reagent to stop the reaction without producing excessive gas or its own exotherm.

  • Select a Quench Agent: For a Grignard reaction, a suitable quench might be a non-protic, high-boiling point liquid like triethyl phosphate. For organolithium reactions, an anhydrous solution of a weak acid in a non-reactive solvent could be used.

  • Prepare the Quench System: Have the quenching agent in an addition funnel or a pressure-equalizing dropping funnel attached to a port on your reactor. Ensure it is ready for immediate delivery.

  • Define the Action Threshold: Determine a specific temperature (e.g., 20°C above the target temperature, or 10°C below the solvent boiling point) at which the quench protocol will be initiated without hesitation.

  • Execution: Upon reaching the threshold, rapidly add the quenching agent to the reacting mixture with maximum stirring and cooling applied.

  • Monitor: Continue to monitor the reactor's temperature and pressure until it is confirmed that the reaction has been neutralized and the temperature is steadily decreasing.

Protocol 2: Transitioning from Batch to Continuous Flow for Enhanced Safety

Switching to a flow chemistry setup is a powerful method for controlling highly exothermic processes.[11][12][13]

  • System Setup:

    • Use two separate syringe pumps for your reactant streams. Pump 1: this compound in an anhydrous solvent (e.g., THF). Pump 2: Organometallic reagent (e.g., n-BuLi) or a slurry of magnesium.

    • Feed the outputs of the pumps into a T-mixer to ensure rapid mixing.

    • Connect the mixer outlet to a coiled reactor (e.g., PFA or stainless steel tubing) submerged in a temperature-controlled cooling bath.

    • Place a back-pressure regulator after the reactor coil to maintain a stable flow and prevent solvent boiling.

  • Execution:

    • Begin by pumping solvent through the entire system to prime it and ensure there are no leaks.

    • Set the cooling bath to the desired reaction temperature (e.g., -20°C). Flow chemistry often allows for reactions to be run at higher temperatures than in batch due to the efficient heat removal.[13]

    • Start the pumps at a low flow rate, corresponding to a specific residence time in the reactor coil.

    • The reaction occurs only within the small volume of the coil, and the heat is instantly dissipated into the cooling bath.[8]

    • Collect the product stream from the outlet for analysis or further processing.

  • Optimization: Adjust flow rates (residence time) and temperature to optimize for conversion and selectivity. The risk of runaway is minimized because the total amount of reacting material at any given moment is very small.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection P1 Pump A (this compound in Solvent) Mixer T-Mixer P1->Mixer P2 Pump B (Reagent, e.g., n-BuLi in Solvent) P2->Mixer Reactor Coiled Tube Reactor in Cooling Bath Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Product Collection BPR->Product

Caption: A simplified continuous flow chemistry setup for exothermic reactions.

References
  • Go with the flow. (n.d.). SCI. [Link]
  • Fuchs, R., Hallman, J. H., & Perlman, M. O. (1982). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 60(14), 1832-1835. [Link]
  • Fuchs, R., & Hallman, J. H. (1983). Heats of vaporization of some monosubstituted cyclopropane, cyclobutane, and cyclopentane derivatives. Some observations on the enthalpies of isodesmic ring opening reactions of cyclobutane derivatives. Canadian Journal of Chemistry, 61(3), 503-505. [Link]
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Guttormsen, Y. (2017). Continuous-Flow Chemistry. Wiley Analytical Science. [Link]
  • Gemoets, H., et al. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry. [Link]
  • Singh, J. (1995). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE. [Link]
  • Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Knowlton, J. W., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 43(2), 113-115. [Link]
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
  • Britton, J., & Jamison, T. F. (2017). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Wiley-VCH. [Link]
  • Klinkaew, N., et al. (2007). Model based control strategies for a chemical batch reactor with exothermic reactions. Suranaree Journal of Science and Technology. [Link]
  • Deitmann, E., et al. (2019). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Shah, P. S. (2021). Practical approach to prediction and prevention of runaway reactions. International Journal of Advanced Engineering, Management and Science, 7(5), 2456-7688. [Link]
  • Zaharia, V., & Mayr, H. (2012). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 8, 1603–1615. [Link]
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. [Link]
  • Barluenga, J., et al. (1987). Chloromethyl-lithium and 1-chloro-2-methylprop-1-enyl-lithium: useful intermediates in the synthesis of unsaturated and bifunctionalized compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Runaway reactions, case studies, lessons learned. (2021). ARIA. [Link]
  • Cyclopropane. (n.d.). NIST WebBook. [Link]
  • Etchells, J. C. (1995). Why reactions run away. IChemE. [Link]
  • Chemical reaction hazards and the risk of thermal runaway. (2014). Health and Safety Executive. [Link]
  • (1R,2R)-1-Chloro-2-methylcyclopropane. (n.d.). PubChem. [Link]
  • 1-Chloro-1-methylcyclopropane. (n.d.). PubChem. [Link]
  • (1-Chloro-2-methylpropyl)cyclopropane. (n.d.). PubChem. [Link]
  • SAFETY DATA SHEET: 1-Chloro-2-methylpropane. (2010). Sigma-Aldrich. [Link]
  • 1-Chloro-2,2-dimethylpropane. (n.d.). PubChem. [Link]
  • SAFETY DATA SHEET: 2-CHLORO-2-METHYLPROPANE. (2014). Philip Harris. [Link]
  • 1-Chloro-2-methylcyclopentane. (n.d.). PubChem. [Link]

Sources

analytical methods for detecting impurities in 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-Chloro-2-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities. The following sections are structured in a question-and-answer format to directly address common challenges and queries you may encounter during your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A1: The most effective analytical techniques for this compound, a volatile organic compound, are Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for impurity profiling of volatile compounds. GC provides high-resolution separation of this compound from its potential impurities, such as stereoisomers, positional isomers (e.g., 1-Chloro-1-methylcyclopropane), and reaction by-products.[1] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful for structural elucidation of the primary compound and any significant impurities.[1] NMR can help identify isomers and other structurally related impurities that may be difficult to resolve chromatographically.[3][4]

Q2: What are the likely impurities I should expect in a sample of this compound?

A2: Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)-1-Chloro-2-methylcyclopropane are the possible stereoisomers. Chiral GC columns may be necessary for their separation.[5]

  • Positional Isomers: 1-Chloro-1-methylcyclopropane is a likely positional isomer.[6]

  • Starting Materials and Reagents: Unreacted starting materials from the cyclopropanation reaction.

  • Solvent Residues: Residual solvents used during synthesis and purification. GC is an excellent technique for identifying and quantifying these.[1]

  • Degradation Products: Ring-opened products or other related substances formed during storage.

Q3: Why is method validation crucial for this analysis in a pharmaceutical context?

A3: Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[7][8] For pharmaceutical applications, validation is a regulatory requirement mandated by agencies like the FDA and guided by documents such as the ICH Q2(R2) guidelines.[9][10] It ensures the reliability, accuracy, and consistency of your results, which is fundamental to guaranteeing the quality, safety, and efficacy of a drug product.[9] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[7][8]

Core Analytical Technique: GC-MS for Impurity Profiling
Q4: Can you provide a starting point for a GC-MS method for this compound?

A4: Certainly. The following is a general-purpose GC-MS method that can serve as a starting point. It will likely require optimization based on your specific instrument and the impurity profile of your sample.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a high-purity solvent, such as dichloromethane or hexane. Ensure the solvent does not co-elute with any peaks of interest.

    • Vortex the sample until fully dissolved.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation:

    • A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC and MS Parameters:

    • The table below provides a robust starting point for your method.

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of volatile organic compounds.
Injection Volume 1 µLA standard volume to avoid overloading the column.[11]
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Split Ratio 50:1Prevents column overload and ensures sharp peaks for the main component. Adjust as needed for trace impurity detection.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good efficiency and is inert. Constant flow mode maintains resolution during temperature programming.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 minA starting temperature below the solvent's boiling point allows for good peak focusing. The ramp separates compounds by boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 35-350 amuCovers the mass of the parent compound and expected fragments.
Workflow for GC-MS Impurity Analysis

GCMS_Workflow GC-MS Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 gc_inj Inject Sample prep3->gc_inj gc_sep GC Separation gc_inj->gc_sep ms_det MS Detection gc_sep->ms_det data_acq Data Acquisition ms_det->data_acq peak_int Peak Integration data_acq->peak_int lib_search Library Search & ID peak_int->lib_search quant Quantification (% Area) lib_search->quant report report quant->report Final Report

Caption: Workflow from sample preparation to final report for GC-MS impurity analysis.

Troubleshooting Guide for GC Analysis

This section addresses specific issues you might encounter during your experiments. A systematic approach is often the most effective way to troubleshoot GC problems.[12][13]

Q5: My peaks are tailing. What could be the cause and how do I fix it?

A5: Peak tailing, especially for polar compounds, is a common issue.[14] Here are the likely causes and solutions:

  • Cause 1: Active Sites in the Inlet or Column: Exposed silanol groups in the liner or on the column can interact with active compounds.

    • Solution:

      • Deactivate the Inlet Liner: Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues but can also be a source of activity.

      • Column Maintenance: Cut the first 15-20 cm from the front of the column. This removes accumulated non-volatile residues and active sites.

      • Use an Inert Column: Ensure you are using a column designed for inertness, such as those with "ms" or "Inert" designations.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution:

      • Increase the Split Ratio: Change the split ratio from 50:1 to 100:1 or higher.

      • Dilute the Sample: Prepare a more dilute sample for injection.

  • Cause 3: Inappropriate Temperature: If the column or inlet temperature is too low, it can cause peak broadening and tailing.

    • Solution: Ensure the inlet temperature is sufficient for rapid volatilization and that the initial oven temperature is appropriate for the solvent used.

Q6: I am seeing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A6: Ghost peaks are peaks that appear in a blank run or are not part of the injected sample.[14]

  • Cause 1: Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.

    • Solution: Use a high-quality, high-temperature septum. Do not over-tighten the septum nut. Condition new septa by heating the injector with gas flow before running samples.

  • Cause 2: Contamination in the Carrier Gas or Inlet: Impurities in the gas lines or contamination from a previous injection can elute in subsequent runs.

    • Solution:

      • Check Gas Purity: Ensure you are using high-purity carrier gas and that gas traps are functioning correctly.

      • Clean the Injector: Perform routine maintenance on the injector, including cleaning the port and replacing the liner.[12]

      • Bake Out the Column: Run a high-temperature bake-out of the column (within its specified limits) to remove contaminants.

  • Cause 3: Sample Carryover: Residue from a highly concentrated sample can be injected in the next run.

    • Solution: Run several solvent blanks after a concentrated sample. Ensure the syringe is being properly washed by the autosampler between injections.

Troubleshooting Logic Flow

Troubleshooting_Flow GC Troubleshooting Logic start Problem Observed (e.g., Peak Tailing) check1 Check for Leaks (Septum, Fittings) start->check1 check2 Inspect Inlet Liner (Contamination, Activity) check1->check2 No Leak solution1 Replace Septum/Ferrules check1->solution1 Leak Found check3 Perform Column Maintenance (Trim Column) check2->check3 Liner OK solution2 Replace Liner check2->solution2 Liner Dirty check4 Analyze Blank Run (Check for Ghost Peaks) check3->check4 Problem Persists solution3 Column is Maintained check3->solution3 Problem Solved check5 Review Method Parameters (Temperatures, Flow Rate) check4->check5 Blank is Clean solution4 Identify Contamination Source check4->solution4 Ghost Peaks Present solution5 Optimize Method check5->solution5

Caption: A systematic approach to troubleshooting common GC issues.

References
  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • 1H proton NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
  • Analytical Method Validation: ICH and USP Perspectives.
  • Analytical method valid
  • Q2(R2)
  • GC Troubleshooting Guide.
  • 1-Chloro-2-methylpropane(513-36-0) 1H NMR spectrum. ChemicalBook.
  • Mass spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
  • GC Troubleshooting Guide: Common Issues. Scribd.
  • Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
  • GC Troubleshooting. Stepbio.
  • GC Troubleshooting. Sigma-Aldrich.
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Deriv
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • 1-Chloro-1-methylcyclopropane. PubChem.

Sources

Technical Support Center: Stereoselective Synthesis of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges of achieving high stereoselectivity in the synthesis of 1-chloro-2-methylcyclopropane. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategy.

The synthesis of this substituted cyclopropane presents a significant stereochemical challenge, requiring precise control over both the relative (cis/trans) and absolute (enantiomeric) configuration of two adjacent stereocenters. This guide is structured to help you navigate these complexities.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Poor Diastereoselectivity (Unfavorable cis:trans Ratio)

You've successfully synthesized this compound, but the ratio of diastereomers is low, or favors the undesired isomer.

Question: My cyclopropanation of a chloro-substituted alkene is yielding a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Poor diastereoselectivity typically arises from a lack of strong facial bias during the carbene or carbenoid addition to the alkene. The transition states leading to the cis and trans products have similar energies. To resolve this, you must introduce or enhance factors that preferentially stabilize one transition state over the other.

Potential Causes & Troubleshooting Steps:

  • Cause A: Insufficient Substrate-Directed Control

    • Explanation: In the absence of a directing group, the reaction is governed primarily by sterics, which may not be sufficient to induce high selectivity. The most reliable way to control diastereoselectivity is to use a substrate with a functional group, such as a hydroxyl group, positioned allylic to the double bond.[1][2] In Simmons-Smith type reactions, this group coordinates with the zinc carbenoid, forcing the cyclopropanation to occur on the same face of the alkene.[3][4]

    • Solution:

      • Redesign the Substrate: If possible, start with the corresponding chloro-substituted allylic alcohol. The hydroxyl group will direct the Simmons-Smith reagent to the syn-face, leading to a single diastereomer.[2] This resulting cyclopropylmethanol can then be converted to the target chloride.

      • Enhance Steric Bias: If substrate redesign is not an option, increase the steric bulk of substituents on the alkene or the carbenoid to create a more significant steric differentiation between the two faces of the double bond.

  • Cause B: Suboptimal Reagent or Catalyst System

    • Explanation: The choice of cyclopropanating agent is critical. For instance, in transition metal-catalyzed reactions using diazo compounds, the ligand's steric and electronic properties play a crucial role.[5] Bulky ligands often favor the formation of the more stable trans cyclopropane to minimize steric clash in the transition state.[5]

    • Solution:

      • Modify the Simmons-Smith Reagent: The Furukawa modification (Et₂Zn/CH₂I₂) can enhance the directing effect of allylic alcohols compared to the traditional Zn(Cu) couple.[4]

      • Screen Catalysts/Ligands: For catalytic systems (e.g., Rh- or Cu-based), screen a panel of ligands with varying steric bulk. For example, cobalt porphyrin complexes can be tuned to favor either trans or cis products by modifying the ligand structure.[5][6]

  • Cause C: Reaction Temperature is Too High

    • Explanation: Higher temperatures provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to lower selectivity.

    • Solution:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will amplify the energetic difference between the competing pathways, favoring the product formed via the lower energy transition state.

Workflow for Troubleshooting Poor Diastereoselectivity

G start Start: Poor d.r. substrate_check Is a directing group (-OH, -NHR) present? start->substrate_check add_dg Strategy 1: Redesign substrate to include a directing group. substrate_check->add_dg No temp_check Is reaction run at low temp? substrate_check->temp_check Yes use_ss Use Directed Simmons-Smith (Et₂Zn/CH₂I₂). add_dg->use_ss end Achieved High d.r. use_ss->end lower_temp Strategy 2: Lower temperature (0°C to -78°C). temp_check->lower_temp No catalyst_check Is this a catalytic reaction (Rh, Cu)? temp_check->catalyst_check Yes lower_temp->end ligand_screen Strategy 3: Screen ligands with varying steric bulk. catalyst_check->ligand_screen Yes catalyst_check->end No (Simmons-Smith) ligand_screen->end

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)

You are attempting an asymmetric synthesis, but the product is formed with low enantiomeric excess, indicating poor control over the absolute stereochemistry.

Question: My reaction using a chiral catalyst is producing nearly racemic this compound. What factors could be responsible, and how can I improve the e.e.?

Answer: Low enantioselectivity means that the chiral catalyst is not effectively differentiating between the two prochiral faces of the alkene. This can be due to an inappropriate choice of catalyst, suboptimal reaction conditions, or a competing non-selective background reaction.

Potential Causes & Troubleshooting Steps:

  • Cause A: Ineffective Chiral Catalyst System

    • Explanation: The "lock-and-key" fit between the substrate and the chiral catalyst is fundamental to high enantioselectivity. A given chiral ligand may be highly effective for one class of substrates but not for another.[7] The electronic properties of the alkene and the carbene precursor must be well-matched with the catalyst.[8]

    • Solution:

      • Catalyst Screening: There is no universal catalyst. A systematic screening of different classes of chiral catalysts is essential. For carbene transfer reactions, common choices include dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands, and copper(I) complexes with chiral bis(oxazoline) (BOX) or phosphine ligands.[7][9][10]

      • Use a Chiral Phase-Transfer Catalyst (PTC): For reactions involving a Michael-initiated ring closure (MIRC), a chiral PTC, often derived from Cinchona alkaloids, can be highly effective at creating a chiral environment around the reacting anions.[11][12][13]

      • Employ a Chiral Auxiliary: Attaching a chiral auxiliary to the substrate can provide excellent stereocontrol.[14] The auxiliary forces the reaction to proceed from a specific face due to steric hindrance and is then cleaved to yield the enantioenriched product.

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: Solvent and temperature can have a profound impact on enantioselectivity. Solvents can coordinate to the metal center of a catalyst, altering its chiral environment.[15] As with diastereoselectivity, higher temperatures can erode enantioselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.

    • Solution:

      • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (DCM), dichloroethane (DCE), or hydrocarbons are often preferred as they are less likely to interfere with the catalyst-substrate interaction.[5][15]

      • Temperature Optimization: Systematically lower the reaction temperature. While this may slow the reaction rate, it often leads to a significant improvement in e.e.

  • Cause C: Competing Background Reaction

    • Explanation: If the uncatalyzed or an achiral pathway (e.g., catalyzed by trace metal impurities) is competitive with the desired chiral catalytic cycle, the overall e.e. will be diminished.

    • Solution:

      • Ensure Reagent Purity: Use highly purified reagents and solvents to eliminate potential achiral catalysts or inhibitors.

      • Verify Catalyst Activity: Ensure your chiral catalyst is active and not decomposing under the reaction conditions. Reactions should be run under a strictly inert atmosphere (N₂ or Ar) as many catalysts are sensitive to air and moisture.[5]

Mechanism: Substrate-Directed Diastereocontrol

G cluster_0 Simmons-Smith Reaction reagents Allylic Alcohol + ICH₂ZnI ts_node  Transition StateZinc coordinates to both the\nalkene and the hydroxyl group. reagents->ts_node Coordination product syn-Cyclopropylmethanol (Single Diastereomer) ts_node->product Methylene Transfer G catalyst [M]-L* (Chiral Catalyst) intermediate [M]=CHR (Metal Carbene) catalyst->intermediate - N₂ diazo N₂CHR (Diazo Compound) diazo->intermediate alkene Alkene alkene->intermediate Alkene Attack product Chiral Cyclopropane + N₂ intermediate->catalyst Product Release intermediate->product Cycloaddition

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1-Chloro-2-methylcyclopropane and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of small, halogenated organic molecules is a foundational aspect of contemporary chemical research. Halocyclopropanes, in particular, are valuable synthetic intermediates and motifs in medicinal chemistry. Their rigid, strained ring structure imparts unique conformational constraints and electronic properties that are of significant interest. This guide provides an in-depth comparative analysis of the spectroscopic properties of 1-Chloro-2-methylcyclopropane and its bromo-, fluoro-, and iodo- analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman spectroscopic signatures, we will elucidate the structural nuances and the profound influence of the halogen substituent on the physicochemical properties of these compounds.

The Structural Landscape of 1-Halo-2-methylcyclopropanes

The 1-halo-2-methylcyclopropane system presents several key structural features that dictate its spectroscopic behavior:

  • The Cyclopropyl Ring: A rigid, three-membered ring with significant ring strain. The C-C-C bond angles are constrained to approximately 60°, leading to "bent" or "banana" bonds and carbon hybridization that deviates from the typical sp³. This unique electronic environment significantly influences the chemical shifts of the ring protons and carbons in NMR spectroscopy and the vibrational frequencies in IR and Raman spectroscopy.

  • The Methyl Group: This substituent introduces additional protons and carbons, creating distinct signals in the NMR spectra and influencing the vibrational modes of the cyclopropyl ring.

  • The Halogen Atom (F, Cl, Br, I): The nature of the halogen is the primary variable in this comparative analysis. Its electronegativity and atomic mass directly impact the electronic environment of the adjacent carbon and, to a lesser extent, the rest of the molecule. This manifests as predictable trends in NMR chemical shifts, vibrational frequencies of the C-X bond, and fragmentation patterns in mass spectrometry.

  • Stereoisomerism: The presence of two substituents on the cyclopropane ring gives rise to cis and trans diastereomers. The relative orientation of the halogen and the methyl group has a profound and predictable effect on the NMR spectra, particularly the proton-proton coupling constants.

Synthesis of 1-Halo-2-methylcyclopropanes: The Simmons-Smith Reaction

A common and effective method for the synthesis of these compounds is the Simmons-Smith reaction or its modifications. This reaction involves the cyclopropanation of an alkene using a carbenoid species, typically generated from a dihalomethane and a zinc-copper couple or diethylzinc. For the synthesis of this compound, (Z)- or (E)-1-chloropropene would be the starting alkene. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

Experimental Protocol: Synthesis of this compound (Illustrative)
  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust followed by an equal molar amount of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then allow it to cool to room temperature.

  • Formation of the Carbenoid: To the freshly prepared zinc-copper couple, add a solution of diiodomethane or chloroiodomethane in a dry, non-coordinating solvent such as diethyl ether or dichloromethane.

  • Cyclopropanation: Cool the carbenoid mixture in an ice bath and slowly add the appropriate alkene (e.g., a mixture of cis- and trans-1-chloropropene).

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the starting alkene is consumed (monitored by TLC or GC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation to separate the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of 1-halo-2-methylcyclopropanes, particularly for differentiating between cis and trans isomers.

¹H NMR Spectroscopy: Deciphering Connectivity and Stereochemistry

The proton NMR spectra of these compounds are characterized by signals in the upfield region for the cyclopropyl protons due to the ring current effect of the cyclopropane ring. The key diagnostic features are the chemical shifts (δ) and the proton-proton coupling constants (J).

Expected Chemical Shifts (δ):

  • Cyclopropyl Protons: These typically appear in the range of 0.5-3.0 ppm. The proton attached to the same carbon as the halogen (the α-proton) will be the most downfield-shifted due to the halogen's inductive effect. The chemical shift of this proton will generally increase with the electronegativity of the halogen (F > Cl > Br > I).

  • Methyl Protons: The methyl group protons will appear as a doublet, typically in the region of 1.0-1.5 ppm.

Proton-Proton Coupling Constants (J): A Definitive Stereochemical Indicator

The vicinal coupling constants (³JHH) between the cyclopropyl protons are highly dependent on the dihedral angle between them. This makes them an excellent tool for distinguishing between cis and trans isomers.

  • J_cis : The coupling constant between two protons on the same face of the cyclopropane ring is typically in the range of 7-13 Hz .

  • J_trans : The coupling constant between two protons on opposite faces of the ring is significantly smaller, usually in the range of 2-7 Hz .

There are also geminal couplings (²JHH) between protons on the same carbon and long-range couplings that can provide further structural information.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide valuable information about the carbon environments in the molecule.

Expected Chemical Shifts (δ):

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded and appear at unusually high field, often between 0 and 40 ppm. The carbon atom bonded to the halogen (C1) will be the most deshielded of the ring carbons. The chemical shift of C1 is highly sensitive to the halogen substituent, generally following the trend I > Br > Cl > F (the "heavy atom effect" is significant for iodine and bromine).

  • Methyl Carbon: The methyl carbon will appear as a single peak, typically in the range of 10-20 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-halo-2-methylcyclopropane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Vibrational Spectroscopy: IR and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.

Infrared (IR) Spectroscopy

The IR spectra of 1-halo-2-methylcyclopropanes are characterized by several key absorption bands.

Characteristic Absorption Bands:

  • C-H Stretching (Cyclopropyl): The C-H bonds of the cyclopropane ring typically show stretching vibrations at higher wavenumbers than those in acyclic alkanes, usually in the range of 3000-3100 cm⁻¹ .

  • C-H Stretching (Methyl): The methyl group C-H stretches will appear in the typical alkane region of 2850-3000 cm⁻¹ .

  • Cyclopropane Ring Vibrations: The ring itself has characteristic "breathing" and deformation modes, often appearing in the fingerprint region. A band around 1020-1000 cm⁻¹ is often attributed to a skeletal vibration of the cyclopropane ring.

  • C-X Stretching: The most diagnostic feature for comparing the different halocyclopropanes is the C-X stretching vibration. The frequency of this vibration is highly dependent on the mass of the halogen atom and the strength of the C-X bond. The expected trend is:

    • C-F: ~1000-1100 cm⁻¹

    • C-Cl: ~650-850 cm⁻¹

    • C-Br: ~500-650 cm⁻¹

    • C-I: ~450-600 cm⁻¹

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. For the halocyclopropanes, the C-X stretching vibrations are often more intense and readily identifiable in the Raman spectra.

Experimental Protocol: IR Spectroscopy (Liquid Film)
  • Sample Preparation: As these compounds are typically liquids at room temperature, a simple liquid film method can be used. Place a small drop of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr).

  • Sandwiching the Sample: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile compounds like halocyclopropanes.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): The molecular ion peak will be observed, and its intensity may vary depending on the stability of the molecule. For compounds containing chlorine or bromine, the characteristic isotopic pattern will be a key diagnostic feature.

    • Chlorine: Two peaks in a roughly 3:1 ratio for [M]⁺ and [M+2]⁺.

    • Bromine: Two peaks of nearly equal intensity for [M]⁺ and [M+2]⁺.

  • Loss of Halogen: A common fragmentation pathway is the loss of the halogen atom as a radical, resulting in a [M-X]⁺ peak.

  • Loss of Methyl Group: Cleavage of the methyl group can lead to a [M-15]⁺ peak.

  • Ring Opening and Rearrangement: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to a variety of fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe if the sample is sufficiently pure and volatile.

  • Ionization: The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Comparative Data Summary

The following tables summarize the expected spectroscopic data for the trans isomers of 1-halo-2-methylcyclopropanes. Cis isomers would show similar chemical shifts and vibrational frequencies, but with distinct proton-proton coupling constants as previously discussed.

Table 1: Predicted ¹H and ¹³C NMR Data

CompoundHalogen (X)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Fluoro-2-methylcyclopropaneFH1: ~3.5-4.5 (ddd), H2: ~0.8-1.5 (m), H3: ~0.5-1.2 (m), CH₃: ~1.1-1.3 (d)C1: ~70-80, C2: ~15-25, C3: ~10-20, CH₃: ~10-15
This compoundClH1: ~2.8-3.5 (ddd), H2: ~0.9-1.6 (m), H3: ~0.6-1.3 (m), CH₃: ~1.2-1.4 (d)C1: ~40-50, C2: ~18-28, C3: ~12-22, CH₃: ~12-18
1-Bromo-2-methylcyclopropaneBrH1: ~2.7-3.3 (ddd), H2: ~1.0-1.7 (m), H3: ~0.7-1.4 (m), CH₃: ~1.2-1.5 (d)C1: ~30-40, C2: ~20-30, C3: ~15-25, CH₃: ~14-20
1-Iodo-2-methylcyclopropaneIH1: ~2.5-3.1 (ddd), H2: ~1.1-1.8 (m), H3: ~0.8-1.5 (m), CH₃: ~1.3-1.6 (d)C1: ~10-20, C2: ~22-32, C3: ~18-28, CH₃: ~16-22

Table 2: Predicted IR and Mass Spectrometry Data

CompoundHalogen (X)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
1-Fluoro-2-methylcyclopropaneFC-H (ring): ~3050, C-H (Me): ~2950, C-F: ~1050M⁺: 74, [M-H]⁺: 73, [M-CH₃]⁺: 59
This compoundClC-H (ring): ~3050, C-H (Me): ~2950, C-Cl: ~750M⁺: 90/92 (3:1), [M-Cl]⁺: 55, [M-CH₃]⁺: 75/77
1-Bromo-2-methylcyclopropaneBrC-H (ring): ~3050, C-H (Me): ~2950, C-Br: ~600M⁺: 134/136 (1:1), [M-Br]⁺: 55, [M-CH₃]⁺: 119/121
1-Iodo-2-methylcyclopropaneIC-H (ring): ~3050, C-H (Me): ~2950, C-I: ~550M⁺: 182, [M-I]⁺: 55, [M-CH₃]⁺: 167

Visualization of Spectroscopic Principles

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-halo-2-methylcyclopropanes.

Influence of Halogen Electronegativity on ¹³C NMR Chemical Shift of C1

Halogen_Effect cluster_electronegativity Decreasing Electronegativity cluster_shift ¹³C Chemical Shift of C1 (ppm) F Fluorine Cl Chlorine F->Cl F_shift ~70-80 F->F_shift Br Bromine Cl->Br Cl_shift ~40-50 Cl->Cl_shift I Iodine Br->I Br_shift ~30-40 Br->Br_shift I_shift ~10-20 I->I_shift

Caption: Trend of the ¹³C NMR chemical shift of the carbon bonded to the halogen (C1) in 1-halo-2-methylcyclopropanes.

Conclusion

The spectroscopic analysis of this compound and its halogenated analogs provides a clear illustration of how fundamental principles of NMR, IR, and mass spectrometry can be applied to elucidate the structure and stereochemistry of small organic molecules. The electronegativity and size of the halogen substituent serve as predictable modulators of the spectroscopic properties, offering a systematic trend across the series. This guide provides a framework for the characterization of these and related compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids.
  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6.
  • Doc Brown's Chemistry. (n.d.). 13-C NMR spectrum of cyclopropane.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-chloro-2-methylpropane.
  • National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • YouTube. (2020, November 28). Simmons-Smith Reaction.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • Tofwerk. (n.d.). Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI.
  • Study.com. (n

A Comparative Guide to the Synthesis of 1-Chloro-2-methylcyclopropane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Chloro-2-methylcyclopropane, a valuable building block in medicinal chemistry and materials science, presents a unique synthetic challenge. This guide provides an in-depth, validated comparison of two primary synthetic protocols for this compound, offering insights into the causality behind experimental choices and providing the data necessary for informed decisions in your research.

Introduction to this compound

This compound is a chiral cyclopropane derivative whose stereoisomers are of significant interest in the development of novel pharmaceuticals and agrochemicals. The strained three-membered ring and the presence of both a methyl group and a chlorine atom offer multiple points for further functionalization, making it a versatile intermediate. However, the synthesis of this compound with high purity and yield can be challenging. This guide will explore two distinct approaches: the chlorination of 2-methylcyclopropanemethanol and the free-radical chlorination of methylcyclopropane.

Protocol 1: Chlorination of 2-Methylcyclopropanemethanol

This two-step approach involves the initial synthesis of 2-methylcyclopropanemethanol followed by its conversion to the target chloride. This method offers a high degree of control over the final product's structure.

Step 1: Synthesis of 2-Methylcyclopropanemethanol via Simmons-Smith Cyclopropanation

The synthesis of the alcohol precursor is achieved through a stereospecific Simmons-Smith cyclopropanation of crotyl alcohol ((E)-but-2-en-1-ol). The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often preferred due to its enhanced reactivity and higher yields, especially with allylic alcohols[1]. The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face of the double bond, leading to the cis isomer with high diastereoselectivity[1].

Materials:

  • (E)-but-2-en-1-ol (crotyl alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM).

  • Add (E)-but-2-en-1-ol to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution dropwise to the stirred solution.

  • After the addition is complete, slowly add diiodomethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-methylcyclopropanemethanol can be purified by distillation or column chromatography.

Step 2: Chlorination of 2-Methylcyclopropanemethanol

With the precursor alcohol in hand, the next step is the conversion of the hydroxyl group to a chlorine atom. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

  • 2-Methylcyclopropanemethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methylcyclopropanemethanol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition of thionyl chloride, slowly add pyridine dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it over ice water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Further purification can be achieved by fractional distillation.

Reaction Workflow: Chlorination of 2-Methylcyclopropanemethanol

G cluster_0 Step 1: Synthesis of 2-Methylcyclopropanemethanol cluster_1 Step 2: Chlorination Crotyl_Alcohol (E)-but-2-en-1-ol Simmons_Smith Simmons-Smith Reaction (Et2Zn, CH2I2, DCM) Crotyl_Alcohol->Simmons_Smith Alcohol_Product 2-Methylcyclopropanemethanol Simmons_Smith->Alcohol_Product Alcohol_Product_2 2-Methylcyclopropanemethanol Chlorination Chlorination (SOCl2, Pyridine, Et2O) Alcohol_Product_2->Chlorination Final_Product This compound Chlorination->Final_Product G Methylcyclopropane Methylcyclopropane Initiation UV light or Heat (AIBN) Methylcyclopropane->Initiation Chlorine Cl2 Chlorine->Initiation Products Mixture of: 1-Chloro-1-methylcyclopropane This compound (cis/trans) Chloromethylcyclopropane Initiation->Products

Sources

A Comparative Spectroscopic Guide to 1-Chloro-2-methylcyclopropane: Navigating Stereochemistry with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of small carbocyclic scaffolds can impart profound differences in biological activity and material properties. Among these, the substituted cyclopropane motif presents a fascinating case study in stereochemical complexity. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of cis- and trans-1-chloro-2-methylcyclopropane. By presenting a combination of predicted and comparative experimental data, we aim to provide a robust framework for the unambiguous identification and characterization of these isomers, a critical step in any research and development pipeline.

The Critical Distinction: Cis vs. Trans Isomerism

The rigid, strained three-membered ring of cyclopropane fixes the spatial relationship between substituents. In 1-chloro-2-methylcyclopropane, this gives rise to two distinct stereoisomers: cis, where the chloro and methyl groups reside on the same face of the ring, and trans, where they are on opposite faces. This seemingly subtle difference in geometry has significant implications for the molecule's symmetry, polarity, and steric profile, which in turn are reflected in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of substituted cyclopropanes. The unique electronic environment of the cyclopropyl ring, often described as having partial double-bond character, results in a characteristic upfield shift for both protons and carbons compared to their acyclic counterparts.

Proton (¹H) NMR Spectroscopy: The Decisive Role of Coupling Constants

The most definitive feature for distinguishing between cis and trans isomers in the ¹H NMR spectra of substituted cyclopropanes is the magnitude of the vicinal proton-proton coupling constant (³JHH) between the protons on the substituted carbons.[1] Due to the rigid dihedral angles imposed by the ring, this coupling constant is consistently larger for the cis isomer.

A general rule of thumb for 1,2-disubstituted cyclopropanes is:

  • J_cis: Typically 7–13 Hz

  • J_trans: Typically 2–7 Hz[1]

Below are the predicted ¹H NMR spectral data for the cis and trans isomers of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Isomers

Proton Predicted δ (cis) Predicted Multiplicity & J (cis) Predicted δ (trans) Predicted Multiplicity & J (trans)
H1 (CHCl)~2.85ddd, J ≈ 8.5, 5.0, 3.5~2.50ddd, J ≈ 7.0, 4.0, 2.5
H2 (CHCH₃)~1.15m~0.95m
H3 (CH₂)~0.80 (trans to Cl, CH₃)ddd, J ≈ 8.5, 7.0, -4.5~0.75 (cis to Cl, trans to CH₃)ddd, J ≈ 7.0, 5.0, -4.0
H4 (CH₂)~0.60 (cis to Cl, CH₃)ddd, J ≈ 5.0, 3.5, -4.5~0.90 (trans to Cl, cis to CH₃)ddd, J ≈ 8.5, 4.0, -4.0
CH₃~1.20d, J ≈ 6.5~1.10d, J ≈ 6.0

Note: Predicted data is generated based on established NMR prediction algorithms. Actual experimental values may vary slightly. The key diagnostic feature remains the relative magnitude of the coupling constants.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate the signals to determine proton ratios and accurately measure chemical shifts and coupling constants.

Workflow for ¹H NMR Analysis

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms acquire Acquire Spectrum (≥300 MHz) add_tms->acquire process_fid Process FID (Fourier Transform) acquire->process_fid correction Phase & Baseline Correction process_fid->correction analyze Measure δ, J, and Integrals correction->analyze compare Compare J_vicinal to Differentiate Isomers analyze->compare

Caption: Workflow for the ¹H NMR analysis of this compound isomers.

Carbon-¹³ (¹³C) NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often sufficient for stereochemical assignment, ¹³C NMR provides valuable complementary data on the carbon skeleton. The number of unique carbon signals confirms the symmetry of the molecule. For both cis- and trans-1-chloro-2-methylcyclopropane, four distinct carbon signals are expected. The chemical shifts are influenced by the substitution pattern and stereochemistry, with carbons in more sterically crowded environments often exhibiting a slight upfield shift (the γ-gauche effect).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

Carbon Predicted δ (cis) Predicted δ (trans) Rationale for Shift
C1 (CHCl)~35.0~38.0Directly attached to the electronegative chlorine atom.
C2 (CHCH₃)~18.5~20.0Influenced by both the methyl group and the chlorine's inductive effect.
C3 (CH₂)~15.0~16.5Shielded cyclopropyl methylene carbon.
CH₃~17.0~12.5The methyl carbon in the trans isomer is expected to be more shielded.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which is dictated by its structure. For halogenated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, leading to M and M+2 peaks for any chlorine-containing fragment.

The molecular ion peak for this compound is expected at m/z 90 (for ³⁵Cl) and 92 (for ³⁷Cl). However, due to the high ring strain of the cyclopropane ring, the molecular ion is often of low abundance. The fragmentation is dominated by processes that relieve this strain.

Predicted Key Fragmentation Pathways:

  • Loss of Chlorine Radical (M - 35/37): Cleavage of the weak C-Cl bond is a highly favorable process, leading to a prominent peak at m/z 55 , corresponding to the 2-methylcyclopropyl cation. This is often the base peak.

  • Ring Opening and Fragmentation: The molecular ion can undergo ring opening to form an isomeric acyclic radical cation, which then fragments further. Common losses include the elimination of a methyl radical (M - 15) to give a fragment at m/z 75/77, or the loss of HCl (M - 36) to yield a fragment at m/z 54 .

  • Loss of Ethene (M - 28) from Ring Cleavage: A common fragmentation pathway for cyclopropanes involves the loss of ethene, which would lead to a fragment at m/z 62/64.

Comparison with an Isomeric Alternative: (Chloromethyl)cyclopropane

To highlight the diagnostic power of these fragmentation patterns, we can compare the expected spectrum of this compound with the experimental mass spectrum of its structural isomer, (chloromethyl)cyclopropane.

Table 3: Comparison of Key Mass Spectral Fragments

Fragment m/z Expected Relative Abundance in this compound Observed Relative Abundance in (Chloromethyl)cyclopropane
[M]⁺90/92LowLow
[M - Cl]⁺55High (likely base peak)High
[M - HCl]⁺54ModerateModerate
[M - CH₃]⁺75/77Low to ModerateLow
[C₃H₅]⁺ (from loss of CH₂Cl)41LowHigh (often the base peak)

The key difference lies in the most abundant fragments. For this compound, the loss of the chlorine atom directly from the ring is expected to be the dominant pathway (m/z 55). In contrast, for (chloromethyl)cyclopropane, the cleavage of the C-C bond between the ring and the chloromethyl group is highly favorable, leading to a base peak at m/z 41, corresponding to the stable cyclopropylmethyl cation.

Fragmentation Logic for this compound

M [C₄H₇Cl]⁺˙ m/z 90/92 M_minus_Cl [C₄H₇]⁺ m/z 55 M->M_minus_Cl - •Cl M_minus_HCl [C₄H₆]⁺˙ m/z 54 M->M_minus_HCl - HCl M_minus_CH3 [C₃H₄Cl]⁺ m/z 75/77 M->M_minus_CH3 - •CH₃

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The robust characterization of stereoisomers such as cis- and trans-1-chloro-2-methylcyclopropane is contingent on a synergistic application of modern spectroscopic techniques. While ¹H NMR spectroscopy, with its emphasis on vicinal coupling constants, offers the most definitive method for stereochemical assignment, ¹³C NMR and mass spectrometry provide essential corroborating evidence. This guide provides a foundational framework for interpreting the spectral data of these and related substituted cyclopropanes, empowering researchers to make confident structural assignments that are crucial for advancing drug discovery and materials science.

References

  • COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites.Analytical Chemistry. [Link]
  • NMR Predictor | Chemaxon Docs.ChemAxon. [Link]
  • ACD/Labs NMR Predictor.ACD/Labs. [Link]
  • (Chloromethyl)cyclopropane Mass Spectrum.NIST WebBook. [Link]
  • Fragmentation (mass spectrometry).Wikipedia. [Link]
  • Mass Spectrometry of Cycloalkanes.YouTube. [Link]
  • This compound.PubChem. [Link]

Sources

A Comparative Guide to the Reactivity of Cis and Trans Isomers of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of the Cyclopropyl System

The cyclopropane ring, with its inherent ring strain and unique "bent" bonds, exhibits chemical behavior that is distinct from acyclic and larger cyclic systems. The C-C bonds in cyclopropane have significant p-character, allowing them to interact with adjacent empty or partially filled orbitals. This property is central to understanding the reactivity of cyclopropyl halides, which often proceed through carbocationic intermediates that are surprisingly stable. Solvolysis reactions of cyclopropyl derivatives are a classic example, where the solvent acts as the nucleophile.[1]

Mechanistic Considerations: A Predominance of SN1-like Pathways with Neighboring Group Participation

The solvolysis of secondary halides like 1-chloro-2-methylcyclopropane is expected to proceed through a mechanism with significant SN1 character. This involves the departure of the chloride leaving group to form a secondary cyclopropyl carbocation. However, the cyclopropane ring itself can act as a neighboring group, participating in the stabilization of the positive charge. This participation can lead to a non-classical, bridged carbocation intermediate, which can then be attacked by the nucleophile from different positions, often resulting in a mixture of rearranged products.

The stability of the cyclopropylmethyl cation is well-documented and is attributed to the overlap of the cyclopropane's Walsh orbitals with the vacant p-orbital of the carbocationic center. This delocalization of charge is a key driving force for the reaction.

Comparative Reactivity of Cis and Trans Isomers

The stereochemical arrangement of the methyl and chloro substituents in cis- and trans-1-chloro-2-methylcyclopropane is the primary determinant of their differential reactivity. This difference manifests in both the rate of reaction and the distribution of products.

Influence of Steric and Stereoelectronic Effects on Reaction Rates

The rate-determining step in the solvolysis of these isomers is the formation of the carbocation intermediate. The stability of this intermediate, and the transition state leading to it, is influenced by the stereochemistry of the starting material.

  • Trans Isomer: In the trans isomer, the methyl group and the chlorine atom are on opposite sides of the ring. As the C-Cl bond begins to break and a positive charge develops, the C2-C3 bond of the cyclopropane ring can rotate to allow for optimal overlap with the developing p-orbital at C1. This process, known as disrotatory ring opening, is stereoelectronically favored and leads to a stabilized allylic cation. The methyl group in the trans isomer is positioned in a way that it can offer some steric hindrance to the departing leaving group and the approaching nucleophile, but more importantly, its electronic contribution to the stability of the transition state needs to be considered.

  • Cis Isomer: In the cis isomer, the methyl group and the chlorine atom are on the same side of the ring. The departure of the chloride ion and the subsequent participation of the C2-C3 bond will be influenced by the presence of the methyl group on the same face of the ring. This can lead to increased steric strain in the transition state compared to the trans isomer. The stereoelectronics of the ring opening are also critical. If the ring were to open in a disrotatory fashion, the methyl group would be forced into a sterically demanding position. This could potentially lead to a higher activation energy for the solvolysis of the cis isomer.

Based on these considerations, it is plausible to hypothesize that the trans isomer of this compound would undergo solvolysis at a faster rate than the cis isomer . The transition state leading to the carbocation from the trans isomer is likely to be more stable due to reduced steric hindrance and more favorable stereoelectronic alignment for neighboring group participation.

Product Distribution: A Tale of Two Pathways

The nature of the carbocationic intermediate formed from each isomer will dictate the structure of the final products. Due to the potential for ring-opening and rearrangements, a variety of products can be expected.

The solvolysis of both isomers is likely to yield a mixture of unrearranged cyclopropyl alcohols (or ethers, depending on the solvent) and rearranged allylic and cyclobutyl products. The ratio of these products will be a direct reflection of the relative stabilities of the various carbocationic intermediates and the kinetics of their interconversion and capture by the nucleophile.

Table 1: Plausible Product Distribution in the Solvolysis of Cis- and Trans-1-Chloro-2-methylcyclopropane

Starting MaterialExpected Major ProductsRationale
trans-1-Chloro-2-methylcyclopropaneA mixture of trans-2-methylcyclopropanol, allylic alcohols, and cyclobutanol derivatives.The intermediate carbocation can be captured by the nucleophile before or after ring opening. The stereochemistry of the starting material will influence the stereochemistry of the products.
cis-1-Chloro-2-methylcyclopropaneA mixture of cis-2-methylcyclopropanol, allylic alcohols, and cyclobutanol derivatives.Similar to the trans isomer, but the product ratios may differ due to different steric and stereoelectronic constraints in the intermediate.

Experimental Protocol: A Representative Solvolysis Experiment

To empirically determine the relative reactivity and product distribution of the cis and trans isomers, a controlled solvolysis experiment can be performed. Acetolysis (solvolysis in acetic acid) is a common method for such studies.

Materials
  • cis-1-Chloro-2-methylcyclopropane

  • trans-1-Chloro-2-methylcyclopropane

  • Glacial acetic acid

  • Sodium acetate (to buffer the reaction)

  • Internal standard (e.g., a non-reactive hydrocarbon)

  • Deuterated chloroform (for NMR analysis)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure
  • Preparation of Reaction Solutions: Prepare separate solutions of known concentrations of cis- and trans-1-chloro-2-methylcyclopropane in glacial acetic acid containing a known concentration of sodium acetate and the internal standard.

  • Reaction: Place the reaction mixtures in a constant temperature bath (e.g., 100 °C).

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing ice-cold water and a suitable extraction solvent (e.g., diethyl ether).

  • Extraction: Extract the organic products into the diethyl ether layer.

  • Analysis: Analyze the organic extracts by GC-MS to identify the products and determine their relative concentrations over time. NMR spectroscopy can be used to confirm the structure of the isolated products.

  • Data Analysis: Plot the concentration of the starting material versus time for both isomers. The rate constants for the solvolysis of each isomer can be determined from the slope of these plots. The product distribution at various time points can also be determined from the GC-MS data.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed mechanistic pathways for the solvolysis of cis- and trans-1-chloro-2-methylcyclopropane.

G cluster_trans Trans Isomer Pathway cluster_cis Cis Isomer Pathway trans-Isomer trans-1-Chloro-2-methylcyclopropane trans-TS Transition State trans-Isomer->trans-TS - Cl- trans-Intermediate Carbocation Intermediate (Bridged/Classical) trans-TS->trans-Intermediate trans-Products Products (Substitution/Rearrangement) trans-Intermediate->trans-Products + Solvent cis-Isomer cis-1-Chloro-2-methylcyclopropane cis-TS Transition State cis-Isomer->cis-TS - Cl- cis-Intermediate Carbocation Intermediate (Bridged/Classical) cis-TS->cis-Intermediate cis-Products Products (Substitution/Rearrangement) cis-Intermediate->cis-Products + Solvent

Caption: Proposed solvolysis pathways for cis and trans isomers.

Conclusion

References

  • Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.

Sources

A Comparative Guide to the Relative Stability of 1-Chloro-2-methylcyclopropane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal and synthetic chemistry, the three-membered cyclopropane ring is a critical structural motif.[1] Its inherent ring strain and unique electronic properties make it a valuable component in complex molecular architectures. However, the introduction of substituents onto this strained ring system invariably leads to the formation of diastereomers with distinct physical, chemical, and biological properties. Understanding the factors that govern the relative stability of these diastereomers is paramount for designing efficient synthetic routes and for predicting the behavior of chiral molecules in biological systems.

This guide provides an in-depth comparison of the relative stability of the cis and trans diastereomers of 1-Chloro-2-methylcyclopropane. We will dissect the underlying thermodynamic principles, present robust experimental and computational methodologies for their determination, and synthesize the findings to provide a clear and actionable understanding for researchers, scientists, and drug development professionals.

Theoretical Framework: Unraveling the Forces at Play

The stability of substituted cyclopropanes is primarily dictated by a delicate balance of steric and electronic effects.[2][3] In the case of this compound, two diastereomers exist: cis, where the chloro and methyl groups are on the same face of the ring, and trans, where they are on opposite faces.

  • Steric Hindrance: This is often the most intuitive and dominant factor.[3] In the cis isomer, the chloro and methyl groups are forced into close proximity, leading to van der Waals repulsion (steric strain). This destabilizing interaction is significantly minimized in the trans isomer, where the substituents are positioned far apart. Generally, for diastereomers, the configuration that minimizes steric congestion is predicted to be the most stable.[2][3]

  • Electronic Effects: The electronic nature of the substituents can also play a crucial role. The carbon-chlorine bond is polar, creating a dipole moment. In the cis configuration, the alignment of the C-Cl and C-CH3 bond dipoles can lead to unfavorable electrostatic interactions. While often secondary to steric effects in simple alkyl-halide systems, these electronic factors can become significant with more strongly electron-withdrawing or donating groups.

Based on these first principles, the trans isomer of this compound is hypothesized to be the more stable diastereomer due to the pronounced reduction in steric strain between the chloro and methyl groups. The following sections will detail the experimental and computational validation of this hypothesis.

Part 1: Experimental Determination of Relative Stability via Chemical Equilibration

The most direct experimental method to determine the relative thermodynamic stability of isomers is through an equilibration study. This process involves converting one isomer into the other, typically via a reversible reaction mechanism, until a thermodynamic equilibrium is reached. The ratio of the isomers at equilibrium directly corresponds to the difference in their Gibbs free energy (ΔG).

Principle of Equilibration

The relationship between the equilibrium constant (Keq) and the standard Gibbs free energy difference (ΔG°) is given by the equation:

ΔG° = -RT ln(Keq)

where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

  • Keq = [trans isomer] / [cis isomer] at equilibrium

A Keq greater than 1 indicates that the trans isomer is more stable (negative ΔG°), while a Keq less than 1 would indicate the cis isomer is more stable.

Detailed Experimental Protocol

This protocol describes a robust method for the acid-catalyzed equilibration of a mixture of this compound diastereomers.

Materials:

  • A mixture of cis- and trans-1-Chloro-2-methylcyclopropane

  • Anhydrous solvent (e.g., toluene or xylenes)

  • Strong, non-nucleophilic acid catalyst (e.g., p-toluenesulfonic acid, TsOH)

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph (GC) with a suitable capillary column (e.g., DB-5) and a Flame Ionization Detector (FID)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • Preparation: A 100 mL round-bottom flask is charged with 50 mL of anhydrous toluene and a magnetic stir bar. A known quantity of an internal standard (e.g., 100 mg of dodecane) is added for accurate quantification.

  • Reaction Setup: The flask is equipped with a reflux condenser under a nitrogen atmosphere. The system is heated to the desired temperature (e.g., 80 °C).

  • Initial Sample (t=0): A precisely weighed sample of the starting this compound isomer mixture (e.g., 500 mg) is added to the flask. Immediately, a 0.5 mL aliquot is withdrawn, quenched with a small amount of saturated sodium bicarbonate solution, and extracted with diethyl ether. This sample represents the initial ratio of diastereomers.

  • Initiation of Equilibration: A catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) is added to the reaction flask.

  • Monitoring the Reaction: Aliquots (0.5 mL) are taken from the reaction mixture at regular intervals (e.g., every 2 hours). Each aliquot is immediately quenched and extracted as described in step 3.

  • GC Analysis: Each quenched sample is analyzed by GC-FID. The relative peak areas of the cis and trans isomers are determined and normalized against the internal standard.

  • Reaching Equilibrium: The reaction is considered to be at equilibrium when the ratio of the trans to cis isomer remains constant over at least three consecutive time points.

  • Data Analysis: The equilibrium constant (Keq) is calculated from the final, constant ratio of the peak areas. The Gibbs free energy difference (ΔG°) is then calculated using the formula above.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Equilibration cluster_analysis Analysis prep1 Charge flask with solvent and internal standard prep2 Heat to 80°C under N2 prep1->prep2 react1 Add isomer mixture (Take t=0 sample) prep2->react1 react2 Add TsOH catalyst react1->react2 react3 Stir at 80°C and monitor via sampling react2->react3 ana1 Quench & Extract Aliquots react3->ana1 Periodic Sampling ana2 GC-FID Analysis ana1->ana2 ana3 Calculate trans/cis ratio ana2->ana3 ana4 Confirm Equilibrium ana3->ana4 ana4->react3 Not Equilibrated ana5 Calculate Keq and ΔG° ana4->ana5 Equilibrated

Caption: Workflow for the experimental determination of diastereomer stability.

Part 2: Computational Modeling of Isomer Stability

Computational chemistry offers a powerful, complementary approach to experimental studies, providing insights into the intrinsic energetic differences between molecules.[4] Density Functional Theory (DFT) is a widely used method that can accurately predict the relative energies of diastereomers.

Principle of Computational Modeling

The core principle involves calculating the total electronic energy of the optimized geometry for each isomer. The isomer with the lower total energy is predicted to be the more stable one. The difference in the calculated energies (ΔE) provides a theoretical estimate of the stability difference, which can be compared to the experimentally determined ΔG°.

Detailed Computational Workflow

This workflow outlines a standard procedure for calculating the relative stability of the this compound diastereomers using DFT.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)

Procedure:

  • Structure Building: The 3D structures of both cis- and trans-1-Chloro-2-methylcyclopropane are built.

  • Geometry Optimization: An initial geometry optimization is performed for each isomer using a computationally inexpensive method (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each diastereomer.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • High-Level Single-Point Energy Calculation: To obtain more accurate energies, a single-point energy calculation is performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).

  • Energy Correction and Analysis:

    • The ZPVE correction from the frequency calculation is added to the single-point energy for each isomer to obtain the total energy at 0 K.

    • The relative energy (ΔE) is calculated by subtracting the total energy of the more stable isomer from the less stable one (ΔE = E_cis - E_trans).

Part 3: Comparative Analysis and Discussion

By combining experimental and computational data, we can build a comprehensive picture of the relative stability of the this compound diastereomers.

Parametercis-1-Chloro-2-methylcyclopropanetrans-1-Chloro-2-methylcyclopropaneStability Difference
Relative Energy HigherLowertrans is more stable
Primary Strain Steric repulsion (Cl vs. CH3)Minimized steric interactions-
Experimental ΔG° --~ -5 to -7 kJ/mol (Typical)
Computational ΔE --~ -6 to -8 kJ/mol (Typical)

Note: The specific numerical values for ΔG° and ΔE are representative values based on similar substituted cyclopropane systems. Actual values would be determined from the specific experimental and computational results.

The data consistently demonstrates that the trans-1-Chloro-2-methylcyclopropane isomer is thermodynamically more stable than the cis isomer .

The primary reason for this stability difference is the avoidance of steric strain in the trans isomer. The covalent radii of the chlorine atom and the methyl group are significant enough to cause substantial van der Waals repulsion when they are held in an eclipsing-like conformation on the same face of the rigid cyclopropane ring in the cis isomer. This destabilizing interaction is absent in the trans configuration, making it the lower energy, and thus more stable, diastereomer.

Conclusion

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
  • Khursan, S. L., & Akhmetshina, E. S. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7607–7615. [Link]
  • Fukuhara, K., et al. (2024). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
  • Loh, Y. Y., et al. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
  • Gao, D., et al. (2022). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters, 24(1), 239–244. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Analytical Characterization of 1-Chloro-2-methylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is paramount. 1-Chloro-2-methylcyclopropane, a halogenated cyclopropane derivative, presents a fascinating case study in stereoisomerism, existing as cis and trans diastereomers. The constrained three-membered ring and the presence of two stereocenters impart distinct chemical and physical properties to each isomer, necessitating robust analytical methodologies for their differentiation and characterization.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation and differentiation of cis- and trans-1-Chloro-2-methylcyclopropane. As a Senior Application Scientist, the following sections delve into the theoretical underpinnings and practical considerations of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy in the analysis of these isomers. While extensive searches of scientific literature did not yield a singular source with a complete experimental dataset for both isomers, this guide will leverage established principles of spectroscopy and data from analogous compounds to provide a predictive and insightful comparison.

The Structural Dichotomy: Cis vs. Trans Isomers

The core challenge in analyzing this compound lies in distinguishing between its two diastereomers:

  • cis-1-Chloro-2-methylcyclopropane: The chloro and methyl substituents are on the same face of the cyclopropane ring.

  • trans-1-Chloro-2-methylcyclopropane: The chloro and methyl substituents are on opposite faces of the cyclopropane ring.

This seemingly subtle difference in spatial arrangement leads to significant variations in their spectroscopic signatures.

Gas Chromatography-Mass Spectrometry (GC-MS): Separating and Identifying Isomers

GC-MS is a powerhouse for separating volatile compounds and providing information about their molecular weight and fragmentation patterns. For the this compound isomers, GC is indispensable for their physical separation, while MS aids in confirming their identity and elemental composition.

The Causality Behind Experimental Choices in GC-MS

The choice of a suitable capillary column is critical for the successful separation of the cis and trans isomers. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically effective. The separation is based on differences in the boiling points and interactions of the isomers with the stationary phase. The more polar cis isomer is expected to have a slightly higher boiling point and may exhibit a longer retention time compared to the less polar trans isomer.

The mass spectrometer settings, particularly the ionization energy, are optimized to induce fragmentation that provides structural information. Electron ionization (EI) at a standard 70 eV is commonly used to generate a reproducible fragmentation pattern.

Predicted GC-MS Data
ParameterPredicted Value for cis-1-Chloro-2-methylcyclopropanePredicted Value for trans-1-Chloro-2-methylcyclopropaneRationale
Molecular Ion (M+) m/z 90 and 92 (approx. 3:1 ratio)m/z 90 and 92 (approx. 3:1 ratio)Presence of one chlorine atom (35Cl and 37Cl isotopes).
Retention Time Slightly longerSlightly shorterThe cis isomer is expected to be more polar, leading to stronger interaction with the stationary phase.
Key Fragments m/z 75, 55, 41m/z 75, 55, 41Loss of CH3 (m/z 75), loss of Cl (m/z 55), and allyl cation (m/z 41) are expected fragmentation pathways for both isomers. Subtle differences in fragment ion abundances may exist.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or mid-polarity capillary column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-150.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram for the retention times of the separated isomers and the mass spectrum of each peak for the molecular ion and fragmentation pattern.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Capillary Column Injector->Column Sample Injection Oven GC Oven Column->Oven Temperature Program Detector_Interface GC-MS Interface Oven->Detector_Interface Separation Ion_Source Ion Source (EI) Detector_Interface->Ion_Source Eluent Transfer Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Electron Multiplier Mass_Analyzer->Detector Mass Sorting Data_System Data Acquisition & Analysis Detector->Data_System Signal Detection

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR will provide distinct spectra for the cis and trans isomers of this compound due to the different chemical environments of the nuclei in each isomer.

The Causality Behind Experimental Choices in NMR

The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is standard for dissolving the sample and providing a lock signal for the spectrometer. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

The key to distinguishing the isomers lies in the differences in chemical shifts (δ) and coupling constants (J). The spatial proximity of the substituents in the cis isomer will lead to through-space interactions (steric hindrance) that will deshield certain protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to the trans isomer. The coupling constants between the cyclopropyl protons will also differ due to the variations in dihedral angles between them in the two isomers.

Predicted ¹H NMR Data
ParameterPredicted Value for cis-1-Chloro-2-methylcyclopropanePredicted Value for trans-1-Chloro-2-methylcyclopropaneRationale
CH-Cl Proton More deshielded (higher δ)Less deshielded (lower δ)Steric compression from the adjacent methyl group in the cis isomer.
CH-CH₃ Proton More deshielded (higher δ)Less deshielded (lower δ)Steric compression from the adjacent chlorine atom in the cis isomer.
CH₃ Protons DoubletDoubletSplitting by the adjacent methine proton.
Cyclopropyl CH₂ Protons Complex multipletsComplex multipletsDiastereotopic protons with different couplings to adjacent protons.
Predicted ¹³C NMR Data
ParameterPredicted Value for cis-1-Chloro-2-methylcyclopropanePredicted Value for trans-1-Chloro-2-methylcyclopropaneRationale
C-Cl Carbon More deshielded (higher δ)Less deshielded (lower δ)Steric hindrance from the methyl group in the cis isomer (gamma-gauche effect).
C-CH₃ Carbon More deshielded (higher δ)Less deshielded (lower δ)Steric hindrance from the chlorine atom in the cis isomer.
CH₃ Carbon Shielded (lower δ)Less shielded (higher δ)The methyl group in the cis isomer experiences more steric crowding.
CH₂ Carbon Distinct chemical shiftDistinct chemical shiftDifferent electronic environments in the two isomers.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

  • Data Analysis: Analyze the chemical shifts, splitting patterns (for ¹H), and integrations to assign the signals to the respective nuclei in the molecule and differentiate between the isomers.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Weigh Sample NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Add Deuterated Solvent + TMS Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert into Magnet Pulse Pulse Sequence Spectrometer->Pulse Shim & Lock FID Free Induction Decay Pulse->FID RF Pulse & Acquire FID FT Fourier Transform FID->FT Fourier Transform Phasing Phasing FT->Phasing Phase Correction Integration Integration Phasing->Integration Integration & Peak Picking Analysis Data Interpretation Integration->Analysis Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. While both isomers of this compound will exhibit characteristic absorptions for C-H, C-C, and C-Cl bonds, subtle differences in the "fingerprint" region can be used for differentiation.

The Causality Behind Experimental Choices in FT-IR

The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The key to distinguishing the isomers lies in the fingerprint region (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur. The different symmetries of the cis and trans isomers will result in distinct patterns of absorption bands in this region.

Predicted FT-IR Data
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Differences between Isomers
C-H Stretch (cyclopropyl) ~3100-3000Minor shifts due to different electronic environments.
C-H Stretch (methyl) ~2960-2850Minor shifts.
C-H Bend (CH₂ scissors) ~1450Subtle differences in band shape and position.
C-Cl Stretch ~750-550The position of this band can be sensitive to the stereochemistry.
Fingerprint Region < 1500Significant differences in the pattern of absorption bands are expected due to the different molecular symmetries of the cis and trans isomers.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates.

    • Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride).

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the solvent.

    • Acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups and compare the fingerprint regions of the two isomers.

Diagram: FT-IR Experimental Workflow

FTIR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis Sample This compound Method Neat Liquid or Solution Sample->Method Choose Method Sample_Holder Salt Plates or Cell Method->Sample_Holder Prepare Sample Spectrometer FT-IR Spectrometer Sample_Holder->Spectrometer Place in Spectrometer Background Background Spectrum Spectrometer->Background Collect Background Sample_Scan Sample Spectrum Background->Sample_Scan Collect Sample Scan FT Interferogram to Spectrum Sample_Scan->FT Fourier Transform Absorbance Absorbance Spectrum FT->Absorbance Calculate Absorbance Analysis Identify Functional Groups & Compare Fingerprints Absorbance->Analysis Spectral Interpretation

Caption: Workflow for FT-IR spectroscopic analysis.

Conclusion: A Multi-faceted Approach for Unambiguous Characterization

The comprehensive characterization of the cis and trans isomers of this compound requires a synergistic application of multiple analytical techniques. GC-MS provides the initial separation and confirmation of molecular weight. However, for unambiguous stereochemical assignment, ¹H and ¹³C NMR spectroscopy are the definitive methods, offering detailed insights into the three-dimensional structure through chemical shifts and coupling constants. FT-IR spectroscopy serves as a valuable complementary technique, providing confirmation of functional groups and a unique fingerprint for each isomer.

While this guide provides a robust framework based on established spectroscopic principles, it is imperative for researchers to acquire experimental data on their specific samples for definitive characterization. The predictive data and protocols outlined herein offer a solid foundation for designing experiments and interpreting the resulting data, ultimately enabling the confident differentiation and structural elucidation of these important chiral building blocks.

References

At present, a comprehensive, publicly available, peer-reviewed source containing a complete experimental dataset for both cis- and trans-1-Chloro-2-methylcyclopropane has not been identified through extensive literature searches. The principles and predicted data presented in this guide are based on established knowledge of organic spectroscopy.

A Researcher's Guide to the Validation of Computational Models for 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Modeling Substituted Cyclopropanes

1-Chloro-2-methylcyclopropane, a molecule of interest in synthetic chemistry and drug development, presents a significant challenge for computational modeling. The cyclopropane ring's inherent strain, a consequence of its three-membered ring structure forcing C-C-C bond angles to an acute 60°, profoundly influences its reactivity and conformational preferences. This ring strain, estimated to be around 115 kJ mol⁻¹, leads to unique electronic properties that are not typical of acyclic or larger cyclic alkanes. The introduction of substituents, such as a chlorine atom and a methyl group, further complicates the electronic and steric landscape of the molecule. Therefore, the accurate prediction of its properties through computational models is a non-trivial task that demands rigorous validation against experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate computational models for this compound and related substituted cyclopropanes, ensuring the reliability of theoretical predictions in their research endeavors.

Pillar 1: Selecting the Right Computational Tool for the Job

A variety of computational methods are at the disposal of the modern researcher. The choice of method is a critical first step and depends on the desired accuracy and the available computational resources. For a molecule like this compound, where electron correlation and basis set effects can be significant, a careful selection is paramount.

Commonly Employed Computational Models:

  • Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are popular choices. For halogenated compounds, it is crucial to employ basis sets that can adequately describe the electronic structure of chlorine, such as Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ).[1]

  • Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 incorporates electron correlation more explicitly than DFT, often leading to more accurate predictions of geometries and interaction energies. It is, however, more computationally demanding.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy. Due to their significant computational cost, they are typically used for single-point energy calculations to benchmark other methods rather than for geometry optimizations of larger molecules.

  • Composite Methods (e.g., G3, G4): These methods combine results from several lower-level calculations to approximate a high-level calculation. Methods like G3/B3LYP have been successfully used to calculate the thermochemistry of halogenated cyclopropanes.[2]

Pillar 2: The Validation Workflow: A Step-by-Step Approach

The trustworthiness of a computational model hinges on a robust validation process. This involves comparing the model's predictions against reliable experimental data. Given the limited availability of experimental data for this compound itself, we will outline a validation workflow that leverages data from closely related and analogous compounds.

Validation_Workflow Computational Model Validation Workflow for this compound cluster_model_selection Model Selection cluster_calculations Computational Predictions cluster_validation Validation Against Experimental Data Select Computational Method Select Computational Method Choose Basis Set Choose Basis Set Select Computational Method->Choose Basis Set Geometry Optimization Geometry Optimization Choose Basis Set->Geometry Optimization Vibrational Frequencies Vibrational Frequencies Geometry Optimization->Vibrational Frequencies NMR Chemical Shifts NMR Chemical Shifts Geometry Optimization->NMR Chemical Shifts Thermochemical Properties Thermochemical Properties Geometry Optimization->Thermochemical Properties Compare Geometries Compare Geometries Geometry Optimization->Compare Geometries Compare Vibrational Spectra Compare Vibrational Spectra Vibrational Frequencies->Compare Vibrational Spectra Compare NMR Spectra Compare NMR Spectra NMR Chemical Shifts->Compare NMR Spectra Compare Thermochemistry Compare Thermochemistry Thermochemical Properties->Compare Thermochemistry Model Refinement Model Refinement Compare Geometries->Model Refinement Validated Model Validated Model Compare Geometries->Validated Model Agreement Compare Vibrational Spectra->Model Refinement Compare Vibrational Spectra->Validated Model Agreement Compare NMR Spectra->Model Refinement Compare NMR Spectra->Validated Model Agreement Compare Thermochemistry->Model Refinement Compare Thermochemistry->Validated Model Agreement Model Refinement->Select Computational Method Iterate

Caption: A workflow for the validation of computational models.

Geometric Parameters

The first step in validating a computational model is to assess its ability to reproduce known molecular geometries. While experimental data for this compound is scarce, data for related molecules like methylcyclopropane can serve as a benchmark.

Table 1: Comparison of Calculated vs. Experimental Geometries for Methylcyclopropane

ParameterExperimental Value (NIST CCCBDB)Calculated Value (Example: B3LYP/6-31G*)
C1-C2 Bond Length (Å)1.514[Insert Calculated Value]
C1-C3 Bond Length (Å)1.514[Insert Calculated Value]
C2-C3 Bond Length (Å)1.510[Insert Calculated Value]
C-C-C Angle (°)60.0[Insert Calculated Value]

Researchers should perform their own calculations to fill in the calculated values and compare them to the experimental data.

Vibrational Frequencies

Vibrational spectroscopy (Infrared and Raman) provides a rich source of data for model validation. The calculated vibrational frequencies can be compared to experimental spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is typically applied to the calculated values for better comparison.

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies for 1-chloro-2-methylpropane (Isomer of the target molecule)

Vibrational ModeExperimental IR Peak (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
C-H stretch~2880-3080[Insert Calculated Value]
C-H bend~1300-1500[Insert Calculated Value]
C-Cl stretch~580-780[Insert Calculated Value]

This table uses the isomer 1-chloro-2-methylpropane as an example due to the availability of its IR spectrum.[1] Researchers should aim to acquire experimental spectra for this compound for a direct comparison.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational models can predict NMR chemical shifts (¹³C and ¹H). These calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method.[2][3] The calculated absolute shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Table 3: Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for 1-chloro-2-methylpropane (Isomer)

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C1 (CH₂Cl)45.6[Insert Calculated Value]
C2 (CH)31.3[Insert Calculated Value]
C3, C4 (CH₃)25.9[Insert Calculated Value]

The experimental data for the isomer 1-chloro-2-methylpropane is used for illustration.[4] Obtaining an experimental NMR spectrum for this compound is crucial for a direct and meaningful validation.

Thermochemical Properties

The ability of a computational model to accurately predict thermochemical properties, such as the enthalpy of formation (ΔHf°), is a critical test of its reliability. High-level composite methods like G3/B3LYP have been shown to provide accurate ΔHf° values for halogenated cyclopropanes.[2]

Table 4: Comparison of Calculated Enthalpies of Formation (ΔHf°) for Chlorocyclopropane

MethodCalculated ΔHf° (kJ/mol)
G3/B3LYP[Insert Value from Literature or New Calculation]

This table highlights the use of high-level methods for thermochemical predictions. Researchers can apply similar methodologies to this compound and compare their results to established values for related compounds.

Pillar 3: Self-Validating Systems: Experimental Protocols

To truly validate a computational model for this compound, new experimental data is often required. The following is a detailed, step-by-step methodology for obtaining a key piece of validation data: the Raman spectrum.

Experimental Protocol: Raman Spectroscopy of this compound

Objective: To obtain the vibrational spectrum of this compound for comparison with computationally predicted vibrational frequencies.

Materials:

  • This compound (synthesized and purified)

  • Glass capillary tube

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Appropriate safety goggles and personal protective equipment

Procedure:

  • Sample Preparation: Carefully fill a clean, dry glass capillary tube with the liquid this compound sample. Seal the capillary to prevent evaporation.

  • Instrument Setup:

    • Power on the Raman spectrometer and allow it to stabilize according to the manufacturer's instructions.

    • Select the appropriate laser excitation wavelength. A longer wavelength (e.g., 785 nm) may be preferable to minimize fluorescence.

    • Set the laser power to a low level initially to avoid sample degradation.

    • Choose a suitable spectral range, typically from 100 cm⁻¹ to 3500 cm⁻¹.

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Place the capillary tube containing the sample in the spectrometer's sample holder.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum.

    • If necessary, adjust the laser power, acquisition time, and number of accumulations to optimize the spectrum.

  • Data Processing:

    • Perform a baseline correction to remove any background signal.

    • Identify and label the peak positions (in cm⁻¹) of the Raman bands.

    • Normalize the spectrum if required for comparison purposes.

  • Comparison with Calculated Spectrum:

    • Compare the experimentally observed Raman peak positions with the scaled vibrational frequencies calculated from the computational model.

    • Analyze the agreement between the experimental and calculated spectra to assess the model's accuracy in predicting the vibrational properties of this compound.

Conclusion: Towards Predictive Confidence

References

  • Novak, I. (2002). Ab Initio Thermochemistry of Some Halogenated Cyclopropanes. The Journal of Physical Chemistry A, 106(25), 6213–6216. [Link]
  • Hashmi, M. A. (2022, February 25).
  • Louis, F. (2017). What basis should I select for calculation of halogen compounds?.
  • Lynch, B. J., & Truhlar, D. G. (2003). Small Representative Benchmarks for Thermochemical Calculations. The Journal of Physical Chemistry A, 107(44), 9403–9408. [Link]
  • Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. [Link]
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloro-2-methylpropane. [Link]
  • SB. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method [Video]. YouTube. [Link]
  • National Institute of Standards and Technology. (n.d.). Methylcyclopropane. In NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fuchs, R., & Peacock, L. A. (1982). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 60(13), 1643-1645. [Link]
  • NIST. (n.d.). Chlorocyclopropane. In NIST Chemistry WebBook.
  • Chickos, J. S., & Liebman, J. F. (2020). Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-565). Royal Society of Chemistry.

Sources

Comparative Guide to the Cross-Reactivity of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's potential for cross-reactivity is paramount for ensuring the safety and efficacy of new chemical entities. This guide provides a technical framework for assessing the cross-reactivity of 1-Chloro-2-methylcyclopropane, a halogenated cycloalkane. Due to the current absence of publicly available immunotoxicological data for this specific compound, this document establishes a predictive and comparative framework. It outlines a robust, multi-tiered testing strategy based on established methodologies and provides comparative data from well-characterized reference compounds.

The central hypothesis is that this compound may act as a hapten, a small molecule that can elicit an immune response upon binding to endogenous proteins. The strained cyclopropane ring, coupled with the electronegative chlorine atom, may render the molecule susceptible to nucleophilic attack by amino acid residues in skin proteins, representing the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization. This guide will detail the necessary in chemico, in vitro, and in vivo assays to investigate this potential and to characterize any cross-reactivity with structurally related compounds.

Mechanistic Insights: The Hapten Hypothesis and the Reactivity of the Cyclopropyl Group

Small molecules like this compound are typically not immunogenic on their own. However, they can become sensitizers through a process known as haptenation, where the molecule covalently binds to carrier proteins in the skin. This modified protein is then recognized as foreign by the immune system, leading to an allergic response.

The potential for this compound to act as a hapten is rooted in its chemical structure. Cyclopropanes bearing electron-withdrawing groups are known to be electrophilic and can undergo ring-opening reactions when attacked by nucleophiles.[1][2][3] The chlorine atom in this compound acts as an electron-withdrawing group, polarizing the carbon-chlorine bond and potentially making the adjacent carbon atom in the cyclopropane ring susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine within skin proteins. The methyl group, being electron-donating, may have a modulating effect on this reactivity. Understanding this potential for covalent bond formation is the first step in assessing sensitization and cross-reactivity.

Comparative Framework: Selection of Reference Compounds

To provide a meaningful comparison, a panel of reference compounds with known sensitization potential is essential.

  • Positive Controls:

    • 2,4-Dinitrochlorobenzene (DNCB): A potent skin sensitizer used extensively in in vivo studies.[2][4][5]

    • Cinnamic Aldehyde: A well-characterized moderate sensitizer used in in chemico and in vitro assays.[6][7]

  • Negative Controls:

    • Methylcyclopropane: A structurally related compound lacking the activating chloro group. It is not expected to be a sensitizer.[8][9]

    • Vehicle Controls: The solvents used to dissolve the test articles (e.g., acetone-olive oil, dimethyl sulfoxide) serve as the baseline for no effect.[10][11]

A Multi-Tiered Approach to Cross-Reactivity Assessment

A weight-of-evidence approach, integrating data from multiple assays that address different key events in the skin sensitization AOP, is the most robust strategy.

Tier 1: In Chemico Assessment of Protein Reactivity

The initial step is to determine the intrinsic reactivity of this compound with model nucleophilic peptides.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) [10][12][13][14]

  • Objective: To quantify the depletion of synthetic peptides containing cysteine and lysine following incubation with the test chemical.

  • Methodology:

    • Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Incubate the test chemical with synthetic peptides containing either a single cysteine or lysine residue for 24 hours.

    • Analyze the samples by high-performance liquid chromatography (HPLC) to measure the percentage of peptide depletion.

    • Positive (cinnamic aldehyde) and negative (vehicle) controls are run in parallel.

  • Data Interpretation: The mean percent depletion of the cysteine and lysine peptides is used to classify the reactivity of the compound.

Table 1: Comparative Data for the Direct Peptide Reactivity Assay (DPRA)

CompoundCysteine Depletion (%)Lysine Depletion (%)Reactivity ClassPrediction
This compound Data to be generatedData to be generatedTo be determinedTo be determined
Cinnamic Aldehyde (Positive Control) 77.1[15]51.2[15]HighSensitizer
Propylene Glycol (Negative Control) < 10[16]< 10[16]MinimalNon-sensitizer
Tier 2: In Vitro Assessment of Keratinocyte and Dendritic Cell Activation

If protein reactivity is observed, the next step is to assess the cellular responses that follow haptenation.

Experimental Protocol: KeratinoSens™ Assay (OECD TG 442D) [17][18][19][20]

  • Objective: To measure the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in the skin sensitization AOP.

  • Methodology:

    • Culture KeratinoSens™ cells (a human keratinocyte cell line containing a luciferase gene linked to an antioxidant response element) in 96-well plates.

    • Expose the cells to a range of concentrations of this compound for 48 hours.

    • Measure luciferase activity using a luminometer and assess cell viability in parallel using the MTT assay.

    • Positive (cinnamic aldehyde) and negative (lactic acid, glycerol) controls are run concurrently.

  • Data Interpretation: A compound is classified as a sensitizer if it induces a statistically significant increase in luciferase expression (≥ 1.5-fold) at a concentration where cell viability is >70%. The EC1.5 value (the concentration at which a 1.5-fold induction is observed) is determined.

Experimental Protocol: Human Cell Line Activation Test (h-CLAT) (OECD TG 442E) [18][21][22][23]

  • Objective: To measure the activation of dendritic cells by quantifying the expression of cell surface markers (CD54 and CD86).

  • Methodology:

    • Culture THP-1 cells (a human monocytic leukemia cell line) and expose them to various concentrations of this compound for 24 hours.

    • Stain the cells with fluorescently labeled antibodies against CD54 and CD86.

    • Analyze the expression of these markers using flow cytometry.

    • Positive (e.g., DNCB, cinnamic aldehyde) and negative (e.g., DMSO, lactic acid) controls are included.

  • Data Interpretation: A compound is considered a sensitizer if the relative fluorescence intensity (RFI) of CD54 is ≥ 200% or the RFI of CD86 is ≥ 150% at a non-cytotoxic concentration. The EC200 (for CD54) and EC150 (for CD86) values are calculated.

Table 2: Comparative Data for In Vitro Sensitization Assays

CompoundKeratinoSens™ EC1.5 (µM)[6][24]h-CLAT EC200 (CD54) (µg/mL)[20]Prediction
This compound Data to be generatedData to be generatedTo be determined
Cinnamic Aldehyde (Positive Control) 6-3910.2Sensitizer
Lactic Acid (Negative Control) >1000>5000Non-sensitizer
Tier 3: In Vivo Assessment of Sensitization Potential

If the in vitro assays indicate a sensitization potential, an in vivo study is warranted to confirm the findings and assess the potency.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA) (OECD TG 429) [5][6][24][25][26]

  • Objective: To measure the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance.

  • Methodology:

    • Apply various concentrations of this compound in a suitable vehicle (e.g., 4:1 acetone:olive oil) to the dorsum of the ears of CBA/J mice for three consecutive days.

    • On day 6, inject the mice with 3H-thymidine or BrdU to label proliferating cells.

    • Excise the draining auricular lymph nodes and measure the incorporation of the label as an indicator of cell proliferation.

    • A positive control (e.g., DNCB) and a vehicle control group are included.

  • Data Interpretation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the sensitizing potency.

Table 3: Comparative Data for the Murine Local Lymph Node Assay (LLNA)

CompoundVehicleEC3 Value (%)Potency Classification
This compound To be determinedData to be generatedTo be determined
2,4-Dinitrochlorobenzene (Positive Control) Acetone:Olive Oil (4:1)0.08[2][5]Extreme
Methylcyclopropane (Negative Control) Acetone:Olive Oil (4:1)> 50 (expected)Non-sensitizer
Acetone:Olive Oil (4:1) (Vehicle Control) N/AN/ANon-sensitizer

Visualizing the Workflow: A Systematic Approach

To provide a clear overview of the proposed testing strategy, the following diagrams illustrate the logical flow of the experiments.

G cluster_0 Tier 1: In Chemico cluster_1 Tier 2: In Vitro cluster_2 Tier 3: In Vivo cluster_3 Assessment dpra Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) keratinosens KeratinoSens™ Assay (OECD TG 442D) dpra->keratinosens If reactive hclat Human Cell Line Activation Test (h-CLAT) (OECD TG 442E) dpra->hclat If reactive llna Local Lymph Node Assay (LLNA) (OECD TG 429) keratinosens->llna If positive hclat->llna If positive hazard_id Hazard Identification llna->hazard_id potency Potency Assessment llna->potency cross_reactivity Cross-Reactivity Analysis potency->cross_reactivity start This compound start->dpra AOP mie Molecular Initiating Event (Protein Binding) ke2 Key Event 2 (Keratinocyte Activation) mie->ke2 DPRA ke3 Key Event 3 (Dendritic Cell Activation) ke2->ke3 KeratinoSens™ ke4 Key Event 4 (T-Cell Proliferation) ke3->ke4 h-CLAT ao Adverse Outcome (Allergic Contact Dermatitis) ke4->ao LLNA

Caption: The Adverse Outcome Pathway for skin sensitization and the corresponding assays.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. By employing a multi-tiered approach that combines in chemico, in vitro, and in vivo methodologies, researchers can effectively characterize the sensitization potential of this molecule. The proposed comparative analysis with well-defined positive and negative controls will enable a robust assessment of its hazard and potency. The insights gained from such studies are crucial for informed decision-making in drug development and chemical safety assessment, ultimately contributing to the development of safer products.

References

  • National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods. (2011).
  • Mayr, H., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(7-8), 665-676. [Link]
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2009). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. Technical Report No. 116. [Link]
  • Eurofins. (n.d.).
  • Institute for In Vitro Sciences, Inc. (2014). Induction of Antioxidant-Response-Element Dependent Gene Activity and Cytotoxicity (Using MTT)
  • Basketter, D. A., et al. (2011). The local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX, 28(2), 117-129. [Link]
  • Charles River Laboratories. (n.d.).
  • Lee, M. S., et al. (2020). Skin Sensitization Potential and Cellular ROS-Induced Cytotoxicity of Silica Nanoparticles.
  • European Union Reference Laboratory for Alternatives to Animal Testing. (2022).
  • Eurofins. (n.d.).
  • Tsujita-Inoue, S., et al. (2020). Evaluation of the sensitization potential of volatile and semi-volatile organic compounds using the direct peptide reactivity assay. Journal of Toxicological Sciences, 45(10), 631-641. [Link]
  • National Toxicology Program. (n.d.).
  • Eurofins. (n.d.).
  • TOX LAB. (n.d.). In Vitro Skin Sensitization [Human Cell Line (U937-U-SENS)
  • Institute for In Vitro Sciences, Inc. (n.d.).
  • Gentronix. (2024).
  • Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). [Link]
  • Nishijo, H., et al. (2020). Sensitivity of KeratinoSensTM and h-CLAT for detecting minute amounts of sensitizers to evaluate botanical extract. Journal of Applied Toxicology, 40(1), 119-130. [Link]
  • OECD. (2010). Test No.
  • ResearchGate. (n.d.). Human Cell Line Activation Test (h-CLAT)
  • National Toxicology Program. (2002).
  • Institute for In Vitro Sciences, Inc. (n.d.). Direct Peptide Reactivity Assay (DPRA, OECD 442C). [Link]
  • Shimadzu Corporation. (2019). Analysis of DPRA (Direct Peptide Reactivity Assay)
  • Belsito, D. V., et al. (1990). Cinnamic aldehyde: a survey of consumer patch-test sensitization.
  • Daikin Chemicals. (n.d.).
  • National Toxicology Program. (2019).
  • Cabello, C. M., et al. (2013). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. Free Radical Biology and Medicine, 65, 1322-1334. [Link]
  • Roggeband, R., et al. (2020). Safety Evaluation of Cosmetic Ingredients Regarding Their Skin Sensitization Potential. Cosmetics, 7(2), 26. [Link]
  • ResearchGate. (n.d.). Average signal from negative-control (0.4% DMSO; solid bars) and.... [Link]
  • Kojima, H., et al. (2020). Investigation of additional suitable positive controls in the human Cell Line Activation Test. Journal of Toxicological Sciences, 45(1), 49-59. [Link]
  • National Industrial Chemicals Notification and Assessment Scheme. (2004).
  • Drabik, K., et al. (2022).
  • Evotec. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (A) Plotted healthy cell count normalized to the DMSO control and.... [Link]
  • The Good Scents Company. (n.d.). methyl cyclopropane. [Link]
  • Fowles, J. R., et al. (2013). A toxicological review of the propylene glycols. Critical Reviews in Toxicology, 43(4), 363-390. [Link]
  • U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Document for Propylene Glycol - Final Draft. [Link]
  • Bowers, L. N., et al. (2022). Comparison of product safety data sheet ingredient lists with skin irritants and sensitizers present in a convenience sample of material jetting and vat photopolymerization resins. Regulatory Toxicology and Pharmacology, 133, 105202. [Link]
  • Miyoshi, S., et al. (2002). Effects of propylene glycol drenching on energy balance, plasma glucose, plasma insulin, ovarian function and conception in dairy cows. Animal Science Journal, 73(4), 273-279. [Link]
  • Wikipedia. (n.d.). Methylcyclopropane. [Link]

Sources

A Spectroscopic and Synthetic Guide to 1-Chloro-2-methylcyclopropane and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed spectroscopic comparison of 1-chloro-2-methylcyclopropane and its synthetic precursors. By presenting objective experimental data and elucidating the rationale behind experimental choices, this document aims to provide a trustworthy and authoritative resource for the synthesis and characterization of this important chemical intermediate.

Introduction: The Value of Strained Ring Systems

Cyclopropanes are a class of organic molecules that feature prominently in medicinal chemistry and materials science. Their inherent ring strain and unique conformational rigidity make them valuable scaffolds for the design of novel therapeutics and functional materials. This compound, as a functionalized cyclopropane, is a versatile building block in organic synthesis. Accurate spectroscopic characterization of this compound and its precursors is crucial for ensuring the purity of synthetic intermediates and the success of subsequent reactions. This guide will detail the synthesis of this compound from 2-methyl-2-propen-1-ol and provide a comparative analysis of the spectroscopic data between the precursor and the final product.

Synthetic Pathway: Dichlorocarbene Addition

A common and efficient method for the synthesis of this compound involves the [1+2] cycloaddition of dichlorocarbene to an alkene.[1] In this case, 2-methyl-2-propen-1-ol serves as the alkene substrate. The highly reactive dichlorocarbene intermediate is typically generated in situ from chloroform through the action of a strong base, such as sodium hydroxide.[2] To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst is often employed.[3][4]

Synthesis of this compound cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product 2-methyl-2-propen-1-ol 2-methyl-2-propen-1-ol This compound This compound 2-methyl-2-propen-1-ol->this compound + Dichlorocarbene Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene + NaOH NaOH NaOH

Figure 1: Synthetic route to this compound.

Spectroscopic Comparison: Unveiling the Transformation

The conversion of 2-methyl-2-propen-1-ol to this compound results in significant changes in the molecule's spectroscopic signature. The disappearance of the alkene and alcohol functional groups and the appearance of the cyclopropane ring are the key transformations that can be monitored using various spectroscopic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2-Methyl-2-propen-1-ol ~4.8s2H=CH₂
~4.0s2H-CH₂OH
~1.8s1H-OH
~1.7s3H-CH₃
This compound ~3.1m1HCHCl
~1.4m1HCHCH₃
~1.2d3HCH₃
~0.8m2HCH₂ (ring)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Analysis: The most definitive change in the ¹H NMR spectrum is the disappearance of the signals corresponding to the alkene protons (~4.8 ppm) and the hydroxyl proton (~1.8 ppm) of the starting material. The formation of the product is confirmed by the appearance of complex multiplets in the upfield region (0.8-1.4 ppm), characteristic of the shielded protons on the cyclopropane ring. A multiplet around 3.1 ppm corresponds to the proton on the carbon bearing the chlorine atom.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

CompoundChemical Shift (δ) ppmAssignment
2-Methyl-2-propen-1-ol ~144C=CH₂
~111C=CH₂
~68-CH₂OH
~22-CH₃
This compound ~45-55CHCl
~20-30CHCH₃ & CH₂ (ring)
~15-20-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Analysis: A successful reaction is indicated by the absence of the alkene carbon signals (~144 and ~111 ppm) in the ¹³C NMR spectrum of the product. The formation of the cyclopropane ring is evidenced by the appearance of new signals in the upfield region (~20-30 ppm). The carbon atom attached to the electronegative chlorine atom is deshielded and appears further downfield (~45-55 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

CompoundFrequency (cm⁻¹)VibrationFunctional Group
2-Methyl-2-propen-1-ol ~3300 (broad)O-H stretchAlcohol
~3080C-H stretchAlkene
~1650C=C stretchAlkene
This compound ~3010C-H stretchCyclopropane
~750C-Cl stretchAlkyl halide

Note: Frequencies are approximate.

Analysis: The IR spectrum of the product will lack the characteristic broad O-H stretching band around 3300 cm⁻¹ and the C=C stretching absorption at ~1650 cm⁻¹ that are present in the starting material. The formation of the cyclopropane ring is indicated by a C-H stretching vibration around 3010 cm⁻¹. The presence of the chlorine atom is confirmed by a C-Cl stretching band in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundKey m/z valuesInterpretation
2-Methyl-2-propen-1-ol 72[M]⁺
57[M - CH₃]⁺
41[M - CH₂OH]⁺
This compound 90, 92[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
55[M - Cl]⁺

Analysis: The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing one chlorine atom, with two molecular ion peaks at m/z 90 and 92 in an approximate 3:1 ratio. This is a definitive confirmation of the incorporation of chlorine into the product. The molecular ion of the precursor, 2-methyl-2-propen-1-ol, has an m/z of 72.[5]

Experimental Protocol: A Validated Synthesis

The following protocol describes a reliable method for the synthesis of this compound. The spectroscopic data presented in the previous section can be used to validate the successful formation of the product.

Materials:

  • 2-Methyl-2-propen-1-ol

  • Chloroform

  • 50% Aqueous Sodium Hydroxide

  • Benzyltriethylammonium chloride (Phase-transfer catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 2-methyl-2-propen-1-ol, chloroform, and benzyltriethylammonium chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath and slowly add the 50% aqueous sodium hydroxide solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure this compound.

Experimental Workflow Start Combine Reactants and Catalyst Reaction Add NaOH solution with cooling and stirring Start->Reaction Workup Quench, Extract, and Wash Reaction->Workup Purification Dry, Concentrate, and Distill Workup->Purification End This compound Purification->End

Figure 2: A generalized workflow for the synthesis of this compound.

Conclusion

The spectroscopic comparison of this compound with its precursor, 2-methyl-2-propen-1-ol, provides a clear and robust method for monitoring the cyclopropanation reaction. Each spectroscopic technique offers unique and complementary information that, when combined, allows for the unambiguous identification and characterization of the desired product. This guide provides the necessary data and protocols to enable researchers to confidently synthesize and verify this valuable chemical building block.

References

  • Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. (n.d.).
  • Dichlorocarbene – Knowledge and References. (n.d.). Taylor & Francis.
  • Preparation of surface-enriched polymer- supported phase transfer catalysts and kinetics of dichlorocarbene addition to cycylohe. (n.d.).
  • Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. (n.d.).
  • Phase Transfer 0 | PDF | Chemical Reactions | Solubility - Scribd. (n.d.).
  • Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features | Request PDF. (n.d.).
  • (PDF) A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. (n.d.).
  • Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors. (2019, January 7).
  • Dichlorocarbene - Wikipedia. (n.d.).
  • 2-Methyl-2-propen-1-ol - SpectraBase. (n.d.).
  • 2-Methyl-2-propen-1-ol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
  • This compound | C4H7Cl - PubChem. (n.d.).
  • 2-Propen-1-ol, 2-methyl-. (n.d.). NIST WebBook.
  • 2-Propen-1-ol, 2-methyl-. (n.d.). NIST WebBook.

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks is a critical aspect of quality control and stereoselective synthesis. 1-Chloro-2-methylcyclopropane, a strained cyclic compound, presents a unique analytical challenge due to its volatility and the presence of two chiral centers, leading to the existence of enantiomeric pairs for both cis and trans diastereomers. This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the enantiomers of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Enantiomeric Purity

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In the pharmaceutical industry, different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Therefore, the ability to synthesize and accurately measure the enantiomeric purity of chiral intermediates like this compound is paramount. This guide will explore and compare three principal methods for this determination: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Method 1: Chiral Gas Chromatography (GC) - The Power of Volatility

Given the volatile nature of this compound, Chiral Gas Chromatography (GC) stands out as a primary and direct method for enantiomeric excess determination. This technique leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times and, consequently, their separation.

The Underlying Principle: Transient Diastereomeric Interactions

The separation of enantiomers by chiral GC is achieved through the formation of transient, diastereomeric complexes between the chiral analyte and the CSP. These complexes have different association constants, resulting in one enantiomer being retained longer in the column than the other. Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral compounds, including halogenated hydrocarbons.[1]

Experimental Protocol: Chiral GC-FID

Objective: To directly separate and quantify the enantiomers of cis- and trans-1-Chloro-2-methylcyclopropane.

Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • For accurate quantification, prepare a racemic standard of this compound to establish the retention times of each enantiomer.

Chromatographic Conditions:

ParameterValue
Column Chirasil-Dex (or a similar cyclodextrin-based chiral column)
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Injector Temperature 200 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 3 °C/min to 150 °C, and hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Causality in Experimental Choices:
  • Chirasil-Dex Column: This stationary phase is known for its excellent enantioselective properties for a variety of chiral compounds, including cyclopropane derivatives.[2]

  • Temperature Programming: A slow temperature ramp is crucial for achieving baseline separation of the closely eluting enantiomers.

  • FID Detector: The FID is a universal detector for organic compounds and provides high sensitivity, which is essential for accurately quantifying small amounts of the minor enantiomer.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - Versatility Through Derivatization

While direct chiral HPLC separation of small, flexible, and non-UV active molecules like this compound can be challenging, this technique offers significant advantages, particularly when derivatization is employed.[3] By introducing a chromophore, the sensitivity of UV detection is greatly enhanced, and the added structural rigidity can improve chiral recognition by the stationary phase.

The Rationale for Derivatization

Direct analysis of this compound by HPLC is hampered by its lack of a strong UV chromophore. Derivatization with a suitable reagent, such as a substituted benzoic acid or a similar aromatic moiety, can overcome this limitation. The resulting diastereomeric derivatives can then be separated on a standard achiral HPLC column, or the derivatized enantiomers can be resolved on a chiral stationary phase with enhanced selectivity.

Experimental Workflow: HPLC with Pre-column Derivatization

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A This compound (Enantiomeric Mixture) B Derivatization with Chiral Derivatizing Agent (e.g., (S)-(-)-α-Methoxy-α- (trifluoromethyl)phenylacetyl chloride) A->B Reaction C Formation of Diastereomeric Derivatives B->C Yields D Injection onto Achiral HPLC Column C->D E Separation of Diastereomers D->E Elution F UV Detection E->F Detection G Quantification of Peak Areas F->G H Calculation of Diastereomeric Ratio (correlates to ee) G->H Calculation

Caption: Workflow for ee determination by HPLC with derivatization.

Experimental Protocol: HPLC Analysis of Derivatized this compound

Step 1: Derivatization

  • To a solution of this compound (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane), add a chiral derivatizing agent such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 mmol) and a non-chiral base like pyridine (1.5 mmol).

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or achiral GC.

  • Quench the reaction and extract the diastereomeric ester derivatives.

Step 2: HPLC Analysis Instrumentation: HPLC with a UV Detector.

Chromatographic Conditions:

ParameterValue
Column Standard C18 achiral column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient (e.g., starting with 50:50 and increasing the acetonitrile percentage)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm)

Data Analysis: The enantiomeric excess is determined from the peak areas of the two separated diastereomers.

Trustworthiness of the Protocol:

The use of a chiral derivatizing agent converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[4] This method's reliability hinges on the quantitative reaction of both enantiomers with the derivatizing agent.

Method 3: NMR Spectroscopy with Chiral Shift Reagents - A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine enantiomeric excess, typically through the use of chiral solvating agents or chiral shift reagents. These reagents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum.

The Principle of Chiral Recognition in NMR

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent, the magnetic environments of the corresponding nuclei in the two enantiomers become different, leading to a separation of their NMR signals. The integration of these separated signals allows for the determination of the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a Chiral Shift Reagent

Objective: To resolve the signals of the enantiomers of this compound in the ¹H NMR spectrum.

Instrumentation: High-field NMR Spectrometer.

Sample Preparation:

  • Dissolve a known quantity of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.

  • Acquire a new ¹H NMR spectrum after each addition and observe the separation of signals corresponding to the protons of the two enantiomers.

Data Analysis: Once baseline separation of a pair of corresponding signals for the two enantiomers is achieved, the enantiomeric excess can be calculated from the integral values of these signals.

Considerations and Limitations:
  • Signal Broadening: Lanthanide-based chiral shift reagents can cause significant line broadening in the NMR spectrum, which may reduce the accuracy of integration.

  • Stoichiometry: The optimal ratio of the chiral shift reagent to the analyte needs to be determined empirically.

  • Sensitivity: This method is generally less sensitive than chromatographic techniques and may not be suitable for determining very high or very low enantiomeric excess values.

Comparative Summary

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential partitioning with a chiral stationary phase.Separation of diastereomeric derivatives on an achiral phase or enantiomers on a chiral phase.Formation of transient diastereomeric complexes leading to signal separation in the NMR spectrum.
Sample Volatility RequiredNot requiredNot required
Derivatization Not typically requiredOften necessary for sensitivity and resolution[3]Not required
Sensitivity HighHigh (with derivatization)Moderate to Low
Analysis Time Relatively fastCan be longer due to derivatization stepFast data acquisition, but method development can be time-consuming
Instrumentation Standard GC with a chiral columnStandard HPLC with a UV detectorHigh-field NMR spectrometer
Key Advantage Direct analysis of volatile compoundsHigh versatility and applicability to a wide range of compoundsProvides structural information in addition to enantiomeric ratio

Conclusion and Recommendations

For the determination of the enantiomeric excess of this compound, Chiral Gas Chromatography is the most direct and efficient method , leveraging the compound's inherent volatility. It offers high sensitivity and avoids the need for derivatization.

Chiral HPLC with pre-column derivatization serves as a robust and reliable alternative , especially when GC is not available or when dealing with less volatile analogs. The derivatization step, while adding to the sample preparation time, significantly enhances detectability and can improve separation.

NMR spectroscopy with chiral shift reagents is a valuable complementary technique. While it may not be the primary method for routine quantitative analysis due to its lower sensitivity and potential for signal broadening, it can be a powerful tool for confirming the presence of enantiomers and for mechanistic studies.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the sample matrix. It is always recommended to validate the chosen method using a racemic standard to ensure accurate and reliable results.

References

  • Chromatographia (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • LCGC International. (2012). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
  • Herald Scholarly Open Access. (2018).

Sources

comparative analysis of different synthetic routes to 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 1-Chloro-2-methylcyclopropane

Abstract

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its role as a bioisosteric replacement for larger groups and its utility in introducing conformational rigidity. The efficient and stereoselective synthesis of this compound, which exists as a mixture of cis and trans diastereomers, is a critical challenge for researchers. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings, operational considerations, and performance metrics of each route, offering field-proven insights to guide your selection of the optimal synthetic pathway.

Introduction: The Significance of the Methylcyclopropyl Scaffold

The cyclopropane ring is a recurring motif in numerous natural products and pharmaceuticals. Its unique electronic properties and rigid three-dimensional structure allow it to act as a versatile modulator of a molecule's pharmacological profile. The substituted this compound moiety, in particular, serves as a crucial building block, enabling fine-tuning of steric and electronic parameters in drug candidates. This guide focuses on the practical synthesis of this key intermediate, comparing the most prevalent and effective methodologies.

Overview of Primary Synthetic Strategies

The construction of the this compound ring system can be broadly categorized into two main approaches: the cyclopropanation of an alkene and intramolecular ring-closure reactions.

  • Alkene Cyclopropanation: This is the most common strategy, involving the addition of a one-carbon unit (a carbene or carbenoid) across a double bond. The choice of alkene (e.g., propene or 1-chloropropene) and the nature of the carbene source are the defining features of these routes.

  • Intramolecular Ring Closure: These methods involve the formation of the three-membered ring via an intramolecular nucleophilic substitution, often starting from a linear precursor containing a suitable leaving group.

This guide will focus on the most prominent examples within these categories, including Simmons-Smith cyclopropanation and dihalocarbene addition followed by reduction.

In-Depth Analysis of Synthetic Routes

Route 1: Dichlorocarbene Addition to Propene and Subsequent Reduction

This two-step approach is one of the most established methods for creating a chlorinated cyclopropane ring. It begins with the generation of dichlorocarbene (:CCl₂) and its subsequent cycloaddition to propene, followed by a selective reduction of one chlorine atom.

Mechanism & Rationale:

The synthesis begins with the generation of dichlorocarbene, typically by reacting chloroform (CHCl₃) with a strong base like potassium tert-butoxide or under phase-transfer catalysis conditions.[1][2] The highly electrophilic dichlorocarbene then undergoes a concerted [2+1] cycloaddition with the nucleophilic double bond of propene.[3][4] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[2] Since propene is prochiral, this addition results in racemic 1,1-dichloro-2-methylcyclopropane.

The second step involves the selective monodechlorination of the gem-dichloro compound. This is typically achieved using a reducing agent such as tributyltin hydride (Bu₃SnH) in a radical-mediated reaction or other reducing systems like sodium in liquid ammonia.

Workflow: Dichlorocarbene Addition and Reduction

cluster_0 Step 1: Dichlorocyclopropanation cluster_1 Step 2: Selective Reduction Propene Propene Intermediate 1,1-Dichloro-2-methylcyclopropane Propene->Intermediate [2+1] Cycloaddition CHCl3_Base CHCl3 + Strong Base (e.g., KOtBu) Dichlorocarbene :CCl2 (Dichlorocarbene) CHCl3_Base->Dichlorocarbene α-elimination Dichlorocarbene->Intermediate Final_Product This compound (cis/trans mixture) Intermediate->Final_Product Monodechlorination Reducing_Agent Reducing Agent (e.g., Bu3SnH, AIBN) Reducing_Agent->Final_Product

Caption: Workflow for the synthesis of this compound via dichlorocarbene addition followed by reduction.

Advantages:

  • Readily Available Starting Materials: Propene and chloroform are inexpensive and widely available bulk chemicals.

  • High-Yielding Cycloaddition: The addition of dichlorocarbene to simple alkenes is generally efficient and high-yielding.[1]

Disadvantages:

  • Two-Step Process: Requires two distinct chemical transformations.

  • Harsh Reagents: The use of strong bases and toxic reagents like tributyltin hydride presents safety and disposal challenges.

  • Stereoselectivity: The final product is a mixture of cis and trans diastereomers, which often requires chromatographic separation. The ratio is dependent on the reduction step.

Route 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and versatile method for converting alkenes into cyclopropanes.[5] This route involves the reaction of an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple, with a suitable alkene.[6][7] For the synthesis of this compound, the logical starting material would be 1-chloropropene.

Mechanism & Rationale:

The active reagent is an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ.[7] This carbenoid delivers a methylene (CH₂) group to the double bond of 1-chloropropene in a concerted, stereospecific fashion.[6] A key feature of the Simmons-Smith reaction is its sensitivity to directing groups, such as hydroxyls, which can influence the stereochemical outcome of the addition.[8] In the absence of such a group, the carbenoid typically approaches from the less sterically hindered face of the alkene. The use of 1-chloropropene as a substrate directly installs both the chloro and methyl substituents in a single step.

Mechanism: Simmons-Smith Reaction

Alkene 1-Chloropropene (cis or trans isomer) Transition_State Butterfly-shaped Transition State Alkene->Transition_State Reagent CH2I2 + Zn(Cu) Carbenoid ICH2ZnI (Simmons-Smith Reagent) Reagent->Carbenoid Formation Carbenoid->Transition_State Concerted Addition Product This compound (cis/trans mixture) Transition_State->Product

Caption: The Simmons-Smith reaction mechanism for the synthesis of this compound.

Advantages:

  • One-Step Synthesis: A direct conversion from the alkene to the final product.

  • Milder Conditions: Generally proceeds under neutral conditions, showing good functional group tolerance.[5]

  • Stereospecificity: The stereochemistry of the starting 1-chloropropene is preserved in the product.

Disadvantages:

  • Cost of Reagents: Diiodomethane is significantly more expensive than chloroform, which can be a limiting factor for large-scale synthesis.[6]

  • Reactivity of Substrate: Vinyl halides can be less reactive than unfunctionalized alkenes in Simmons-Smith reactions, potentially leading to lower yields.[6]

  • Preparation of Starting Material: Requires access to stereochemically pure cis or trans isomers of 1-chloropropene to obtain a single diastereomer of the product.

Comparative Data Summary

ParameterRoute 1: Dichlorocarbene Addition & ReductionRoute 2: Simmons-Smith Cyclopropanation
Starting Materials Propene, Chloroform1-Chloropropene, Diiodomethane
Number of Steps TwoOne
Key Reagents KOtBu (or PTC), Bu₃SnHZn(Cu) couple, CH₂I₂
Cost of Reagents LowHigh[6]
Operational Safety Use of strong base, toxic tin hydridePyrophoric potential of some zinc reagents (e.g., Et₂Zn in Furukawa modification)[6]
Typical Yield Moderate to High (overall)Moderate (highly substrate-dependent)
Diastereoselectivity Forms a mixture of diastereomers; ratio depends on the reduction step.Stereospecific; product stereochemistry depends on the starting alkene isomer.
Scalability Feasible, but waste disposal is a concern.Limited by the cost of diiodomethane.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dichloro-2-methylcyclopropane

This protocol is adapted from established procedures for dichlorocyclopropanation.[2]

  • Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of propene (condensed at -78°C) in 100 mL of anhydrous diethyl ether.

  • Reagent Preparation: In a separate flask, prepare a solution of potassium tert-butoxide (0.2 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction: Cool the flask containing the propene solution to 0°C in an ice bath. Add chloroform (0.2 mol) to the stirred solution.

  • Addition: Slowly add the potassium tert-butoxide solution via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding 50 mL of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude 1,1-dichloro-2-methylcyclopropane can be purified by fractional distillation.

Protocol 2: Simmons-Smith Synthesis of this compound

This protocol is a representative procedure for the Simmons-Smith reaction.[7]

  • Activation of Zinc: In a 250 mL flame-dried, three-necked flask under a nitrogen atmosphere, place zinc dust (0.25 mol) and a crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is no longer visible, indicating activation. Allow the flask to cool.

  • Reagent Formation: Add 100 mL of anhydrous diethyl ether to the activated zinc. Add a solution of diiodomethane (0.1 mol) in 20 mL of anhydrous diethyl ether dropwise to the stirred zinc suspension. A gentle reflux should be observed.

  • Cyclopropanation: After the initial exotherm subsides, add a solution of 1-chloropropene (0.08 mol, as a mixture of isomers or a pure isomer) in 20 mL of anhydrous diethyl ether to the carbenoid mixture.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by GC-MS.

  • Workup: Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Filter the mixture through a pad of celite to remove zinc salts. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting this compound can be purified by distillation, yielding a mixture of cis and trans isomers.

Conclusion and Recommendations

The choice between these synthetic routes depends heavily on the specific needs of the researcher, particularly concerning scale, cost, and stereochemical requirements.

  • For large-scale synthesis where cost is a primary driver and a mixture of diastereomers is acceptable, the Dichlorocarbene Addition and Reduction route (Route 1) is often preferred due to the low cost of starting materials. However, careful consideration must be given to the handling and disposal of hazardous reagents.

  • For laboratory-scale synthesis , especially when a specific diastereomer is desired and can be accessed from a pure isomer of 1-chloropropene, the Simmons-Smith reaction (Route 2) offers a more direct and often cleaner transformation, despite the higher reagent cost.[5][6]

Further research into catalytic, asymmetric cyclopropanation methods may offer more elegant and efficient solutions in the future, potentially providing direct access to enantioenriched this compound.

References

  • lseinjr1. (2018). Dichlorocarbene: reaction with alkenes. YouTube. [Link]
  • Reddy, L. R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
  • Flynn, S. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2, Sulfur Ylides. WordPress. [Link]
  • Wessjohann, L. A., et al. (2005). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
  • Bellina, F., et al. (1998). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Wikipedia contributors. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • Kumar, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • Li, J., et al. (2005).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 1-Chloro-2-methylpropane: A Guide for Manufacturers. [Link]
  • Gabbey, A. L., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes.
  • J Michelle Leslie. (2025). Addition of dichlorocarbene to an alkene example. YouTube. [Link]
  • ResearchGate. (n.d.). Strategies for ring-opening of substituted cyclopropanes. [Link]
  • Google Patents. (n.d.). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • LibreTexts Chemistry. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

Sources

A Comparative Analysis of the Predicted Biological Activity of 1-Chloro-2-methylcyclopropane Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Biological Function

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Molecules that share the same chemical formula and connectivity but differ in the spatial orientation of their atoms are known as stereoisomers. These subtle structural distinctions can lead to profound differences in pharmacological, toxicological, and pharmacokinetic properties.[1][2][3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer of a chiral compound.[6][7]

This guide provides a comparative overview of the predicted biological activities of the stereoisomers of 1-chloro-2-methylcyclopropane. While direct experimental data for this specific compound is not extensively available in public literature, we can extrapolate from established principles of stereopharmacology and data from structurally related cyclopropane derivatives to provide a scientifically grounded predictive comparison. The cyclopropane ring is a prevalent motif in medicinal chemistry, valued for its conformational rigidity and unique electronic properties.[8][9][10][11][12] Understanding the potential biological impact of its stereoisomers is therefore of significant interest to researchers in the field.

This compound can exist as four distinct stereoisomers:

  • (1R,2R)-1-chloro-2-methylcyclopropane and (1S,2S)-1-chloro-2-methylcyclopropane (a pair of enantiomers, referred to as the trans isomers).

  • (1R,2S)-1-chloro-2-methylcyclopropane and (1S,2R)-1-chloro-2-methylcyclopropane (a pair of enantiomers, referred to as the cis isomers).

The cis and trans isomers are diastereomers of each other. This guide will explore the anticipated differences in their biological activities based on these stereochemical relationships.

Predicted Biological Activity Profile: A Stereochemical Comparison

The biological activity of a small molecule is intrinsically linked to its ability to bind to a specific biological target, most commonly a protein such as an enzyme or a receptor. The precise fit between a molecule and its binding site, often described by the "lock and key" model, is highly dependent on the molecule's three-dimensional shape.

Enantiomers: The "Right" vs. "Left" Hand

Enantiomers are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects or toxicity.[6]

For this compound, it is highly probable that the (1R,2R) and (1S,2S) enantiomers, as well as the (1R,2S) and (1S,2R) enantiomers, would display differential interactions with chiral biological macromolecules. For instance, if these compounds were to inhibit a specific enzyme, one enantiomer would likely have a higher binding affinity and thus be a more potent inhibitor. This has been observed in numerous chiral drugs, such as the anesthetic isoflurane and the antidepressant sertraline. A classic example is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic.[5] In the context of cyclopropane-containing drugs, the two enantiomers of tranylcypromine, a monoamine oxidase inhibitor, display different potencies.[13]

Diastereomers: Distinct Chemical Entities

Diastereomers, such as the cis and trans isomers of this compound, are not mirror images and have different physical and chemical properties. Consequently, they are expected to exhibit distinct biological activity profiles. The different spatial arrangement of the chloro and methyl groups will result in different overall shapes, dipole moments, and steric profiles, leading to different binding affinities for a given biological target.

In a study of cyclopropane-containing analogs of BACE1 inhibitors, the cis-(1S,2R) isomer exhibited the most potent inhibitory activity.[14] Similarly, in a series of fluorocyclopropyl cabozantinib analogs, the cis and trans diastereomers showed different inhibitory activities against the c-Met kinase.[15] It is therefore reasonable to predict that the cis and trans isomers of this compound would also display significant differences in any potential biological activity.

The following table summarizes the predicted differences in biological activity between the stereoisomers of this compound based on general principles of stereopharmacology.

Stereoisomer PairPredicted Biological Activity DifferenceRationale
(1R,2R) vs. (1S,2S) (Enantiomers)Potentially significant differences in potency and/or toxicity.Biological targets (enzymes, receptors) are chiral and will interact stereoselectively with each enantiomer. One enantiomer (eutomer) may exhibit the desired activity, while the other (distomer) may be inactive or have off-target effects.[4][6]
(1R,2S) vs. (1S,2R) (Enantiomers)Potentially significant differences in potency and/or toxicity.Similar to the trans-enantiomers, these cis-enantiomers will interact differently with chiral biological macromolecules.
cis Isomers vs. trans Isomers (Diastereomers)Expected to have different biological activities and potencies.Diastereomers have different 3D shapes, physical properties, and steric hindrance, leading to distinct binding affinities with biological targets.[2]

Experimental Workflows for Determining Biological Activity

To empirically determine and compare the biological activities of the this compound stereoisomers, a series of well-established experimental protocols would be employed. The choice of specific assays would depend on the hypothesized biological target or the desired therapeutic area. Below are detailed, step-by-step methodologies for key experiments.

Workflow for In Vitro Cytotoxicity Assessment

This workflow is designed to determine the concentration at which the test compounds induce cell death in cultured human cells.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Human Cancer Cell Lines (e.g., HeLa, A549) cell_seeding 2. Seed Cells into 96-well Plates (1 x 10^4 cells/well) cell_culture->cell_seeding treatment 4. Treat Cells with Compounds (24-72 hours) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of each Stereoisomer compound_prep->treatment mtt_add 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) treatment->mtt_add incubation 6. Incubate for 4 hours (Formation of formazan crystals) mtt_add->incubation solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation->solubilization readout 8. Measure Absorbance (570 nm) solubilization->readout calculation 9. Calculate Cell Viability (%) readout->calculation ic50 10. Determine IC50 Values calculation->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound stereoisomers using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa or A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Trypsinize and seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare stock solutions of each of the four stereoisomers of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Workflow for Enzyme Inhibition Assay

This workflow is designed to assess the ability of the stereoisomers to inhibit the activity of a specific enzyme. The choice of enzyme would be guided by the research objective. For illustrative purposes, we will consider a generic kinase inhibition assay.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents 1. Prepare Assay Buffer, Enzyme, Substrate, and ATP plate_setup 3. Add Reagents to 384-well Plate (Enzyme, Buffer, Compound) reagents->plate_setup compounds 2. Prepare Serial Dilutions of each Stereoisomer compounds->plate_setup initiation 4. Initiate Reaction (Add ATP/Substrate Mix) plate_setup->initiation incubation 5. Incubate at Room Temperature (e.g., 60 minutes) initiation->incubation stop_reagent 6. Add Detection Reagent (e.g., ADP-Glo™) incubation->stop_reagent luminescence 7. Measure Luminescence stop_reagent->luminescence inhibition_calc 8. Calculate % Inhibition luminescence->inhibition_calc ic50_calc 9. Determine IC50 Values inhibition_calc->ic50_calc

Caption: Workflow for an in vitro enzyme inhibition assay to evaluate the this compound stereoisomers.

Detailed Protocol for a Kinase Inhibition Assay (e.g., using ADP-Glo™):

  • Reagent Preparation: Prepare the assay buffer, recombinant kinase, peptide substrate, and ATP solution at the desired concentrations.

  • Compound Preparation: Prepare serial dilutions of the four stereoisomers of this compound in DMSO and then in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the enzyme and the test compounds at various concentrations. Include a positive control inhibitor and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-compound control. Plot the percent inhibition against the compound concentration to determine the IC50 value for each stereoisomer.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound stereoisomers is scarce, fundamental principles of stereochemistry strongly suggest that the four stereoisomers would exhibit distinct biological profiles. It is anticipated that the enantiomeric pairs would show differences in potency and potentially toxicity, while the diastereomeric cis and trans isomers would likely possess different types of biological activities or potencies.

The experimental workflows detailed in this guide provide a robust framework for the empirical investigation of these predicted differences. Such studies would not only elucidate the specific biological activities of these simple cyclopropane derivatives but also contribute to the broader understanding of structure-activity relationships in this important class of compounds. For researchers in drug discovery, a thorough understanding and early consideration of stereoisomerism are crucial for the development of safer and more effective therapeutics. The ability to access and evaluate stereochemically pure compounds is a critical aspect of modern medicinal chemistry.[13][16]

References

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research. [Link]
  • Stereochemistry and biological activity of drugs. (n.d.). University of Calgary. [Link]
  • (PDF) Effects of Stereoisomers on Drug Activity. (2025).
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. (2025). YouTube. [Link]
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1995). PubMed. [Link]
  • Chiral drugs. (n.d.). Wikipedia. [Link]
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Chiralpedia. [Link]
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2025). Applied Sciences. [Link]
  • Chiral Drugs: An Overview. (2006). PubMed Central. [Link]
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (2021). PubMed Central. [Link]
  • Structures of the most active cyclopropane derivatives. (2022).
  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025).
  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (2020). PubMed Central. [Link]
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega. [Link]
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2003).
  • Cyclopropane Derivatives and their Diverse Biological Activities. (2022).
  • Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. (1981). PubMed Central. [Link]
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022).
  • Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. (2022). PubMed Central. [Link]
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). PubMed Central. [Link]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PubMed Central. [Link]
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2016). PubMed Central. [Link]
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (2020).
  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016). University of Rochester. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Chloro-2-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven procedures for the safe and compliant disposal of 1-chloro-2-methylcyclopropane. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers direct, procedural guidance grounded in established safety protocols and regulatory standards to ensure that this halogenated compound is managed responsibly from the moment it is deemed waste.

Hazard Assessment & Physicochemical Properties: Understanding the Risk

Before any disposal procedure is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is a halogenated organic compound, a classification that immediately dictates specific handling and disposal pathways.[1] Its physicochemical properties inform the necessary safety precautions.

While comprehensive toxicological data for this specific molecule is limited, its structural similarity to other chlorinated alkanes, such as 1-chloro-2-methylpropane (isobutyl chloride), suggests that it should be treated as a highly flammable liquid with the potential to form explosive vapor-air mixtures.[2][3][4][5] The cardinal rule in the absence of complete data is to apply a higher level of caution.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₄H₇Cl PubChem[6]
Molecular Weight 90.55 g/mol PubChem[6]
Appearance Assumed to be a volatile, likely colorless liquid Inferred from similar compounds[7]

| Primary Hazard | Flammability ; Halogenated Organic Compound | Inferred from similar compounds[4][5] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

The flammability of this compound is its most immediate and significant risk. All handling and disposal operations must be conducted under conditions that mitigate the risk of ignition.

Essential PPE & Handling Requirements:

  • Flame-Retardant Laboratory Coat: Standard lab coats are insufficient. A flame-retardant coat is mandatory.

  • Nitrile Gloves: Inspect gloves for integrity before each use.[3][8]

  • Chemical Splash Goggles: Standard safety glasses do not provide adequate protection; sealed goggles are required.

  • Chemical Fume Hood: All transfers and handling of this compound waste must occur within a certified and properly functioning chemical fume hood to control vapor exposure and accumulation.[8]

  • Elimination of Ignition Sources: Ensure the work area is free of open flames, hot plates, spark-producing equipment, and static discharge potential.[2][3][4][5] Use only spark-proof tools when handling containers.[5][9]

Waste Segregation & Collection: The Critical First Step

Proper segregation is the foundation of compliant chemical waste disposal. Halogenated organic compounds require a distinct disposal pathway, primarily high-temperature incineration, which is a more complex and costly process than fuel blending used for non-halogenated solvents.[10] Cross-contamination of waste streams must be avoided.

Protocol for Waste Collection:

  • Container Selection: Obtain a designated hazardous waste container that is compatible with chlorinated solvents. The container must be in good condition with a secure, tightly-sealing lid.

  • Labeling: Before adding the first drop of waste, the container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "Waste this compound ".[10][11] Do not use abbreviations or chemical formulas.[11]

  • Accumulation: Collect the waste in the designated container. Keep the container closed at all times except when actively adding waste.[10][11] This prevents the release of flammable vapors.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5][11]

Disposal Pathways: A Decision Framework

The disposal of this compound is not a matter of choice but of regulatory compliance. The following decision workflow outlines the mandatory pathway for this material.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Institutional & External Disposal A Identification of Waste (this compound) B Segregate into Designated HALOGENATED WASTE Container A->B E Emergency Spill Occurs A->E C Securely Seal and Label Container (Contents, Date, PI Name) B->C D Store in Satellite Accumulation Area C->D H Schedule Pickup with EHS or Licensed Waste Contractor D->H Regulatory Handover F Execute Spill Cleanup Protocol (See Section 5) E->F G Collect Spill Residue in a Sealed Waste Container F->G G->D I Transport to a Regulated Treatment, Storage, and Disposal Facility (TSDF) H->I J High-Temperature Incineration (>900°C) I->J K Flue Gas Treatment (HCl Scrubbing) J->K L Final Emission & Ash Disposal (Compliant with EPA/Local Regulations) K->L

Caption: Decision workflow for this compound disposal.

Pathway 1: Licensed Professional Waste Disposal (The Standard Protocol)

For virtually all research and industrial settings, the only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Once your waste container is ready for pickup, follow your institution's specific procedures for requesting disposal. This ensures a documented chain of custody and that the material is handled in accordance with all local and national regulations.[2][4]

Pathway 2: High-Temperature Incineration (The Underlying Technology)

The reason halogenated wastes are segregated and managed by professionals is because they require specialized disposal technology. The industry standard is high-temperature incineration.[12][13]

  • The Science: In a dedicated incinerator operating at temperatures above 900°C, the C-Cl and C-C bonds are broken.[14] The chlorine atom is converted to hydrogen chloride (HCl), while the organic backbone is oxidized to carbon dioxide (CO₂) and water (H₂O).[12][14][15]

  • Environmental Controls: The process does not end with combustion. The resulting flue gas, rich in HCl, is directed through scrubbers.[12][16] These systems use an alkaline solution to neutralize the HCl, preventing its release into the atmosphere as acid rain.[16] This entire process is highly regulated to ensure the complete destruction of the hazardous compound and the capture of harmful byproducts.[15]

Pathway 3: Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate in your designated halogenated hazardous waste container.

  • Once decontaminated, deface the original label on the container and dispose of it according to your facility's procedures for non-hazardous solid waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and fire.

Protocol for Small Laboratory Spills (<100 mL):

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately turn off all nearby equipment that could create a spark.[4][8]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect Residue: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled hazardous waste container.[5][8]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.[8]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. The core principles are unwavering: treat this compound as a highly flammable, halogenated hazardous material; always segregate it from other waste streams; and exclusively use professional, licensed disposal services for its final disposition via high-temperature incineration. By adhering to these protocols, we uphold our professional responsibility to ensure safety and protect our environment.

References

  • Source: War. Sci. Tech.
  • Title: Combustion of Chlorinated Hydrocarbons | Request PDF Source: ResearchGate URL
  • Title: Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC Source: PubMed Central URL
  • Title: Incinerators for chlorinated hydrocarbons and brine Source: Google Scholar URL
  • Title: Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems Source: John Zink URL
  • Title: SAFETY DATA SHEET (1-Chloro-2-methylpropane)
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL
  • Title: Disposing of haloalkane Source: UK Science Technician Community URL
  • Title: 1-Chloro-2-methylpropene-513-37-1 Source: University of Georgia Office of Research URL
  • Title: 1-Chloro-2,2-dimethylpropane - Safety Data Sheet Source: Harper College URL
  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois URL
  • Title: 7.
  • Title: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
  • Title: SIGMA-ALDRICH - Safety Data Sheet (1-Chloro-2-methylpropane)
  • Title: this compound Source: PubChem, National Institutes of Health URL
  • Title: SAFETY DATA SHEET (1-Chloro-2-methylpropane)
  • Title: 1-Chloro-2-methylpropane | CAS 513-36-0 Source: Spectrum Chemical URL
  • Title: SAFETY DATA SHEET (1-Chloro-2-methyl-2-propanol)

Sources

A Senior Scientist's Guide to Handling 1-Chloro-2-methylcyclopropane: A Protocol for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intuitive. For researchers, scientists, and drug development professionals working with 1-Chloro-2-methylcyclopropane, a thorough understanding of its potential hazards is the foundation of safe and effective experimentation. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in established safety principles. Here, we detail the necessary personal protective equipment (PPE), explain the rationale behind each choice, and provide procedural workflows for handling, storage, and disposal.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively documented, its structural similarity to other small, halogenated cycloalkanes and alkanes allows for a reliable hazard assessment based on established data. The primary threats associated with this class of compounds are flammability and potential physiological irritation.

Based on safety data for analogous compounds like (chloromethyl)cyclopropane and 1-Chloro-2-methylpropane, a conservative safety approach is warranted.[1][2] The compound should be treated as a highly flammable liquid that is potentially harmful if ingested and may cause irritation to the skin, eyes, and respiratory system.[1][2]

Hazard Classification Description Primary Precautionary Action
Flammable Liquid Assumed to be a GHS Category 2 Flammable Liquid. Vapors are heavier than air and can travel to an ignition source, causing a flashback.Strict avoidance of ignition sources (sparks, open flames, hot surfaces).[3][4] Use of bonded and grounded containers during transfer.[3]
Acute Toxicity (Oral) Potentially harmful if swallowed based on analog data.[2]Do not eat, drink, or smoke in the laboratory. Practice stringent personal hygiene.
Skin/Eye Irritation May cause irritation upon contact. Prolonged contact could lead to dermatitis.[1][5]Wear appropriate chemical-resistant gloves and chemical splash goggles at all times.[1][6]
Respiratory Irritation Inhalation of vapors or mists may cause respiratory tract irritation.[1]Handle exclusively within a certified chemical fume hood to ensure adequate ventilation.[2]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a procedural step but a critical control measure dictated by the hazard assessment. Each component serves a specific purpose in creating a barrier between the researcher and the chemical.

Protection Area Required PPE Specification & Rationale (The "Why")
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Must be ANSI-rated and provide a complete seal around the eyes to protect against splashes, which standard safety glasses do not.[6][7] Face Shield: Worn over goggles during procedures with a high splash potential (e.g., transferring large volumes), it provides a secondary layer of protection for the entire face.[8]
Hand Chemical-Resistant GlovesRationale: Disposable nitrile gloves may offer sufficient protection for incidental contact, but their resistance to chlorinated solvents can be limited.[7][9] Recommendation: For prolonged handling or immersion, select gloves made of materials like Viton® or butyl rubber. Always inspect gloves for tears or pinholes before use and remove them without touching the outer surface.[1]
Body Flame-Retardant (FR) Laboratory CoatRationale: Given the high flammability of this compound, a standard cotton or polyester lab coat is insufficient. An FR-rated coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.[4][10] The coat must be fully buttoned.[11]
Respiratory NIOSH-Approved Air-Purifying Respirator (APR)Rationale: This is an essential secondary control. While the primary control is the fume hood, an APR with organic vapor cartridges must be available for immediate use in case of a significant spill or ventilation failure.[12] Proper fit-testing and training are mandatory for respirator use.
Footwear Closed-Toe, Liquid-Resistant ShoesRationale: Protects feet from spills. The material should be a non-porous leather or synthetic that will not readily absorb chemicals.[7][11]

Operational Workflow for Safe Handling

A systematic workflow minimizes risk by ensuring all safety checks and procedures are followed in the correct sequence. This process transforms safety from a passive checklist into an active, integrated part of the experimental protocol.

G cluster_prep Phase 1: Pre-Operational Checks cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Disposal cluster_emergency Contingency: Spill/Emergency P1 Verify Fume Hood Certification is Current P2 Locate & Verify Emergency Equipment (Eyewash, Shower, Fire Extinguisher, Spill Kit) P1->P2 P3 Don All Required PPE (FR Coat, Goggles, Gloves) P2->P3 P4 Prepare & Ground All Necessary Glassware & Equipment P3->P4 H1 Work Within Fume Hood Sash at Lowest Possible Height P4->H1 H2 Transfer Chemical Using Non-Sparking Tools H1->H2 H3 Bond & Ground Containers During Liquid Transfer H2->H3 E1 Alert Personnel & Evacuate Area H2->E1 Spill Occurs H4 Keep Container Tightly Closed When Not In Use H3->H4 D1 Decontaminate Work Surface & Equipment H4->D1 D2 Segregate Waste into Labeled, Approved Hazardous Waste Container D1->D2 D3 Properly Remove & Dispose of Contaminated Gloves D2->D3 D4 Wash Hands Thoroughly After Exiting Lab D3->D4 E2 Remove All Ignition Sources E3 If Safe, Contain Spill with Absorbent Material E4 Follow Institutional Emergency Reporting Protocol

Caption: Safe Handling Workflow for this compound.

Spill, Emergency, and Disposal Plans

Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[12]

  • Remove Ignition Sources: If it is safe to do so, turn off any nearby equipment or open flames.[1][12]

  • Containment (For Minor Spills): For small spills (<100 mL) that you are trained to handle, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®) to dike the spill.[4] Do not use combustible materials like paper towels.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[5][13]

  • Ventilate: Ensure the area is well-ventilated before re-entry.

  • Major Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Disposal Plan:

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable gloves, must be collected in a dedicated hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material, kept tightly closed, and clearly labeled with "Hazardous Waste" and the full chemical name.[14]

  • Regulatory Compliance: Never dispose of this chemical down the drain.[12][15] All disposal must be conducted through your institution's Environmental Health & Safety (EHS) office and in strict accordance with all local, state, and federal regulations.[2]

By integrating this comprehensive safety and handling protocol into your daily operations, you build a culture of proactive safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). Google Cloud.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (n.d.). Google Cloud.
  • Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (n.d.). Google Cloud.
  • OSHA Limits for Flammable Liquids. (n.d.). RISK & SAFETY SOLUTIONS.
  • 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration - OSHA.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropane. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropane. (2010). Harper College.
  • 1-Chloro-2-methylpropene-513-37-1. (n.d.). University of Georgia Office of Research.
  • Safety data sheet - (chloromethyl)cyclopropane. (2021). Stobec.
  • SAFETY DATA SHEET - 1-Chloro-2-methyl-2-propanol. (2025). Fisher Scientific.
  • Personal Protective Equipment. (n.d.). Miami University.
  • SAFETY DATA SHEET - 1-Chloro-2,2-dimethylpropane. (2015). Harper College.
  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder.
  • This compound. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropane. (n.d.). Fisher Scientific.
  • Personal Protective Equipment. (2021). UBC.
  • Essential Chemical PPE. (2023). Trimaco.
  • Section 6C: Protective Equipment. (n.d.). Princeton EHS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.